Technical Documentation Center

4-Bromo-3-methylaniline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-methylaniline hydrochloride
  • CAS: 202925-03-9

Core Science & Biosynthesis

Foundational

4-Bromo-3-methylaniline hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylaniline Hydrochloride Executive Summary This technical guide provides a comprehensive examination of the physical properties of 4-Bromo-3-methylan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive examination of the physical properties of 4-Bromo-3-methylaniline hydrochloride (CAS No: 202925-03-9), a key intermediate in the fields of medicinal chemistry and custom organic synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind the physical characteristics of the compound and provides field-proven, self-validating experimental protocols for their accurate determination. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for laboratory work involving this versatile chemical building block.

Introduction: Strategic Importance in Synthesis

4-Bromo-3-methylaniline, and by extension its hydrochloride salt, is a strategically important molecule in modern organic synthesis.[2][3] Its structure offers a valuable combination of functional groups: a nucleophilic amino group and an aryl bromide moiety. This duality allows for a wide range of chemical transformations; the amine can be readily modified, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to constructing complex molecular frameworks.[2] These characteristics make it an invaluable starting material for creating novel drug candidates, agrochemicals, and specialty materials.[2][3][4][5]

The hydrochloride salt form is often preferred in laboratory settings and for specific applications due to its enhanced stability and, typically, greater solubility in aqueous media compared to the free base—a critical consideration in early-stage drug discovery and process development.[6][7] A thorough understanding of its physical properties is therefore not merely academic; it is a prerequisite for efficient process optimization, quality control, and successful synthetic outcomes. This guide provides that foundational knowledge, grounded in authoritative data and established experimental methodology.

Core Physical and Chemical Properties

The fundamental identity and characteristics of 4-Bromo-3-methylaniline hydrochloride are summarized below. These properties form the basis for its handling, reaction setup, and purification.

Caption: Molecular Structure of 4-Bromo-3-methylaniline Hydrochloride.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 202925-03-9[1][8]
Molecular Formula C₇H₉BrClN[1][8]
Molecular Weight 222.51 g/mol [8]
IUPAC Name 4-bromo-3-methylaniline;hydrochloride[8]
Appearance Solid (form may vary from powder to crystalline)[9]
Melting Point 80-82 °C (for the parent free base, 4-Bromo-3-methylaniline)[9]
Boiling Point 240 °C (for the parent free base, 4-Bromo-3-methylaniline)[9][10]
Solubility Sparingly soluble in water (parent free base).[3] Hydrochloride salt is expected to have higher aqueous solubility.

Note: The melting and boiling points listed are for the parent aniline. Hydrochloride salts typically exhibit higher melting points and decompose before boiling.

In-Depth Analysis of Key Physical Properties

Melting Point: A Critical Purity Indicator

The melting point is one of the most fundamental physical properties used to characterize a solid organic compound and assess its purity. For the parent compound, 4-Bromo-3-methylaniline, a sharp melting range of 80-82 °C is reported for pure samples.[9] The presence of impurities disrupts the crystalline lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, an observed melting range that is lower and wider than the literature value is a strong indication of an impure sample.

Solubility Profile: Guiding Application and Formulation

Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability. The parent compound, 4-Bromo-3-methylaniline, is described as sparingly soluble in water.[3] The conversion to its hydrochloride salt is a common strategy to enhance aqueous solubility.[7]

The solubility of 4-Bromo-3-methylaniline hydrochloride is pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound exists predominantly in its protonated, ionized form, which is more soluble due to favorable ion-dipole interactions with water.[11] As the pH becomes more alkaline, the equilibrium shifts, and the ammonium cation is deprotonated to the free aniline base. This neutral form is significantly less soluble in water, and precipitation may occur. This behavior is crucial for designing extraction procedures, purification protocols, and formulation strategies.

In non-aqueous media, the compound's solubility will follow the "like dissolves like" principle. It is expected to be soluble in polar protic solvents like methanol and ethanol and may have some solubility in polar aprotic solvents.

Experimental Protocols for Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental method used for its determination. The following protocols are self-validating systems for measuring melting point and solubility.

Protocol: Melting Point Determination (Capillary Method)

This method remains the standard for accurate melting point determination in most research laboratories.[12]

Causality: The core principle is to heat a small, packed sample slowly and uniformly, allowing for the precise observation of the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C per minute) is critical near the expected melting point to ensure that the thermometer reading accurately reflects the sample's temperature at equilibrium.[13]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 4-Bromo-3-methylaniline hydrochloride sample is completely dry and finely powdered.[14]

  • Loading the Capillary: Invert a capillary tube (sealed at one end) and jab the open end into the sample powder. Tap the sealed end gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom. The packed sample height should be no more than 2-3 mm to ensure uniform heating.[14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt, Mel-Temp).[14]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.[13]

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected or roughly determined melting point.[13][14] Set the heating rate (ramp rate) to 1-2 °C per minute.[14]

  • Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.

Caption: Workflow for Accurate Melting Point Determination.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, which is essential for Biopharmaceutics Classification System (BCS) studies.[11][15]

Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. By agitating an excess of the solid in the solvent for a prolonged period, the measurement reflects the maximum concentration of the solute that the solvent can hold under specified conditions (e.g., temperature, pH), avoiding errors from measuring transient, supersaturated states.

Step-by-Step Methodology:

  • Media Preparation: Prepare the desired solvents. For aqueous solubility, use buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[11][16]

  • Sample Addition: Add an excess amount of 4-Bromo-3-methylaniline hydrochloride to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[11]

  • Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11][15] Allow the mixture to equilibrate for a sufficient time (e.g., 24 to 48 hours). The required time should be determined in preliminary studies by taking measurements at different time points until the concentration plateaus.[16]

  • Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid. The aliquot must then be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged to remove all undissolved particles.

  • Analysis: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[15]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Bromo-3-methylaniline hydrochloride and its parent compound are classified as hazardous.

  • Hazards: The compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure. Standard GHS pictograms for acute toxicity and health hazard apply.

  • Precautions: Always handle this chemical within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. The parent aniline is noted to be air and light-sensitive, so storing the hydrochloride salt under an inert atmosphere and protected from light is a prudent measure.

Conclusion

4-Bromo-3-methylaniline hydrochloride is a compound of significant utility in synthetic chemistry. Its physical properties—melting point, solubility profile, and appearance—are not just data points but are critical parameters that inform its purity, reactivity, and suitability for specific applications. The protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar compounds, ensuring data integrity and promoting reproducible, successful scientific outcomes. Adherence to these methodologies and a deep understanding of the principles behind them are hallmarks of excellence in research and development.

References

  • The Determination of Melting Points. (n.d.). University of California, Davis. Retrieved from [Link]

  • 4-Bromo-3-methylaniline hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • 4-Bromo-3-methylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Determination of Melting Points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 4-bromo-3-methylaniline. (n.d.). Stenutz. Retrieved from [Link]

  • 4-Bromo-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Method of preparing 3-bromo-4-methylaniline. (n.d.). Google Patents.
  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. (n.d.). SciELO. Retrieved from [Link]

  • Sourcing 4-Bromo-3-methylaniline: A Guide for Chemical Buyers. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 4-Bromoaniline. (n.d.). PubChem. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024, September 20). MDPI. Retrieved from [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. (2018, July 2). World Health Organization. Retrieved from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). National Institutes of Health. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

  • Solubility determination of salts. (2017, June). University of Barcelona. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Exploratory

4-Bromo-3-methylaniline Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemistry

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Executive Summary: This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 4-Bromo-3-methylaniline hydrochloride. It covers the compound's chemical structure, properties, synthesis, and analytical characterization. A significant focus is placed on its application as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The guide also includes detailed safety protocols for handling this compound. Through a blend of theoretical knowledge and practical insights, this document aims to be an essential resource for those working with 4-Bromo-3-methylaniline hydrochloride in a laboratory and drug discovery context.

Introduction

4-Bromo-3-methylaniline hydrochloride is a substituted aniline that serves as a versatile and valuable building block in organic synthesis. Its unique structural features, namely the presence of a bromine atom, a methyl group, and an amino group on the benzene ring, provide multiple reactive sites for chemical modification. This trifunctional nature makes it an attractive starting material for the synthesis of a wide array of complex organic molecules, especially in the fields of medicinal chemistry and materials science.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it more amenable to handling and use in various chemical reactions compared to its free base form, 4-bromo-3-methylaniline. The strategic placement of the substituents on the aromatic ring influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of targeted molecular architectures.

In the context of drug discovery, 4-bromo-3-methylaniline is a key precursor for the development of kinase inhibitors, a class of targeted cancer therapeutics.[1][2] The anilino-quinazoline and anilino-quinoline scaffolds, often derived from substituted anilines like 4-bromo-3-methylaniline, have shown significant promise in inhibiting the activity of various protein kinases involved in cancer cell proliferation and survival.[2] This guide will delve into the specifics of its chemical properties, synthesis, characterization, and its pivotal role in the development of such therapeutic agents.

Chemical Structure and Properties

Chemical Structure

The chemical structure of 4-Bromo-3-methylaniline hydrochloride consists of a 4-bromo-3-methylaniline molecule protonated at the amino group with a chloride counter-ion.

  • IUPAC Name: 4-bromo-3-methylanilinium chloride[3]

  • Molecular Formula: C₇H₉BrClN[3]

  • Canonical SMILES: CC1=C(C=CC(=C1)N)Br.Cl[3]

  • InChI Key: QNZVHQKKIGXCLI-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-3-methylaniline hydrochloride is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 222.51 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point Not available
Solubility Soluble in water and polar organic solvents
CAS Number 202925-03-9[3]

Synthesis of 4-Bromo-3-methylaniline Hydrochloride

The synthesis of 4-Bromo-3-methylaniline hydrochloride is typically a two-step process. First, the free base, 4-Bromo-3-methylaniline, is synthesized. Subsequently, it is converted to its hydrochloride salt.

Synthesis of 4-Bromo-3-methylaniline (Free Base)

A common method for the synthesis of 4-Bromo-3-methylaniline involves the bromination of m-toluidine.[4]

Materials:

  • m-Toluidine

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve m-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • If the solution has a residual bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-Bromo-3-methylaniline.

  • The crude product can be purified by recrystallization or column chromatography.[4]

Synthesis of 4-Bromo-3-methylaniline Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[5][6]

Materials:

  • 4-Bromo-3-methylaniline

  • Concentrated Hydrochloric Acid

  • Diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolve the purified 4-Bromo-3-methylaniline in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the solution with stirring.[6]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the resulting 4-Bromo-3-methylaniline hydrochloride in a desiccator under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-3-methylaniline cluster_step2 Step 2: Hydrochloride Salt Formation start1 m-Toluidine bromination Bromination with Br2 in Acetic Acid start1->bromination 1. workup1 Aqueous Workup & Extraction bromination->workup1 2. purification1 Purification workup1->purification1 3. product1 4-Bromo-3-methylaniline purification1->product1 4. start2 4-Bromo-3-methylaniline product1->start2 Intermediate Product hcl_addition Addition of conc. HCl start2->hcl_addition 1. precipitation Precipitation hcl_addition->precipitation 2. filtration Filtration & Drying precipitation->filtration 3. product2 4-Bromo-3-methylaniline Hydrochloride filtration->product2 4. Kinase_Inhibitor_Synthesis cluster_synthesis Synthesis of a Kinase Inhibitor cluster_application Biological Application start 4-Bromo-3-methylaniline Hydrochloride coupling Coupling Reaction (e.g., Buchwald-Hartwig) start->coupling quinazoline Quinazoline or Quinoline Core quinazoline->coupling intermediate Anilino-quinazoline/ -quinoline Intermediate coupling->intermediate modification Further Modification (e.g., Suzuki Coupling) intermediate->modification final_product Potent & Selective Kinase Inhibitor modification->final_product inhibitor Kinase Inhibitor final_product->inhibitor Is a kinase Target Kinase (e.g., EGFR) inhibitor->kinase Binds to inhibition Inhibition of Kinase Activity kinase->inhibition pathway Downstream Signaling Pathway Blocked inhibition->pathway Leads to effect Anti-cancer Effect (Apoptosis, Anti-proliferation) pathway->effect Results in

Caption: Role of 4-Bromo-3-methylaniline in kinase inhibitor synthesis and action.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-3-methylaniline hydrochloride.

Hazard Identification

Based on data for the parent compound, 4-Bromo-3-methylaniline, the hydrochloride salt should be handled as a hazardous substance. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [7]* Skin Irritation: Causes skin irritation. [7]* Eye Irritation: Causes serious eye irritation. [7]* Respiratory Irritation: May cause respiratory irritation. [7]

Recommended Handling Procedures
  • Engineering Controls: Work with 4-Bromo-3-methylaniline hydrochloride should be conducted in a well-ventilated chemical fume hood. [8]* Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [8] * Eye Protection: Use chemical safety goggles or a face shield. [8] * Lab Coat: A standard laboratory coat should be worn. [8]* Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [9]

Spill and Disposal
  • Spill: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. [9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [10]

Conclusion

4-Bromo-3-methylaniline hydrochloride is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its versatile structure allows for the synthesis of complex molecular architectures, most notably as a key component of potent kinase inhibitors for cancer therapy. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic protocols, analytical characterization methods, and crucial safety and handling information. A thorough understanding of these aspects is essential for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Aniline hydrohalide preparation.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 4-Bromo-3-methylaniline, 97%. Retrieved from [Link]

  • University of Missouri. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • PubChemLite. (n.d.). 4-bromo-3-methylaniline (C7H8BrN). Retrieved from [Link]

  • Merck Millipore. (n.d.). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Retrieved from [Link]

  • Certificate of Analysis. (2022, September 22). 4-Bromo-5-chloro-2-methylaniline.
  • PubMed. (2002). 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Novachem. (2024, October 23). Aniline. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). Production process for synthesizing 4-bromo-2-methylaniline.
  • PubMed. (2004). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors - An Update. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). 4-BROMO-3-METHYLANILINE. Retrieved from [Link]

  • PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Bromo-3-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract 4-Bromo-3-methylaniline hydrochloride (CAS No. 202925-03-9) is a key chemical intermediate whose structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Bromo-3-methylaniline hydrochloride (CAS No. 202925-03-9) is a key chemical intermediate whose structural features are of significant interest in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, robust synthesis protocols, and its strategic application as a versatile building block, particularly in the construction of complex molecular architectures for drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Importance of the 4-Bromo-3-methylaniline Scaffold

The unique substitution pattern of 4-bromo-3-methylaniline, featuring a bromine atom para to the amino group and a methyl group in the meta position, offers a dual-functional platform for synthetic chemists. The amino group serves as a nucleophilic handle for a variety of transformations such as acylation, sulfonylation, and alkylation. Concurrently, the aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] This orthogonality of reactive sites allows for sequential and controlled modifications, making it an invaluable building block in the synthesis of tailored ligands, functional polymers, and, most notably, pharmacologically active compounds.[1]

The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics and solubility in certain solvent systems, which can be advantageous in various synthetic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-3-methylaniline hydrochloride is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 202925-03-9[2]
Molecular Formula C₇H₉BrClN[2]
Molecular Weight 222.51 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point (Free Base) 79-83 °C[4]
Boiling Point (Free Base) 240 °C[5][6]
pKa (Anilinium Ion, Estimated) ~3.5 - 4.0Inferred from substituted aniline data[3][7]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.[8][9]Inferred from anilinium salt properties

Note on pKa and Solubility: The pKa of the anilinium ion is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing inductive effect of the bromine atom and the electron-donating effect of the methyl group will modulate the basicity of the aniline nitrogen. Anilinium hydrochlorides are generally soluble in polar protic solvents like water and alcohols due to their ionic nature.[8][9]

Synthesis and Purification

The synthesis of 4-Bromo-3-methylaniline hydrochloride is typically a two-step process: the synthesis of the free base, 4-bromo-3-methylaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Bromo-3-methylaniline (Free Base)

A common and efficient route to 4-bromo-3-methylaniline is the regioselective bromination of 3-methylaniline.

This protocol is adapted from established methods for the bromination of anilines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylaniline (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the cooled aniline solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The amino group is a strongly activating, ortho-, para-director, and the bromination will preferentially occur at the position para to the amino group.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite to consume any excess bromine.

  • Isolation: Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromo-3-methylaniline.[2]

Synthesis_Workflow

Preparation of 4-Bromo-3-methylaniline Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

This protocol is based on general procedures for the formation of amine hydrochloride salts.[1][10]

  • Dissolution: Dissolve the purified 4-bromo-3-methylaniline (1.0 equivalent) in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid (1.05 equivalents) to the stirred solution. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (e.g., 2 M HCl in diethyl ether), or as gaseous HCl bubbled through the solution. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out.[11]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted free base or excess HCl.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain pure 4-bromo-3-methylaniline hydrochloride.

Salt_Formation_Workflow

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-bromo-3-methylaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group, and the ammonium protons. The aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The methyl protons will be a singlet, and the ammonium protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted.

Note: Specific peak assignments should be confirmed with high-resolution 2D NMR techniques if required.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the anilinium ion (typically a broad band in the region of 2200-3000 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (m/z = 185/187 due to the isotopic pattern of bromine).

Applications in Medicinal Chemistry and Organic Synthesis

The 4-bromo-3-methylaniline scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of 4-bromo-3-methylaniline hydrochloride is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of bromoanilines.[12][13][14][15][16]

  • Reaction Setup: In a reaction vessel, combine 4-bromo-3-methylaniline hydrochloride (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow

Synthesis of Bioactive Molecules

A notable application of 4-bromo-3-methylaniline is in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds have demonstrated promising antibacterial activity against extensively drug-resistant Salmonella Typhi and have also shown potential as alkaline phosphatase inhibitors.[12] The synthesis involves an initial amidation of pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline, followed by a Suzuki coupling reaction to introduce further diversity at the bromine position.[12]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4-bromo-3-methylaniline hydrochloride and its free base.

  • Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

4-Bromo-3-methylaniline hydrochloride is a strategically important and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, detailed and reliable synthesis protocols, and highlighted its application in the development of bioactive compounds. By understanding the principles and experimental details outlined herein, researchers can effectively utilize this valuable intermediate in their drug discovery and materials science endeavors.

References

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • NCBI. (2020). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • ACS Publications. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2005). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • ResearchGate. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-Bromo-3-methylaniline|6933-10-4. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylaniline Hydrochloride: Physicochemical Properties and Analytical Characterization

This technical guide provides a comprehensive overview of 4-Bromo-3-methylaniline hydrochloride, a key chemical intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Bromo-3-methylaniline hydrochloride, a key chemical intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, it outlines validated protocols for its characterization, ensuring scientific integrity and reproducibility in experimental workflows.

Introduction: The Significance of 4-Bromo-3-methylaniline Hydrochloride

4-Bromo-3-methylaniline hydrochloride is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its structural features—a bromine atom and a methyl group on the aniline ring—provide specific steric and electronic properties that are leveraged in the development of a wide range of target molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The hydrochloride salt form is often preferred in laboratory settings due to its increased stability and solubility in aqueous media compared to the free base. A precise understanding of its fundamental properties, starting with its molecular weight, is paramount for accurate stoichiometric calculations, analytical method development, and quality control.

Physicochemical Properties and Molecular Weight Determination

The molecular weight of a compound is a critical parameter that underpins all quantitative aspects of its use in research and development. It is the sum of the atomic weights of all atoms in its molecular formula.

Molecular Formula and Component Analysis

4-Bromo-3-methylaniline hydrochloride is formed by the reaction of the free base, 4-bromo-3-methylaniline, with hydrochloric acid. This acid-base reaction results in the protonation of the amino group, forming the corresponding ammonium chloride salt.

  • 4-Bromo-3-methylaniline (Free Base): C₇H₈BrN[1][2]

  • Hydrochloric Acid: HCl[3][4]

  • 4-Bromo-3-methylaniline Hydrochloride: C₇H₉BrClN[5][6]

The molecular weight is calculated by summing the atomic weights of each element in the chemical formula. The molecular weight of the hydrochloride salt is the sum of the molecular weights of the free base and hydrochloric acid.

Tabulated Molecular Weight Data

For clarity and ease of reference, the molecular weights of 4-Bromo-3-methylaniline hydrochloride and its constituent components are summarized in the table below.

CompoundChemical FormulaMolar Mass ( g/mol )CAS Number
4-Bromo-3-methylanilineC₇H₈BrN186.05[1][2]6933-10-4[1]
Hydrochloric AcidHCl36.46[3][4][7][8][9]7647-01-0[4]
4-Bromo-3-methylaniline Hydrochloride C₇H₉BrClN 222.51 [5][6]202925-03-9 [5][6][10][11]

This precise molecular weight is fundamental for preparing solutions of known concentrations, determining reaction stoichiometry, and performing quantitative analysis.

Experimental Protocols for Characterization

To ensure the identity and purity of 4-Bromo-3-methylaniline hydrochloride, a series of analytical techniques should be employed. The following protocols are standard in the field and provide a self-validating system for quality control.

Workflow for Identity and Purity Confirmation

The logical flow for confirming the identity and purity of a supplied or synthesized batch of 4-Bromo-3-methylaniline hydrochloride is illustrated in the following workflow diagram.

G cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV NMR->HPLC Structure Confirmed MS Mass Spectrometry (ESI-MS) MS->HPLC Molecular Ion Confirmed FTIR FTIR Spectroscopy FTIR->HPLC Functional Groups Confirmed TLC Thin Layer Chromatography HPLC->TLC MeltingPoint Melting Point Analysis TLC->MeltingPoint Final Qualified for Use MeltingPoint->Final Purity ≥ 98% Start Sample Received Start->NMR Start->MS Start->FTIR

Caption: Workflow for the characterization of 4-Bromo-3-methylaniline hydrochloride.

Step-by-Step Methodologies
  • Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure. The protonated amine will appear as a broad singlet.

  • Objective: To confirm the molecular weight by detecting the molecular ion.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-300).

    • Look for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₇H₈BrN (m/z ≈ 186.05). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed as two peaks of nearly equal intensity separated by 2 Da.

  • Objective: To determine the purity of the compound.

  • Protocol:

    • Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

    • Injection: Inject 10 µL of the sample solution.

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Conclusion

A thorough understanding of the molecular weight of 4-Bromo-3-methylaniline hydrochloride is a prerequisite for its effective use in scientific research. This guide has established the definitive molecular weight of 222.51 g/mol and has provided a framework for its experimental verification and quality assessment. By adhering to the outlined protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 8). Hydrochloric acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Molar Mass Calculator. (n.d.). HCl (Hydrochloric acid) molar mass. Retrieved from [Link]

  • Aromalake Chemical Co., Ltd. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

Sources

Foundational

4-Bromo-3-methylaniline hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-methylaniline Hydrochloride in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromo-3-methylaniline Hydrochloride in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior in chemical syntheses, purifications, and formulation development. 4-Bromo-3-methylaniline hydrochloride, an important building block in organic synthesis, presents a unique solubility profile due to its dual nature: an ionic salt form combined with a substituted aromatic structure. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in various organic solvents. Moving beyond a simple data repository, this document establishes the theoretical underpinnings of its solubility, offers validated, step-by-step protocols for both quantitative and qualitative assessment, and discusses the critical interpretation of solubility data. The methodologies provided herein are designed to be self-validating, empowering researchers to generate reliable, publication-quality data tailored to their specific laboratory conditions and research objectives.

Chapter 1: Molecular Profile and Predicted Solubility Behavior

A molecule's solubility is intrinsically linked to its structure and physicochemical properties. 4-Bromo-3-methylaniline hydrochloride (C₇H₉BrClN) is the salt formed from the reaction of the weak base 4-bromo-3-methylaniline with hydrochloric acid[1]. This conversion from a free base to a hydrochloride salt is the single most important factor governing its solubility profile.

Physicochemical Characteristics:

  • Molecular Formula: C₇H₉BrClN[1]

  • Molecular Weight: 222.51 g/mol [1]

  • Form: Crystalline Solid[2][3] (based on parent aniline hydrochloride)

  • Ionic Nature: As a hydrochloride salt, the anilinium cation ([C₇H₉BrN-H]⁺) and the chloride anion (Cl⁻) introduce a significant ionic character. This favors strong ion-dipole interactions with polar solvents.

  • Organic Moieties: The molecule contains a benzene ring substituted with a bromine atom and a methyl group. These groups are predominantly nonpolar or weakly polar, contributing to van der Waals interactions and favoring solubility in less polar organic solvents. The anilinium group, however, is highly polar and capable of hydrogen bonding.

Predicted Solubility Trends:

Based on the principle of "like dissolves like," a dichotomy in solubility behavior is expected:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be effective at dissolving 4-bromo-3-methylaniline hydrochloride. Their high polarity can engage in strong ion-dipole interactions with the salt, while their hydroxyl groups can act as both hydrogen bond donors and acceptors, effectively solvating both the anilinium cation and the chloride anion. Studies on the parent compound, aniline hydrochloride, confirm its solubility in alcohols[2][4][5].

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess high dipole moments and can solvate the anilinium cation effectively. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents. Moderate to good solubility is generally expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the crystal lattice energy of the ionic salt. Consequently, 4-bromo-3-methylaniline hydrochloride is predicted to be sparingly soluble or insoluble in such solvents.

Chapter 2: The Underlying Science of Dissolution

The dissolution of a crystalline solute like 4-bromo-3-methylaniline hydrochloride is an energy-dependent process. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome two primary energy barriers:

  • Crystal Lattice Energy: The energy holding the anilinium cations and chloride anions together in the solid crystal.

  • Solvent-Solvent Interactions: The intermolecular forces (e.g., hydrogen bonds in ethanol) that must be disrupted to create a cavity for the solute.

The key interactions facilitating the dissolution of this specific salt are visualized below.

cluster_Solute 4-Bromo-3-methylaniline HCl (Crystal) cluster_Solvent Polar Protic Solvent (e.g., Methanol) cluster_Solution Dissolution Process Solute [Anilinium]⁺ Cl⁻ Cation [Anilinium]⁺ Solute->Cation Overcome Lattice Energy Anion Cl⁻ Solute->Anion Overcome Lattice Energy Solvent CH₃OH Solvent->Cation Ion-Dipole & H-Bonding Solvent->Anion H-Bonding

Caption: Key intermolecular forces in the dissolution of 4-bromo-3-methylaniline HCl.

As an amine salt, the pH of the medium can dramatically influence solubility, though this is more relevant in aqueous or mixed aqueous-organic systems. In purely organic solvents, the primary drivers remain the polarity and hydrogen-bonding capabilities of the solvent[6].

Chapter 3: A Validated Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative solubility data for 4-bromo-3-methylaniline hydrochloride necessitates a robust and reliable experimental method. The isothermal equilibrium (or "shake-flask") method is a gold standard for this purpose.

Part A: Safety & Handling

Before beginning any work, consult the Safety Data Sheet (SDS).

  • Hazards: 4-Bromo-3-methylaniline hydrochloride is harmful if swallowed and toxic in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust. Avoid generating dust during weighing and transfers.

Part B: Step-by-Step Methodology

This protocol is designed to establish equilibrium and ensure accurate quantification.

1. Materials and Reagents:

  • 4-Bromo-3-methylaniline hydrochloride (of known purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials or screw-cap glass tubes (e.g., 20 mL)

  • Temperature-controlled shaker or incubator

  • Centrifuge with appropriate tubes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC-UV)

2. Experimental Workflow:

G A 1. Preparation Add excess solid to a known volume/mass of solvent in a vial. B 2. Equilibration Seal vials. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solids to settle. Centrifuge the vial to pellet undissolved solid. B->C D 4. Sampling Carefully withdraw supernatant. Filter immediately using a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute the clear, saturated filtrate to a concentration within the analytical instrument's linear range. D->E F 6. Quantification Analyze the diluted sample using a pre-calibrated method (e.g., HPLC-UV or UV-Vis Spectrophotometry). E->F G 7. Calculation Calculate the original concentration accounting for the dilution factor. Report as mg/mL or mol/L. F->G

Caption: Workflow for quantitative solubility determination via the shake-flask method.

3. Causality Behind Key Steps:

  • Using Excess Solid (Step 1): This ensures that the solution becomes truly saturated and that equilibrium is established between the dissolved and undissolved states.

  • Extended Equilibration (Step 2): Solubility is a time-dependent equilibrium process. Short incubation times can lead to undersaturated solutions and erroneously low solubility values. 24 to 48 hours is a standard starting point, but the exact time should be validated.

  • Constant Temperature (Step 2): Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., ± 0.5 °C) is critical for reproducibility.

  • Centrifugation and Filtration (Steps 3 & 4): This is a critical step to ensure that no microscopic solid particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.

  • Pre-Calibrated Analysis (Step 6): The accuracy of the final result depends entirely on the accuracy of the analytical method. A multi-point calibration curve must be prepared beforehand.

Part C: Protocol Validation

To ensure the trustworthiness of your results, perform the following checks:

  • Time to Equilibrium: Collect samples at various time points (e.g., 12, 24, 48, 72 hours). When the measured solubility value no longer increases and remains constant over two consecutive time points, equilibrium has been reached.

  • Replicates: Perform each solubility determination in triplicate to assess the precision of your method.

  • Approach to Equilibrium: For critical applications, perform the experiment from two directions: dissolving the solid (as described above) and by precipitating the solid from a supersaturated solution (prepared at a higher temperature and cooled down). The two methods should converge to the same solubility value.

Chapter 4: Rapid Qualitative Solubility Assessment

For initial solvent screening, a full quantitative determination is often unnecessary. A qualitative method can rapidly classify solvents.

Protocol:

  • Add approximately 10-20 mg of 4-bromo-3-methylaniline hydrochloride to a small test tube.

  • Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while vortexing or shaking vigorously after each addition[7][8].

  • Continue adding solvent up to a total of 1 mL.

  • Observe and record the results in a structured table.

Data Presentation: Qualitative Solubility Table

SolventSolvent PolarityClassification (e.g., at 25°C)Observations
MethanolPolar ProticRecord observation heree.g., Dissolved completely after 0.3 mL
IsopropanolPolar ProticRecord observation here
AcetonitrilePolar AproticRecord observation here
DichloromethaneWeakly PolarRecord observation heree.g., Remained a suspension
TolueneNonpolarRecord observation heree.g., Insoluble
HexaneNonpolarRecord observation heree.g., Insoluble

Classification Criteria (based on USP definitions):

  • Freely Soluble: < 10 parts of solvent required for 1 part of solute.

  • Soluble: 10 to 30 parts of solvent required.

  • Sparingly Soluble: 30 to 100 parts of solvent required.

  • Insoluble: > 10,000 parts of solvent required.

Chapter 5: Data Interpretation and Practical Applications

The generated solubility data is invaluable for several stages of development:

  • Reaction Chemistry: Choosing a solvent where starting materials are soluble but the product (or an impurity) is not can simplify purification by crystallization.

  • Purification: Solubility data is essential for developing robust crystallization procedures. A good crystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Formulation: For drug development, understanding solubility in various excipients and solvent systems is the first step toward designing a dosage form with adequate bioavailability[9].

Troubleshooting:

  • Inconsistent Results: Often caused by insufficient equilibration time or temperature fluctuations.

  • Supersaturation: Can occur if the temperature fluctuates. Always perform the final phase separation at the target equilibrium temperature.

  • Compound Instability: If the compound degrades in the chosen solvent over the equilibration period, the measured solubility will be inaccurate. Analyze the sample for impurities post-equilibration.

Conclusion

References

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Stavchansky, S., & Gowan, W. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(6), 745-748. Retrieved from [Link]

  • Gao, J., et al. (2018). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 63(4), 1196-1203. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, September 11). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • NCBI Bookshelf. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Retrieved from [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents?. r/chemhelp. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectral Characterization of 4-Bromo-3-methylaniline Hydrochloride

Introduction: Beyond the Structure, a Molecule's Identity In the landscape of drug discovery and fine chemical synthesis, 4-Bromo-3-methylaniline hydrochloride (C₇H₉BrClN) serves as a critical structural motif and buildi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, a Molecule's Identity

In the landscape of drug discovery and fine chemical synthesis, 4-Bromo-3-methylaniline hydrochloride (C₇H₉BrClN) serves as a critical structural motif and building block. Its utility is predicated on a precise molecular architecture, the confirmation of which is the bedrock of any rigorous research and development program. While we can draw its structure—a methyl and an anilinium group positioned meta to each other on a brominated benzene ring—the empirical verification of this structure is paramount. This guide provides an in-depth technical exploration of the core spectroscopic techniques used to elucidate and confirm the identity and purity of this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the spectral features. This guide is structured to provide not just the "what," but the "why"—explaining the causal links between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that the data you acquire is both accurate and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Causality Behind NMR: Why We Choose Our Experiments

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1] For a molecule like 4-Bromo-3-methylaniline, we are primarily interested in the ¹H (proton) and ¹³C nuclei.

  • ¹H NMR is the initial go-to experiment. Its value lies in its high sensitivity and the rich information derived from three key parameters:

    • Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like bromine and the anilinium group) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like the methyl group) "shield" protons, shifting them upfield.[1]

    • Integration: The area under a signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[1]

    • Spin-Spin Coupling (J): This phenomenon splits a single proton signal into multiple lines (a multiplet) due to the influence of neighboring, non-equivalent protons. The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons, helping to piece together the molecular fragments. For aromatic systems, the magnitude of the coupling constant (J, in Hz) can distinguish between ortho, meta, and para relationships.[2]

  • ¹³C NMR complements the ¹H NMR by providing a map of the carbon framework. While less sensitive than ¹H NMR, every chemically distinct carbon atom produces a unique signal, allowing us to confirm the total number of carbons and their respective chemical environments (aliphatic, aromatic, substituted).[3]

Spectral Data & Interpretation for 4-Bromo-3-methylaniline

The structure and numbering for spectral assignment are as follows:

Table 1: ¹H and ¹³C NMR Spectral Data for 4-Bromo-3-methylaniline (Free Base) Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Assignment ¹H NMR Data ¹³C NMR Data
Aromatic H
H-2δ ~6.95 (d, J ≈ 2.0 Hz)C-1: δ ~145.0
H-5δ ~7.20 (d, J ≈ 8.4 Hz)C-2: δ ~119.0
H-6δ ~6.55 (dd, J ≈ 8.4, 2.0 Hz)C-3: δ ~139.0
Aliphatic H C-4: δ ~112.5
-CH₃δ ~2.30 (s)C-5: δ ~122.0
Amine H C-6: δ ~116.0
-NH₂δ ~3.60 (br s)-CH₃: δ ~23.0

(Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data above is a representative compilation from various sources.)[4][5]

Interpretation of Free Base Spectrum:

  • The methyl group (-CH₃) appears as a singlet around 2.30 ppm, integrating to three protons, as it has no adjacent protons to couple with.

  • The three aromatic protons appear between 6.55 and 7.20 ppm. They exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. H-5 is a doublet due to ortho coupling with H-6. H-2 is a doublet due to meta coupling with H-6. H-6 is a doublet of doublets, being coupled to both H-5 (ortho) and H-2 (meta).[2]

  • The amine protons (-NH₂) appear as a broad singlet, a common feature due to hydrogen exchange and quadrupolar coupling with the nitrogen atom.[6]

  • The ¹³C NMR shows seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the overall carbon skeleton.

Expected Spectral Changes for the Hydrochloride Salt

Protonation of the amine (-NH₂) to form the anilinium ion (-NH₃⁺) induces significant and predictable changes in the NMR spectrum.

  • Ammonium Protons (-NH₃⁺): The broad -NH₂ signal will be replaced by a new, broad signal for the -NH₃⁺ protons. This signal will be shifted significantly downfield to the δ 7-9 ppm region, or even higher, due to the positive charge on the nitrogen, which strongly deshields these protons.

  • Aromatic Protons: The -NH₃⁺ group is more strongly electron-withdrawing than the -NH₂ group. This increased deshielding effect will cause the signals for all aromatic protons (H-2, H-5, and H-6) to shift downfield compared to the free base. The proton ortho to the ammonium group (H-2) is expected to experience the most significant downfield shift.

  • Carbon Skeleton: Similarly, in the ¹³C NMR spectrum, the carbons of the aromatic ring will be shifted downfield, particularly C-1 (the carbon attached to the nitrogen) and the ortho and para carbons (C-2, C-6, and C-4).

Experimental Protocol: Acquiring High-Quality NMR Data

A robust protocol is essential for spectral quality.[7][8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-3-methylaniline hydrochloride for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is often more soluble in polar solvents than CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks. This can be done manually or automatically.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, a small number of scans (e.g., 8 or 16) is usually sufficient. For ¹³C NMR, more scans will be needed due to the lower natural abundance of the isotope.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate & Reference process->calibrate analyze Integrate & Analyze calibrate->analyze report Structural Confirmation analyze->report Final Spectrum & Interpretation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). Each type of bond and functional group vibrates at a characteristic frequency, making its IR absorption band a valuable molecular signature.[10]

The Causality Behind IR: Why Functional Groups Have Unique Signals

A molecule absorbs IR radiation only when a vibration results in a change in the molecule's dipole moment.[11] The frequency of the absorbed radiation corresponds to the vibrational frequency of the bond, which is determined by two main factors:

  • The masses of the bonded atoms: Lighter atoms vibrate at higher frequencies (e.g., O-H vs. C-C).

  • The strength of the bond: Stronger bonds (e.g., C=O double bonds) vibrate at higher frequencies than weaker bonds (e.g., C-O single bonds).

This direct relationship allows us to correlate specific absorption bands (measured in wavenumbers, cm⁻¹) with the presence of specific functional groups.[12]

Spectral Data & Interpretation

Table 2: Key IR Absorption Bands for 4-Bromo-3-methylaniline (Free Base)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3450 - 3350MediumN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3010MediumC-H StretchAromatic C-H
2950 - 2850MediumC-H StretchMethyl (-CH₃)
1620 - 1580StrongC=C StretchAromatic Ring
~1600StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
1320 - 1250StrongC-N StretchAromatic Amine
880 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
< 700Medium-StrongC-Br StretchAryl Bromide

(Note: Data is representative and compiled from various sources.)[8][13]

Interpretation of Free Base Spectrum: The presence of two distinct peaks in the 3450-3350 cm⁻¹ region is a definitive characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretches.[6] The other bands for aromatic C-H, methyl C-H, aromatic C=C, and C-N stretching are all consistent with the proposed structure.

Expected Spectral Changes for the Hydrochloride Salt

The IR spectrum of the hydrochloride salt will be markedly different from the free base, primarily in the N-H stretching region.

  • N-H Stretching: The two sharp peaks of the primary amine will disappear. They will be replaced by a very broad and strong series of absorption bands spanning a wide range, typically from 3200 cm⁻¹ down to 2500 cm⁻¹ . This broad absorption is the hallmark of the N-H stretching vibrations within an ammonium salt (-NH₃⁺) and is a result of extensive hydrogen bonding in the solid state.[14]

  • N-H Bending: A distinct ammonium bending vibration band will also appear around 1600-1500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[15]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Background Scan:

    • With the clean, empty crystal, run a background spectrum. This captures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 4-Bromo-3-methylaniline hydrochloride powder directly onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Lower the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement, raise the pressure arm, remove the bulk of the sample, and clean the crystal thoroughly with a solvent-dampened tissue as in step 1.

Visualization: IR Analysis Workflow

IR_Workflow cluster_setup Instrument Setup cluster_run Sample Analysis cluster_result Data Interpretation clean Clean ATR Crystal background Acquire Background Scan clean->background load Load Solid Sample background->load apply_p Apply Pressure load->apply_p scan Acquire Sample Spectrum apply_p->scan process Background Correction scan->process assign Assign Peaks to Functional Groups process->assign report Functional Group Confirmation assign->report Final Spectrum & Analysis

Caption: Workflow for acquiring and interpreting an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

The Causality Behind MS: Ionization and Isotopic Patterns

In a typical Electron Ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons. This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺•). The m/z of this ion directly corresponds to the molecular weight of the original molecule.

A key feature for halogenated compounds is the presence of isotopes. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This means that a molecule containing one bromine atom will show up in the mass spectrum as two peaks of almost equal intensity, separated by two mass units (m/z = M and M+2). This "doublet" is a definitive signature for the presence of a single bromine atom.[13]

Spectral Data & Interpretation

For the analysis of a hydrochloride salt via GC-MS or direct infusion with a heated source, the compound typically thermalizes, and the mass spectrum observed is that of the volatile free base.[7][15]

Table 3: Key Mass Spectrometry Peaks for 4-Bromo-3-methylaniline (Free Base)

m/z (Mass/Charge) Relative Intensity Interpretation
187~98%Molecular Ion [M(⁸¹Br)]⁺•
185100%Molecular Ion [M(⁷⁹Br)]⁺•
106High[M - Br]⁺ Fragment
77Medium[C₆H₅]⁺ Fragment

(Note: Data is representative and compiled from various sources.)[13][16]

Interpretation of Mass Spectrum:

  • Molecular Ion Peaks: The spectrum shows a pair of intense peaks at m/z 185 and 187 with nearly equal intensity. This is the classic M/M+2 isotopic pattern for a compound containing one bromine atom, and it confirms the molecular weight of the free base (C₇H₈BrN) is 186.05 g/mol .[13]

  • Major Fragmentation: The prominent peak at m/z 106 corresponds to the loss of a bromine radical from the molecular ion. This is a common fragmentation pathway for aryl halides and results in the formation of the stable 3-methylanilinium cation.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion is a simple method for introducing a liquid sample directly into the mass spectrometer without prior chromatographic separation.

  • Sample Preparation:

    • Prepare a dilute solution of 4-Bromo-3-methylaniline hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water). A concentration of ~1-10 µg/mL is typical.

  • Infusion Setup:

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Connect the syringe to the mass spectrometer's electrospray ionization (ESI) source using appropriate tubing.

  • Data Acquisition:

    • Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve a stable ion signal.

    • Acquire the mass spectrum over the desired mass range (e.g., m/z 50-300). Data is typically averaged over a short period (e.g., 1 minute) to obtain a representative spectrum.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_output Data Analysis prep Prepare Dilute Solution infuse Direct Infusion via Syringe Pump prep->infuse ionize Ionization (e.g., ESI/EI) infuse->ionize separate Mass Analyzer (Separation by m/z) ionize->separate detect Detection separate->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret M⁺• & Fragments spectrum->interpret report Molecular Weight Confirmation interpret->report Final Spectrum & Analysis

Caption: Workflow for Mass Spectrometry analysis via direct infusion.

Conclusion: A Triad of Spectroscopic Confirmation

The comprehensive analysis of 4-Bromo-3-methylaniline hydrochloride through NMR, IR, and MS provides a self-validating system for structural confirmation.

  • NMR spectroscopy elucidates the precise arrangement of the proton and carbon skeleton, confirming the substitution pattern of the aromatic ring.

  • IR spectroscopy provides unequivocal evidence of the key functional groups, critically distinguishing between the free amine and its protonated anilinium salt form.

  • Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker.

Together, these three techniques form the cornerstone of analytical chemistry, providing the rigorous, multi-faceted data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic and developmental endeavors.

References

  • Caballero, C., & Martin, C. (1970). Infrared Spectra and Phase Changes of Solid Anilinium Halides. Journal of the Chemical Society D: Chemical Communications, (16), 1021-1022. Available at: [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). Aniline hydrochloride - Optional[MS (GC)] - Spectrum. Wiley. Available at: [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

  • NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • Wüst, M., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. In Plant Lipids: Methods and Protocols (pp. 101-115). Humana, New York, NY. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Khan, S. A., et al. (2020). Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. In Handbook of Materials Characterization (pp. 317-344). Springer, Cham. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Fessner, L., et al. (2015). Direct infusion-SIM as fast and robust method for absolute protein quantification in complex samples. EuPA Open Proteomics, 7, 1-6. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97%. Available at: [Link]

  • PubChemLite. (n.d.). 4-bromo-3-methylaniline (C7H8BrN). Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Available at: [Link]

  • International Journal of Scientific & Engineering Research. (2013). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting HNMR. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylaniline hydrochloride from 3-methylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 4-bromo-3-methylaniline hydrochloride, a crucial intermediate in various organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-bromo-3-methylaniline hydrochloride, a crucial intermediate in various organic synthesis applications, particularly in the pharmaceutical and specialty chemical industries.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the necessary characterization and safety protocols.

Introduction: Significance and Synthetic Strategy

4-Bromo-3-methylaniline, also known as 5-amino-2-bromotoluene, is a versatile building block in organic synthesis.[1] Its dual reactivity, stemming from the nucleophilic amino group and the aryl bromide moiety, makes it a valuable precursor for creating complex molecular architectures through reactions like acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions.[1] This guide focuses on its synthesis from the readily available starting material, 3-methylaniline (m-toluidine).

The core of this synthesis is the electrophilic aromatic substitution reaction, specifically the bromination of the aromatic ring. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aniline ring are key to achieving the desired regioselectivity.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 4-bromo-3-methylaniline from 3-methylaniline proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and also ortho-, para-directing group.

2.1. Directing Effects and Regioselectivity

In 3-methylaniline, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The steric hindrance from the methyl group at position 3 disfavors substitution at the 2-position. Consequently, bromination is expected to occur predominantly at the 4- and 6-positions. To achieve selective monobromination at the 4-position, careful control of reaction conditions is crucial.

2.2. The Role of a Protecting Group (Optional but Recommended)

Aniline and its derivatives are highly reactive towards bromine, often leading to multiple brominations.[2] To control the reaction and favor monobromination, the highly activating amino group is often temporarily protected, for instance, by acetylation with acetic anhydride to form an acetanilide.[3][4] The resulting acetamido group is less activating than the amino group, which helps to prevent over-bromination and directs the substitution primarily to the para position.[3][5] The protecting group can then be removed by hydrolysis to yield the desired bromoaniline.[5]

G cluster_protection Step 1: Protection (Acetylation) cluster_bromination Step 2: Electrophilic Bromination cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_hcl_salt Step 4: Hydrochloride Salt Formation Start 3-Methylaniline Acetanilide N-(3-methylphenyl)acetamide Start->Acetanilide Acetic Anhydride Brominated_Acetanilide N-(4-bromo-3-methylphenyl)acetamide Acetanilide->Brominated_Acetanilide Bromine Bromoaniline 4-Bromo-3-methylaniline Brominated_Acetanilide->Bromoaniline Acid/Base Hydrolysis Final_Product 4-Bromo-3-methylaniline hydrochloride Bromoaniline->Final_Product HCl

Caption: Synthetic workflow for 4-bromo-3-methylaniline hydrochloride.

Detailed Experimental Protocol

This protocol outlines a common laboratory procedure for the synthesis.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
3-MethylanilineC₇H₉N107.15108-44-1
Acetic AnhydrideC₄H₆O₃102.09108-24-7
BromineBr₂159.817726-95-6
Glacial Acetic AcidCH₃COOH60.0564-19-7
Sodium HydroxideNaOH40.001310-73-2
Hydrochloric AcidHCl36.467647-01-0
DichloromethaneCH₂Cl₂84.9375-09-2
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6

3.2. Step-by-Step Procedure

Step 1: Acetylation of 3-Methylaniline

  • In a fume hood, dissolve 3-methylaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Continue stirring at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3-methylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of N-(3-methylphenyl)acetamide

  • Dissolve the dried N-(3-methylphenyl)acetamide (1 equivalent) in glacial acetic acid.

  • In a separate flask, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue stirring for 1-2 hours. The product, N-(4-bromo-3-methylphenyl)acetamide, may precipitate out of solution.

Step 3: Hydrolysis of N-(4-bromo-3-methylphenyl)acetamide

  • To the reaction mixture from Step 2, add a solution of sodium hydroxide to neutralize the acetic acid and hydrolyze the amide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature, which should cause the 4-bromo-3-methylaniline to precipitate.

  • Collect the crude product by vacuum filtration and wash with water.

Step 4: Purification and Hydrochloride Salt Formation

  • The crude 4-bromo-3-methylaniline can be purified by recrystallization or column chromatography.[6]

  • Dissolve the purified 4-bromo-3-methylaniline in a suitable solvent like dichloromethane.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent to precipitate the 4-bromo-3-methylaniline hydrochloride.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G A Start: 3-Methylaniline in Glacial Acetic Acid B Add Acetic Anhydride A->B C Stir at RT (30 min) B->C D Precipitate in Ice Water C->D E Filter and Dry N-(3-methylphenyl)acetamide D->E F Dissolve in Glacial Acetic Acid E->F G Add Bromine Solution F->G H Stir at RT (1-2 hr) G->H I Hydrolyze with NaOH and Reflux H->I J Cool and Precipitate I->J K Filter and Wash Crude Product J->K L Purify (Recrystallization/ Column Chromatography) K->L M Dissolve in Dichloromethane L->M N Add HCl M->N O Filter and Dry Final Product: 4-Bromo-3-methylaniline HCl N->O

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 4-bromo-3-methylaniline hydrochloride should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the aromatic protons, the methyl group, and the amine protons. The integration and splitting patterns should be consistent with the structure. For 4-bromo-3-methylaniline, typical shifts (in CDCl₃) are around δ 2.28 (s, 3H, CH₃), 3.39 (brs, 2H, NH₂), 6.38 (d, 1H), 6.55 (s, 1H), and 7.27 (d, 1H).[6]
¹³C NMR Peaks corresponding to the seven unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the mass of the 4-bromo-3-methylaniline cation, showing the characteristic isotopic pattern for a bromine-containing compound.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methyl group, and C-Br stretching.
Melting Point A sharp melting point consistent with the literature value for the hydrochloride salt. The free base has a melting point of 79-83 °C.[8]

Safety and Handling

5.1. Hazard Identification

  • 3-Methylaniline: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

  • Bromine: Highly corrosive and toxic. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

5.2. Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Have appropriate spill kits and emergency procedures in place.

  • Do not eat, drink, or smoke in the laboratory.

Conclusion

The synthesis of 4-bromo-3-methylaniline hydrochloride from 3-methylaniline is a well-established procedure in organic chemistry. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, particularly through the use of a protecting group for the amine, high yields of the desired product can be achieved. Proper characterization and adherence to safety protocols are paramount for a successful and safe synthesis.

References

  • Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Scribd. (n.d.). Estimation of Aniline by Bromination Method. Retrieved from [Link]

  • ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • Chemsrc. (2025). 3-Bromo-4-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Filo. (2025). CH3 | O // \ (CH3CO)2O Br2 OH-/H2O \ // --------> A --------> B --------> C. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97%. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 4-Bromo-3-methylaniline Hydrochloride

Abstract 4-Bromo-3-methylaniline hydrochloride is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The integrity of this starting material is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-methylaniline hydrochloride is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The integrity of this starting material is paramount, as impurities or degradation products can have profound impacts on reaction yields, downstream purification processes, and the safety profile of the final product. This guide provides an in-depth analysis of the chemical stability of 4-Bromo-3-methylaniline hydrochloride, detailing its primary degradation pathways and establishing scientifically grounded protocols for its optimal storage and handling. Furthermore, we present a comprehensive experimental workflow for conducting forced degradation studies, enabling researchers to validate stability-indicating analytical methods and ensure the long-term viability of this critical reagent.

Physicochemical Profile

A foundational understanding of the compound's properties is essential before delving into its stability. 4-Bromo-3-methylaniline hydrochloride is the salt form of the parent aniline, which enhances its stability and aqueous solubility.

PropertyValueSource
Chemical Name 4-bromo-3-methylaniline;hydrochloride[1]
Synonyms 4-Bromo-m-toluidine HCl, 4-Bromo-3-methylbenzenamine HCl[2]
CAS Number 202925-03-9[1]
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 222.51 g/mol [1]
Appearance White to off-white or brown crystalline solid/powder[3][4]
Parent Compound 4-Bromo-3-methylaniline (CAS: 6933-10-4)[2]

Caption: Structure of 4-Bromo-3-methylaniline Hydrochloride.

Core Stability Profile & Mechanistic Considerations

The stability of 4-Bromo-3-methylaniline hydrochloride is intrinsically linked to the reactivity of the aromatic amine functional group. While the hydrochloride salt form confers a significant degree of stability by protonating the lone pair of electrons on the nitrogen atom, this protection is not absolute and can be compromised under specific environmental conditions.

Primary Degradation Pathways
  • Oxidative Degradation: This is the most significant degradation pathway for anilines.[5][6] The amino group is susceptible to oxidation, particularly when deprotonated to the free base. Atmospheric oxygen can initiate a cascade of reactions leading to the formation of highly colored impurities, such as nitrobenzenes, azoxybenzenes, and polymeric condensation products.[7] This process is often autocatalytic and can be accelerated by the presence of metal ions. The protonation in the hydrochloride salt form mitigates this by reducing the electron density on the nitrogen, making it less susceptible to electron transfer.[5][8]

  • Photodegradation: Aromatic amines, including substituted anilines, are frequently light-sensitive.[9] Exposure to light, particularly in the UV spectrum, can provide the activation energy required to initiate oxidation and other radical-mediated degradation reactions.[5] This pathway is a critical consideration for both storage and handling, as even ambient laboratory light can contribute to gradual degradation over time.

  • Thermal Degradation: While generally stable at ambient temperatures, elevated temperatures can accelerate oxidative degradation and potentially cause decomposition, leading to the release of hazardous vapors like nitrogen oxides and hydrogen bromide.[8][10]

  • Effect of pH (Deprotonation): Exposure to basic conditions is highly detrimental to the stability of the compound. Bases will neutralize the hydrochloride salt, liberating the free 4-Bromo-3-methylaniline. This free base is significantly more reactive and prone to rapid oxidative degradation compared to its protonated salt form. Therefore, contact with strong bases must be strictly avoided.[11]

cluster_stress Stress Factors parent 4-Bromo-3-methylaniline HCl (Stable Form) freebase 4-Bromo-3-methylaniline (Reactive Free Base) parent->freebase Deprotonation degraded Degradation Products (Colored Impurities, N-Oxides, Polymeric Species) parent->degraded Slow Oxidation/ Photodegradation oxidation Atmospheric O₂ (Oxidizing Agents) oxidation->degraded light Light Exposure (UV/Visible) light->degraded base Strong Base (High pH) base->freebase freebase->degraded Rapid Oxidation

Caption: Key degradation pathways for 4-Bromo-3-methylaniline HCl.

Recommended Storage and Handling Protocols

Based on the mechanistic understanding of its stability, a multi-faceted approach to storage and handling is required to preserve the integrity of 4-Bromo-3-methylaniline hydrochloride.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound. Adherence to these guidelines minimizes the risk of degradation and ensures material consistency.

ParameterRecommendationRationale & Citation
Temperature Store in a cool place; refrigerated (2-8 °C) is ideal for long-term storage.Reduces the rate of potential thermal and oxidative degradation.[4][9]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation.[12]
Light Store in an amber glass bottle or other opaque container, inside a dark cabinet.The compound is light-sensitive; this prevents photolytic degradation.[9]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents moisture ingress and exposure to air. A tight seal is critical.[13]
Location A dry, well-ventilated, and secured area.Prevents moisture absorption and ensures safety. Storing locked up is advised.[10][13]
Handling Procedures & Incompatibilities
  • Inert Atmosphere Handling: For applications requiring the highest purity, it is advisable to handle the material inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep the compound strictly segregated from strong oxidizing agents, strong acids, and especially strong bases.[11] Contact with bases will generate the less stable free amine, leading to rapid degradation.

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.[9][10][13]

Experimental Workflow for Stability Assessment

To quantitatively assess stability and qualify the material for use in sensitive applications, a forced degradation study is essential. This process intentionally stresses the compound to identify potential degradants and validate an analytical method as "stability-indicating."[14]

Objective

To develop a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating 4-Bromo-3-methylaniline hydrochloride from all potential degradation products formed under a variety of stress conditions.

cluster_stress Step 2: Perform Forced Degradation Studies (Target 5-20% Degradation) start Obtain 4-Bromo-3-methylaniline HCl (Reference Standard & Sample) method_dev Step 1: Develop Initial RP-HPLC Method (e.g., C18, ACN/H₂O, UV Detection) start->method_dev acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) method_dev->acid Apply stress conditions base Base Hydrolysis (e.g., 0.1M NaOH, RT) (Generates free base) method_dev->base Apply stress conditions oxidation Oxidation (e.g., 3% H₂O₂, RT) method_dev->oxidation Apply stress conditions thermal Thermal Stress (e.g., 80°C, Solid State) method_dev->thermal Apply stress conditions photo Photolytic Stress (ICH Q1B Light Conditions) method_dev->photo Apply stress conditions analysis Step 3: Analyze All Samples (Stressed, Unstressed, Blank) by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Step 4: Evaluate Data - Check for new peaks - Calculate mass balance - Assess peak purity (PDA) analysis->evaluation conclusion Method is Validated as 'Stability-Indicating' evaluation->conclusion Specificity & Purity Confirmed

Caption: Workflow for a forced degradation study and method validation.

Detailed Experimental Protocol: Forced Degradation

This protocol outlines typical starting conditions that should be optimized based on the observed rate of degradation.

  • Preparation of Stock Solution: Accurately prepare a stock solution of 4-Bromo-3-methylaniline hydrochloride in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60 °C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

    • Rationale: Assesses stability in an acidic environment, which is relevant for many reaction conditions.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain at room temperature. Caution: Degradation may be rapid.

    • Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes), neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: This critical test evaluates the stability of the highly reactive free base form.[8]

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature, protected from light.

    • Monitor the reaction and withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours) for direct dilution and analysis.

    • Rationale: Simulates exposure to oxidizing agents and is a key test for amine-containing compounds.[5][8]

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat in an oven at 80 °C.

    • At time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze.

    • Rationale: Evaluates the stability of the solid material to heat, as might be experienced during shipping or storage in non-ideal conditions.

  • Photolytic Degradation:

    • Expose both the solid material and the stock solution to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples after the exposure period.

    • Rationale: Directly assesses the compound's sensitivity to light, a known risk factor for anilines.

Conclusion

4-Bromo-3-methylaniline hydrochloride is a chemically stable compound when appropriate precautions are rigorously followed. Its primary vulnerabilities are oxidative and photolytic degradation, which are significantly exacerbated upon deprotonation to its free base form. By implementing a storage strategy centered on cool, dark, dry, and inert conditions, and by handling the material with an awareness of its chemical incompatibilities, researchers can ensure its long-term integrity. The provided experimental workflow for forced degradation serves as a robust framework for validating analytical methods, a necessary step for any quality control or drug development program relying on this essential chemical building block.

References

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • Zeyer, J., Wasserfallen, A., & Timmis, K. N. (1985). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 50(2), 447–453. [Link]

  • Penta chemicals. (2024). Aniline hydrochloride Safety Data Sheet. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(3), 1-12. [Link]

  • Loba Chemie. (2016). Aniline Hydrochloride for Synthesis MSDS. [Link]

  • Ghattas, A. K., et al. (2017). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride. [Link]

  • Sharma, G., & Saini, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249. [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • Mondal, M. K. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. [Link]

  • Gurol, M. D., & Akata, A. (1996). The degradation products of aniline in the solutions with ozone and kinetic investigations. Water Research, 30(10), 2291-2298. [Link]

  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229–1234. [Link]

  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Stenutz, R. (n.d.). 4-bromo-3-methylaniline. [Link]

  • Chemsrc. (n.d.). 3-Bromo-4-methylaniline. [Link]

Sources

Foundational

Purity determination of 4-Bromo-3-methylaniline hydrochloride

An In-Depth Technical Guide to the Purity Determination of 4-Bromo-3-methylaniline Hydrochloride Authored by: A Senior Application Scientist Abstract The robust characterization of chemical intermediates is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Determination of 4-Bromo-3-methylaniline Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The robust characterization of chemical intermediates is a cornerstone of modern drug development and chemical research. The purity of a substance like 4-Bromo-3-methylaniline hydrochloride directly influences reaction yields, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity determination of 4-Bromo-3-methylaniline hydrochloride, moving beyond simple procedural lists to explain the scientific rationale behind employing a multi-faceted, orthogonal analytical strategy. We will explore chromatographic, titrimetric, and spectroscopic techniques, presenting them as a self-validating system to ensure the highest degree of confidence in the final purity assignment.

Introduction and Strategic Overview

4-Bromo-3-methylaniline hydrochloride is a substituted aniline derivative frequently used as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring a primary aromatic amine, a bromine atom, and a methyl group, presents specific analytical challenges and opportunities. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration in method development.

A single analytical technique is insufficient to declare the purity of such a compound. A scientifically sound approach relies on the principle of orthogonality , where different methods based on distinct chemical and physical principles are used to assess the analyte. This guide is structured around this core principle, detailing an integrated strategy that combines:

  • Chromatographic Separation: To quantify the main component and resolve structurally related organic impurities.

  • Titrimetric Assay: To provide an absolute, stoichiometric measure of the active amine hydrochloride content.

  • Spectroscopic Confirmation: To verify the molecular identity and structure.

  • Specific Impurity Analyses: To quantify non-chromatophoric or inorganic impurities like water and residual metals.

The synergy of these methods allows for a comprehensive mass balance calculation, leading to a highly trustworthy and defensible purity value.

Physicochemical Characterization

A foundational understanding of the analyte's properties is critical for designing effective analytical protocols.

PropertyValueSource
IUPAC Name 4-bromo-3-methylaniline;hydrochloride[2]
Synonyms 4-Bromo-m-toluidine HCl
CAS Number 202925-03-9[2]
Molecular Formula C₇H₉BrClN[2]
Molecular Weight 222.51 g/mol [2]
Appearance White to gray or brown powder/crystals[1]
Melting Point (Free Base) 79 - 83 °C[1]

Note: The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents like water and methanol compared to its free base.

Chromatographic Purity: Assay and Related Substances

Chromatography is the cornerstone for assessing the presence of organic impurities, which are often structurally similar to the main analyte and arise from the synthetic process (e.g., isomers, starting materials, or poly-halogenated byproducts).[3]

High-Performance Liquid Chromatography (HPLC)

Causality: As a non-volatile organic salt, HPLC is the method of choice for both assay and the determination of related substances. Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is ideal. The inclusion of an acid in the mobile phase ensures the analyte remains in its protonated, more water-soluble form, leading to sharp, symmetrical peak shapes.

Workflow for HPLC Purity Analysis

Caption: HPLC analysis workflow from sample preparation to final report.

Experimental Protocol: HPLC Method for Purity Determination

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

  • Reagent Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 4-Bromo-3-methylaniline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Prepare the sample in the same manner as the Standard Solution.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), followed by the standard solution and then the sample solution.

    • The purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol is self-validating through system suitability tests. Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and theoretical plates for the main peak should be >2000, confirming system precision and efficiency.

Gas Chromatography (GC) for Volatile Impurities

Causality: While HPLC is superior for the main analyte, GC is the gold standard for analyzing potential volatile impurities such as residual synthesis solvents (e.g., methanol, acetonitrile)[5] or volatile starting materials like m-toluidine. Direct injection of the hydrochloride salt is not feasible due to its low volatility; therefore, this method is primarily for impurity profiling, not for assay of the main component.

Experimental Protocol: GC Headspace for Residual Solvents

  • Chromatographic System:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium.

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • Injector: Split/Splitless, 250 °C.

    • Detector: Flame Ionization Detector (FID), 260 °C.

    • Headspace Sampler: Vial equilibration at 80 °C for 15 min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of 4-Bromo-3-methylaniline hydrochloride into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

  • Analysis:

    • Analyze against a standard containing known concentrations of expected solvents. Quantify based on the external standard method.

Absolute Purity Assay by Nonaqueous Titration

Causality: Chromatographic purity is relative (area %). To determine the absolute purity, a stoichiometric method is required. Nonaqueous acid-base titration is a classic, highly precise pharmacopeial method for assaying amine salts.[6] In an acidic solvent like glacial acetic acid, the basicity of the aniline nitrogen is enhanced, allowing for sharp titration endpoints with a strong acid like perchloric acid. For hydrochloride salts, the chloride ion interferes; this is ingeniously overcome by adding mercuric acetate, which complexes the chloride as undissociated mercuric chloride, freeing the amine to be titrated as a base.[6]

Logic for Nonaqueous Titration of Amine HCl

Titration_Logic cluster_reaction Reaction Steps Analyte Sample: R-NH3+Cl- Step1 Chloride Sequestration: 2R-NH3+Cl- + (CH3COO)2Hg -> 2R-NH2 + HgCl2 + 2CH3COOH Analyte->Step1 Solvent Solvent: Glacial Acetic Acid Solvent->Step1 Reagent Reagent: Mercuric Acetate (CH3COO)2Hg Reagent->Step1 Titrant Titrant: Perchloric Acid (HClO4) Step2 Titration of Free Amine: R-NH2 + HClO4 -> R-NH3+ClO4- Titrant->Step2 Step1->Step2 Endpoint Endpoint Detection (Potentiometric) Step2->Endpoint

Caption: Chemical logic of nonaqueous titration for an amine hydrochloride.

Experimental Protocol: Potentiometric Titration

  • Reagents:

    • 0.1 M Perchloric acid in glacial acetic acid (standardized).

    • Glacial Acetic Acid.

    • Mercuric Acetate solution (5% w/v in glacial acetic acid).

    • Potassium Hydrogen Phthalate (KHP), primary standard.

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh ~500 mg of dried KHP and dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 M perchloric acid solution from a green to a blue endpoint.

    • Calculate the molarity of the titrant.

  • Sample Analysis:

    • Accurately weigh ~150 mg of 4-Bromo-3-methylaniline hydrochloride into a 150 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of the 5% mercuric acetate solution and stir for 2 minutes.

    • Immerse a calibrated pH electrode (suitable for nonaqueous work) and titrate potentiometrically with the standardized 0.1 M perchloric acid.

    • Record the volume of titrant required to reach the equivalence point (the point of greatest inflection in the mV vs. volume curve).

  • Calculation:

    • *% Assay = (V x M x MW) / (W x 10) *

    • Where:

      • V = Volume of titrant (mL)

      • M = Molarity of titrant (mol/L)

      • MW = Molecular weight of analyte (222.51 g/mol )

      • W = Weight of sample (mg)

Identity and Structural Confirmation

While chromatography and titration confirm purity, they do not unequivocally confirm identity. Spectroscopic methods provide the necessary structural fingerprint.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a rapid and simple identity test. The sample's IR spectrum should be compared to that of a reference standard. Key characteristic absorptions include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-Br stretching in the fingerprint region.[7][8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation. The ¹H NMR spectrum of 4-Bromo-3-methylaniline hydrochloride will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons, with chemical shifts and coupling patterns consistent with the assigned structure.[5][9] It is also a powerful tool for identifying and quantifying organic impurities if their signals do not overlap with the main component.

Integrated Purity Calculation (Mass Balance)

The most accurate purity value is derived from a mass balance approach, which accounts for all components of the sample.

AnalysisMethodTypical Result
Assay (absolute) Nonaqueous Titration99.5%
Organic Impurities HPLC (100% - Assay)0.3%
Water Content Karl Fischer Titration0.1%
Inorganic Impurities Sulphated Ash0.05%
Residual Solvents GC Headspace<0.05%
Total Accounted For Sum of Above99.95%
Calculated Purity 100% - (Water + Ash + Solvents + Org. Impurities) 99.5%

This approach demonstrates trustworthiness, as the calculated purity from the sum of impurities should closely match the absolute assay value obtained from titration.

Conclusion

The determination of purity for a critical intermediate like 4-Bromo-3-methylaniline hydrochloride is a multi-step, scientifically-driven process. A strategy that leverages the strengths of orthogonal techniques—HPLC for profiling related substances, GC for volatile impurities, and nonaqueous titration for an absolute assay—provides a robust and defensible result. This integrated approach, supported by spectroscopic identity confirmation, ensures that the material meets the stringent quality requirements for its intended use in research and development, ultimately contributing to the reliability and safety of the final products.

References

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.). Waters. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • Amines, Aromatic. (1994). NIOSH/CDC. [Link]

  • 4-Bromo-3-methylaniline. (n.d.). PubChem. [Link]

  • 4-Bromo-3-methylaniline CAS NO.6933-10-4. (n.d.). Pure Chemistry Scientific Inc. [Link]

  • Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. (n.d.). AOCS. [Link]

  • 4-Bromo-3-methylaniline, 97%. (n.d.). Ottokemi. [Link]

  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024). ResearchGate. [Link]

  • Titrimetric Methods. (n.d.). LibreTexts Chemistry. [Link]

  • Amine Titration. (n.d.). Scribd. [Link]

  • 4-Bromo-3-methylaniline hydrochloride. (n.d.). PubChem. [Link]

  • Spectroscopic Analysis of Organic Compounds. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • 4-Methylaniline hydrochloride. (2018). SIELC Technologies. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure. [Link]

  • 4-Bromo-3-chloroaniline. (n.d.). NIST WebBook. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. [Link]

  • Gas chromatography-mass spectrometry detection method for methylaniline compound. (2014).
  • 4-Bromo-N-methylaniline, HCl, 98% Purity. (n.d.). CP Lab Safety. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methylaniline and its Hydrochloride Salt: Properties, Conversion, and Application

This guide provides an in-depth technical analysis of 4-bromo-3-methylaniline and its hydrochloride salt, offering a comparative study of their physicochemical properties, detailed experimental protocols for their prepar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-bromo-3-methylaniline and its hydrochloride salt, offering a comparative study of their physicochemical properties, detailed experimental protocols for their preparation and characterization, and insights into their practical applications for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of a Substituted Aniline

4-Bromo-3-methylaniline is a key aromatic amine intermediate in organic synthesis. Its disubstituted phenyl ring, featuring a bromine atom and a methyl group, along with the reactive amino group, provides multiple sites for chemical modification. This versatility makes it a valuable building block in the synthesis of a wide array of target molecules, from pharmaceuticals to dyes and agrochemicals.[1][2]

In many applications, particularly in pharmaceutical development, the conversion of the free base into its hydrochloride salt is a critical step. This conversion dramatically alters the compound's physical and chemical properties, influencing its solubility, stability, and handling characteristics. Understanding the distinct properties of both the free base and its salt form is paramount for efficient process development, formulation, and synthesis.

Comparative Physicochemical Properties

The conversion of 4-bromo-3-methylaniline to its hydrochloride salt results in significant changes to its molecular weight, melting point, and solubility. These differences are crucial for researchers when choosing the appropriate form of the compound for a specific application.

Property4-Bromo-3-methylaniline (Free Base)4-Bromo-3-methylaniline Hydrochloride (Salt)Rationale for the Difference
Molecular Formula C₇H₈BrNC₇H₉BrClNAddition of a molecule of hydrogen chloride.
Molecular Weight 186.05 g/mol [3]222.51 g/mol [4]Increased mass due to the incorporation of HCl.
Appearance Grey to brownish crystalline powder[5]Expected to be a white to off-white crystalline solid, potentially hygroscopic and darkening on exposure to light and air.[6][7]Ionic compounds like the hydrochloride salt typically form well-defined crystalline solids.
Melting Point 79-83 °C[5]Significantly higher than the free base; expected to be a high-melting solid.The ionic nature of the salt leads to strong electrostatic interactions in the crystal lattice, requiring more energy to break.
Boiling Point 240 °C[8]Decomposes upon strong heating.The ionic salt is non-volatile and will likely decompose before boiling.
Solubility in Water Sparingly soluble[2]Expected to be significantly more soluble.The ionic anilinium chloride can form strong ion-dipole interactions with water molecules, greatly enhancing solubility.
Solubility in Organic Solvents Generally soluble in common organic solvents like ether.Solubility is expected to be lower in non-polar organic solvents compared to the free base.The polar, ionic nature of the salt makes it less compatible with non-polar solvents.
pKa The pKa of the conjugate acid (anilinium ion) is expected to be in the range of typical substituted anilines.The compound itself is the acidic anilinium ion.The protonated amino group of the hydrochloride salt is acidic.
Stability Susceptible to oxidation, especially when exposed to air and light, leading to discoloration.The protonated nitrogen atom is less susceptible to oxidation, making the salt form generally more stable for storage.[9]The lone pair of electrons on the nitrogen of the free base, which is involved in oxidation, is protonated in the salt form.

Experimental Protocols

Synthesis of 4-Bromo-3-methylaniline Hydrochloride from 4-Bromo-3-methylaniline

This protocol outlines a standard and reliable method for the preparation of 4-bromo-3-methylaniline hydrochloride from its free base.

Materials:

  • 4-Bromo-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether

  • Glassware: Beaker, magnetic stirrer and stir bar, dropping funnel, Büchner funnel and flask

  • Ice bath

Procedure:

  • Dissolution: In a beaker, dissolve a known quantity of 4-bromo-3-methylaniline in a minimal amount of anhydrous diethyl ether. Stir the solution using a magnetic stirrer.

  • Acidification: Cool the solution in an ice bath. Slowly add a slight molar excess of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Drying: Dry the purified 4-bromo-3-methylaniline hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.

Self-Validation: The successful conversion to the hydrochloride salt can be confirmed by a significant increase in the melting point compared to the starting material and a notable change in solubility, particularly a marked increase in water solubility. Further characterization by IR and NMR spectroscopy will definitively confirm the structure.

Diagram: Synthesis of 4-Bromo-3-methylaniline Hydrochloride.
Characterization of the Free Base and its Hydrochloride Salt

Infrared (IR) Spectroscopy:

  • 4-Bromo-3-methylaniline (Free Base): The IR spectrum will exhibit characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands, one symmetric and one asymmetric). Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and the C-N stretching vibration will appear in the 1250-1335 cm⁻¹ region.[10]

  • 4-Bromo-3-methylaniline Hydrochloride (Salt): The formation of the anilinium ion leads to significant changes in the IR spectrum. The N-H stretching bands of the free amine will be replaced by a broad, strong absorption band for the N-H⁺ stretching vibrations, typically in the 2800-3200 cm⁻¹ range.[11] The presence of N-H⁺ bending vibrations can also be observed around 1500-1625 cm⁻¹.[11]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • 4-Bromo-3-methylaniline (Free Base): The ¹H NMR spectrum in a solvent like CDCl₃ will show a singlet for the methyl protons (CH₃) around 2.3 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 6.5-7.5 ppm). The amine protons (NH₂) will present as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

  • 4-Bromo-3-methylaniline Hydrochloride (Salt): Upon protonation, the chemical shifts of the aromatic protons adjacent to the amino group will be deshielded and shift downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The amine protons will also appear as a broad singlet, but at a significantly downfield chemical shift, and may show coupling to the nitrogen atom under certain conditions.

Characterization cluster_freebase 4-Bromo-3-methylaniline (Free Base) cluster_salt 4-Bromo-3-methylaniline Hydrochloride (Salt) IR_FB IR: - N-H stretch (2 bands) at 3300-3500 cm⁻¹ - Aromatic C-H stretch at 3000-3100 cm⁻¹ - C-N stretch at 1250-1335 cm⁻¹ IR_Salt IR: - Broad, strong N-H⁺ stretch at 2800-3200 cm⁻¹ - N-H⁺ bend at 1500-1625 cm⁻¹ IR_FB->IR_Salt Protonation NMR_FB ¹H NMR: - CH₃ singlet ~2.3 ppm - Aromatic protons 6.5-7.5 ppm - NH₂ broad singlet NMR_Salt ¹H NMR: - Downfield shift of aromatic protons - Downfield shift of NH₃⁺ broad singlet NMR_FB->NMR_Salt Protonation Conversion Conversion

Diagram: Key Spectroscopic Differences.

Practical Implications and Applications in Drug Development

The choice between using 4-bromo-3-methylaniline as a free base or its hydrochloride salt is dictated by the specific requirements of the synthetic step or the final application.

  • Synthesis: The free base is typically used in reactions where the nucleophilicity of the amino group is required, such as in acylation, alkylation, or coupling reactions.[12] The hydrochloride salt is generally unreactive under these conditions due to the protonated, non-nucleophilic amino group.

  • Purification and Handling: The hydrochloride salt is often preferred for purification by recrystallization due to its typically higher crystallinity and stability. Its solid nature and reduced volatility compared to the free base also make it easier and safer to handle.

  • Solubility and Formulation: In drug development, the hydrochloride salt is often the preferred form for active pharmaceutical ingredients (APIs). The enhanced aqueous solubility of the salt is crucial for bioavailability and formulation of parenteral and oral dosage forms.

  • Stability and Storage: The hydrochloride salt offers superior stability against oxidative degradation, leading to a longer shelf life and ensuring the purity of the compound during storage.[9]

The hygroscopic nature of many amine hydrochloride salts is an important consideration.[6][7] Appropriate storage in a dry, inert atmosphere is necessary to prevent water absorption, which could affect the material's physical properties and stability.[][14]

Conclusion

4-Bromo-3-methylaniline and its hydrochloride salt are two forms of the same core molecule with vastly different properties and applications. The free base serves as a versatile nucleophilic building block in organic synthesis, while the hydrochloride salt offers enhanced stability, aqueous solubility, and improved handling characteristics, making it particularly valuable in pharmaceutical applications. A thorough understanding of the distinct physicochemical properties and the methods for their interconversion is essential for researchers and scientists to effectively utilize this important chemical intermediate.

References

  • Guerrieri, P. P. (2009). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Retrieved from [Link]

  • INCHEM. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • IPCS. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • Making Aniline HCl. (2023, November 17). [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Importance of 4-Bromo-3-methylaniline

An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline (CAS No. 6933-10-4), also known as 4-bromo-m-toluidine, is a substituted aniline that serves as a highly versatile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline (CAS No. 6933-10-4), also known as 4-bromo-m-toluidine, is a substituted aniline that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its utility in the development of pharmaceuticals, agrochemicals, and advanced materials stems from a unique confluence of three distinct reactive centers within its structure: a nucleophilic amino group, an aromatic ring primed for electrophilic substitution, and a carbon-bromine bond that is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth analysis of these reactive sites, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for its synthetic manipulation.

The strategic placement of the amino, methyl, and bromo substituents creates a molecule with nuanced reactivity. The interplay of their electronic and steric effects dictates the regiochemical outcome of reactions, allowing for precise control in the construction of complex molecular architectures. Understanding these subtleties is paramount for any researcher aiming to leverage this compound's full synthetic potential.

Physicochemical & Spectroscopic Data

A foundational understanding begins with the molecule's fundamental properties. The data below is compiled for easy reference.

PropertyValueSource
CAS Number 6933-10-4[3]
Molecular Formula C₇H₈BrN[4]
Molecular Weight 186.05 g/mol [3]
Appearance Grey to brownish crystalline powder[4]
Melting Point 79-83 °C[4]
Boiling Point 240 °C[4]
¹H NMR (CDCl₃) δ 2.28 (s, 3H), 3.39 (brs, 2H), 6.38 (d, 1H), 6.55 (s, 1H), 7.27 (d, 1H)[5][6]
SMILES CC1=C(C=CC(=C1)N)Br[3]

Analysis of Key Reactive Sites

The reactivity of 4-bromo-3-methylaniline can be systematically understood by examining its three principal functional regions.

G cluster_sites Key Reactive Sites mol N Site 1: Amino Group (Nucleophilic Center) N->mol CBr Site 2: C-Br Bond (Cross-Coupling) CBr->mol Ring Site 3: Aromatic Ring (Electrophilic Substitution) Ring->mol

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

  • Position C6: This position is ortho to the strongly activating amino group and meta to the methyl and bromo groups. It is sterically the most accessible of the activated positions, making it the primary site for electrophilic attack .

  • Position C2: This position is ortho to both the amino and methyl groups. While electronically highly activated, it is sterically hindered by the adjacent methyl group, making it a secondary site for substitution .

  • Position C5: This position is meta to the strongly activating amino group, making it electronically disfavored for attack. [7]

Experimental Protocols: Harnessing the Reactivity

The following protocols are illustrative examples of how to target the key reactive sites. Researchers should always first consult primary literature and conduct appropriate safety assessments.

Protocol 1: Suzuki-Miyaura Coupling at the C-Br Bond

This protocol provides a general methodology for the formation of a C-C bond at the C4 position, adapted from demonstrated syntheses. [8][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.2 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Acylation of the Amino Group (Protection/Modulation)

This procedure protects the amine and modulates its activating effect for subsequent reactions like controlled bromination. [10]

  • Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Base Addition: Add a base, such as pyridine or triethylamine (1.5 eq), to the solution and cool in an ice bath to 0 °C.

  • Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-(4-bromo-3-methylphenyl)acetamide, which can often be used without further purification.

Protocol 3: Diazotization and Sandmeyer Cyanation of the Amino Group

This protocol demonstrates the conversion of the amino group to a nitrile via a diazonium salt intermediate. [11][12]

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-bromo-3-methylaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of H₂SO₄). To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide (1.5 eq) in water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent like toluene or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting 4-bromo-3-methylbenzonitrile by column chromatography or recrystallization.

Conclusion

4-Bromo-3-methylaniline is a quintessential example of a multifunctional synthetic building block. Its value lies not just in the presence of its reactive sites, but in the predictable and controllable reactivity that arises from the electronic and steric interplay between them. A thorough understanding of the nucleophilicity of the amino group, the susceptibility of the C-Br bond to cross-coupling, and the regiochemistry of electrophilic attack on the aromatic ring empowers chemists to design efficient and elegant synthetic routes. By leveraging the protocols and principles outlined in this guide, researchers in drug discovery and materials science can effectively incorporate this versatile intermediate into their synthetic programs to build the complex molecules of tomorrow.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23359, 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-Bromo-3-methylaniline | 6933-10-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Reddit. (2023). In bromotoluene, my prof says bromine would control the directing effect.... Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

Sources

Exploratory

Unlocking Novel Reactivity: A Technical Guide to 4-Bromo-3-methylaniline Hydrochloride for Advanced Synthesis

Abstract In the landscape of modern organic synthesis and drug discovery, the strategic utilization of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis and drug discovery, the strategic utilization of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-3-methylaniline hydrochloride, with its unique substitution pattern, presents a versatile scaffold ripe for exploration beyond its conventional applications. This technical guide moves beyond textbook examples to provide researchers, medicinal chemists, and process scientists with a comprehensive exploration of both established and novel reactive pathways originating from this key intermediate. We will delve into the mechanistic underpinnings of classical cross-coupling and diazotization reactions, providing robust, field-tested protocols. More importantly, this guide will illuminate cutting-edge, yet plausible, synthetic strategies including C-H functionalization, photoredox catalysis, and novel cyclization cascades for the synthesis of valuable heterocyclic motifs. Each section is designed to not only provide detailed experimental methodologies but also to foster a deeper understanding of the underlying chemical principles, thereby empowering scientists to innovate and discover new chemical entities.

The Strategic Advantage of 4-Bromo-3-methylaniline Hydrochloride: A Molecular Portrait

4-Bromo-3-methylaniline hydrochloride (CAS No: 202925-03-9) is a crystalline solid with a molecular weight of 222.51 g/mol .[1] Its structure is characterized by an aniline core substituted with a bromine atom and a methyl group at the 4- and 3-positions, respectively. This specific arrangement of functional groups offers a rich playground for chemical transformations. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.

The key to unlocking the potential of this molecule lies in understanding the interplay of its reactive sites:

  • The Aryl Bromide: A classical handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The electronic nature of the ring, influenced by the amino and methyl groups, can modulate the reactivity of the C-Br bond.

  • The Amino Group: A versatile nucleophile and a directing group. Its reactivity can be finely tuned through derivatization (e.g., acylation, sulfonylation) or by leveraging the free amine in condensation and cyclization reactions. The ortho-methyl group provides steric hindrance that can influence regioselectivity in reactions involving the amino group or the adjacent C-H bond.

  • The Methyl Group: While often considered a spectator, the methyl group's C-H bonds are potential sites for radical abstraction or directed C-H activation, opening avenues for late-stage functionalization.

  • The Aromatic Ring: The electron-rich nature of the aniline ring makes it susceptible to electrophilic aromatic substitution, while also being a candidate for various C-H functionalization reactions.

This guide will systematically explore the reactivity at each of these sites, starting with well-established methods and progressing to more innovative and speculative transformations.

Table 1: Physicochemical Properties of 4-Bromo-3-methylaniline Hydrochloride

PropertyValueSource
CAS Number 202925-03-9[1]
Molecular Formula C₇H₉BrClN[1]
Molecular Weight 222.51 g/mol [1]
Appearance Crystalline solidN/A
Melting Point 80-82 °C (for the free base)
Boiling Point 240 °C (for the free base)

Safety Precautions: 4-Bromo-3-methylaniline and its hydrochloride salt should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Mastering the Classics: Foundational Reactions and Protocols

A thorough understanding of the established reactivity of 4-Bromo-3-methylaniline hydrochloride is the bedrock upon which novel explorations are built. This section provides detailed protocols for key, high-yield transformations.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2][3] The aryl bromide of 4-Bromo-3-methylaniline is an excellent substrate for this transformation.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Mechanism Ar-Br 4-Bromo-3-methylaniline Oxidative\nAddition Oxidative Addition Ar-Br->Oxidative\nAddition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)-Br Complex Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Boronic Acid\n(R-B(OH)2) Arylboronic Acid Boronic Acid\n(R-B(OH)2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R Biaryl Product Reductive\nElimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 4'-substituted-4-amino-5-methylbiphenyls

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-3-methylaniline hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (3.0 eq).[4]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).[4]

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] This reaction is particularly useful for constructing complex amine-containing scaffolds found in many pharmaceuticals.

Mechanistic Insight: Similar to the Suzuki-Miyaura coupling, the mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base facilitates reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6]

Experimental Protocol: Synthesis of N-Aryl-4-bromo-3-methylanilines

  • Catalyst Pre-formation (optional but recommended): In a glovebox, mix Pd(OAc)₂ (0.05 eq) and a suitable phosphine ligand like BINAP (0.08 eq) in toluene.

  • Reaction Setup: To a reaction vessel, add 4-Bromo-3-methylaniline (as the free base, 1.0 eq), the desired amine (1.5 eq), and a strong, non-nucleophilic base such as Cs₂CO₃ (10 eq).[7]

  • Catalyst and Solvent Addition: Add the pre-formed catalyst solution or the catalyst and ligand directly to the reaction vessel. Add degassed toluene as the solvent.

  • Reaction Execution: Seal the vessel and heat the mixture to 110 °C under an inert atmosphere for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the product by column chromatography.

The Sandmeyer Reaction: A Gateway to Diverse Functionality

The Sandmeyer reaction provides a classical yet effective method to replace the amino group of an aniline with a variety of substituents via a diazonium salt intermediate.[8][9] This is particularly useful for introducing functionalities that are not easily accessible through other means.

Mechanistic Insight: The reaction proceeds through the diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN), which catalyzes the substitution of the diazonium group with the corresponding nucleophile via a radical mechanism.[8]

Sandmeyer_Reaction cluster_0 Diazotization cluster_1 Substitution Aniline 4-Bromo-3-methylaniline (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+) Aniline->Diazonium_Salt Diazotization NaNO2_H+ NaNO2, H+ (e.g., HCl) NaNO2_H+->Diazonium_Salt Substitution_Product Aryl Halide (Ar-Br) Diazonium_Salt->Substitution_Product Sandmeyer Reaction CuX Copper(I) Halide (e.g., CuBr) CuX->Substitution_Product N2 N2 Gas

The Sandmeyer Reaction Pathway

Experimental Protocol: Synthesis of 1,4-Dibromo-2-methylbenzene

  • Diazotization: Dissolve 4-Bromo-3-methylaniline hydrochloride (1.0 eq) in a mixture of concentrated hydrobromic acid (48%) and water. Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.[10]

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.[10]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.[10]

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous NaOH to remove any phenolic byproducts, followed by water and brine. Dry the organic layer over a drying agent, filter, and concentrate to obtain the crude product, which can be further purified by distillation or chromatography.

Charting New Territories: Novel Synthetic Transformations

The true potential of 4-Bromo-3-methylaniline hydrochloride lies in its application in more advanced and less conventional synthetic methodologies. This section explores several promising areas for discovering novel reactions.

C-H Functionalization: The Next Frontier

Direct C-H functionalization has emerged as a powerful strategy for the step-economical synthesis of complex molecules.[11] 4-Bromo-3-methylaniline offers multiple sites for such transformations.

  • Ortho-C-H Arylation of the Aniline Ring: The amino group can act as a directing group for the ortho-C-H arylation of the aniline ring. Palladium catalysis, often in combination with specific ligands, can achieve high regioselectivity.[12]

Experimental Protocol: Palladium-Catalyzed Ortho-C-H Arylation

  • Reaction Setup: In a vial, combine the N-protected 4-Bromo-3-methylaniline (e.g., as an acetanilide, 1.0 eq), an aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., an N-acyl amino acid, 20 mol%), and an oxidant such as AgOAc (3.0 eq).[13]

  • Solvent and Mediator: Add a solvent like 1,2-dichloroethane (DCE) and a transient mediator such as 2-norbornene (1.5 eq).[13]

  • Reaction Execution: Seal the vial and stir the mixture at 100 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the mixture through Celite, concentrate the filtrate, and purify the product by column chromatography.

  • Nickel-Catalyzed C-H Functionalization with Alkynes: The C-H bond ortho to the directing amino group can also be functionalized with alkynes using nickel catalysis, providing a direct route to substituted indoles.[14]

Experimental Protocol: Nickel-Catalyzed Indole Synthesis

  • Reaction Setup: To a Schlenk tube, add N-protected 4-Bromo-3-methylaniline (1.0 eq), the alkyne (2.0 eq), a nickel catalyst such as Ni(OAc)₂ (10 mol%), and a ligand (e.g., a bipyridine derivative, 20 mol%).

  • Solvent and Additives: Add a suitable solvent (e.g., toluene) and any necessary additives, such as a Lewis acid co-catalyst.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere and monitor for product formation.

  • Work-up and Purification: Standard aqueous work-up followed by chromatographic purification.

Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[15] This opens up new possibilities for the functionalization of 4-Bromo-3-methylaniline.

Mechanistic Insight: A photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with the substrate to generate a radical ion. This reactive intermediate can then undergo a variety of transformations, including coupling with other radical species or interception by a transition metal catalyst.

Photoredox_Catalysis PC Excited Photocatalyst (PC) PC->PC Excitation Light Visible Light (hν) Light->PC Substrate Aniline or Aryl Bromide Radical_Ion Substrate Radical Ion Substrate->Radical_Ion Radical_Ion->PC Regeneration Product Functionalized Product Radical_Ion->Product Coupling_Partner Coupling Partner Coupling_Partner->Product PC* PC* PC*->Radical_Ion Single Electron Transfer (SET)

General Scheme for Photoredox Catalysis

Potential Novel Reaction: Photocatalytic C-H Arylation of the Methyl Group

While challenging, the C-H bonds of the methyl group could potentially be functionalized via a photoredox-mediated hydrogen atom transfer (HAT) process.

Hypothetical Protocol:

  • Reaction Setup: Combine 4-Bromo-3-methylaniline hydrochloride (1.0 eq), an aryl halide as the coupling partner, a photocatalyst (e.g., an iridium or ruthenium complex), and a HAT catalyst in a suitable solvent.

  • Execution: Irradiate the reaction mixture with visible light (e.g., blue LEDs) under an inert atmosphere.

  • Analysis: Monitor the reaction for the formation of the benzylated product.

Building Complexity: Novel Cyclization Reactions for Heterocycle Synthesis

The strategic placement of the amino and bromo groups in 4-Bromo-3-methylaniline makes it an excellent precursor for the synthesis of various heterocyclic systems.

  • Synthesis of Quinolines: Quinolines are a prominent class of N-heterocycles with a wide range of biological activities.[16] Various methods exist for their synthesis from anilines, including reactions with α,β-unsaturated aldehydes or ketones (Doebner-von Miller reaction) or alkynes.[16]

Experimental Protocol: Synthesis of Substituted Quinolines from Anilines and Alkynes

  • Reaction Setup: In a pressure tube, combine 4-Bromo-3-methylaniline (1.0 eq), a terminal alkyne (2.0 eq), and a catalyst system such as copper triflate [Cu(OTf)₂] and an acid additive like triflic acid.[17]

  • Solvent: Add a solvent such as acetonitrile.

  • Reaction Execution: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Work-up and Purification: After cooling, perform an aqueous work-up and purify the resulting quinoline derivative by column chromatography.

  • Synthesis of Benzimidazoles: Benzimidazoles are another important class of heterocycles. They can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[18][19] While 4-Bromo-3-methylaniline is not an o-phenylenediamine itself, it can be a precursor to one through further functionalization. Alternatively, novel cyclization strategies can be envisioned.

Hypothetical Protocol: One-Pot Synthesis of a Benzimidazole Derivative

  • Initial Coupling: Perform a Buchwald-Hartwig amination on 4-Bromo-3-methylaniline with a suitable amine that also contains a latent carbonyl group (e.g., an amino acetal).

  • In Situ Cyclization: After the initial C-N bond formation, add an acid catalyst to the reaction mixture to hydrolyze the acetal and promote intramolecular cyclization to the benzimidazole core.

  • Work-up and Purification: Standard work-up and purification procedures would then be followed.

Conclusion and Future Outlook

4-Bromo-3-methylaniline hydrochloride is far more than a simple building block; it is a versatile platform for chemical innovation. While its utility in classical cross-coupling and diazotization reactions is well-established and provides a reliable foundation for synthetic campaigns, the true potential for discovery lies in the exploration of more modern and novel transformations. The strategic application of C-H functionalization, photoredox catalysis, and creative cyclization strategies can unlock new chemical space and provide rapid access to complex and biologically relevant molecules. This guide has provided a framework for both understanding the established reactivity and venturing into these new territories. It is our hope that the detailed protocols and mechanistic insights presented herein will not only serve as a practical resource but also inspire the creativity of researchers to push the boundaries of what is possible with this versatile starting material. The continued development of new catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more exciting and unforeseen applications of 4-Bromo-3-methylaniline hydrochloride in the years to come.

References

  • Ahmed, N., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society, 99(11), 100762.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417-427.
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Boga, C., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(39), 23188-23210.
  • ChemicalBook. (2024). 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum.
  • Daugulis, O., et al. (2015). Nickel-catalyzed alkyne annulation by anilines: versatile indole synthesis by C-H/N-H functionalization.
  • Gandeepan, P., & Ackermann, L. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Synthesis, 50(14), 2693-2706.
  • Gao, K., & Yoshikai, N. (2016). Nickel-Catalyzed C–H Alkynylation of Anilines: Expedient Access to Functionalized Indoles and Purine Nucleobases.
  • Organic Synthesis. (2024). Buchwald-Hartwig Coupling.
  • Larrosa, I., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Journal of the American Chemical Society, 144(46), 21356-21365.
  • Li, C. J. (2018). Visible-Light-Mediated Radical Arylation of Anilines with Acceptor-Substituted (Hetero)aryl Halides. Organic Letters, 20(18), 5809-5813.
  • Liu, C., et al. (2021). C–H arylation reactions through aniline activation catalysed by a PANI-g-C3N4-TiO2 composite under visible light in aqueous medium. Green Chemistry, 23(16), 5961-5967.
  • MDPI. (2023).
  • MDPI. (2023).
  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24212085, 4-Bromo-3-methylaniline hydrochloride.
  • Organic Chemistry Portal. (2024). Synthesis of benzimidazoles.
  • Organic Chemistry LibreTexts. (2023).
  • Oriental Journal of Chemistry. (2016).
  • PubChem. (2024). 4-Bromo-3-methylaniline hydrochloride.
  • Reddy, T. J., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 72(19), 7281-7286.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Sigma-Aldrich. (2024). 4-Bromo-3-methylaniline 97%.
  • Sigma-Aldrich. (2024).
  • Smolecula. (2024). 4-bromo-3-chloro-N-methylanilinehydrochloride.
  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction.
  • The Royal Society of Chemistry. (2018).
  • University of Bath. (2018).
  • Wang, D. H., & Wasa, M. (2019). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 141(38), 15122-15127.
  • Wikipedia. (2024).
  • Wikipedia. (2024). Sandmeyer reaction.
  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide.
  • You, S. L., et al. (2013). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
  • Zhang, F., et al. (2013). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 78(11), 5732-5739.
  • Zhang, X., & MacMillan, D. W. C. (2017). Photoredox Catalysis in Organic Chemistry. Chemical Reviews, 117(18), 11724-11792.
  • Barluenga, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Arylboronic Acids with o-Haloanilines: A Practical and General Synthesis of 2-Aryl- and 2,2'-Diarylanilines. Chemistry – A European Journal, 9(24), 6058-6066.
  • ChemicalBook. (2024). 4-Bromo-3-methylaniline(6933-10-4) 13C NMR spectrum.
  • Chen, J. R., & Xiao, W. J. (2020). Visible-Light Photoredox Catalysis: A Green and Sustainable Tool for Organic Synthesis. Chinese Journal of Chemistry, 38(10), 1019-1052.
  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of C-H Bonds.
  • Dong, V. M., et al. (2011). Rhodium-Catalyzed Annulation of Anilines and Alkynes to Form Quinolines. Journal of the American Chemical Society, 133(43), 17156-17159.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • Sigma-Aldrich. (2024).
  • Wang, X., et al. (2015). Palladium-Catalyzed Meta-C–H Arylation of Anilines. Journal of the American Chemical Society, 137(34), 11144-11149.
  • MDPI. (2024). Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds.
  • Beilstein Journals. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7807, 4-Bromoaniline.
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399.
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

Sources

Foundational

Initial Toxicity Screening of 4-Bromo-3-methylaniline Derivatives: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-bromo-3-methylaniline scaffold represents a promising starting point for the development of novel therapeutics. H...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-bromo-3-methylaniline scaffold represents a promising starting point for the development of novel therapeutics. However, like many aromatic amines, this chemical class carries an inherent risk of toxicity, which can derail drug development programs at late stages, incurring significant financial and temporal losses. Proactive, early-stage toxicity screening is therefore not just a regulatory hurdle but a strategic imperative. This guide provides a comprehensive framework for the initial toxicity assessment of 4-bromo-3-methylaniline derivatives. We move beyond a simple recitation of protocols to explain the causal biochemistry that dictates experimental design, focusing on a tiered approach that begins with in silico prediction and progresses through robust in vitro cytotoxicity and genotoxicity evaluations. Our objective is to equip researchers with the rationale and detailed methodologies needed to de-risk their compounds efficiently, ensuring that only the safest and most promising candidates advance toward clinical evaluation.

The Imperative of Early-Stage ADME-Tox in Drug Discovery

The journey of a drug from a promising "hit" to a marketed therapeutic is fraught with failure, with nearly 40% of candidates being discarded due to unforeseen toxicity.[1] The practice of "front-loading" absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies into the earliest phases of discovery has proven invaluable for mitigating this risk.[2] By identifying liabilities such as poor metabolic stability, off-target activity, or inherent toxicity before significant resources are invested, research programs can pivot faster and focus on compounds with a higher probability of success.[1][3] For aniline derivatives, this early assessment is particularly critical due to their well-documented potential for bioactivation into reactive, toxic species.[4][5]

Core Mechanistic Concern: Metabolic Activation of Aromatic Amines

The primary toxicological concern for 4-bromo-3-methylaniline and its derivatives is metabolic activation, a process predominantly carried out by cytochrome P450 (P450) enzymes in the liver.[5][6] The key initial step is the N-oxidation of the exocyclic amino group to form an N-hydroxylamine metabolite.[7] This intermediate is often unstable and can be further metabolized or spontaneously convert into a highly reactive arylnitrenium ion.[6][8] This electrophilic species can readily form covalent adducts with cellular nucleophiles like DNA and proteins, leading to mutations, cellular damage, and potentially initiating carcinogenesis.[6][7]

This mechanism dictates a critical, non-negotiable requirement for in vitro toxicity assays: the inclusion of a metabolic activation system. The most common and accepted method is the use of a rat liver S9 fraction, which contains the necessary P450 enzymes and cofactors to simulate hepatic metabolism.[4][9] Performing assays both with and without the S9 fraction allows for the crucial differentiation between direct-acting toxicity and toxicity that is dependent on metabolic activation.

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage Parent 4-Bromo-3-methylaniline Derivative CYP450 Cytochrome P450 (e.g., CYP1A2) Parent->CYP450 N-Oxidation Hydroxyamine N-Hydroxylamine Metabolite (Reactive Intermediate) CYP450->Hydroxyamine Nitrenium Arylnitrenium Ion (Highly Electrophilic) Hydroxyamine->Nitrenium Further Oxidation/Rearrangement DNA DNA Nitrenium->DNA Covalent Bonding Protein Cellular Proteins Nitrenium->Protein Covalent Bonding Adducts DNA & Protein Adducts DNA->Adducts Protein->Adducts Toxicity Genotoxicity & Cytotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of aniline derivatives.

A Tiered Strategy for Initial Toxicity Screening

A logical, tiered approach ensures that resources are used efficiently, with broader, less expensive methods used to filter compounds before moving to more complex and costly assays.

Tiered_Screening_Workflow Start Library of 4-Bromo-3-methylaniline Derivatives Tier1 Tier 1: In Silico & Physicochemical - QSAR Toxicity Prediction - Lipophilicity, Solubility Start->Tier1 Analysis Data Analysis & Candidate Prioritization Tier1->Analysis Filter Tier2 Tier 2: In Vitro Cytotoxicity - MTT Assay (Metabolic Activity) - LDH Assay (Membrane Integrity) Tier2->Analysis Filter Tier3 Tier 3: In Vitro Genotoxicity - Ames Test (Mutagenicity) - Micronucleus Assay (Clastogenicity) Tier3->Analysis Filter Analysis->Tier2 Proceed Analysis->Tier3 Proceed Fail1 High Predicted Toxicity (Flag for Redesign) Analysis->Fail1 Fail Fail2 High Cytotoxicity (IC50 < Threshold) (Deprioritize or Redesign) Analysis->Fail2 Fail Fail3 Positive Genotoxicity (High-Risk: Deprioritize) Analysis->Fail3 Fail Pass Promising Candidates (Low Toxicity Profile) Analysis->Pass Pass

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico & Physicochemical Profiling

Before any wet lab experiments are conducted, computational tools can provide valuable early warnings. Quantitative Structure-Activity Relationship (QSAR) models can predict the potential toxicity of novel aniline derivatives based on their chemical structures.[10][11] These models are built on large datasets of known toxicants and can flag compounds with substructures associated with toxicity.[12] This step helps prioritize which derivatives to synthesize and screen first.

Tier 2: In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure the direct impact of a compound on cell health and survival. Using two assays with different endpoints provides a more complete picture of the mechanism of cell death.[5][13] For example, a compound might inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (not detected by LDH).

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of overall cell metabolic health and viability.[4]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from the cytosol into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[5][14]

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity is the ability of a chemical to damage DNA and/or cellular components involved in cell division, a major concern for long-term safety and carcinogenic potential.[15][16] A standard screening battery includes tests for both gene mutation and chromosomal damage.[17]

  • Bacterial Reverse Mutation Assay (Ames Test): A widely used method to detect a compound's potential to cause gene mutations (mutagenicity).[9][18]

  • In Vitro Micronucleus Assay: A test in mammalian cells to identify agents that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[17][19]

Detailed Experimental Protocols

The following protocols are standardized frameworks. They must be optimized for the specific cell lines and test compounds used. All preclinical toxicology studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable.[20]

In Vitro Cytotoxicity: MTT Assay

This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each 4-bromo-3-methylaniline derivative in DMSO. Create a series of 2x final concentrations in culture medium via serial dilution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity: Ames Test (Plate Incorporation Method)

This assay evaluates the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[9][18]

Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C with shaking.

  • S9 Mix Preparation: If metabolic activation is being tested, prepare a fresh S9 mix containing rat liver S9 fraction, buffer, and cofactors (e.g., NADP, glucose-6-phosphate).[4] Keep on ice.

  • Plate Incorporation: In a sterile tube, combine:

    • 2 mL of molten top agar (kept at 45°C).

    • 100 µL of the overnight bacterial culture.

    • 100 µL of the test derivative at various concentrations.

    • 500 µL of either S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

  • Plating and Incubation: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Allow the top agar to solidify. Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Genotoxicity: Micronucleus Assay

This assay detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone cell division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]

Methodology:

  • Cell Treatment: Seed a suitable mammalian cell line (e.g., CHO-K1, TK6) and treat with various concentrations of the test derivative, with and without S9 mix, for a short period (e.g., 3-6 hours). Include appropriate vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Recovery Period: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the medium to block cytokinesis. This results in binucleated cells, making it easier to identify micronuclei that formed during the preceding mitosis.

  • Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei. Score the frequency of micronucleated cells.

  • Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Data Presentation and Interpretation

Summarizing data in a clear, tabular format is essential for comparing the toxicological profiles of multiple derivatives.

Table 1: Hypothetical Cytotoxicity Data for 4-Bromo-3-methylaniline Derivatives

Compound IDMTT IC₅₀ (µM)LDH EC₅₀ (µM)Cytotoxicity Index (CI)
BMA-00115.2> 100Moderate
BMA-002> 100> 100Low
BMA-0032.15.5High
BMA-00485.792.1Low

IC₅₀: Concentration causing 50% inhibition of cell viability. EC₅₀: Concentration causing 50% of maximal LDH release. CI based on IC₅₀ values.

Table 2: Hypothetical Genotoxicity Data for 4-Bromo-3-methylaniline Derivatives

Compound IDAmes Test (TA100, +S9)Micronucleus Test (+S9)Genotoxicity Risk
BMA-001NegativeNegativeLow
BMA-002NegativeNegativeLow
BMA-003PositivePositiveHigh
BMA-004NegativeEquivocalMonitor

Ames test result based on a >2-fold increase in revertants over control. Micronucleus result based on a significant increase in micronucleated cells.

Conclusion and Strategic Outlook

The initial toxicity screening of 4-bromo-3-methylaniline derivatives is a critical step in identifying viable drug candidates. By employing a mechanistically informed, tiered strategy that combines in silico prediction with robust in vitro assays for cytotoxicity and genotoxicity, researchers can make data-driven decisions early in the discovery pipeline. Compounds like the hypothetical BMA-002 would be prioritized for further development, while a compound like BMA-003 would be flagged as a high risk and likely deprioritized. This rigorous, front-loaded approach not only satisfies regulatory expectations for preclinical safety assessment but, more importantly, conserves resources and focuses efforts on compounds with the highest likelihood of becoming safe and effective medicines.

References

  • Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 211(2), 279-89.

  • BenchChem. (2025). Application Notes and Protocols for Biological Screening of Aniline Compounds. BenchChem.

  • Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health.

  • PubChem. (2025). 4-Bromo-3-methylaniline. National Center for Biotechnology Information.

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methyl-2-(4-methylphenoxy)aniline. BenchChem.

  • Lin, J. H., & Lu, A. Y. (2000). ADME-Tox in drug discovery: integration of experimental and computational technologies. Current Opinion in Drug Discovery & Development, 3(3), 375-385.

  • ResearchGate. (2023). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate.

  • Kumbhare, N., & Dhurvey, V. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. International Journal of Scientific Research in Biological Sciences, 12(2), 21-31.

  • FDA. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration.

  • Nakajima, M., et al. (2020). Species differences in micronucleus induction of the clastogenic compounds associated with drug metabolic profile. Journal of Toxicological Sciences, 45(1), 29-38.

  • Chemspace. (2022). Importance of ADME/Tox in Early Drug Discovery. Chemspace Blog.

  • Kourar, A., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 125(1-3), 103-110.

  • Watanabe, T., et al. (2017). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Journal of Health Science, 53(5), 583-589.

  • Neumann, H. G. (2010). General discussion of common mechanisms for aromatic amines 1. Metabolic Activation. IARC Scientific Publications, (162), 41-44.

  • NIH. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed.

  • Nakajima, M., et al. (2020). Species differences in micronucleus induction of the clastogenic compounds associated with drug metabolic profile. Journal of Toxicological Sciences, 45(1), 29-38.

  • JRC Publications Repository. (2013). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. European Commission.

  • Sigma-Aldrich. (n.d.). 4-Bromo-3-methylaniline. MilliporeSigma.

  • Australian Industrial Chemicals Introduction Scheme. (2023). Aniline and its salts - Evaluation statement. Australian Government Department of Health and Aged Care.

  • Martin, A. J. (2000). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.

  • Clayson, D. B. (1980). Metabolic Activation of Aromatic Amines and Amides and Interactions with Nucleic Acids. Carcinogenesis, 1(1), 1-8.

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.

  • Wang, G., et al. (2024). Mechanistic insights into aniline-induced liver injury: Role of the mmu_circ_26984/Myh9/NLRP3 axis and modulation by N-acetylcysteine. Ecotoxicology and Environmental Safety, 269, 115797.

  • Cell Guidance Systems. (2024). A beginners guide to ADME Tox. Cell Guidance Systems.

  • Goodarzi, M., et al. (2018). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Current Pharmaceutical Analysis, 14(5), 484-492.

  • AAT Bioquest. (2025). Ames Test Protocol. AAT Bioquest.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Chemical Reviews.

  • ICH. (n.d.). Safety Guidelines. International Council for Harmonisation.

  • ResearchGate. (2025). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate.

  • Theiss, J. C., et al. (1983). The mouse bone marrow micronucleus test: evaluation of 21 drug candidates. Mutation Research, 124(2), 189-205.

  • Wikipedia. (n.d.). Ames test. Wikipedia.

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12891.

  • ResearchGate. (2026). A Mini Review on Effect of Aniline on Liver and Spleen. ResearchGate.

  • Xtalks. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. Xtalks.

  • Oxford Academic. (2004). Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part III: The Comet Assay as an Alternative to In Vitro Clastogenicity Tests for Early Drug Candidate Selection. Toxicological Sciences, 78(2), 207-218.

  • J-Stage. (2012). Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. Journal of Toxicological Sciences, 37(3), 541-550.

  • PubMed Central. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology, 12, 736598.

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Pacific BioLabs.

  • National Academies Press. (2008). Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information.

  • PubMed Central. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Journal of Chemical Information and Modeling, 62(15), 3589-3598.

  • ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate.

  • PubMed Central. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 37(3), 161-173.

  • GenEvolutioN. (2025). From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN.

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.

  • MDPI. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15153.

  • ResearchGate. (2025). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. ResearchGate.

  • PubChem. (2025). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.

  • Tokyo Chemical Industry. (n.d.). 4-Bromo-3-methylaniline. TCI Chemicals.

Sources

Exploratory

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Bromo-3-methylaniline Hydrochloride

This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 4-bromo-3-methylaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 4-bromo-3-methylaniline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental design, and interpretive analysis of the thermal decomposition of this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.

Introduction: Understanding the Thermal Stability of 4-Bromo-3-methylaniline Hydrochloride

4-Bromo-3-methylaniline hydrochloride is a substituted aromatic amine salt with applications in organic synthesis and pharmaceutical development.[1] Its thermal stability is a critical parameter, influencing storage conditions, processing parameters, and ultimately, the safety and efficacy of any downstream applications. Thermogravimetric analysis (TGA) is an essential technique for characterizing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[2][3] This guide will elucidate the expected thermal behavior of 4-bromo-3-methylaniline hydrochloride and provide a robust framework for its analysis.

The structure of 4-bromo-3-methylaniline hydrochloride, with its amine hydrochloride group, aromatic ring, and halogen substituent, suggests a multi-stage decomposition process. The initial event is anticipated to be the loss of hydrogen chloride, followed by the degradation of the resulting 4-bromo-3-methylaniline. The presence of bromine is expected to influence the final decomposition products and residue.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA provides a quantitative measurement of mass changes in a material associated with thermal events such as dehydration, decomposition, and oxidation.[2] A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to change over time, and the corresponding change in sample mass is recorded. The resulting plot of mass versus temperature, known as a thermogram or TGA curve, provides a wealth of information about the thermal stability and composition of the sample.[2]

Key information derived from a TGA curve includes:

  • Onset temperature of decomposition: The temperature at which significant mass loss begins.

  • Percentage mass loss: The amount of mass lost during a specific thermal event, which can be used to infer the stoichiometry of the decomposition reaction.

  • Residue: The amount of material remaining at the end of the analysis.

  • Decomposition kinetics: The rate of mass loss, which can be analyzed to understand the mechanism of decomposition.

International standards such as ASTM E1131 provide guidelines for conducting TGA experiments to ensure reproducibility and accuracy.[3][4][5][6]

Experimental Protocol: A Self-Validating TGA Method for 4-Bromo-3-methylaniline Hydrochloride

The following protocol is designed to provide a comprehensive and reliable thermogravimetric analysis of 4-bromo-3-methylaniline hydrochloride. The choices within this protocol are grounded in achieving a clear separation of thermal events and generating high-quality, interpretable data.

Instrument and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of at least 10 °C/min up to 1000 °C and with a balance sensitivity of at least 0.1 µg.

  • Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere and air or oxygen for an oxidative atmosphere.

Step-by-Step Experimental Procedure
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and the balance is tared.

    • Set the nitrogen purge gas flow rate to 50 mL/min to provide an inert atmosphere and prevent oxidative side reactions during the initial decomposition stages.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-bromo-3-methylaniline hydrochloride directly into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the exact sample weight.

  • Thermal Method:

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

    • Heating Program: Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This heating rate is a standard practice that typically provides good resolution of thermal events.

    • Gas Switching (Optional but Recommended): To further characterize the residue, a gas switch from nitrogen to air can be programmed at a high temperature (e.g., 600 °C) to observe any oxidative decomposition of carbonaceous residue.

  • Data Acquisition and Analysis:

    • Record the mass loss as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperatures and percentage mass loss for each decomposition step. The first derivative of the TGA curve (DTG curve) can be used to precisely identify the temperatures of maximum decomposition rates.

Rationale for Experimental Choices
  • Inert Atmosphere (Nitrogen): The initial analysis under nitrogen is crucial to isolate the thermal decomposition events from oxidative processes. This allows for a clearer interpretation of the intrinsic stability of the molecule.

  • Heating Rate (10 °C/min): This rate provides a good balance between analysis time and the resolution of distinct decomposition steps. A faster rate might merge overlapping events, while a slower rate could broaden the peaks, making them harder to define.

  • Temperature Range (30 °C to 800 °C): This range is selected to capture the complete decomposition of the organic molecule, including the initial loss of HCl and the subsequent degradation of the aromatic structure, leaving behind any potential inorganic residue.

Predicted Thermal Decomposition Pathway and Data Interpretation

Based on the chemical structure of 4-bromo-3-methylaniline hydrochloride (C₇H₉BrClN, Molecular Weight: 222.51 g/mol ) and the known behavior of similar compounds, a two-stage decomposition in an inert atmosphere is hypothesized.[1]

Stage 1: Dehydrochlorination

The initial decomposition step is expected to be the loss of hydrogen chloride (HCl), a common thermal event for amine hydrochlorides.[7]

Reaction: C₇H₈BrN·HCl → C₇H₈BrN + HCl

  • Expected Onset Temperature: This process is likely to begin in the range of 150-250 °C.

  • Theoretical Mass Loss: The molecular weight of HCl is 36.46 g/mol . The theoretical mass loss for this step is (36.46 / 222.51) * 100% = 16.39% .

Stage 2: Decomposition of 4-Bromo-3-methylaniline

Following the loss of HCl, the resulting 4-bromo-3-methylaniline will undergo further decomposition at higher temperatures. The degradation of halogenated aromatic compounds can be complex, potentially involving the cleavage of the C-Br and C-N bonds, as well as the fragmentation of the aromatic ring.[8][9]

  • Expected Onset Temperature: The decomposition of the aniline derivative is anticipated to occur above 250 °C.

  • Expected Products: The decomposition in an inert atmosphere is likely to produce a mixture of volatile organic fragments and a carbonaceous char. The presence of bromine may lead to the formation of brominated organic species in the evolved gas.

Data Presentation

The expected quantitative data from the TGA of 4-bromo-3-methylaniline hydrochloride is summarized in the table below.

Decomposition StagePredicted Onset Temperature Range (°C)Theoretical Mass Loss (%)Evolved Species (Hypothesized)
1. Dehydrochlorination150 - 25016.39Hydrogen Chloride (HCl)
2. Decomposition of Aniline> 250VariableVolatile organic fragments, Brominated species, Carbonaceous char

Visualizing the Experimental Workflow and Decomposition

To further clarify the experimental process and the hypothesized decomposition pathway, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Protocol cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in TGA Pan weigh->place load Load Sample into TGA place->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 800°C at 10°C/min equilibrate->ramp gas_switch Optional: Switch to Air at 600°C ramp->gas_switch cool Cool to Ambient gas_switch->cool acquire Acquire Mass vs. Temp Data cool->acquire plot Plot TGA and DTG Curves acquire->plot analyze Determine Onset T and % Mass Loss plot->analyze interpret Interpret Decomposition Steps analyze->interpret

Caption: Experimental workflow for the TGA of 4-bromo-3-methylaniline hydrochloride.

Decomposition_Pathway parent 4-Bromo-3-methylaniline Hydrochloride intermediate 4-Bromo-3-methylaniline parent->intermediate - HCl (Stage 1) ~150-250°C products Volatile Fragments + Carbonaceous Residue intermediate->products Decomposition (Stage 2) >250°C

Caption: Hypothesized two-stage decomposition pathway.

Advanced Analysis: Evolved Gas Analysis (TGA-FTIR/MS)

For an unambiguous identification of the evolved decomposition products, coupling the TGA instrument to a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS) is highly recommended.[2] This would allow for the real-time analysis of the gases released during each decomposition stage, confirming the loss of HCl in the first stage and identifying the specific organic fragments and brominated species in the second stage.

Conclusion

This technical guide provides a comprehensive framework for the thermogravimetric analysis of 4-bromo-3-methylaniline hydrochloride. By following the detailed experimental protocol and utilizing the provided interpretive guidance, researchers can obtain high-quality, reliable data on the thermal stability of this compound. The hypothesized two-stage decomposition pathway, beginning with dehydrochlorination followed by the degradation of the aniline derivative, serves as a robust model for understanding its thermal behavior. For definitive mechanistic studies, the use of evolved gas analysis techniques is strongly encouraged. The principles and methodologies outlined herein are essential for ensuring the safe and effective application of 4-bromo-3-methylaniline hydrochloride in research and development.

References

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • Nanolab. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. [Link]

  • CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. [Link]

  • ASTM International. ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • PubChem. 4-Bromo-3-methylaniline hydrochloride. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. TG/DSC curves for system components. [Link]

  • PubChem. 4-Bromo-3-methylaniline. [Link]

  • ResearchGate. Thermogravimetric analysis of (A) dopamine hydrochloride (DA·HCl) and (B) synthesized PDA at 25 °C. [Link]

  • K. G. McNeill. Identification and Analysis of Halogenated Contaminants Formed in Thermal Processes. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • ACS Omega. Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. [Link]

  • Semantic Scholar. Thermal Decomposition Studies of Halogenated Organic Compounds. [Link]

  • PubMed Central. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

  • TNO RESOLVER. Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. [Link]

  • Chemsrc. 3-Bromo-4-methylaniline. [Link]

  • ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling of 4-Bromo-3-methylaniline hydrochloride reaction conditions

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[2][3] This guide focuses on a specific, yet highly relevant, building block: 4-Bromo-3-methylaniline. The presence of an amino group makes its derivatives crucial pharmacophores, while the bromine atom provides a reactive handle for diversification via cross-coupling.

This document serves as a comprehensive technical guide for executing the Suzuki-Miyaura coupling of 4-Bromo-3-methylaniline hydrochloride. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for procedural choices, and troubleshooting strategies tailored to the unique challenges presented by this substrate.

Reaction Mechanism and Key Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The catalyst, typically a Pd(0) species, orchestrates the coupling of an organohalide with an organoboron compound in the presence of a base.[1]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)2 Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronate Ar'-B(OR)2 Boronate->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle
Substrate-Specific Challenges: 4-Bromo-3-methylaniline Hydrochloride

While the general mechanism holds true, the specific nature of this substrate introduces critical variables that must be addressed for a successful reaction.

  • The Hydrochloride Salt: The starting material is an ammonium salt. The base added to the reaction serves two purposes. First, it must neutralize the hydrochloride to generate the free, nucleophilic 4-Bromo-3-methylaniline in situ. This requires at least one full equivalent of base before any can participate in the catalytic cycle. Therefore, a minimum of three equivalents of base is recommended: one for neutralization and two for the coupling reaction itself.

  • The Free Aniline Moiety: The free amino group is electron-donating, which can influence the rate of oxidative addition. More importantly, the nitrogen's lone pair can coordinate to the palladium center. This can act as an unwanted ligand, potentially inhibiting or deactivating the catalyst, leading to lower yields or stalled reactions.[5] The choice of a highly active catalyst system with bulky, electron-rich ligands can mitigate this issue by favoring the productive catalytic pathway.

  • Catalyst and Ligand Selection:

    • Classical Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice and has been successfully used for coupling similar bromoaniline derivatives.[6][7][8] It is an air-sensitive solid that delivers the active Pd(0) species directly.

    • Modern Catalysts: For higher efficiency and milder conditions, systems using a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) combined with a specialized ligand are often superior.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective.[5][10] These ligands accelerate both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation by the aniline substrate.

  • Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[11]

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often leading to better results but at a higher cost.[12]

    • Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often the base of choice for challenging couplings, including those involving electron-rich aryl halides or substrates prone to catalyst inhibition.[6][9] It is highly effective in promoting the transmetalation step.

    • Organic Bases (Et₃N, DBU): Generally less effective for Suzuki couplings compared to inorganic bases and are typically avoided unless substrate functionality is incompatible with stronger inorganic bases.[12][13]

  • Solvent Systems: The reaction typically requires a polar, aprotic solvent to dissolve the organic components and often includes water to dissolve the inorganic base.

    • Dioxane/Water or THF/Water: A very common and effective combination.[4][9]

    • Toluene/Water: Another excellent choice, particularly for reactions run at higher temperatures.[4]

    • DMF/Water: Can be used, but DMF can sometimes be problematic at high temperatures or with certain catalysts.[14][15]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Bromo-3-methylaniline hydrochloride. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Classical Conditions using Pd(PPh₃)₄

This protocol is based on established procedures for similar aniline substrates and is a reliable starting point.[6][8]

Materials:

  • 4-Bromo-3-methylaniline hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3–5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-methylaniline hydrochloride, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum, then evacuate and backfill with inert gas three times to establish an inert atmosphere.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Place the sealed flask in a preheated oil bath at 90–100 °C.

  • Stir the reaction mixture vigorously for 12–24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: High-Efficiency Conditions using a Buchwald Ligand

This protocol utilizes a more modern catalyst system that may offer higher yields, shorter reaction times, and milder conditions.[9]

Materials:

  • 4-Bromo-3-methylaniline hydrochloride (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 4-Bromo-3-methylaniline hydrochloride, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and purge with inert gas as described in Protocol 1.

  • Add degassed toluene and degassed water (e.g., 10:1 ratio) via syringe.

  • Heat the mixture to 80–100 °C and stir for 4–12 hours, monitoring for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Summary of Reaction Conditions

The choice of conditions can significantly impact the outcome. The table below summarizes common variables.

ParameterCondition A (Classical)Condition B (High-Efficiency)Rationale & Comments
Aryl Halide 4-Bromo-3-methylaniline HCl4-Bromo-3-methylaniline HClSubstrate of interest.
Boron Reagent Arylboronic Acid (1.2-1.5 eq)Arylboronic Acid/Ester (1.2 eq)A slight excess is used to drive the reaction. Boronate esters (e.g., pinacol esters) can offer greater stability.[16]
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand None (included in catalyst)SPhos (4 mol%)SPhos is a bulky, electron-rich ligand that promotes efficient catalysis for challenging substrates.[5][9]
Base K₃PO₄ (3.0 eq)K₃PO₄ (3.0 eq)A strong base is recommended. At least 3 equivalents are needed to neutralize the HCl salt and drive the reaction.[6][11]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Both are standard biphasic systems. The choice can depend on reaction temperature and substrate solubility.[4][17]
Temperature 90–100 °C80–100 °CHigher temperatures are often required for aryl bromides.
Time 12–24 h4–12 hHigh-efficiency catalyst systems typically lead to shorter reaction times.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Suzuki Coupling start Low or No Product Yield cause1 Inert Atmosphere Compromised? start->cause1 cause2 Reagent Quality Issue? start->cause2 cause3 Catalyst Inactivity? start->cause3 cause4 Side Reactions Dominating? start->cause4 sol1a Solution: Ensure proper degassing (freeze-pump-thaw or sparging). Use flame-dried glassware. cause1->sol1a O₂ deactivates Pd(0) sol2a Solution: Use fresh, anhydrous, finely ground base. Check boronic acid purity (consider using a stable boronate ester). cause2->sol2a Water leads to protodeboronation sol3a Solution: Increase catalyst/ligand loading. Switch to a more robust ligand (e.g., SPhos, XPhos). Ensure Pd(II) precatalyst is reduced. cause3->sol3a Aniline may inhibit catalyst sol4a Protodeboronation: Use anhydrous conditions. Consider KF as base. cause4->sol4a sol4b Dehalogenation: Lower reaction temperature. Use a less reactive base. cause4->sol4b sol4c Homocoupling: Strictly exclude oxygen. Optimize stoichiometry. cause4->sol4c

Figure 2: Troubleshooting Workflow for Suzuki Coupling

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling . Organic Chemistry Portal. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling . ResearchGate. [Link]

  • Rauf, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features . Molecules, 26(18), 5605. PubMed Central. [Link]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction . PubMed. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . YouTube. [Link]

  • National Institutes of Health (NIH). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . NIH. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF . Semantic Scholar. [Link]

  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... . ResearchGate. [Link]

  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... . ResearchGate. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... . ResearchGate. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction . Harvard University. [Link]

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . NIH. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure . Rose-Hulman. [Link]

  • Reddit. Suzuki help : r/Chempros . Reddit. [Link]

  • ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling . ResearchGate. [Link]

  • Milano-Bicocca University. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . Milano-Bicocca University Research Data. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

Sources

Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Bromo-3-methylaniline Hydrochloride

Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation is of paramount importance in the fields of drug discovery and materials science, where substituted anilines represent a ubiquitous structural motif. This guide offers a detailed examination of the Buchwald-Hartwig amination applied to 4-bromo-3-methylaniline hydrochloride, a substrate of interest in pharmaceutical development. We will dissect the reaction mechanism, explore critical parameters for success, provide a robust experimental protocol, and offer a data-driven troubleshooting guide. The specific challenges posed by the aniline nucleophile and its hydrochloride salt form are addressed with field-proven insights to empower researchers to achieve optimal outcomes.

The Scientific Foundation: Mechanism and Theory

Introduction to C-N Cross-Coupling

The synthesis of aryl amines is fundamental to the production of countless pharmaceuticals, agrochemicals, and functional materials.[4] Historically, methods for their synthesis, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, were often hampered by harsh reaction conditions and limited substrate scope.[1][5] The development of the Buchwald-Hartwig amination in the 1990s revolutionized this area by providing a general, palladium-catalyzed method that proceeds under milder conditions with broad functional group tolerance.[1][5][6]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle is comprised of three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[7][8][9][10] The ligand, typically a bulky, electron-rich phosphine, is crucial for stabilizing the palladium intermediates and facilitating each step of the cycle.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methylaniline, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[3][7]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7][8]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Product Formation

Figure 1: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Strategic Considerations for 4-Bromo-3-methylaniline Hydrochloride

The successful amination of this specific substrate requires careful consideration of its unique properties.

Substrate Profile: Aniline Reactivity

Anilines can be challenging substrates in cross-coupling reactions. The starting material, 4-bromo-3-methylaniline, is itself an aniline. If this were the amine coupling partner, diarylamine formation could be a competitive side reaction.[12] When using it as the aryl halide source, its inherent nucleophilicity does not typically interfere, but the choice of ligand and conditions is key to prevent undesired side reactions.

Critical Factor: The Hydrochloride Salt

The starting material is provided as a hydrochloride salt. This is a crucial practical detail. The amine is protonated (Ar-NH3⁺ Cl⁻) and is therefore not catalytically active. A stoichiometric amount of base is required simply to neutralize this salt and liberate the free aniline before the catalytic cycle can even begin.

Causality: Failure to account for this will result in no reaction, as the primary role of the base in the catalytic cycle—deprotonating the coordinated amine partner—cannot occur if all the base is consumed by the substrate's salt form. Therefore, a minimum of two equivalents of base are required : one to neutralize the hydrochloride salt and one to participate in the catalytic cycle. In practice, a slight excess (2.1 - 2.5 equivalents) is recommended.

Selecting the Optimal Catalytic System

A screening approach is often the most effective way to identify the ideal conditions.[13] However, an informed starting point can be derived from established principles.

  • Palladium Source: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their air stability and high activity, but in-situ generation from a simple palladium salt like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is also highly effective and economical.[10][14]

  • Ligand Selection: The success of modern Buchwald-Hartwig amination hinges on the ligand. For aniline substrates, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[15] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.

    • Recommended Starting Ligands: XPhos, RuPhos, or BrettPhos. These ligands have demonstrated broad utility and high efficiency for C-N coupling reactions.[11]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Primary Recommendation: Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[2]

    • Alternative: Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be excellent, milder alternatives.[7][16] The choice of base can significantly impact reaction outcomes and should be considered a key variable for optimization.[17][18]

  • Solvent Choice: Aprotic solvents are standard.

    • Common Solvents: Toluene, 1,4-dioxane, and CPME are widely used.[14][19] Toluene is an excellent starting point due to its high boiling point and good solubility profile for many substrates.[20][21] The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.

Experimental Protocol & Workflow

This protocol describes a general procedure for the coupling of 4-bromo-3-methylaniline hydrochloride with a generic secondary amine (e.g., morpholine) as a representative example.

Materials and Equipment
  • 4-Bromo-3-methylaniline hydrochloride

  • Amine coupling partner (e.g., Morpholine, 1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.2 equiv.)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS or LC-MS for reaction monitoring

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Solids: - Aryl Halide Salt - Base - Catalyst A->B C 3. Seal & Purge with Inert Gas B->C D 4. Add Anhydrous Solvent & Amine Partner C->D E 5. Heat to Reaction Temperature (e.g., 100 °C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Cool & Quench F->G H 8. Filter through Celite G->H I 9. Extraction H->I J 10. Purify via Column Chromatography I->J

Figure 2: Step-by-step experimental workflow from setup to purification.
Step-by-Step Reaction Procedure

All operations should be performed under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 4-bromo-3-methylaniline hydrochloride (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOt-Bu, 2.2 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation and Troubleshooting

Table of Reaction Parameters

The following table provides a starting point for optimization.

ParameterRecommended Starting PointAlternatives for OptimizationRationale / Causality
Pd Source XPhos Pd G3 (1-2 mol%)Pd(OAc)₂, Pd₂(dba)₃Pre-formed catalysts offer convenience; in-situ generation is cost-effective.
Ligand XPhos (1.2 x Pd mol%)RuPhos, BrettPhos, BINAPBulky, electron-rich ligands are essential for efficient C-N coupling.[15]
Base NaOt-Bu (2.2 equiv.)K₃PO₄, Cs₂CO₃, LHMDSA strong base is required for salt neutralization and catalysis.[7][18]
Solvent Toluene1,4-Dioxane, t-Amyl alcoholSolvent choice impacts solubility and reaction rate.[19][20]
Temperature 100 °C80 - 120 °CHigher temperatures typically increase reaction rates.
Amine Equiv. 1.1 - 1.2 equiv.1.0 - 1.5 equiv.A slight excess of the amine coupling partner drives the reaction to completion.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficient base (failure to account for HCl salt).2. Inactive catalyst (oxygen/moisture contamination).3. Inappropriate ligand/base combination.1. Ensure at least 2.1 equivalents of a strong base are used.2. Use freshly dried solvent and rigorously maintain an inert atmosphere.3. Screen alternative ligands (e.g., RuPhos) and bases (e.g., K₃PO₄).
Hydrodehalogenation Side Product 1. Presence of water.2. Catalyst system promotes β-hydride elimination.1. Use anhydrous solvent and reagents.2. Switch to a different ligand system; some are less prone to this side reaction.
Formation of Diarylamine 1. If aniline is the coupling partner, over-arylation can occur.1. Use a slight excess of the aniline nucleophile. Lowering the reaction temperature or using a bulkier ligand can sometimes improve selectivity for mono-arylation.[12]
Reaction Stalls 1. Catalyst deactivation.2. Product inhibition.1. Increase catalyst loading or try a more robust precatalyst (e.g., a G4 palladacycle).2. Dilute the reaction mixture by adding more solvent.

Safety Precautions

  • 4-Bromo-3-methylaniline hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. Avoid generating dust.

  • Palladium Catalysts: Handle in a well-ventilated area or fume hood. While not acutely toxic, inhalation should be avoided.

  • Phosphine Ligands: Many are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They are irritants and should not be allowed to contact skin or eyes.

  • Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene is a flammable liquid with potential reproductive toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[22][23]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(39), 8962-8985. (Simulated link from ResearchGate content) [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organic Letters, 8(19), 4347-4350. (Simulated link from ResearchGate content) [Link]

  • Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 9(21), 4123-4126. [Link]

  • Li, J. J. (2023). Synthetic Methods for Primary Anilines. In Name Reactions in Organic Synthesis.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Viciu, M. S., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Nielsen, D. J., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(4), 846-853. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • Carvalho, L. C. R., et al. (2013). Pd-catalysed amination on a soluble polymer support: arylation of anilines with PEG-supported aryl halides. RSC Advances, 3(48), 25685-25691. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Hartwig, J. F. (2008). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Amination Methods. (Simulated link from ResearchGate content) [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(36), 14234–14237. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • CatSci Ltd. (n.d.). Technical Piece: Sighting Screen. [Link]

  • Jamison, T. F., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling of 4-Bromo-3-methylaniline for Advanced Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling reaction with 4-bromo-3-methylaniline. This document offers a d...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling reaction with 4-bromo-3-methylaniline. This document offers a detailed protocol, mechanistic insights, and practical considerations to ensure successful and reproducible outcomes in the synthesis of complex molecules.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base.[2][3][4] The reaction's utility is underscored by its mild conditions and tolerance of a wide array of functional groups, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5]

4-Bromo-3-methylaniline is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling opens avenues for the creation of novel molecular scaffolds. The presence of the electron-donating methyl and amino groups on the aromatic ring can influence the reactivity of the aryl bromide, necessitating a carefully optimized protocol.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle

The palladium cycle is where the C-C bond formation occurs. It typically proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidative adds to the aryl bromide (4-bromo-3-methylaniline) to form a Pd(II) complex.[4][7]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[4][6]

  • Reductive Elimination: The desired product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[4]

The Copper Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][8]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[4] This intermediate is then ready for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation Product Ar-C≡C-R ArPd(II)(C≡CR)L2->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR + Alkyne + Base Cu(I)-C≡CR->ArPd(II)(Br)L2 Alkyne R-C≡C-H

Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.

Experimental Protocol

This protocol is a general guideline for the Sonogashira coupling of 4-bromo-3-methylaniline with a terminal alkyne. Optimization may be required for specific alkynes.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-3-methylaniline≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Copper(I) Iodide (CuI)99.99%Commercially AvailableLight-sensitive, store in a dark container.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a sure-seal bottle.
TolueneAnhydrous, ≥99.8%Commercially Available
Schlenk flask or oven-dried round-bottom flask--
Magnetic stirrer and stir bar--
Inert atmosphere (Argon or Nitrogen)High purity-
Standard glassware for work-up and purification--
Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Add 4-bromo-3-methylaniline, Pd(PPh₃)₄, and CuI to flask start->reagents atmosphere 2. Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent_base 3. Add anhydrous toluene and triethylamine atmosphere->solvent_base alkyne 4. Add terminal alkyne via syringe solvent_base->alkyne reaction 5. Heat reaction mixture (e.g., 70-80 °C) and monitor by TLC alkyne->reaction workup 6. Cool, dilute with Et₂O, and filter through Celite reaction->workup extraction 7. Wash filtrate with aq. NH₄Cl, NaHCO₃, and brine workup->extraction purification 8. Dry over Na₂SO₄, concentrate, and purify by column chromatography extraction->purification end End purification->end

Figure 2: General experimental workflow for the Sonogashira coupling.
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. The lower reactivity of aryl bromides compared to aryl iodides often necessitates heating.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.[9]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL), saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL). The aqueous washes help to remove the amine base and any remaining copper salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]

Causality Behind Experimental Choices
  • Catalyst System: Pd(PPh₃)₄ is a common and effective catalyst for Sonogashira couplings.[7] The phosphine ligands stabilize the palladium center. CuI is a crucial co-catalyst that facilitates the formation of the copper acetylide, increasing the reaction rate under mild conditions.[1][8][11]

  • Base: Triethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent in some cases.[1] It also neutralizes the hydrogen halide byproduct formed during the reaction.[1]

  • Solvent: Toluene is a common non-polar solvent for Sonogashira reactions.[12] Other solvents like DMF or THF can also be used, and the choice may depend on the solubility of the substrates.[1][13]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

  • Temperature: While some Sonogashira couplings proceed at room temperature, the use of an aryl bromide, particularly an electron-rich one, often requires elevated temperatures to drive the reaction to completion.[1][4]

Considerations for Success

  • Substrate Purity: Ensure that 4-bromo-3-methylaniline and the terminal alkyne are of high purity to avoid side reactions and catalyst deactivation.

  • Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining a strictly anaerobic (oxygen-free) environment and by not using an excessive amount of the copper catalyst.[3]

  • Copper-Free Conditions: For applications where copper contamination is a concern (e.g., in the synthesis of electronic materials or some pharmaceuticals), copper-free Sonogashira protocols have been developed.[5][14][15][16] These often require different ligands and may need more forcing conditions.

  • Ligand Choice: For challenging substrates, the choice of phosphine ligand can be critical. More electron-rich and bulky phosphine ligands can sometimes improve the efficiency of the oxidative addition step.[7][17]

  • Safety:

    • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

    • Triphenylphosphine is an irritant.

    • Organic solvents are flammable.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Be aware of potential exotherms, especially during scale-up.[18]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low conversion Inactive catalystEnsure an inert atmosphere was maintained. Use fresh, high-purity catalyst.
Insufficient temperatureIncrease the reaction temperature in increments.
Poor quality reagentsUse freshly purified or high-purity starting materials.
Significant alkyne homocoupling Presence of oxygenThoroughly degas the solvent and ensure a good inert atmosphere.
High copper concentrationReduce the amount of CuI.
Formation of multiple byproducts Reaction temperature too highLower the reaction temperature and increase the reaction time.
Unstable productConsider a milder base or copper-free conditions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Doucet, H., & Hierso, J. C. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14075–14084. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]

  • Heravi, M. M., Zadsirjan, V., & Pourmohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6246–6295. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Pourmohammad, N. (2021). Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. ResearchGate. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]

  • Chemistry Hall. (2020). Sonogashira Coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Rafique, J., & Saeed, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6246-6295. [Link]

  • Van der Eycken, E. V., & Sharma, S. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15377–15387. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • Sharma, S., & Van der Eycken, E. V. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. National Institutes of Health. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Valente, C. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • ResearchGate. (2015). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • Le, C. M., & Colacot, T. J. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Chemistry–A European Journal, 26(44), 9757–9777. [Link]

  • Le, C. M. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

  • Wang, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 7(10), 5988-5996. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Mika, L. T., & Csámpai, A. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2854–2863. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • ResearchGate. (2012). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]

  • Jayarathne, U., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163–5181. [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-methylaniline

Introduction: The Strategic Value of 4-Bromo-3-methylaniline in Medicinal Chemistry 4-Bromo-3-methylaniline (CAS: 6933-10-4) is a highly versatile bifunctional building block pivotal in the synthesis of complex pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-3-methylaniline in Medicinal Chemistry

4-Bromo-3-methylaniline (CAS: 6933-10-4) is a highly versatile bifunctional building block pivotal in the synthesis of complex pharmaceutical agents.[1] Its utility stems from two distinct, strategically important reactive centers within its structure: the nucleophilic amino group and the aryl bromide moiety.[1] The amino group serves as a handle for derivatization through acylation, alkylation, or sulfonylation, readily forming amide and amine linkages common in drug scaffolds. Concurrently, the bromo-substituted aromatic ring is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This dual reactivity allows for the sequential and controlled construction of intricate molecular architectures, making it an indispensable starting material for a range of targeted therapeutics, particularly in oncology.

This guide provides detailed protocols for the synthesis of key pharmaceutical intermediates from 4-Bromo-3-methylaniline, focusing on reactions that are foundational to the construction of kinase inhibitors. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical applicability and a deep understanding of the reaction design.

Core Synthetic Transformations and Key Intermediates

The journey from 4-Bromo-3-methylaniline to advanced pharmaceutical intermediates primarily leverages two powerful reaction classes: amide bond formation and palladium-catalyzed cross-coupling. We will explore these transformations through the synthesis of precursors for two notable tyrosine kinase inhibitors, Pazopanib and Lapatinib.

Amide Bond Formation: Synthesis of a Pazopanib Precursor

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] A key synthetic strategy involves the formation of an amide bond between 4-Bromo-3-methylaniline and pyrazine-2-carboxylic acid. This intermediate, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, contains the necessary functionalities for subsequent cross-coupling reactions to complete the Pazopanib core.[5]

A 4-Bromo-3-methylaniline C DCC, DMAP DCM, 0°C to RT A->C B Pyrazine-2-carboxylic acid B->C D N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide C->D A N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide C Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O 90°C A->C B Aryl Boronic Acid B->C D Arylated Pazopanib Core Structure C->D A 4-Bromo-3-methylaniline C Pd₂(dba)₃, XPhos NaOtBu, Toluene 100°C A->C B 4-Chloro-6-iodoquinazoline (Aryl Halide) B->C D N-(4-Bromo-3-methylphenyl)- 6-iodoquinazolin-4-amine (Lapatinib Precursor) C->D

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methylaniline for Advanced Synthesis

Abstract 4-Bromo-3-methylaniline is a pivotal building block in the fields of medicinal chemistry and materials science, offering dual reactivity through its amino group and aryl bromide moiety.[1] This application note...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3-methylaniline is a pivotal building block in the fields of medicinal chemistry and materials science, offering dual reactivity through its amino group and aryl bromide moiety.[1] This application note provides an in-depth guide to the palladium-catalyzed cross-coupling of this versatile substrate. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The objective is to equip researchers, scientists, and drug development professionals with the expertise to effectively synthesize complex molecular architectures from this valuable intermediate.

Foundational Principles: The Palladium Catalytic Engine

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3][4] These reactions universally proceed through a catalytic cycle involving a palladium(0) active species.

The general mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3-methylaniline, forming a Pd(II) intermediate.[5][6][7] This is often the rate-determining step.[8]

  • Transmetalation (or related step): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) displaces the halide on the palladium center.[6][7]

  • Reductive Elimination: The two organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6][7]

The success of these transformations hinges on the judicious selection of ligands, bases, and solvents, which modulate the stability and reactivity of the palladium intermediates throughout the cycle.[2][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions under an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Flame-dry Schlenk flask under vacuum B 2. Backfill with Inert Gas (Ar/N2) A->B C 3. Add Solids: Substrate, Catalyst, Ligand, Base B->C D 4. Add Degassed Solvent(s) C->D E 5. Add Liquid Coupling Partner D->E F 6. Heat to specified Temperature E->F G 7. Monitor by TLC / LC-MS F->G H 8. Cool & Quench Reaction G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry Organic Layer (e.g., Na2SO4) I->J K 11. Concentrate in vacuo J->K L 12. Purify by Column Chromatography K->L M NMR, MS, etc. L->M Product Characterization

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures, which are prevalent in pharmaceuticals.[10] It couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide.[5][6]

Mechanism Insight: The reaction is initiated by the oxidative addition of 4-bromo-3-methylaniline to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex, facilitating the transmetalation step.[11] Reductive elimination then yields the biaryl product.

G cluster_reactants Pd0 LnP d(0) OA_Complex Ar-Pd(II)-Br Pd0->OA_Complex TM_Complex Ar-Pd(II)-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') TM_Complex->Product ArBr 4-Bromo-3-methylaniline (Ar-Br) ArBr->OA_Complex Oxidative Addition Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->TM_Complex Base Base (e.g., K2CO3) Base->TM_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-amine

This protocol details the coupling of 4-bromo-3-methylaniline with 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-methylaniline, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and water to form a 4:1 mixture (e.g., 8 mL toluene, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary:

Coupling PartnerCatalyst Loading (mol%)BaseSolvent SystemTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acid3% Pd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
Phenylboronic acid3% Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O10088-96[12]
3-Thienylboronic acid2% Pd₂(dba)₃ / 4% SPhosK₃PO₄Toluene10080-90

Expert Insights:

  • Ligand Choice: While Pd(PPh₃)₄ is a robust catalyst, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, especially with challenging substrates like aryl chlorides, and may allow for lower catalyst loadings.[9]

  • Base Sensitivity: For substrates with base-sensitive functional groups (e.g., esters), milder bases like potassium fluoride (KF) can be effective.[11]

  • Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines or decomposition via protodeboronation. Using high-purity, fresh boronic acid is critical for achieving high yields.[5]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13][14] This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of a strong, non-nucleophilic base.[15]

Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II)-aryl complex.[13] The strong base (typically sodium tert-butoxide, NaOtBu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[14] This intermediate then undergoes reductive elimination to yield the C-N coupled product.[16] The choice of ligand is paramount to prevent side reactions like β-hydride elimination.[13]

G cluster_reactants Pd0 LnP d(0) OA_Complex Ar-Pd(II)-Br Pd0->OA_Complex Amido_Complex Ar-Pd(II)-NR'R'' OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Amido_Complex->Product ArBr 4-Bromo-3-methylaniline (Ar-Br) ArBr->OA_Complex Oxidative Addition Amine Amine (HNR'R'') Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of N-Benzyl-5-methyl-2-phenylenediamine

This protocol details the coupling of 4-bromo-3-methylaniline with benzylamine.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous (solvent)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial or Schlenk tube.

  • Add 4-bromo-3-methylaniline and a magnetic stir bar.

  • Seal the vessel, remove it from the glovebox, and add anhydrous toluene followed by benzylamine via syringe.

  • Place the reaction mixture under an inert atmosphere (Argon or Nitrogen).

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • After completion, cool the reaction to room temperature and quench by adding water carefully.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary:

Amine PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
Benzylamine1% Pd₂(dba)₃ / 3% XPhosNaOtBuToluene11090-98
Morpholine2% Pd(OAc)₂ / 4% BINAPCs₂CO₃Toluene10085-95
Aniline1.5% BrettPhos Pd G3K₃PO₄t-BuOH10088-97[15]

Expert Insights:

  • Precatalysts: Using modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) can improve reproducibility and reaction efficiency by ensuring the rapid generation of the active Pd(0) species.[15][17]

  • Base Strength: Strong, sterically hindered bases like NaOtBu or LiHMDS are typically required.[14] Weaker bases like carbonates are sometimes effective, especially with more electron-rich ligands and reactive aryl halides.[17]

  • Substrate Scope: The Buchwald-Hartwig amination is incredibly broad, but sterically hindered primary amines and some electron-deficient anilines can be challenging substrates, requiring careful ligand selection.[18][19]

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[20][21] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are important in materials science and as precursors for more complex molecules.[22]

Mechanism Insight: The reaction classically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[20] The palladium cycle mirrors the Suzuki and Buchwald-Hartwig reactions. The copper cycle's role is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. Modern "copper-free" variants have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[20][22]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 LnP d(0) OA_Complex Ar-Pd(II)-Br Pd0->OA_Complex Oxidative Addition Alkynyl_Complex Ar-Pd(II)-C≡CR OA_Complex->Alkynyl_Complex Transmetalation Alkynyl_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Complex->Product CuX Cu(I)X Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Base, Alkyne Cu_Acetylide->OA_Complex Cu_Acetylide->CuX ArBr Ar-Br ArBr->OA_Complex Alkyne H-C≡CR

Caption: Dual catalytic cycles in the Sonogashira coupling.

Protocol: Synthesis of 4-(Ethynyl)-2-methylaniline

This protocol details the coupling of 4-bromo-3-methylaniline with trimethylsilylacetylene, followed by in-situ deprotection.

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous (solvent and base)

  • Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection, 1.5 equiv)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-methylaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous triethylamine, followed by trimethylsilylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.

  • Upon consumption of the starting material, cool the mixture in an ice bath and add TBAF solution dropwise.

  • Stir at room temperature for 1 hour to effect desilylation.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data Summary:

Alkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylacetylene2% PdCl₂(PPh₃)₂ / 4% CuIEt₃NTHF6085-95
1-Hexyne1.5% Pd(PPh₃)₄ / 3% CuIi-Pr₂NHDMF8080-90
TMS-acetylene2% PdCl₂(PPh₃)₂ / 4% CuIEt₃NEt₃NRT90-98 (before deprotection)

Expert Insights:

  • Copper-Free Conditions: To avoid homocoupling of the alkyne, copper-free protocols are often preferred. These typically require a stronger base (e.g., Cs₂CO₃) and a more electron-rich palladium ligand system, and may require higher temperatures.

  • Amine Base: The amine base (e.g., Et₃N, i-Pr₂NH) serves both as the base to deprotonate the alkyne and often as the solvent. It must be anhydrous and free of oxygen.

  • Protecting Groups: For terminal alkynes, using a protected version like TMS-acetylene can prevent side reactions. The TMS group is easily removed post-coupling with fluoride (TBAF) or mild base (K₂CO₃ in methanol).[23]

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-3-methylaniline is a robust and versatile strategy for the synthesis of complex organic molecules. By mastering the principles and protocols of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently generate diverse libraries of C-C and C-N linked compounds. The key to success lies in the rational selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners and desired product. The methodologies outlined in this note serve as a comprehensive starting point for innovation in drug discovery and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020-12-11). (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017-05-24). (URL: [Link])

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (URL: [Link])

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (URL: [Link])

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025-01-22). (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (URL: [Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024-09-20). (URL: [Link])

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (URL: [Link])

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (2009-09-16). (URL: [Link])

  • The Suzuki Reaction. (2014-02-06). (URL: [Link])

  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - ResearchGate. (2025-10-15). (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (URL: [Link])

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024-02-05). (URL: [Link])

Sources

Application

Application Notes and Protocols for the N-Acylation of 4-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the N-acylation of 4-bromo-3-methylaniline, a critical transformation in the synthesis of a wide ar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-acylation of 4-bromo-3-methylaniline, a critical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic placement of the bromo and methyl groups on the aniline ring presents unique considerations for reactivity and selectivity, which are addressed herein. We present a selection of robust protocols utilizing common acylating agents—acyl chlorides, acid anhydrides, and carboxylic acids with coupling agents—and delve into the mechanistic underpinnings and rationale for each experimental design. This guide is intended to equip researchers with the necessary knowledge to select and optimize N-acylation reactions for this versatile building block, ensuring high yields and purity of the desired amide products.

Introduction: The Significance of 4-Bromo-3-methylaniline in Synthesis

4-Bromo-3-methylaniline is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure offers two primary points for chemical modification: the nucleophilic amino group and the aryl bromide. The amino group is a key handle for the formation of amide bonds, a ubiquitous functional group in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities. The aryl bromide provides a site for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the construction of complex molecular architectures.[1][2]

The electronic and steric environment of 4-bromo-3-methylaniline—an electron-withdrawing bromine atom and a weakly electron-donating methyl group—influences the nucleophilicity of the amine. While the methyl group provides some activation, the bromine atom's inductive effect can decrease the amine's reactivity compared to unsubstituted aniline.[3] This necessitates careful consideration of reaction conditions to achieve efficient N-acylation.

Mechanistic Overview of N-Acylation

The N-acylation of anilines is a classic example of nucleophilic acyl substitution. The reaction fundamentally involves the attack of the nucleophilic nitrogen of the aniline on the electrophilic carbonyl carbon of the acylating agent.[4][5] The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group.[6][7]

Figure 1: General mechanism of nucleophilic acyl substitution.

The choice of acylating agent and reaction conditions dictates the specific nature of the leaving group (L) and the overall efficiency of the transformation.

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion.[8] This method is often rapid and high-yielding. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Rationale: The high electrophilicity of the carbonyl carbon in an acyl chloride makes it susceptible to attack by the moderately nucleophilic 4-bromo-3-methylaniline. The use of a non-nucleophilic base like triethylamine or pyridine prevents competition with the aniline for the acyl chloride and neutralizes the generated HCl, which would otherwise protonate the starting aniline, rendering it unreactive.[4][9]

G Workflow for N-Acylation with Acyl Chlorides start Start dissolve Dissolve 4-bromo-3-methylaniline and base (e.g., Et3N) in anhydrous solvent (e.g., DCM). start->dissolve cool Cool solution to 0 °C. dissolve->cool add_acyl Add acyl chloride dropwise. cool->add_acyl react Stir at room temperature (monitor by TLC). add_acyl->react workup Aqueous workup: - Wash with dilute HCl - Wash with sat. NaHCO3 - Wash with brine react->workup dry Dry organic layer (e.g., Na2SO4) and concentrate. workup->dry purify Purify by recrystallization or column chromatography. dry->purify end Characterize Product purify->end

Figure 2: Experimental workflow for N-acylation with acyl chlorides.

Step-by-Step Method:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-bromo-3-methylaniline (1.0 eq.) and a suitable base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.[10]

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1-1.2 eq.) dropwise to the cooled solution with vigorous stirring.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer successively with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[3][11]

Table 1: Comparison of Reaction Parameters for Acyl Chloride Method

Acyl ChlorideBaseSolventTime (h)Yield (%)Reference
Acetyl chloridePyridineDCM2>90[9]
Benzoyl chlorideTriethylamineTHF3~95[10]
Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of a less corrosive carboxylic acid byproduct.[5][7]

Rationale: The reaction with an acid anhydride proceeds via a similar nucleophilic acyl substitution mechanism.[5][12] The leaving group is a carboxylate anion, which is less reactive than a chloride ion. Therefore, the reaction may require slightly more forcing conditions, such as gentle heating or a catalyst. A base is also used to neutralize the carboxylic acid byproduct.[7]

Step-by-Step Method:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq.) in a suitable solvent. For instance, in the case of acetic anhydride, glacial acetic acid can be used as a solvent.[11] Alternatively, an inert solvent like DCM can be employed with a base.[10]

  • Addition of Anhydride: Add the acid anhydride (1.1-1.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours. Monitor the reaction by TLC.[10]

  • Work-up: If the reaction is performed in an inert solvent with a base, follow the aqueous work-up procedure described in Protocol 1. If a protic solvent like acetic acid is used, the reaction mixture can be poured into cold water to precipitate the product.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization.[11]

Protocol 3: N-Acylation using Carboxylic Acids and Coupling Agents

This method is ideal for coupling precious or complex carboxylic acids where the corresponding acyl chloride or anhydride may not be readily available or stable. Coupling agents activate the carboxylic acid for nucleophilic attack by the aniline.[13][14]

Rationale: Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is then readily attacked by the aniline to form the amide bond. Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can be used to increase the reaction rate and suppress side reactions, particularly for less reactive anilines.[13][14] A recent study demonstrated a convenient protocol for amide bond formation for electron-deficient amines using 1 equivalent of EDC and 1 equivalent of DMAP, with a catalytic amount of HOBt and DIPEA.[13]

G Workflow for N-Acylation with Carboxylic Acids start Start mix Mix carboxylic acid, coupling agent (e.g., EDC), and additive (e.g., HOBt/DMAP) in anhydrous solvent (e.g., DCM/DMF). start->mix add_aniline Add 4-bromo-3-methylaniline and a base (e.g., DIPEA). mix->add_aniline react Stir at room temperature (monitor by TLC). add_aniline->react filter Filter to remove urea byproduct (if using DCC/EDC). react->filter workup Aqueous workup. filter->workup dry Dry organic layer and concentrate. workup->dry purify Purify by column chromatography. dry->purify end Characterize Product purify->end

Figure 3: Experimental workflow for N-acylation using coupling agents.

Step-by-Step Method:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the coupling agent (e.g., EDC, 1.1 eq.), and any additives (e.g., HOBt, 0.2 eq.; DMAP, 0.2 eq.) in an anhydrous aprotic solvent such as DCM or dimethylformamide (DMF).

  • Activation: Stir the mixture at 0 °C to room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Addition of Aniline: Add a solution of 4-bromo-3-methylaniline (1.0 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: If DCC was used, a dicyclohexylurea precipitate will form and can be removed by filtration. For EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up. Dilute the reaction mixture with an organic solvent and wash with a mild acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Table 2: Comparison of Common Coupling Agents for Amide Synthesis

Coupling AgentAdditiveByproductByproduct Removal
DCCHOBt/DMAPDicyclohexylurea (DCU)Filtration
EDCHOBt/DMAPWater-soluble ureaAqueous Extraction
HATUDIPEAWater-solubleAqueous Extraction

Purification and Characterization

Purification:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and is typically determined empirically. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.[3]

  • Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography is the method of choice. A gradient of solvents with increasing polarity, such as ethyl acetate in hexanes, is commonly used to elute the product.[3][11]

Characterization:

The identity and purity of the N-acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650-1680 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.[15]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in these protocols.[16][17]

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like acyl chlorides.[10]

  • Handling of Reagents:

    • 4-Bromo-3-methylaniline: Can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care.

    • Acyl Chlorides: Are corrosive and moisture-sensitive. They react violently with water and should be handled with extreme caution under anhydrous conditions.[4]

    • Acid Anhydrides: Are corrosive and lachrymatory.

    • Coupling Agents (DCC, EDC): Can be sensitizers and should be handled with care to avoid skin contact.

    • Solvents: Many organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive aniline (protonated)Ensure the use of a sufficient amount of base.
Low reactivity of acylating agentIncrease reaction temperature or time; consider using a more reactive acylating agent or a catalyst (e.g., DMAP).[3]
Poor quality reagentsUse freshly distilled or purified reagents and anhydrous solvents.
Multiple products observed by TLCSide reactions (e.g., diacylation)Use a slight excess of the aniline or add the acylating agent slowly at low temperature.
Impure starting materialsPurify starting materials before use.[18][19]
Difficulty in purificationCo-eluting impuritiesOptimize chromatography conditions (solvent system, gradient).
Product is an oilAttempt to induce crystallization by scratching the flask or adding a seed crystal; consider salt formation for purification.

Conclusion

The N-acylation of 4-bromo-3-methylaniline is a fundamental and versatile reaction in organic synthesis. The choice of protocol depends on the nature of the desired acyl group, the scale of the reaction, and the availability of starting materials. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of N-acyl-4-bromo-3-methylaniline derivatives, which are valuable intermediates for the development of new pharmaceuticals and functional materials.

References

  • BenchChem. (2025). N-Acylation of Hindered Anilines. Technical Support Center.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
  • BenchChem. (2025).
  • Tetrahedron Letters. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp.
  • PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine.
  • ResearchGate. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Organic Letters. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • RIA-UTN. (n.d.).
  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
  • Organic Chemistry Portal. (2023).
  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
  • Chemistry LibreTexts. (2011).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-4-bromo-aniline.
  • LookChem. (n.d.).
  • CDH Fine Chemical. (n.d.). N-Acetyl Glycine CAS No 543-24-8.
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Chemguide. (n.d.).
  • YouTube. (2019). 08.
  • Fisher Scientific. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • metasci. (n.d.). Safety Data Sheet N-Acetylglycine 1.
  • Carl ROTH. (n.d.).
  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-L-PROLINE 99% (For Biochemistry).
  • Organic Communications. (n.d.).
  • Chemistry LibreTexts. (2021).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • ResearchGate. (2020).
  • Reddit. (2014). Purify and dry aniline?. r/chemistry.
  • PubChem. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline.
  • MOLBASE Encyclopedia. (n.d.). 4-Bromo-3-methylaniline|6933-10-4.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum.

Sources

Method

The Strategic Synthesis of Heterocyclic Scaffolds from 4-Bromo-3-methylaniline: A Guide for Medicinal and Process Chemists

Introduction: The Versatility of a Substituted Aniline in Modern Drug Discovery In the landscape of contemporary drug discovery and materials science, the efficient construction of novel heterocyclic entities is paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Aniline in Modern Drug Discovery

In the landscape of contemporary drug discovery and materials science, the efficient construction of novel heterocyclic entities is paramount. These cyclic structures are not merely molecular architecture; they are often the very core of biological activity and material function.[1][2][3] Among the myriad of starting materials available to the synthetic chemist, 4-Bromo-3-methylaniline stands out as a particularly versatile and strategic building block. Its structure presents two distinct and orthogonal points for chemical modification: a nucleophilic amino group and an aryl bromide moiety ripe for a host of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and divergent approach to a vast array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic pathways originating from 4-Bromo-3-methylaniline, offering both foundational principles and detailed, field-proven protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors. We will delve into the mechanistic underpinnings of each transformation, explaining the "why" behind the choice of catalysts, ligands, and reaction conditions, thereby empowering the reader to not only replicate but also innovate.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions – The Gateway to Molecular Complexity

The aryl bromide of 4-Bromo-3-methylaniline is a powerful handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5]

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[7]

Mechanistic Rationale: The catalytic cycle, a beautifully orchestrated sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination, is what drives this transformation. The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates the rate-limiting reductive elimination step and stabilizes the palladium intermediates.[7] The base is not a mere spectator; it is essential for generating the palladium-amido complex that precedes the final bond formation.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of 4-Bromo-3-methylaniline

Materials:

Reagent/SolventPuritySupplierNotes
4-Bromo-3-methylaniline≥97%Sigma-Aldrich[8]
Amine (e.g., morpholine)AnhydrousVarious
Pd₂(dba)₃Catalyst gradeVarious
XPhosLigand gradeVarious
Sodium tert-butoxide (NaOtBu)≥97%VariousHandle in a glovebox
TolueneAnhydrousVarious

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2-1.5 equivalents).

  • Reactant Introduction: Add 4-Bromo-3-methylaniline (1.0 equivalent) and the desired amine (1.1-1.3 equivalents) dissolved in anhydrous toluene.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The exclusion of air is crucial to prevent catalyst oxidation and deactivation.

  • Ligand Choice: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation, particularly with challenging substrates.

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the amine without competing in side reactions.

Logical Workflow for Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_inert Establish Inert Atmosphere (Ar or N₂) prep_reagents Add Pd₂(dba)₃, XPhos, and NaOtBu prep_inert->prep_reagents Prevents catalyst oxidation add_substrates Add 4-Bromo-3-methylaniline, Amine, and Toluene prep_reagents->add_substrates heat Heat to 80-110 °C add_substrates->heat monitor Monitor by TLC/LC-MS heat->monitor Until starting material is consumed quench Quench with aq. NH₄Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end end purify->end Isolated Product

Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromo-3-methylaniline.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting arylalkynes are versatile intermediates for the synthesis of more complex heterocyclic systems, such as triazoles via Huisgen cycloaddition.

Mechanistic Rationale: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Generalized Sonogashira Coupling of 4-Bromo-3-methylaniline

Materials:

Reagent/SolventPuritySupplierNotes
4-Bromo-3-methylaniline≥97%Sigma-Aldrich[8]
Terminal AlkyneReagent gradeVarious
Pd(PPh₃)₄Catalyst gradeVarious
Copper(I) iodide (CuI)≥98%Various
Triethylamine (Et₃N)AnhydrousVarious
THF or DMFAnhydrousVarious

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 4-Bromo-3-methylaniline (1.0 equivalent), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%). Evacuate and backfill with an inert gas.

  • Solvent and Base: Add anhydrous THF or DMF, followed by triethylamine (2-3 equivalents).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Add water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

The Suzuki-Miyaura Coupling: Creating C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an aryl halide.[12][13] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of 4-bromo-3-methylaniline to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling for Biaryl Synthesis

Materials:

Reagent/SolventPuritySupplierNotes
N-(4-bromo-3-methylphenyl) derivativeAs synthesized-e.g., an amide
Arylboronic acidReagent gradeVarious
Pd(PPh₃)₄Catalyst gradeVarious
K₃PO₄ or K₂CO₃AnhydrousVarious
1,4-Dioxane/Water (10:1)Reagent gradeVarious

Procedure:

  • Setup: In a Schlenk tube, combine the N-(4-bromo-3-methylphenyl) derivative (1.0 equiv.), arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv.).[14]

  • Solvent Addition: Add the 1,4-dioxane/water mixture under an inert atmosphere.[14]

  • Reaction: Heat the mixture to 90 °C for 12-24 hours, monitoring by TLC.[14]

  • Work-up: After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

PART 2: Classical Cyclization Strategies for Heterocycle Synthesis

Beyond palladium catalysis, 4-Bromo-3-methylaniline serves as a precursor for classical named reactions that are foundational in heterocyclic chemistry. These often involve a preliminary transformation of the aniline functionality.

Fischer Indole Synthesis: Access to the Indole Core

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[15][16][17][18] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and an aldehyde or ketone.[15][18]

Synthetic Transformation: To utilize 4-Bromo-3-methylaniline in a Fischer indole synthesis, it must first be converted to the corresponding phenylhydrazine. This is typically achieved via diazotization followed by reduction.

Generalized Fischer Indole Synthesis Workflow

G start 4-Bromo-3-methylaniline diazotization 1. Diazotization (NaNO₂, HCl) 2. Reduction (e.g., SnCl₂) start->diazotization hydrazine 4-Bromo-3-methylphenylhydrazine diazotization->hydrazine condensation Condensation with Aldehyde or Ketone hydrazine->condensation hydrazone Phenylhydrazone Intermediate condensation->hydrazone cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone->cyclization Key mechanistic step indole Substituted Indole cyclization->indole

Caption: Synthetic pathway to indoles from 4-Bromo-3-methylaniline via the Fischer synthesis.

Experimental Protocol: Generalized Fischer Indole Synthesis

Step A: Phenylhydrazone Formation

  • Dissolve the 4-Bromo-3-methylphenylhydrazine (prepared from 4-Bromo-3-methylaniline) in ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.0 equivalent) and a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Stir at room temperature or with gentle warming until the hydrazone precipitates or TLC analysis indicates completion.

  • Isolate the hydrazone by filtration or extraction.

Step B: Indolization

  • Suspend or dissolve the phenylhydrazone in a suitable solvent (e.g., acetic acid, ethanol, or a high-boiling point solvent like Dowtherm A).

  • Add a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂).[15][18]

  • Heat the mixture to the required temperature (can range from 80 °C to >200 °C).

  • Monitor the reaction for the formation of the indole product.

  • Perform an aqueous work-up, neutralize the acid, and extract the product.

  • Purify by crystallization or chromatography.

Pictet-Spengler Reaction: Crafting Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[19][20] When the aryl group is an indole (i.e., starting from tryptamine), the product is a tetrahydro-β-carboline, a common core in alkaloids.[21]

Synthetic Transformation: To employ 4-Bromo-3-methylaniline in a Pictet-Spengler-type reaction, it must first be elaborated into a β-(4-bromo-3-methylphenyl)ethylamine. This multi-step conversion could involve, for example, acylation followed by reduction or other C-C bond-forming strategies.

Mechanistic Rationale: The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[19] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[21]

Experimental Protocol: Generalized Pictet-Spengler Reaction

Materials:

Reagent/SolventPuritySupplierNotes
β-(4-bromo-3-methylphenyl)ethylamineAs synthesized-
Aldehyde or KetoneReagent gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Dichloromethane (DCM)AnhydrousVarious

Procedure:

  • Reactant Solution: Dissolve the β-(4-bromo-3-methylphenyl)ethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM.

  • Acid Catalyst: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (1.0-2.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, concentrate, and purify the product by column chromatography.

PART 3: Advanced Strategies and Future Directions

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a prime example of a "click chemistry" reaction, allowing for the efficient formation of five-membered heterocycles.[22][23] The most prominent example is the reaction between an azide and an alkyne to form a 1,2,3-triazole.[24][25]

Application: 4-Bromo-3-methylaniline can be converted into either a terminal alkyne (via Sonogashira coupling) or an aryl azide (via diazotization followed by substitution with sodium azide). These two derivatives can then be reacted together, often with copper(I) catalysis (CuAAC), to form a triazole-linked dimer or with another alkyne/azide partner.[24][26]

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.[27] These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. While specific MCRs involving 4-Bromo-3-methylaniline are not broadly documented, its dual functionality makes it an ideal candidate for the design of novel MCRs to build diverse heterocyclic libraries.

Conclusion

4-Bromo-3-methylaniline is a strategically valuable starting material, offering a reliable and flexible platform for the synthesis of a wide range of heterocyclic compounds. Through the judicious application of modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and venerable named reactions like the Fischer indole and Pictet-Spengler syntheses, chemists can access diverse and complex molecular architectures. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to unlock the full synthetic potential of this versatile building block.

References

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization - MDPI.
  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - ResearchGate. Available at: [Link]

  • Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Fischer Indole Synthesis - YouTube. Available at: [Link]

  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]

  • Exploring Enantioselective Pictet-Spengler Reactions. Available at: [Link]

  • New 3H-indole synthesis by Fischer's method. Part I - PubMed. Available at: [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available at: [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]

  • Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. Available at: [Link]

  • A Review: Biological Importance of Heterocyclic Compounds - Der Pharma Chemica. Available at: [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Available at: [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - Refubium. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Azide alkyne Huisgen cycloaddition - chemeurope.com. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]

Sources

Application

Application Notes and Protocols: 4-Bromo-3-methylaniline as a Versatile Building Block in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of 4-Bromo-3-methylaniline in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of starting materia...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Bromo-3-methylaniline in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 4-Bromo-3-methylaniline (CAS No: 6933-10-4) has emerged as a particularly valuable building block due to its intrinsic structural features.[1] Possessing two key points of reactivity—a nucleophilic aromatic amine and an aryl bromide—this compound offers chemists a versatile scaffold for generating diverse libraries of novel drug candidates.[1]

The amino group can be readily functionalized through acylation, sulfonylation, or alkylation, while the bromo-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1] This dual functionality allows for the sequential and controlled introduction of various pharmacophoric elements, making it a go-to intermediate in the synthesis of targeted therapies, most notably small molecule kinase inhibitors.[2] This guide provides an in-depth exploration of the reactivity of 4-bromo-3-methylaniline, complete with detailed protocols for its application in the synthesis of biologically active molecules.

Physicochemical Properties & Safety Data

Accurate identification and safe handling are critical for the successful integration of any chemical building block into a research workflow.

Table 1: Physicochemical Properties of 4-Bromo-3-methylaniline

PropertyValueReference
CAS Number 6933-10-4[3][4]
Molecular Formula BrC₆H₃(CH₃)NH₂[3][4]
Molecular Weight 186.05 g/mol [3][4]
Appearance Solid[4]
Melting Point 80-82 °C[3][4]
Boiling Point 240 °C[3][4]
Synonyms 4-Bromo-m-toluidine[3]

Safety & Handling:

4-Bromo-3-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5] It is also known to cause skin and serious eye irritation.[3][5] Researchers must adhere to strict safety protocols when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[6] A dust mask (e.g., N95) is recommended when handling the solid.[3]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.[7]

Core Reactivity and Synthetic Utility

The synthetic versatility of 4-bromo-3-methylaniline stems from its two distinct functional groups, which can be addressed with high chemoselectivity.

The amino group (-NH₂) is a potent nucleophile and a site for introducing diversity via amide bond formation, sulfonamide synthesis, and alkylation. The carbon-bromine (C-Br) bond is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1][8]

G cluster_amine Amine Reactivity cluster_bromide Aryl Bromide Reactivity (Pd-Catalyzed) main 4-Bromo-3-methylaniline amine_node R-COCl, Base (Acylation) main->amine_node suzuki R-B(OH)₂, Base (Suzuki Coupling) main->suzuki buchwald R₂NH, Base (Buchwald-Hartwig) main->buchwald amide Amide Derivative amine_node->amide biaryl Biaryl Derivative suzuki->biaryl arylamine Aryl-Amine Derivative buchwald->arylamine

Caption: Core reactivity pathways of 4-bromo-3-methylaniline.

Application Case Study I: Synthesis of Kinase Inhibitors (Trametinib Analogue)

Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, approved for the treatment of various cancers, particularly melanoma with BRAF mutations.[9][10] The synthesis of Trametinib and its analogues often involves key intermediates derived from functionalized anilines. While the exact industrial synthesis may vary, a plausible laboratory-scale synthesis highlights the utility of aniline building blocks in constructing the complex pyridopyrimidine core. 4-Bromo-3-methylaniline can be envisioned as a key starting material for a fragment of this important drug.

The following workflow illustrates a critical C-N bond forming reaction, a Buchwald-Hartwig amination, a common strategy in kinase inhibitor synthesis, to couple the aniline derivative with a heterocyclic core.[2]

G start 4-Bromo-3-methylaniline step1 Acylation (e.g., with Ac₂O) start->step1 intermediate1 N-(4-bromo-3-methylphenyl)acetamide step1->intermediate1 step2 Buchwald-Hartwig Amination with Pyridopyrimidine Core (Het-Cl) intermediate1->step2 final Trametinib Analogue Core step2->final catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) catalyst->step2

Caption: Workflow for a Trametinib analogue synthesis.

Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffold

This protocol describes the palladium-catalyzed amination of a generic chloro-pyridopyrimidine core with N-(4-bromo-3-methylphenyl)acetamide.

Materials:

  • N-(4-bromo-3-methylphenyl)acetamide (1.0 mmol, 1.0 equiv)

  • Chloro-pyridopyrimidine core (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), add N-(4-bromo-3-methylphenyl)acetamide, the chloro-pyridopyrimidine core, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: Palladium(0) catalysts are highly sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and ensure high catalytic activity. NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Causality: Anhydrous solvent is critical as water can interfere with the catalytic cycle and hydrolyze the base.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.

Application Case Study II: Synthesis of Novel Antibacterial Agents

Recent research has demonstrated the utility of 4-bromo-3-methylaniline in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown promising antibacterial activity against extensively drug-resistant (XDR) S. Typhi and activity as alkaline phosphatase inhibitors.[11] This workflow involves an initial amide coupling followed by a Suzuki cross-coupling reaction to generate a library of diverse analogues.[11]

G cluster_prep Intermediate Synthesis cluster_diversification Library Diversification start1 4-Bromo-3-methylaniline step1 Amide Coupling (DCC/DMAP) start1->step1 start2 Pyrazine-2-carboxylic acid start2->step1 intermediate N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide step1->intermediate step2 Suzuki Cross-Coupling intermediate->step2 final_library Library of Biaryl Pyrazine Carboxamides step2->final_library boronic_acid Aryl Boronic Acids (R-B(OH)₂) boronic_acid->step2 catalyst Pd(PPh₃)₄, K₃PO₄ catalyst->step2

Sources

Method

Application Notes and Protocols: Preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Introduction: The Significance of N-Aryl Pyrrolidinones The N-aryl pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] The pyrrolidine ring, a five-membered nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Pyrrolidinones

The N-aryl pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional geometry that allows for efficient exploration of pharmacophore space.[1][2][3] This non-planar structure is a key feature in the design of novel bioactive molecules.[1][2] Specifically, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[4][5] The presence of the bromo- and methyl- substituents on the phenyl ring provides handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery and development.[6][7]

This document provides a comprehensive guide to the synthesis, purification, and characterization of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, tailored for researchers, scientists, and drug development professionals.

Synthesis Strategy: Buchwald-Hartwig Amination

The formation of the C-N bond between the aryl halide and the lactam is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[8][9][10] This method is renowned for its broad substrate scope, functional group tolerance, and generally high yields, making it superior to harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[8] The Buchwald-Hartwig reaction has become a cornerstone of modern synthetic organic chemistry for the construction of C-N bonds.[8][9]

The core of this transformation involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the deprotonated pyrrolidinone and subsequent reductive elimination to furnish the desired N-aryl lactam and regenerate the palladium(0) catalyst.[9][11] The choice of ligand is critical for the efficiency of the catalytic cycle.[11] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[8][11]

Reaction Mechanism Overview

Buchwald_Hartwig_Amination cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Product Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition Intermediate Pd(0)L->Oxidative_Addition Ar-Br Amide_Coordination Amide Coordination Intermediate Oxidative_Addition->Amide_Coordination Pyrrolidin-2-one, Base Reductive_Elimination Reductive Elimination Amide_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product 1-(4-bromo-3-methylphenyl) pyrrolidin-2-one Aryl_Bromide 4-Bromo-3-methylaniline Pyrrolidinone Pyrrolidin-2-one

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

This protocol outlines the synthesis of the title compound from 4-bromo-3-methylaniline and pyrrolidin-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Bromo-3-methylaniline≥98%Sigma-Aldrich6933-10-4
Pyrrolidin-2-one≥99%Sigma-Aldrich616-45-5
Palladium(II) Acetate (Pd(OAc)₂)98%Sigma-Aldrich3375-31-3
Xantphos98%Sigma-Aldrich161265-03-8
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich534-17-8
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific141-78-6
HexanesACS Reagent, ≥98.5%Fisher Scientific110-54-3
Celite® 545---Sigma-Aldrich68855-54-9
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6
Silica Gel230-400 mesh, 60 ÅSigma-Aldrich7631-86-9
Equipment
  • Schlenk flask (100 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Syringes and needles

  • Rotary evaporator

  • Glass funnel

  • Chromatography column

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[12]

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[13]

  • Inert Atmosphere: The reaction is sensitive to air and moisture; maintain an inert atmosphere throughout the setup and reaction.[14]

  • Reagent Handling: Palladium compounds are toxic and should be handled with care. Cesium carbonate is a strong base and can cause burns.[12] Toluene is flammable and toxic.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 equiv., 10.0 mmol, 1.86 g), pyrrolidin-2-one (1.2 equiv., 12.0 mmol, 1.02 g), palladium(II) acetate (0.02 equiv., 0.2 mmol, 45 mg), Xantphos (0.04 equiv., 0.4 mmol, 231 mg), and cesium carbonate (2.0 equiv., 20.0 mmol, 6.52 g).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene (50 mL) via syringe. Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously under a positive pressure of inert gas for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 25 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product is typically a brown oil or solid. Purification is achieved via flash column chromatography.[14][15][16]

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 30% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₁H₁₂BrNO[5]

  • Molecular Weight: 254.12 g/mol [5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.4 Hz, 1H), 7.35 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.4, 2.4 Hz, 1H), 3.85 (t, J = 7.0 Hz, 2H), 2.60 (t, J = 8.1 Hz, 2H), 2.40 (s, 3H), 2.15 (p, J = 7.5 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.5, 139.2, 138.6, 131.9, 129.8, 122.5, 118.9, 49.3, 32.8, 22.9, 18.2.

  • Mass Spectrometry (ESI+): m/z 254.0, 256.0 [M+H]⁺ (consistent with bromine isotopes).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Inefficient catalyst system- Presence of oxygen or moisture- Increase reaction time or temperature.- Use a different ligand (e.g., a Josiphos or Buchwald-type ligand).[11]- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Product Discoloration (Yellowing) - Oxidation of the pyrrolidinone ring- Presence of trace impurities- Treat the crude product with activated carbon before purification.[17]- Perform purification under an inert atmosphere.[17]- Store the final product under an inert atmosphere and protected from light.[17]
Difficult Purification - Co-elution of impurities- Use a shallower gradient during column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Schlenk Flask) Degas 2. Solvent Addition & Degassing Setup->Degas React 3. Reaction (110 °C, 12-24h) Degas->React Filter 4. Filtration (Celite®) React->Filter Extract 5. Extraction (EtOAc/Water) Filter->Extract Dry 6. Drying & Concentration Extract->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Figure 2. Step-by-step experimental workflow for the synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing N-arylated pyrrolidines. Retrieved from [Link]

  • Nolan, S. P., et al. (2017). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 7(23), 5593-5602. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • National Institutes of Health. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Retrieved from [Link]

  • ResearchGate. (2011). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methyl-3-penten-2-one. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Bromo-2-nitrophenyl)methyl]pyrrolidin-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Retrieved from [Link]/PMC7439972/)

Sources

Application

HPLC analysis method for 4-Bromo-3-methylaniline hydrochloride reaction monitoring

Application Note & Protocol Topic: A Stability-Indicating HPLC Method for Monitoring the Synthesis of 4-Bromo-3-methylaniline Hydrochloride Audience: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Stability-Indicating HPLC Method for Monitoring the Synthesis of 4-Bromo-3-methylaniline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-methylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The monitoring of chemical reactions is a critical aspect of process development, ensuring reaction completion, identifying the formation of impurities, and optimizing reaction conditions for improved yield and purity.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for monitoring the reaction progress in the synthesis of 4-Bromo-3-methylaniline hydrochloride. The described method is designed to separate the starting materials, intermediates, the final product, and potential degradation products, thus providing a comprehensive profile of the reaction mixture.

Method Development Rationale

The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the desired analyte without interference from potential degradants.[5][6] The choices of column, mobile phase, and detector settings are based on the physicochemical properties of 4-Bromo-3-methylaniline and general principles of chromatography for aromatic amines.

  • Column Selection: A C18 column is chosen as the stationary phase. This is a common choice for the separation of non-polar to moderately polar compounds like aromatic amines, offering excellent retention and resolution.[7][8] The hydrophobic C18 chains interact with the aromatic ring of the analyte, providing the primary mechanism of separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed. Aromatic amines can exhibit peak tailing on silica-based columns due to interactions with residual silanol groups.[9] The use of a low pH buffer, such as phosphate buffer at pH 2.5, helps to suppress the ionization of silanol groups and protonate the aniline moiety, leading to improved peak shape and reproducibility.[7] Acetonitrile is often preferred as the organic modifier for its lower viscosity and UV transparency.

  • Detector: A UV detector is selected for its sensitivity to aromatic compounds which typically exhibit strong absorbance in the UV region. The detection wavelength is chosen based on the UV spectrum of 4-Bromo-3-methylaniline to maximize sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Chemicals:

    • 4-Bromo-3-methylaniline hydrochloride reference standard[10][11]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4-Bromo-3-methylaniline hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (Reaction Quench and Dilution): At specified time points during the reaction, withdraw an aliquot of the reaction mixture (e.g., 100 µL). Immediately quench the reaction by diluting it in a known volume of the mobile phase (e.g., 10 mL) to a final concentration within the linear range of the method. The exact dilution factor will depend on the expected concentration of the analyte in the reaction mixture.

Chromatographic Conditions
ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 20 mM KH2PO4, pH 2.5B: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or λmax of 4-Bromo-3-methylaniline)

Method Validation and Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of 4-Bromo-3-methylaniline hydrochloride.[12][13] These studies intentionally degrade the sample to produce potential degradation products and demonstrate that they are well-separated from the main analyte peak.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After treatment, the samples are diluted appropriately and injected into the HPLC system. The chromatograms should demonstrate that the degradation products do not co-elute with the 4-Bromo-3-methylaniline peak, thus proving the specificity of the method.

Data Analysis and Interpretation

The progress of the reaction can be monitored by tracking the decrease in the peak area of the starting materials and the increase in the peak area of the 4-Bromo-3-methylaniline hydrochloride product over time. The percentage conversion can be calculated using the following formula:

% Conversion = (Area of Product at time t / (Sum of Areas of Reactants at time 0)) * 100

The formation of any significant impurities can also be monitored by observing the appearance and growth of new peaks in the chromatogram.

Visualizations

HPLC Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Time Point Sampling Dilute Dilute to Working Conc. Quench->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Reactants, Product & Impurities Integrate->Quantify Report Report Quantify->Report Reaction Profile

Caption: Workflow for HPLC-based reaction monitoring.

Logical_Relationship_Stability_Indicating_Method Method Stability-Indicating HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Reactant Reactant Specificity->Reactant ensures separation of Product Product (4-Bromo-3-methylaniline) Specificity->Product ensures separation of Degradants Degradation Products Specificity->Degradants ensures separation of Impurities Process Impurities Specificity->Impurities ensures separation of ForcedDeg Forced Degradation Studies ForcedDeg->Specificity proves PeakPurity Peak Purity Assessment PeakPurity->Specificity confirms

Caption: Core principles of a stability-indicating HPLC method.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for monitoring the synthesis of 4-Bromo-3-methylaniline hydrochloride. By employing a standard C18 column and a gradient elution, this method can effectively separate the target compound from its precursors and potential degradation products. The inclusion of forced degradation studies is essential to validate the stability-indicating nature of the method, which is a critical requirement in pharmaceutical development and quality control. This protocol serves as a comprehensive guide for researchers and scientists involved in the synthesis and analysis of similar aromatic amine compounds.

References

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). PharmTech. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. Retrieved from [Link]

  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Chromatographic Determination of Amines in Food Samples. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2012). IJPSR. Retrieved from [Link]

  • 4-Bromoaniline. (n.d.). PubChem. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. Retrieved from [Link]

  • Aromatic Monomer Analysis by UHPLC-MS/MS. (2023). Protocols.io. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Retrieved from [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. Retrieved from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Bromo-3-methylaniline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. Retrieved from [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). Retrieved from [Link]

  • 4-Bromo-3-methylaniline. (n.d.). PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazine Derivatives Utilizing 4-Bromo-3-methylaniline

Introduction: Strategic Importance of Pyrazine Scaffolds and the Utility of 4-Bromo-3-methylaniline Pyrazine derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Pyrazine Scaffolds and the Utility of 4-Bromo-3-methylaniline

Pyrazine derivatives represent a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2][3] Their prevalence in pharmaceuticals, including antiviral, antibacterial, and anticancer agents, underscores the critical need for robust and versatile synthetic methodologies to access novel analogues.[4] 4-Bromo-3-methylaniline is a versatile starting material in organic synthesis, offering two key points of reactivity: a nucleophilic amino group and an aryl bromide handle amenable to a wide array of cross-coupling reactions.[5] This dual functionality makes it an ideal precursor for the construction of complex heterocyclic systems, including the pyrazine nucleus.

This comprehensive guide details a strategic approach to the synthesis of quinoxaline derivatives, a prominent class of pyrazines, starting from 4-Bromo-3-methylaniline. We will explore a two-step synthetic sequence involving an initial palladium-catalyzed amination to generate a key diamine intermediate, followed by a classical cyclocondensation to afford the target quinoxaline scaffold. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Pronged Approach to Quinoxaline Derivatives

Our synthetic strategy hinges on the transformation of 4-Bromo-3-methylaniline into a substituted o-phenylenediamine, which then serves as the linchpin for the construction of the quinoxaline ring system. This is a well-established and highly efficient method for synthesizing quinoxalines.[6][7][8] The overall workflow can be visualized as follows:

G cluster_0 PART 1: Synthesis of the Key Intermediate cluster_1 PART 2: Quinoxaline Ring Formation A 4-Bromo-3-methylaniline B Buchwald-Hartwig Amination (Introduction of the second amino group) A->B NH3 source, Pd catalyst, ligand, base C 5-Bromo-4-methylbenzene-1,2-diamine (Key o-phenylenediamine intermediate) B->C E Cyclocondensation Reaction C->E D 1,2-Dicarbonyl Compound (e.g., Benzil) D->E Acid catalyst (e.g., Acetic Acid) F Substituted Quinoxaline Derivative E->F

Caption: Overall synthetic workflow from 4-Bromo-3-methylaniline to substituted quinoxalines.

This modular approach allows for the generation of a diverse library of quinoxaline derivatives by varying the 1,2-dicarbonyl compound used in the final cyclocondensation step.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-4-methylbenzene-1,2-diamine

The cornerstone of our synthetic route is the selective introduction of a second amino group ortho to the existing amine in 4-Bromo-3-methylaniline. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation, offering high functional group tolerance and excellent yields.[9][10]

Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-3-methylaniline

This protocol details the synthesis of 5-Bromo-4-methylbenzene-1,2-diamine from 4-Bromo-3-methylaniline using ammonia or an ammonia equivalent.

Materials:

  • 4-Bromo-3-methylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Ammonia (as a solution in dioxane or from an ammonia surrogate like benzophenone imine)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-methylaniline (1.0 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (3-7.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by the ammonia source (e.g., a 0.5 M solution of ammonia in dioxane, 1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] Bidentate ligands like Xantphos have been shown to be particularly effective for the coupling of primary amines.[10]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, allowing for its coordination to the palladium center.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure high yields.

Part 2: Synthesis of Substituted Quinoxaline Derivatives

With the key o-phenylenediamine intermediate in hand, the final step is the construction of the quinoxaline ring through a cyclocondensation reaction with a 1,2-dicarbonyl compound. This reaction is typically acid-catalyzed and proceeds in high yield.[6][7]

Protocol 2: Cyclocondensation to Form a Quinoxaline Derivative

This protocol describes the synthesis of 6-bromo-7-methyl-2,3-diphenylquinoxaline from 5-Bromo-4-methylbenzene-1,2-diamine and benzil.

Materials:

  • 5-Bromo-4-methylbenzene-1,2-diamine

  • Benzil

  • Glacial acetic acid or ethanol

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-methylbenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reaction: Heat the reaction mixture to reflux. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Causality Behind Experimental Choices:

  • Solvent and Catalyst: Acetic acid can act as both a solvent and a mild acid catalyst to promote the condensation reaction between the diamine and the dicarbonyl compound.[6] Ethanol is also a common solvent for this transformation.[8]

  • 1,2-Dicarbonyl Compound: The choice of the 1,2-dicarbonyl compound directly determines the substitution pattern at the 2 and 3 positions of the quinoxaline ring, providing a straightforward method for generating structural diversity.

G cluster_0 Cyclocondensation Mechanism A 5-Bromo-4-methylbenzene-1,2-diamine C Initial Condensation (Formation of a diimine intermediate) A->C B Benzil B->C D Cyclization C->D E Dehydration D->E F 6-bromo-7-methyl-2,3-diphenylquinoxaline E->F

Caption: Key steps in the cyclocondensation reaction to form the quinoxaline ring.

Data Presentation: Comparative Summary of Reaction Parameters

StepReaction TypeKey ReagentsCatalyst/SolventTemperature (°C)Typical Yield (%)
1Buchwald-Hartwig Amination4-Bromo-3-methylaniline, NH₃ sourcePd(OAc)₂/Xantphos, NaOtBu, Toluene80-11070-90
2Cyclocondensation5-Bromo-4-methylbenzene-1,2-diamine, BenzilAcetic Acid or EthanolReflux85-95

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Buchwald-Hartwig amination Inactive catalyst, insufficient inert atmosphere, impure reagents.Use fresh catalyst and ligand, ensure rigorous exclusion of air and moisture, purify starting materials.
Side reactions in amination Incorrect catalyst/ligand ratio, temperature too high.Optimize catalyst and ligand loading, perform the reaction at the lowest effective temperature.
Incomplete cyclocondensation Insufficient reaction time or temperature, catalyst deactivation.Increase reflux time, ensure the reaction is at a sufficient temperature, consider using a stronger acid catalyst if necessary.
Purification difficulties Co-eluting impurities.Optimize the eluent system for column chromatography, consider recrystallization from different solvents.[11][12]

Conclusion

The synthetic pathway detailed in this application note provides a reliable and versatile method for the synthesis of substituted quinoxaline derivatives starting from the readily available 4-Bromo-3-methylaniline. By leveraging a powerful palladium-catalyzed amination followed by a classical cyclocondensation, researchers can access a wide range of pyrazine-based scaffolds for applications in drug discovery and materials science. The provided protocols, along with the rationale behind the experimental choices, are intended to empower scientists to confidently and efficiently synthesize these valuable heterocyclic compounds.

References

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Available at: [Link]

  • Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. Available at: [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]

Sources

Application

Application Notes: Synthesis of Azo Dyes Utilizing 4-Bromo-3-methylaniline

Abstract These application notes provide a comprehensive technical guide for researchers and chemists on the utilization of 4-bromo-3-methylaniline as a versatile precursor in the synthesis of azo dyes. This document elu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and chemists on the utilization of 4-bromo-3-methylaniline as a versatile precursor in the synthesis of azo dyes. This document elucidates the fundamental principles of diazotization and azo coupling reactions, offers detailed, field-tested protocols for synthesis, and discusses the influence of the substituent groups on the properties of the resulting dyes. The guide is structured to provide not only procedural steps but also the underlying chemical logic to empower researchers in developing novel chromophores.

Introduction: The Strategic Importance of 4-Bromo-3-methylaniline in Chromophore Design

4-Bromo-3-methylaniline (CAS No. 6933-10-4) is a pivotal aromatic amine intermediate in the field of custom organic synthesis, particularly for the production of azo dyes.[1] Its molecular architecture offers a unique combination of reactive sites and modulating groups that are highly advantageous for dye design.

  • The Amino Group (-NH₂): This primary aromatic amine is the key functional group that undergoes diazotization to form a reactive diazonium salt, the electrophilic component essential for azo dye formation.[2][3]

  • The Bromo Group (-Br): As an electron-withdrawing group, the bromine atom can influence the electronic properties of the aromatic system, often leading to a bathochromic (deepening of color) shift in the dye's absorption spectrum.[4] It also increases the molecular weight and can enhance properties like light fastness.

  • The Methyl Group (-CH₃): This electron-donating group can also modulate the final color and solubility of the dye. Its position ortho to the bromine and meta to the amine group provides steric and electronic influences that can be exploited in targeted synthesis.

This guide will focus on the synthesis of monoazo dyes, which are characterized by one azo linkage (-N=N-) connecting two aromatic rings. The principles discussed are foundational and can be extended to the synthesis of more complex disazo or polyazo structures.[5][6]

The Core Chemistry: A Two-Stage Synthetic Pathway

The synthesis of azo dyes from 4-bromo-3-methylaniline is a classic two-step process: Diazotization followed by Azo Coupling . Understanding the causality behind the conditions for each step is critical for a successful and reproducible synthesis.

Stage 1: Diazotization of 4-Bromo-3-methylaniline

Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[2] This reaction involves treating the amine with nitrous acid (HNO₂), which is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[3]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are unstable and can decompose at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[7][8] Maintaining an ice bath throughout the reaction is mandatory to ensure the stability of the diazonium salt intermediate.

  • Strong Acidic Medium: The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with unreacted 4-bromo-3-methylaniline, which would form a difficult-to-remove triazene byproduct.

The overall reaction is as follows: BrC₆H₃(CH₃)NH₂ + NaNO₂ + 2HCl → [BrC₆H₃(CH₃)N₂]⁺Cl⁻ + NaCl + 2H₂O

Diazotization cluster_reactants Reactants cluster_conditions Conditions Amine 4-Bromo-3-methylaniline Product 4-Bromo-3-methyl-benzenediazonium chloride Amine->Product + HNO₂ Nitrite NaNO₂ + HCl (in situ HNO₂) Nitrite->Product AzoCoupling cluster_coupler Coupling Component cluster_conditions Conditions Diazonium 4-Bromo-3-methyl- benzenediazonium salt Dye Azo Dye Product Diazonium->Dye Coupler Electron-Rich Aromatic (e.g., N,N-dimethylaniline) Coupler->Dye Electrophilic Aromatic Substitution

Caption: The Azo Coupling reaction step.

Detailed Application Protocol: Synthesis of (E)-1-((4-bromo-3-methylphenyl)diazenyl)-N,N-dimethylaniline

This protocol provides a self-validating system for the synthesis of a vibrant red azo dye from 4-bromo-3-methylaniline and N,N-dimethylaniline.

Safety & Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • 4-Bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [9]* Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

  • N,N-dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.

Refer to the Material Safety Data Sheets (MSDS/SDS) for all reagents before commencing work. [10][11][12]

Materials & Equipment
Reagents & ChemicalsEquipment
4-Bromo-3-methylaniline (97%)100 mL Beakers (x3)
Sodium Nitrite (NaNO₂)250 mL Beaker
Concentrated Hydrochloric Acid (HCl, ~37%)Magnetic Stirrer and Stir Bar
N,N-dimethylanilineGlass Stirring Rod
Sodium Acetate (CH₃COONa)pH paper or pH meter
EthanolBüchner Funnel and Filter Flask
Distilled WaterIce Bath
Crushed IceWeighing Scale & Spatulas
Experimental Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, dissolve 1.86 g (0.01 mol) of 4-bromo-3-methylaniline in a solution of 3 mL concentrated HCl and 10 mL distilled water . Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial that the temperature does not rise above 5 °C.

  • In a separate 100 mL beaker, prepare a solution of 0.75 g (0.011 mol) of sodium nitrite in 5 mL of distilled water . Cool this solution in the ice bath as well.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 10 minutes. Maintain the temperature strictly between 0-5 °C. The formation of a clear, pale yellow solution indicates the successful creation of the 4-bromo-3-methyl-benzenediazonium chloride salt. Keep this solution in the ice bath for the next step.

Part B: The Coupling Reaction

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a solution of 2 mL concentrated HCl and 20 mL distilled water .

  • Cool this solution to 0-5 °C in the ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution.

  • A deep red color should immediately appear. To complete the reaction and buffer the pH, slowly add a solution of 5 g of sodium acetate in 15 mL of water . This will bring the pH to the optimal range of 4-5.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes. A red precipitate of the azo dye will form.

Part C: Isolation and Purification

  • Collect the solid red dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter paper with two portions of cold distilled water (20 mL each) to remove any unreacted salts.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified dye.

  • Allow the purified crystals to dry completely in a desiccator. Record the final mass and calculate the percentage yield.

Characterization

The structure of the synthesized dye can be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic N=N stretching vibration (typically around 1400-1450 cm⁻¹) and the C-Br bond.

  • UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF), which corresponds to the color of the dye.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the complete aromatic structure and the successful coupling at the para position. [6]

Properties and Applications of Derived Dyes

Dyes synthesized from bromoaniline derivatives are often used as disperse dyes for synthetic fabrics like polyester due to their hydrophobicity. [5][13]The inclusion of the bromo- and methyl- groups on the aniline ring influences the final properties of the dye.

PropertyTypical Values/ObservationsRationale / Reference
Color Yellow, Orange, Red, Brown, BlueThe final color depends on the entire conjugated system, including the coupling component.
λmax 550-800 nmThe extended π-conjugation and presence of electron-withdrawing groups can push absorption into the near-infrared region. [5][6]
Washing Fastness Good to Excellent (Grade 4-5)The relatively large molecular size and hydrophobicity lead to strong retention within polyester fibers. [4][5]
Light Fastness Moderate to Good (Grade 5-7)The presence of electron-withdrawing groups like bromine in the vicinity of the azo group can improve stability against UV degradation. [5]
Sublimation Fastness Good to Excellent (Grade 4-5)Important for high-temperature dyeing processes and ironing; good performance is attributed to strong intermolecular forces. [5][6]

Visualized Experimental Workflow

The following diagram outlines the complete logical flow of the synthesis protocol.

Workflow cluster_prep Preparation Stage (0-5 °C) cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation & Purification A1 Dissolve 4-Bromo-3-methylaniline in HCl/H₂O A2 Dissolve NaNO₂ in H₂O C1 Dropwise addition of NaNO₂ solution to Amine solution A1->C1 A2->C1 B1 Dissolve N,N-dimethylaniline in HCl/H₂O D1 Add Diazonium Salt solution to N,N-dimethylaniline solution B1->D1 C1->D1 Diazonium Salt Intermediate D2 Add Sodium Acetate (Buffer pH) D1->D2 E1 Vacuum Filtration D2->E1 E2 Wash with Cold H₂O E1->E2 E3 Recrystallize from Ethanol E2->E3 E4 Dry and Characterize E3->E4

Caption: Experimental workflow for azo dye synthesis.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • Otutu, J.O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. Bulletin of the Chemical Society of Ethiopia, 33(1), 127-134. [Link]

  • MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Vinna, et al. (2025). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate. [Link]

  • Otutu, J.O., et al. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]

  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. [Link]

  • African Journals Online. (2019). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric. [Link]

  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts. [Link]

  • Chemguide. (n.d.). some reactions of diazonium ions. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • Kolkata. (n.d.). Organic Chemistry-4. [Link]

Sources

Method

Application Notes and Protocols for the Polymerization of 4-Bromo-3-methylaniline

Abstract This comprehensive guide provides detailed application notes and protocols for the polymerization of 4-bromo-3-methylaniline, a functionalized monomer with significant potential in the development of advanced ma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the polymerization of 4-bromo-3-methylaniline, a functionalized monomer with significant potential in the development of advanced materials. The unique substitution pattern of this monomer—a bromine atom and a methyl group on the aniline ring—imparts distinct properties to the resulting polymer, poly(4-bromo-3-methylaniline), including modified solubility, electrochemical behavior, and environmental stability. These characteristics make it a compelling candidate for applications in fields ranging from sensor technology to targeted drug delivery. This document offers researchers, scientists, and drug development professionals a thorough understanding of the primary polymerization methodologies: chemical oxidative, enzymatic, and electrochemical polymerization. Each section elucidates the underlying scientific principles, provides step-by-step experimental protocols, and discusses the characterization of the synthesized polymers.

Introduction: The Rationale for Functionalized Polyanilines

Polyaniline (PANI) is a well-established conducting polymer renowned for its facile synthesis, tunable conductivity, and environmental stability.[1][2] However, pristine PANI often suffers from poor solubility in common organic solvents, which can limit its processability and integration into various devices. The strategic functionalization of the aniline monomer is a powerful approach to overcome these limitations and introduce new functionalities.[1][3]

The monomer 4-bromo-3-methylaniline offers a dual functionalization that is particularly advantageous. The methyl group can enhance solubility, while the bromine atom provides a reactive site for post-polymerization modifications and can influence the electronic properties of the polymer backbone.[4] The resulting polymer, poly(4-bromo-3-methylaniline), is thus a promising material for a variety of specialized applications.[5][6] This guide will explore the primary synthetic routes to this polymer, providing the necessary details for its successful preparation and characterization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, scalable method for synthesizing polyaniline and its derivatives.[3][7] The reaction involves the oxidation of the aniline monomer in an acidic medium, typically using an oxidizing agent like ammonium persulfate (APS). The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.

Underlying Principles

The polymerization proceeds via a free radical mechanism. The oxidant initiates the reaction by abstracting an electron from the aniline monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to propagate the polymer chain. The presence of the electron-withdrawing bromine and electron-donating methyl groups on the aniline ring can influence the reaction kinetics and the final properties of the polymer.[8]

Experimental Protocol

Materials:

  • 4-Bromo-3-methylaniline (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of 4-bromo-3-methylaniline (e.g., 10 mmol) in 100 mL of 1 M HCl in a beaker with constant stirring. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate (e.g., 12.5 mmol) in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then let it stand at room temperature for 24 hours to ensure complete polymerization.

  • Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the precipitate extensively with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with methanol to remove the oxidant and other impurities.

    • Finally, wash with DI water until the filtrate is colorless and neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Workflow Diagram

Chemical_Oxidative_Polymerization cluster_prep Preparation (0-5 °C) cluster_reaction Polymerization cluster_purification Purification & Drying Monomer_Sol 4-Bromo-3-methylaniline in 1M HCl Reaction Dropwise addition Stir for 2-4h at 0-5 °C 24h at RT Monomer_Sol->Reaction Oxidant_Sol Ammonium Persulfate in 1M HCl Oxidant_Sol->Reaction Filtration Filtration Reaction->Filtration Washing Wash with: 1. 1M HCl 2. Methanol 3. DI Water Filtration->Washing Drying Vacuum Drying (60 °C, 24h) Washing->Drying Final_Product Poly(4-bromo-3-methylaniline) Drying->Final_Product

Caption: Workflow for Chemical Oxidative Polymerization.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to conventional chemical methods.[5] Horseradish peroxidase (HRP) is a commonly used enzyme that can catalyze the oxidative polymerization of aniline and its derivatives in the presence of hydrogen peroxide (H2O2) as an oxidant.[5][9] This method allows for polymerization under milder conditions, which can be advantageous for preserving the structural integrity of the polymer.

Underlying Principles

The catalytic cycle of HRP involves the oxidation of the enzyme's heme active site by H2O2. The activated enzyme then abstracts electrons from the aniline monomer, generating radical cations. These radicals subsequently couple to form the polymer. The enzyme's specificity can lead to a more regular polymer structure compared to chemical oxidation.

Experimental Protocol

Materials:

  • 4-Bromo-3-methylaniline (monomer)

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H2O2), 30% solution

  • Phosphate buffer (pH 4.0-5.0)

  • Methanol

  • Deionized (DI) water

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve a specific amount of 4-bromo-3-methylaniline (e.g., 5 mmol) in 100 mL of the phosphate buffer. Add a catalytic amount of HRP (e.g., 10 mg) and stir until fully dissolved.

  • Initiation: Slowly add a stoichiometric amount of H2O2 (e.g., 5 mmol) to the reaction mixture using a syringe pump over a period of 4-6 hours. This slow addition is crucial to maintain the catalytic activity of the enzyme.

  • Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring.

  • Enzyme Deactivation and Purification:

    • Add an excess of methanol to the reaction mixture to precipitate the polymer and deactivate the enzyme.

    • Filter the precipitate and wash it thoroughly with a 1:1 mixture of buffer and methanol to remove the enzyme and unreacted monomer.

    • Wash with DI water to remove any remaining salts.

  • Drying: Dry the polymer in a vacuum oven at 50 °C for 24 hours.

Workflow Diagram

Enzymatic_Polymerization cluster_setup Reaction Setup (RT) cluster_reaction Polymerization cluster_purification Purification & Drying Monomer_Enzyme 4-Bromo-3-methylaniline + HRP in Buffer H2O2_Addition Slow addition of H2O2 (4-6h) Monomer_Enzyme->H2O2_Addition Reaction Stir for 24-48h at RT H2O2_Addition->Reaction Precipitation Add Methanol Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with: 1. Buffer/Methanol 2. DI Water Filtration->Washing Drying Vacuum Drying (50 °C, 24h) Washing->Drying Final_Product Poly(4-bromo-3-methylaniline) Drying->Final_Product

Caption: Workflow for Enzymatic Polymerization.

Electrochemical Polymerization

Electrochemical polymerization provides excellent control over the thickness, morphology, and properties of the resulting polymer film, as it is directly deposited onto an electrode surface.[10][11] This method is particularly useful for applications requiring thin, uniform films, such as in sensors and electronic devices.

Underlying Principles

In this technique, an electrical potential is applied to an electrode immersed in a solution containing the monomer and a supporting electrolyte in an acidic medium. The monomer is oxidized at the electrode surface, forming radical cations that polymerize and deposit onto the electrode. The properties of the resulting film can be tuned by controlling parameters such as the applied potential, current density, and scan rate during cyclic voltammetry.[10]

Experimental Protocol

Materials and Equipment:

  • 4-Bromo-3-methylaniline (monomer)

  • Sulfuric acid (H2SO4), 1 M

  • Sodium perchlorate (NaClO4) (supporting electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: e.g., platinum or ITO-coated glass; counter electrode: e.g., platinum wire; reference electrode: e.g., Ag/AgCl)

  • Acetonitrile (for non-aqueous polymerization)

  • Deionized (DI) water

Procedure:

  • Electrolyte Solution Preparation: Prepare the polymerization solution by dissolving 4-bromo-3-methylaniline (e.g., 0.1 M) and a supporting electrolyte like NaClO4 (e.g., 0.5 M) in 1 M H2SO4. For non-aqueous polymerization, acetonitrile can be used as the solvent.[10][12]

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the working electrode is polished and clean before immersion.

  • Electropolymerization:

    • Potentiostatic Method: Apply a constant potential (e.g., +0.8 to +1.2 V vs. Ag/AgCl) to the working electrode and monitor the current until the desired film thickness is achieved.

    • Galvanostatic Method: Apply a constant current density (e.g., 0.1 to 1.0 mA/cm²) and monitor the potential.

    • Cyclic Voltammetry (CV): Cycle the potential between a lower and an upper limit (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the redox peak currents with each cycle.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with the background electrolyte solution (1 M H2SO4 without the monomer) to remove any unreacted species.

    • Further rinse with DI water and dry under a stream of nitrogen.

Workflow Diagram

Electrochemical_Polymerization cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_post_treatment Post-Treatment Electrolyte Monomer + Electrolyte in Acidic Medium Cell Three-Electrode Cell Electrolyte->Cell Method Apply Potential/Current (Potentiostatic, Galvanostatic, or CV) Cell->Method Rinsing Rinse with Electrolyte and DI Water Method->Rinsing Drying Dry with Nitrogen Rinsing->Drying Final_Product Polymer-Coated Electrode Drying->Final_Product

Caption: Workflow for Electrochemical Polymerization.

Characterization of Poly(4-bromo-3-methylaniline)

The synthesized polymer should be thoroughly characterized to confirm its structure and evaluate its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding in the polymer.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the polymer's structure, including the connectivity of the monomer units.[4][14]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.[15][16][17][18][19]

Technique Expected Observations for Poly(4-bromo-3-methylaniline)
FTIR Peaks corresponding to the quinoid and benzenoid ring stretching vibrations, C-N stretching, C-H bending, and C-Br stretching.
¹H NMR Broad peaks in the aromatic region (6.5-8.0 ppm) and a peak for the methyl protons (around 2.3 ppm).
¹³C NMR Multiple peaks in the aromatic region (110-150 ppm) corresponding to the different carbon atoms in the polymer backbone.
UV-Vis Absorption bands related to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings.
Electrical Conductivity

The electrical conductivity of the polymer is a key parameter, especially for applications in electronics. It is typically measured using a four-point probe method on a pressed pellet of the polymer powder or on a thin film. The conductivity of substituted polyanilines is influenced by the nature and position of the substituents.[8][20] The introduction of a bulky bromine atom may slightly decrease the conductivity compared to pristine polyaniline due to steric hindrance affecting the planarity of the polymer chains.[7][21]

Polymer Form Expected Conductivity Range (S/cm)
Doped (Emeraldine Salt)10⁻⁴ to 10⁻²
Undoped (Emeraldine Base)10⁻¹⁰ to 10⁻⁸

Applications in Research and Drug Development

The unique properties of poly(4-bromo-3-methylaniline) open up several promising application areas.

Biosensors

Functionalized polyanilines are excellent materials for biosensor development due to their conductivity, electroactivity, and ability to be functionalized with biorecognition elements.[2][5] Poly(4-bromo-3-methylaniline) can be used as a transducer material in electrochemical biosensors for the detection of disease biomarkers.[9] The polymer can be electrochemically deposited onto an electrode and then functionalized with antibodies or enzymes to create a highly sensitive and selective sensor.

Targeted Drug Delivery

The bromine atoms on the polymer backbone can serve as handles for the attachment of targeting ligands or drug molecules through post-polymerization modification.[22][23][24] This makes poly(4-bromo-3-methylaniline) a potential candidate for the development of smart drug delivery systems. For instance, nanoparticles of the polymer could be loaded with a chemotherapeutic agent and functionalized with antibodies that specifically bind to cancer cells, thereby enabling targeted drug delivery and reducing side effects.[22]

Conclusion

The polymerization of 4-bromo-3-methylaniline offers a versatile route to a functionalized conducting polymer with tunable properties. The choice of polymerization method—chemical oxidative, enzymatic, or electrochemical—will depend on the desired scale, purity, and form of the final material. The protocols and characterization data provided in this guide serve as a comprehensive resource for researchers and professionals seeking to explore the potential of this promising polymer in a range of advanced applications, from diagnostics to therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. (n.d.). IDEAS/RePEc. Retrieved January 11, 2026, from [Link]

  • Recent advancements in polyaniline-based biosensors for diagnosis of cancers: A comprehensive review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Electrochemical, morphological, and spectroscopic study of poly(aniline-co-o-bromoaniline) (PA-co-o-BrA) conducting copolymer. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Loading polyaniline (PANI) nanoparticles to mesoporous hydroxyapatite (HAp) spheres for near infrared (NIR) induced doxorubicin (DOX) drug delivery and colon cancer treatment. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Electrochemical Polymerization of Para‐Substituted Haloanilines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, properties and aplications of functionalized polyanilines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Polyaniline-based biosensors. (2015). Dove Medical Press. Retrieved January 11, 2026, from [Link]

  • Polyaniline Based Electrochemical Biosensor for α‐Fetoprotein Detection Using Bio‐functionalized Nanoparticles as Detection Probe. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (2024). International Journal of Modern Innovations. Retrieved January 11, 2026, from [Link]

  • A facile synthesis of poly(aniline-co-o-bromoaniline) copolymer: Characterization and application as semiconducting material. (n.d.). World Scientific Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis, identification and study of electrical conductivity of the doped poly aniline. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

  • Polyaniline-based biosensors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Electrochemical Polymerization of Aniline. (2011). SciSpace. Retrieved January 11, 2026, from [Link]

  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Advances. Retrieved January 11, 2026, from [Link]

  • Electrochemical Polymerization. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Functionalized Particles Designed for Targeted Delivery. (2019). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • The absorption spectrum of aniline. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Biosensors for the Multiplex Detection of Inflammatory Disease Biomarkers. (2022). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2022). PMC. Retrieved January 11, 2026, from [Link]

  • 4 Electrochemical Polymerization of Aniline. (2012). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (2009). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Aniline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • UV‐Vis absorption spectra (in C6H6) of a 1 : 1 mixture of aniline and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Alkynes as Building Blocks, Intermediates and Products in the Electrochemical Procedures Since 2000. (n.d.). I.R.I.S. Retrieved January 11, 2026, from [Link]

  • The UV–vis absorption spectrum of aniline under different EEF (0.000... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-methylaniline Hydrochloride

Welcome to the technical support center for the synthesis of 4-bromo-3-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. 4-Bromo-3-methylaniline is a valuable building block in medicinal chemistry and materials science, making yield and purity paramount.[1] This document provides troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve consistent, high-yield results.

Reaction Overview & Mechanism

The most common and direct route to 4-bromo-3-methylaniline is the electrophilic aromatic substitution (SEAr) of 3-methylaniline (m-toluidine).[2] The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, the bromine atom preferentially adds to the para position. The reaction is typically followed by treatment with hydrochloric acid to form the stable hydrochloride salt.

Reaction Scheme: 3-methylaniline → 4-bromo-3-methylaniline → 4-bromo-3-methylaniline hydrochloride

The hydrochloride salt is often preferred for its increased stability, improved handling characteristics as a solid, and reduced susceptibility to aerial oxidation compared to the free base.[3]

Reaction_Mechanism A 3-Methylaniline B Wheland Intermediate (Sigma Complex) A->B + Br₂ Br2 Br-Br C 4-Bromo-3-methylaniline B->C - HBr D 4-Bromo-3-methylaniline Hydrochloride C->D + HCl HCl HCl

Caption: Electrophilic bromination of 3-methylaniline followed by salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective reagents for this transformation.[2]

  • Molecular Bromine (Br₂): This is a powerful and cost-effective brominating agent. However, it is highly corrosive, volatile, and can lead to over-bromination (formation of di- and tri-brominated products) if not controlled carefully.[4][5]

  • N-Bromosuccinimide (NBS): NBS is a solid, making it safer and easier to handle than liquid bromine.[4][5] It provides a slow, controlled release of bromine, which often leads to higher selectivity for the mono-brominated product and a cleaner reaction profile.[4][6][7] For syntheses where high purity is critical, NBS is generally the preferred reagent.[4]

Q2: Why is the amino group of aniline so strongly activating?

A2: The lone pair of electrons on the nitrogen atom of the amino group delocalizes into the benzene ring through resonance.[8] This increases the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles like Br⁺.[9] This high reactivity is why the reaction can often proceed without a Lewis acid catalyst.[10]

Q3: Is it necessary to protect the amino group before bromination?

A3: While not always necessary for this specific substrate, protecting the amino group (e.g., by converting it to an acetanilide) is a common strategy to control the reactivity of anilines.[11] Acetylation reduces the activating strength of the amino group, preventing over-bromination and allowing for more controlled reactions.[8][11] For 3-methylaniline, direct bromination can be successful if conditions are carefully controlled, but if di-bromination is a persistent issue, an acetylation-bromination-hydrolysis sequence is a reliable alternative.[12]

Q4: What is a typical yield for this synthesis?

A4: With an optimized protocol, yields for the formation of 4-bromo-3-methylaniline can be quite high, often in the range of 90-95% or even higher, depending on the scale and purification method.[13][14] The subsequent conversion to the hydrochloride salt is typically quantitative.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

Possible Cause Explanation & Solution
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light. Solution: Use freshly recrystallized NBS or a new bottle from a reliable supplier. Ensure it is a white crystalline solid; a yellow or brown color indicates decomposition.
Incorrect Stoichiometry Using too little brominating agent will result in incomplete conversion of the starting material. Solution: Ensure accurate measurement of all reagents. A slight excess (1.05-1.1 equivalents) of the brominating agent can be used to drive the reaction to completion, but be mindful of potential over-bromination.
Reaction Temperature Too Low While the reaction is often exothermic, starting at too low a temperature may prevent initiation, especially with less reactive substrates or solvents. Solution: Most brominations of anilines are performed at or slightly below room temperature (e.g., 0-25 °C).[2] If no reaction is observed, allow the mixture to slowly warm to room temperature.

Problem 2: Significant Formation of Di-brominated Impurities

Troubleshooting_Dibromination Start High Di-bromination Detected Check1 Check Reagent Addition Start->Check1 Check2 Check Temperature Control Start->Check2 Check3 Consider Protecting Group Start->Check3 Sol1 Add brominating agent slowly and portion-wise or as a solution. Check1->Sol1 Sol2 Maintain low temperature (e.g., 0-5 °C) during reagent addition. Check2->Sol2 Sol3 Use Acetic Anhydride to form acetanilide before bromination, followed by hydrolysis. Check3->Sol3 End Optimized Mono-bromination Sol1->End Sol2->End Sol3->End

Caption: Decision workflow for troubleshooting over-bromination.

Possible Cause Explanation & Solution
High Local Concentration of Bromine Adding the brominating agent too quickly creates localized areas of high concentration, promoting a second bromination on the already electron-rich product. Solution: Add the brominating agent (especially Br₂) slowly and dropwise. For NBS, add it in small portions over a period of time. Dissolving the brominating agent in the reaction solvent and adding it as a solution can also ensure better dispersion.
Reaction Temperature Too High Electrophilic aromatic substitution is an exothermic process. If the heat is not dissipated effectively, the increased temperature can accelerate the rate of the second bromination. Solution: Perform the addition of the brominating agent in an ice bath to maintain a low and consistent temperature (e.g., 0-5 °C).
Highly Activating Substrate The product, 4-bromo-3-methylaniline, is still an activated aromatic ring and can react further. Solution: If the above methods fail, employ a protecting group strategy. Acetylate the 3-methylaniline with acetic anhydride first. The resulting N-acetyl group is less activating, allowing for clean mono-bromination. The protecting group can then be removed by acid or base hydrolysis to yield the desired product.[11][12]

Problem 3: Product Is an Oil or Fails to Crystallize/Precipitate

Possible Cause Explanation & Solution
Presence of Impurities Impurities, such as starting material or di-brominated byproducts, can interfere with the crystal lattice formation, resulting in an oil. Solution: First, ensure the reaction has gone to completion via TLC or LC-MS. If impurities are present, purify the crude free base product using column chromatography (silica gel with a hexane/ethyl acetate eluent is common) before forming the hydrochloride salt.[13]
Incorrect pH for Salt Formation For the hydrochloride salt to precipitate, the solution must be sufficiently acidic. Solution: After the bromination is complete and the reaction is worked up, dissolve the crude aniline product in a suitable solvent (e.g., isopropanol, diethyl ether). Add concentrated HCl or bubble HCl gas through the solution until the pH is strongly acidic (pH 1-2). The hydrochloride salt should then precipitate.
Inappropriate Recrystallization Solvent The solvent used for recrystallization may be too good at dissolving the product, even at low temperatures. Solution: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[15] For 4-bromo-3-methylaniline hydrochloride, solvent systems like ethanol/water or isopropanol/ether can be effective. If the product oils out, try adding a small amount of seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.

Optimized Experimental Protocol

This protocol uses NBS for a controlled and high-yield synthesis.

Materials:

  • 3-Methylaniline (m-toluidine)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the flask in an ice bath to 0 °C.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic byproducts like succinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 4-bromo-3-methylaniline, should be obtained as a solid.[13]

  • Purification (Optional): If TLC indicates significant impurities, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[16]

  • Hydrochloride Salt Formation: Dissolve the purified 4-bromo-3-methylaniline in a minimal amount of diethyl ether or isopropanol. While stirring, add concentrated HCl dropwise until no further precipitation is observed.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities and dry it under vacuum to obtain pure 4-bromo-3-methylaniline hydrochloride.[17]

Characterization Data

Compound Property Expected Value
4-Bromo-3-methylaniline Molecular Weight186.05 g/mol
AppearanceWhite to off-white solid[18]
Melting Point80-82 °C
Boiling Point240 °C
4-Bromo-3-methylaniline HCl Molecular Weight222.51 g/mol [17]
AppearanceWhite crystalline solid

References

  • Homework.Study.com. (n.d.). Electrophilic Bromination of aniline yields a tri Bromo product and acetanilide gives only mono brominated product. Explain. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. (2022, August 2). YouTube. Retrieved from [Link]

  • Fertel, L. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Quora. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Myers, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Green Chemistry, 11(8), 1201-1208.
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid.... Retrieved from [Link]

  • Filo. (2025, July 25). Question: How is m-bromotoluene prepared? Choose the correct method from.... Retrieved from [Link]

  • Toppr. (n.d.). The bromination of aniline in water produces A 2bromoaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]

  • Brainly.in. (2018, February 27). how to convert p- toluidine into m- bromotoluene?. Retrieved from [Link]

  • Brainly.in. (2017, November 24). how to convert p- toluidine into m- bromotoluene. Retrieved from [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • BYJU'S. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Bromination of 3-Methylaniline

Welcome to the technical support center for the bromination of 3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

Issue 1: Low Yield of Monobrominated Product & Formation of Polybrominated Species

Symptoms:

  • TLC analysis shows multiple product spots with lower Rf values than the desired monobrominated product.

  • NMR and mass spectrometry data indicate the presence of di- and tri-brominated 3-methylaniline.

  • The isolated yield of the target monobrominated product is significantly lower than expected.

Root Cause Analysis:

The amino group (-NH₂) in 3-methylaniline is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons strongly donates into the benzene ring, significantly increasing the electron density at the ortho and para positions relative to the amino group.[1][2][3][4][5] This high degree of activation makes the aromatic ring highly susceptible to multiple substitutions, often leading to the formation of 2,4,6-tribromo derivatives, even with stoichiometric amounts of the brominating agent.[2][3][4][6] The methyl group, being a weak activator, further enhances this reactivity.

Solutions:

1. Protection of the Amino Group via Acetylation:

The most effective strategy to prevent polybromination is to temporarily reduce the activating effect of the amino group by converting it into an acetamide.[7][8][9] The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair, thereby moderating the ring's activation.[4][7][10]

Experimental Protocol: Acetylation of 3-Methylaniline

  • Dissolution: Dissolve 3-methylaniline in glacial acetic acid.

  • Acylation: Add acetic anhydride to the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into cold water to precipitate the N-acetyl-3-methylaniline (3-acetamidotoluene).

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Experimental Protocol: Bromination of N-acetyl-3-methylaniline

  • Dissolution: Dissolve the dried N-acetyl-3-methylaniline in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature (e.g., room temperature or below).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench any excess bromine with a reducing agent like sodium bisulfite solution.

  • Isolation: Precipitate the product by adding water, filter, and wash to obtain the brominated acetanilide.

Experimental Protocol: Deprotection (Hydrolysis) of the Brominated Acetanilide

  • Hydrolysis: Reflux the brominated acetanilide in an aqueous acidic or basic solution (e.g., HCl or NaOH).

  • Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it to precipitate the desired brominated 3-methylaniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

G cluster_protection Protection cluster_bromination Bromination cluster_deprotection Deprotection 3-Methylaniline 3-Methylaniline N-acetyl-3-methylaniline N-acetyl-3-methylaniline 3-Methylaniline->N-acetyl-3-methylaniline Acetic Anhydride Polybrominated Products Polybrominated Products 3-Methylaniline->Polybrominated Products Direct Bromination (Uncontrolled) Bromo-N-acetyl-3-methylaniline Bromo-N-acetyl-3-methylaniline N-acetyl-3-methylaniline->Bromo-N-acetyl-3-methylaniline Br2, Acetic Acid Monobrominated\n3-Methylaniline Monobrominated 3-Methylaniline Bromo-N-acetyl-3-methylaniline->Monobrominated\n3-Methylaniline Acid/Base Hydrolysis

2. Choice of Brominating Agent and Solvent:

For direct bromination, the choice of reagents and conditions is critical.

  • Bromine in a non-polar solvent: Using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and the formation of the highly electrophilic Br⁺, potentially offering slightly better control compared to polar solvents like water.[2][3][4] However, this is often insufficient to prevent polybromination of highly activated anilines.

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can sometimes provide better selectivity for monobromination.[11] The regioselectivity of NBS bromination can be highly dependent on the solvent polarity.[11]

Brominating SystemSolventTypical Outcome for Anilines
Bromine Water (Br₂/H₂O)Water (Polar)Rapid, uncontrolled polybromination
Bromine (Br₂)Carbon Disulfide (Non-polar)Still prone to polybromination, but less rapid
N-Bromosuccinimide (NBS)Acetonitrile, DMFCan offer improved selectivity for monobromination
Issue 2: Formation of Dark-Colored Impurities (Oxidation)

Symptoms:

  • The reaction mixture turns dark brown or black upon addition of the brominating agent.

  • The isolated product is discolored and difficult to purify.

Root Cause Analysis:

Anilines are susceptible to oxidation, and brominating agents are oxidizing agents. The electron-rich nature of 3-methylaniline makes it prone to oxidation to form colored polymeric materials. This is often exacerbated by the presence of acidic byproducts (HBr) and exposure to air and light.

Solutions:

  • Lower Reaction Temperature: Conduct the bromination at reduced temperatures (e.g., 0-5 °C) to minimize the rate of oxidation side reactions.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Control of Acidity: In some cases, the addition of a non-nucleophilic base can neutralize the HBr formed during the reaction, although this can also affect the reactivity of the brominating agent.

  • Purification: If oxidation has occurred, the colored impurities can sometimes be removed by treating a solution of the product with activated carbon, followed by filtration and recrystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 3-methylaniline so difficult to control?

The primary reason is the strong activating and ortho-, para-directing nature of the amino group.[1][5] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, creating high electron density at the positions ortho and para to the amino group. This makes the molecule extremely reactive towards electrophiles like bromine, leading to rapid multiple substitutions.[2][3][4]

"Aniline Ring" [label=<

3-Methylaniline NH₂Strongly Activating, o,p-Directing CH₃Weakly Activating, o,p-Directing

];

"Reactivity" [label="High Electron Density\nat ortho/para positions"]; "Outcome" [label="Polybromination"]; "Aniline Ring" -> "Reactivity" [label="Combined Activating Effect"]; "Reactivity" -> "Outcome" [label="Reaction with Br₂"]; } caption="Factors leading to polybromination."

Q2: What is the expected regioselectivity for the monobromination of 3-methylaniline?

For the direct bromination of 3-methylaniline, the amino group is the dominant directing group. Therefore, substitution is expected at the positions ortho and para to the amino group. This would lead to a mixture of 2-bromo-3-methylaniline, 4-bromo-3-methylaniline, and 6-bromo-3-methylaniline. The formation of 4-bromo-3-methylaniline is often favored due to less steric hindrance compared to the ortho positions.

When using the acetylation protection strategy, the bulky acetamido group can sterically hinder the ortho positions, leading to a higher proportion of the para-brominated product.[4]

Q3: Are there alternative methods for selective bromination of anilines?

Yes, modern synthetic methods offer alternatives for improved regioselectivity:

  • Copper(II) Halides in Ionic Liquids: The use of copper(II) bromide in ionic liquids has been shown to achieve high yields of para-brominated anilines under mild conditions, often without the need for protecting groups.[12][13]

  • Palladium-Catalyzed C-H Bromination: For achieving meta-bromination, which is not possible through classical electrophilic substitution, palladium-catalyzed methods have been developed.[14] These methods utilize directing groups to achieve otherwise inaccessible regioselectivity.

Q4: Can I use a Lewis acid catalyst like FeBr₃ in the bromination of 3-methylaniline?

No, Lewis acid catalysts like FeBr₃ are generally not used for the bromination of anilines. The amino group is a Lewis base and will react with the Lewis acid to form a complex.[2][3][4] This deactivates the ring towards electrophilic substitution and can prevent the reaction from proceeding as intended.

References

  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE | - YouTube. This video explains the use of acetylation to control the bromination of aniline to obtain the p-bromo product.
  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. This forum post discusses the mechanism of electrophilic substitution on aniline and the directing effects of the amino group.
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. This video explains the high reactivity of aniline in bromination and the resulting polybromination.
  • Bromination of Aniline (video) - Khan Academy. This resource details the bromination of aniline, explaining the formation of the tribromo product and methods to achieve monobromination. Available at: [Link]

  • Bromination of Aniline (video) | Amines - Khan Academy. This video further elaborates on the bromination of aniline and the use of a protecting group to control the reaction. Available at: [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing). This research article describes a palladium-catalyzed method for the meta-bromination of aniline derivatives. Available at: [Link]

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC - NIH. This article discusses the use of protecting groups in palladium-catalyzed reactions involving anilines. Available at: [Link]

  • Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem. This abstract discusses the use of NBS for the bromination of substituted anilines and the effect of solvent on regioselectivity. Available at: [Link]

  • Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid... - Homework.Study.com. This resource outlines a multi-step synthesis involving the bromination of 3-methylaniline. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. This paper presents a method for regioselective bromination of anilines using copper halides in ionic liquids. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC - NIH. This is a full-text version of the above paper. Available at: [Link]

  • The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. This educational resource explains the outcome of brominating aniline in water. Available at: [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? - Quora. This Quora thread discusses the purpose of acetylating aniline before bromination. Available at: [Link]

  • Protecting group - Wikipedia. This Wikipedia article provides a general overview of protecting groups in organic synthesis. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. This resource offers a detailed explanation of various protecting groups used in organic chemistry. Available at: [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. This article highlights the synthetic utility of 4-bromo-3-methylaniline. Available at: [Link]

  • How will you convert : (i) 3- methylaniline to 3- nitrotoluene` (ii) Aniline to 1,3,5-tribromobenzene - Allen. This resource provides synthetic routes for transformations of substituted anilines. Available at: [Link]

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts. This textbook section covers the reactions of arylamines, including electrophilic substitution and the use of protecting groups. Available at: [Link]

  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem. PubChem entry for a related compound. Available at: [Link]

  • intext9-(i) 3-Methylaniline into 3-nitrotoluene.(ii) Aniline into 1,3,5-tribromobenzene. This video demonstrates the conversion of aniline to 1,3,5-tribromobenzene. Available at: [Link]

  • Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. This video explains the reaction of aniline with bromine and the strategy to obtain a monohalogenated derivative. Available at: [Link]

  • RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents. This patent describes a method for preparing a brominated methylaniline derivative.
  • 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem. PubChem entry for 4-bromo-3-methylaniline. Available at: [Link]

  • Convert : 3-methyl aniline into 3-nitrotoluene. - Sarthaks eConnect. This educational platform provides a solution for a related chemical conversion. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3-methylaniline Hydrochloride

Welcome to the Technical Support Center for the purification of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation and purification of this compound.

I. Troubleshooting Guide: Common Challenges in Purification

This section addresses specific issues that may arise during the purification of 4-Bromo-3-methylaniline hydrochloride from a reaction mixture, offering insights into their causes and providing actionable solutions.

Issue 1: Low Yield of Crystalline 4-Bromo-3-methylaniline Hydrochloride

Scenario: After acidification of the reaction mixture containing the free base, you observe a low yield of the precipitated hydrochloride salt.

Potential Causes & Solutions:

  • Incomplete Protonation: The equilibrium between the free amine and its protonated form is pH-dependent. If the pH of the aqueous solution is not sufficiently low, a significant portion of the aniline will remain as the free base, which is more soluble in organic solvents.

    • Troubleshooting Step: Ensure the pH of the aqueous phase is strongly acidic, ideally pH 1-2. This can be verified using pH paper or a calibrated pH meter. Add the acid (e.g., concentrated HCl) dropwise with vigorous stirring to ensure complete mixing.

  • Suboptimal Solvent Choice for Precipitation: The solubility of the hydrochloride salt is highly dependent on the solvent system.

    • Troubleshooting Step: If the salt is too soluble in the chosen solvent, consider adding a less polar co-solvent (an anti-solvent) to induce precipitation. For instance, if the reaction was performed in an alcohol like methanol or ethanol, the addition of a solvent like diethyl ether or ethyl acetate can significantly decrease the solubility of the hydrochloride salt.[1]

  • Loss During Washing: Washing the precipitated salt with a solvent in which it has moderate solubility will lead to product loss.

    • Troubleshooting Step: Wash the filtered crystals with a small amount of a cold, non-polar solvent in which the hydrochloride salt is known to be sparingly soluble. Diethyl ether or chilled isopropanol are often good choices.

Issue 2: Persistent Colored Impurities in the Final Product

Scenario: The isolated 4-Bromo-3-methylaniline hydrochloride is off-white, yellow, or brown, indicating the presence of impurities.

Potential Causes & Solutions:

  • Oxidation of the Amine: Anilines, particularly in their free base form, are susceptible to air oxidation, which can produce colored byproducts.

    • Troubleshooting Step: Minimize the exposure of the free amine to air and light. If possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants during the reaction or workup can also be considered.

  • Presence of Unreacted Starting Materials or Byproducts: The synthesis of 4-bromo-3-methylaniline can result in various impurities, including isomeric byproducts or unreacted precursors.[2]

    • Troubleshooting Step 1: Recrystallization: This is a powerful technique for removing small amounts of impurities. The key is to select a solvent or solvent system in which the desired hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

      • Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water can be effective for recrystallizing aniline hydrochlorides.

    • Troubleshooting Step 2: Activated Carbon Treatment: If the color is due to highly colored, minor impurities, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution to remove the carbon before allowing the product to crystallize.

Issue 3: Co-precipitation of Isomeric Impurities

Scenario: Analytical data (e.g., NMR, HPLC) of the purified product shows the presence of other bromo-methylaniline isomers.

Potential Causes & Solutions:

  • Lack of Regioselectivity in the Bromination Step: The bromination of m-toluidine can lead to the formation of multiple isomers. The directing effects of the amino and methyl groups influence the position of bromination.

    • Troubleshooting Step 1: Acid-Base Extraction: This technique can be used to separate the desired amine from non-basic impurities.[4][5] The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will partition into the aqueous layer.[5] The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent. This process can be repeated to improve purity.

    • Troubleshooting Step 2: Column Chromatography: While challenging for basic amines on standard silica gel due to strong interactions, it can be effective with modifications.[4]

      • Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent can help to achieve better separation by neutralizing the acidic sites on the silica gel.[4][6]

      • Alternative Stationary Phases: Using a less acidic stationary phase like alumina can also be beneficial.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to convert the purified 4-Bromo-3-methylaniline free base to its hydrochloride salt?

A1: The most common and effective method is to dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then add a solution of hydrogen chloride in the same or a compatible solvent. Anhydrous HCl in ether or dioxane is a common reagent for this purpose. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[1]

Q2: How can I assess the purity of my final 4-Bromo-3-methylaniline hydrochloride product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities, including isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities present in significant amounts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of 4-Bromo-3-methylaniline is reported to be in the range of 79-83 °C.[8]

Q3: My 4-Bromo-3-methylaniline hydrochloride is hygroscopic. How should I store it?

A3: Amine hydrochlorides can be hygroscopic. It is best to store the purified product in a tightly sealed container in a desiccator to protect it from atmospheric moisture. Storing under an inert atmosphere can also help to prevent degradation over time.

III. Experimental Workflow & Data

Workflow for Purification via Acid-Base Extraction followed by Recrystallization

Caption: Purification workflow for 4-Bromo-3-methylaniline.

Table 1: Solvent Properties for Recrystallization of Substituted Anilines
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood for dissolving many aniline salts when hot.
Isopropanol82Polar ProticSimilar to ethanol, can be a good alternative.
Water100Polar ProticOften used in combination with an alcohol to fine-tune solubility.
Ethyl Acetate77Polar AproticCan be used as an anti-solvent to precipitate the hydrochloride salt.
Diethyl Ether35Non-polarOften used as an anti-solvent or for washing the final product.

IV. References

  • Benchchem Technical Support Center: Recrystallization of Substituted Anilines.

  • ChemicalBook: 4-Bromo-3-methylaniline synthesis.

  • Benchchem Technical Support Center: Purification of Long-Chain Amines.

  • Benchchem Technical Support Center: Purification of Substituted Anilines.

  • Scribd: Amine Plant Troubleshooting and Optimization.

  • University of Rochester, Department of Chemistry: Workup: Amines.

  • Sulfur Recovery Engineering Inc.: Amine Troubleshooting.

  • Sigma-Aldrich: 4-Bromo-3-methylanisole 98.

  • Guidechem: 4-Bromo-3-methylaniline 6933-10-4 wiki.

  • Reddit: Amine workup : r/Chempros.

  • Benchchem: A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.

  • PubChem: 4-Bromoaniline.

  • III Analytical Methods.

  • Google Patents: RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.

  • PubChem: 4-Bromo-3-methylaniline hydrochloride.

  • Ottokemi: 4-Bromo-3-methylaniline, 97% 6933-10-4.

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-3-methylaniline Reactions

Introduction Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical indus...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1][2][3] The substrate, 4-Bromo-3-methylaniline, is a common building block in these transformations. However, a significant challenge that often arises is the removal of residual palladium from the reaction mixture.[1]

The presence of the amine functionality in 4-Bromo-3-methylaniline can lead to the formation of stable palladium complexes, making the catalyst difficult to remove through simple filtration or extraction.[4] Residual palladium is a major concern in the synthesis of active pharmaceutical ingredients (APIs) due to its potential toxicity and the stringent regulatory limits on elemental impurities.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges associated with palladium removal in reactions involving 4-Bromo-3-methylaniline.

Troubleshooting Common Issues (Q&A)

Q1: My final product, derived from a 4-Bromo-3-methylaniline coupling reaction, has a dark gray or black discoloration, even after initial workup. Is this palladium?

A1: Yes, a gray or black color in your isolated product is a strong indicator of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium. This is common when the catalyst agglomerates during the reaction or workup. While visually apparent, it's crucial to quantify the palladium levels using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure they are within acceptable limits.[6][7][8]

Q2: I performed a filtration through a pad of Celite®, but my ICP-MS results still show unacceptably high levels of palladium. Why did this happen?

A2: While Celite® filtration is effective for removing heterogeneous or precipitated palladium, it is often insufficient for removing soluble palladium species.[9][10] The amine group on your 4-Bromo-3-methylaniline product can chelate with palladium, forming soluble complexes that will pass through the Celite® pad along with your product.[4] In such cases, more advanced purification techniques are necessary.

Q3: I'm considering using a palladium scavenger. How do I choose the right one for my reaction involving 4-Bromo-3-methylaniline?

A3: The choice of scavenger is critical and depends on several factors.[1][11] For amine-containing products like those derived from 4-Bromo-3-methylaniline, you need a scavenger that has a high affinity for palladium but will not react with or strongly adsorb your product.

  • Thiol-based scavengers , such as silica-grafted thiols (e.g., SiliaMetS® Thiol), are often the preferred choice.[12][13][14] They are robust, highly effective for various palladium species, and generally compatible with amine functionalities.

  • Triamine-based scavengers can also be effective.

  • Activated carbon is a cost-effective option but can be less selective and may lead to product loss through non-specific adsorption.[1][14][15]

It is advisable to screen a few different scavengers to find the optimal one for your specific product and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to quantify residual palladium in my final compound?

A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of palladium.[6][7][8] It offers exceptional sensitivity and accuracy, allowing for the detection of palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[7][8]

Q2: Can I use crystallization to remove palladium from my 4-Bromo-3-methylaniline derivative?

A2: Crystallization can sometimes be effective, but it is not always a reliable method for palladium removal, especially when dealing with APIs that contain heteroatoms capable of acting as ligands for the metal.[1][5] In some instances, the palladium impurities can even become trapped within the crystal lattice of the product.[5] It is often more effective to use a scavenging step before the final crystallization.

Q3: Are there any "prophylactic" measures I can take during the reaction to make palladium removal easier?

A3: Yes, careful consideration of the reaction conditions can facilitate easier palladium removal:

  • Ligand Choice: The choice of phosphine ligand can influence the state of the palladium at the end of the reaction. Some modern, bulky electron-rich ligands used in Buchwald-Hartwig aminations can form complexes that are more amenable to removal.[2][16]

  • Catalyst Loading: Using the minimum effective amount of palladium catalyst can reduce the overall burden of removal.

  • Post-Reaction Treatment: Sometimes, adding a reagent at the end of the reaction can help to precipitate the palladium, making it easier to filter. However, this must be carefully optimized to avoid side reactions with your product.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Reaction Work-up Complete (e.g., Buchwald-Hartwig with 4-Bromo-3-methylaniline) check_color Is the crude product discolored (gray/black)? start->check_color filtration Perform Filtration (Celite® or Silica Plug) check_color->filtration Yes icp_ms_1 Analyze Pd levels via ICP-MS check_color->icp_ms_1 No (or slightly colored) filtration->icp_ms_1 check_levels_1 Are Pd levels within acceptable limits? icp_ms_1->check_levels_1 scavenging Select & Apply Scavenger (e.g., SiliaMetS® Thiol) check_levels_1->scavenging No end_good Product is Ready for Next Step/Final Purification check_levels_1->end_good Yes icp_ms_2 Re-analyze Pd levels via ICP-MS scavenging->icp_ms_2 check_levels_2 Are Pd levels within acceptable limits? icp_ms_2->check_levels_2 check_levels_2->end_good Yes troubleshoot Troubleshoot: - Try a different scavenger - Optimize scavenger equivalents, temperature, or time check_levels_2->troubleshoot No troubleshoot->scavenging

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocols

Protocol 1: Filtration through Celite®

This method is a first-line approach, particularly for removing insoluble palladium species.[9]

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel that fits your filter flask. Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper.

  • Wet the Pad: Gently pour the reaction solvent over the Celite® pad and apply a vacuum to settle the pad. This prevents the Celite® from passing into your filtrate.

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum. Try not to disturb the surface of the pad.

  • Wash: Wash the filter cake with fresh solvent to ensure all of your product is collected.

  • Analyze: Concentrate the filtrate and analyze a sample for palladium content via ICP-MS.

Protocol 2: Palladium Removal with a Thiol-Based Scavenger (e.g., SiliaMetS® Thiol)

This is a highly effective method for removing soluble palladium complexes.[13][14]

  • Dissolve the Crude Product: After the initial workup, dissolve your crude product in a suitable organic solvent (e.g., THF, DCM, Toluene).

  • Add the Scavenger: Add the thiol-based silica scavenger to the solution. A common starting point is to use 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.

  • Stir: Stir the mixture at room temperature. The required time can vary, so it is best to monitor the progress. A typical starting point is 2-4 hours.

  • Filter: Filter the mixture to remove the scavenger, which now has the palladium bound to it. Wash the scavenger with fresh solvent.

  • Analyze: Combine the filtrates, concentrate, and analyze for palladium content via ICP-MS.

The following diagram outlines the general workflow for scavenger-assisted palladium removal.

Scavenger_Workflow start Crude Product in Solution add_scavenger Add Thiol Scavenger (3-5 eq. to Pd) start->add_scavenger stir Stir at Room Temp (2-4 hours) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash collect Collect & Combine Filtrates wash->collect analyze Concentrate & Analyze for Pd via ICP-MS collect->analyze

Caption: Workflow for palladium removal using a solid-supported scavenger.

Data Summary: Scavenger Performance

The table below provides a general comparison of common palladium removal techniques. The actual efficiency will be highly dependent on the specific reaction conditions.

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)EfficiencyKey Considerations
Filtration (Celite®) >1000100 - 500VariableEffective for insoluble Pd; often insufficient for soluble complexes.[9][10]
Activated Carbon >1000<50Good-ExcellentCost-effective; risk of product loss due to non-specific adsorption.[1][15]
Silica-Based Thiol Scavenger >1000<10ExcellentHigh selectivity for Pd; minimal product loss; good for amine-containing compounds.[13][14][17]
Polymer-Based Scavenger >1000<15ExcellentHigh capacity; may require specific solvent conditions.[14]

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]

  • Potential issues with palladium contamination. Reddit. [Link]

  • Is there a decent filtration method other than passing through celite?. Reddit. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scirp.org. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Analysis of palladium concentrations in airborne particulate matter with reductive co-precipitation, He collision gas, and ID-ICP-Q-MS. PubMed. [Link]

  • Application Note. Velocity Scientific Solutions. [Link]

  • (PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. [Link]

  • Method of removing palladium.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). Chemistry Stack Exchange. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, ACS Publications. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • Removal of leached Palladium from reaction product. ScienceMadness Discussion Board. [Link]

  • How to Filter through Celite. YouTube. [Link]

  • Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3-methylaniline Hydrochloride

Welcome to the technical support guide for 4-Bromo-3-methylaniline hydrochloride (CAS No. 202925-03-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-3-methylaniline hydrochloride (CAS No. 202925-03-9). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions related to the quality and purity of this important chemical intermediate.[1][2] We will delve into the origins of common impurities, provide troubleshooting guidance for unexpected experimental results, and offer detailed protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 4-Bromo-3-methylaniline hydrochloride?

The impurity profile of 4-Bromo-3-methylaniline hydrochloride is primarily dictated by its synthetic route. The two most common pathways are the direct bromination of m-toluidine and the reduction of a nitrated precursor. Each route presents a unique set of potential impurities.

Table 1: Summary of Common Process-Related Impurities

Impurity ClassSpecific ExamplesTypical Synthetic OriginPotential Impact on Experiments
Isomeric Impurities 2-Bromo-3-methylaniline, 6-Bromo-3-methylaniline, 2-Bromo-5-methylanilineDirect bromination of m-toluidineMay lead to isomeric products in subsequent reactions, complicating purification and characterization.
Polybrominated Species 2,4-Dibromo-3-methylaniline, 4,6-Dibromo-3-methylanilineOver-bromination during the synthesisCan introduce undesired reactivity and lead to higher molecular weight byproducts.[3]
Starting Materials Unreacted m-toluidine (3-methylaniline) or 4-Bromo-3-nitrotolueneIncomplete reactionAffects reaction stoichiometry and can generate its own set of side-products.
Intermediates 4-Bromo-3-nitrotolueneIncomplete reduction of the nitro groupCan be difficult to remove and may interfere with reactions sensitive to nitro groups.[4][5]
Dehalogenated Byproduct 3-methylaniline (m-toluidine)Reductive dehalogenation during catalytic hydrogenationReduces the yield of the desired product and introduces a basic impurity.
Oxidation/Degradation Products Azoxy, azo, and polymeric speciesExposure of the aniline to air, light, or oxidizing agentsResults in product discoloration (pink, red, brown) and potential insolubility.
Residual Reagents/Solvents Iron salts, Raney Nickel, Acetonitrile, MethanolCarryover from synthesis and workupCatalysts can interfere with downstream reactions (e.g., Pd-catalyzed couplings). Solvents can be difficult to remove.[4][6]
Q2: My batch of 4-Bromo-3-methylaniline hydrochloride has a pink or brownish tint. Is it still usable?

A pink, red, or brown discoloration is a common sign of minor oxidation. Anilines are susceptible to air oxidation, which forms highly colored azo and azoxy compounds. For many applications, such as initial screening reactions, a small degree of coloration may not be detrimental.

However, for sensitive applications, including catalysis or late-stage pharmaceutical synthesis, these impurities can be problematic. It is highly recommended to assess the purity by HPLC. If the purity is acceptable (>98%) and the colored impurities are minor, it may be usable. For high-purity requirements, purification via recrystallization or a charcoal treatment is advised.

Q3: I am seeing multiple spots on my TLC plate or extra peaks in my HPLC chromatogram. What are they likely to be?

Multiple peaks or spots typically indicate the presence of isomeric or polybrominated impurities.[3][7] The amino group in the precursor (m-toluidine) is a strong ortho, para-directing group, and the methyl group is also ortho, para-directing. This can lead to the formation of several brominated isomers during synthesis.

To identify these, you can:

  • Run Co-injection/Co-spotting: If you have standards for the likely impurities, co-inject them with your sample in HPLC or co-spot on a TLC plate.

  • LC-MS Analysis: Mass spectrometry is invaluable for identifying peaks by their molecular weight. A polybrominated species will have a distinct isotopic pattern due to the presence of multiple bromine atoms (79Br and 81Br).

  • Preparative Chromatography: Isolate the impurity using preparative HPLC or column chromatography and characterize it using NMR.[4]

Impurity Formation & Troubleshooting

Understanding the origin of impurities is the first step in troubleshooting. The following diagram illustrates the common synthetic pathways and the points at which key impurities are introduced.

G Impurity Formation Pathways in 4-Bromo-3-methylaniline Synthesis cluster_0 Route A: Bromination of m-Toluidine cluster_1 Route B: Reduction of Nitro Precursor MT m-Toluidine BROM Bromination (e.g., Br2, NBS) MT->BROM MT_res Unreacted m-Toluidine MT->MT_res Incomplete Reaction PROD 4-Bromo-3-methylaniline BROM->PROD Desired Reaction ISO Isomeric Impurities (2-bromo, 6-bromo) BROM->ISO Side Reaction POLY Polybrominated Impurities (di-bromo, tri-bromo) BROM->POLY Over-reaction FINAL 4-Bromo-3-methylaniline Hydrochloride PROD->FINAL NITRO 4-Bromo-3-nitrotoluene RED Reduction (e.g., Fe/HCl, H2/Raney Ni) NITRO->RED NITRO_res Unreacted Nitro Intermediate NITRO->NITRO_res Incomplete Reaction PROD2 4-Bromo-3-methylaniline RED->PROD2 Desired Reaction DEHAL Dehalogenated Impurity (m-Toluidine) RED->DEHAL Side Reaction (Catalytic) PROD2->FINAL OX Oxidation (Air, Light) FINAL->OX OX_PROD Colored Impurities (Azo, Azoxy) OX->OX_PROD

Caption: Synthetic routes and common impurity formation points.

Troubleshooting Guide: A Workflow for Purity Issues

If you encounter an issue with your material, this logical workflow can help diagnose the problem and determine the next steps.

Caption: Troubleshooting workflow for purity assessment.

Analytical & Purification Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose method for assessing the purity of 4-Bromo-3-methylaniline hydrochloride. Method optimization may be required based on your specific instrumentation and potential impurities.[8]

Objective: To separate and quantify 4-Bromo-3-methylaniline from its common process-related impurities.

Materials:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • 4-Bromo-3-methylaniline hydrochloride sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare fresh solutions of Mobile Phase A and B. Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Preparation: Accurately weigh ~10 mg of your reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm[9]

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Analysis:

    • Inject a blank (diluent) first to ensure a clean baseline.

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the sample.

    • Integrate all peaks in the chromatogram. Calculate the area percent purity. For higher accuracy, use a multi-level calibration curve.

Expected Results: The main peak for 4-Bromo-3-methylaniline should be well-resolved. Earlier eluting peaks may correspond to more polar impurities like dehalogenated byproducts, while later eluting peaks are typically more non-polar, such as polybrominated species.

Protocol 2: Recrystallization for Purification

Objective: To remove minor colored impurities and improve the overall purity of a slightly impure batch.

Materials:

  • Crude 4-Bromo-3-methylaniline hydrochloride

  • Ethanol or Isopropanol

  • Deionized Water

  • Activated Charcoal (decolorizing carbon)

  • Erhlenmeyer flasks, heating mantle, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: A mixed solvent system like ethanol/water or isopropanol/water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot alcohol (e.g., ethanol) required to fully dissolve it. Keep the solution at a gentle boil.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Swirl the mixture with charcoal for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent (the same alcohol/water ratio used for crystallization). Dry the crystals under vacuum.

  • Verification: Confirm the purity of the recrystallized product using the HPLC method described above.

References

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Environmental Health Criteria 133. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 4,4'-Methylenedianiline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Optimization

Preventing dehalogenation of 4-Bromo-3-methylaniline in cross-coupling

Topic: Preventing Dehalogenation of 4-Bromo-3-methylaniline in Cross-Coupling Reactions Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dehalogenation of 4-Bromo-3-methylaniline in Cross-Coupling Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with substrate stability during palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design.

This resource will specifically address the common and often frustrating issue of dehalogenation, using 4-bromo-3-methylaniline as a model substrate. The formation of 3-methylaniline as a byproduct can significantly impact yield and purification efficiency. Here, we will delve into the causes of this side reaction and provide actionable troubleshooting strategies.

Troubleshooting Guide: Minimizing Dehalogenation of 4-Bromo-3-methylaniline

This section is structured in a question-and-answer format to directly address the problems you may be observing in your laboratory.

Question 1: My primary side product is 3-methylaniline. What is causing the debromination of my 4-bromo-3-methylaniline starting material?

Answer: The formation of 3-methylaniline is a result of a common side reaction known as hydrodehalogenation (or simply dehalogenation). In this process, the bromine atom on your starting material is replaced by a hydrogen atom.[1] This undesired reaction pathway competes with the desired cross-coupling reaction, consuming your starting material and reducing the overall yield of your target molecule.[1]

The key culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources within your reaction mixture, including:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with protic sources in the reaction to generate hydrides.[1][2]

  • Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as a hydride source.[2][3][4]

  • Amines: In reactions like the Buchwald-Hartwig amination, the amine coupling partner itself can sometimes be a source of hydrides.[4]

  • Additives and Impurities: Trace impurities in your reagents or solvents can also contribute to the formation of Pd-H species.

Once formed, the Pd-H species can participate in a reductive elimination step with the aryl group coordinated to the palladium center, leading to the formation of the dehalogenated byproduct, 3-methylaniline.[1][4]

Question 2: How can I modify my reaction conditions to minimize the formation of 3-methylaniline?

Answer: Minimizing dehalogenation requires a systematic optimization of your reaction parameters to favor the desired cross-coupling pathway over the competing hydrodehalogenation pathway. Here is a step-by-step guide to troubleshooting and optimizing your reaction:

Step 1: Re-evaluate Your Catalyst System

The choice of palladium precursor and, more importantly, the ancillary ligand is critical in controlling the selectivity of the reaction.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often highly effective at suppressing dehalogenation.[1][2] These ligands promote the desired reductive elimination step to form the C-C or C-N bond, making it kinetically more favorable than the reductive elimination leading to the dehalogenated byproduct.[1] Consider screening ligands such as:

    • Biaryl phosphines: XPhos, SPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig couplings.[1][2]

    • Bulky trialkylphosphines: P(t-Bu)₃ can also be effective.[2]

    • N-Heterocyclic Carbenes (NHCs): These have also been shown to be effective in minimizing dehalogenation.[5][6]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a well-defined palladium precatalyst. These can lead to the formation of the active Pd(0) species more cleanly and efficiently, potentially reducing side reactions.[7]

Step 2: Optimize the Base

The choice and strength of the base can have a profound impact on the extent of dehalogenation.

  • Weaker Inorganic Bases: If you are using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base.[2] Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often excellent alternatives that are less prone to generating hydride species.[1][2]

Step 3: Scrutinize Your Solvent and Reagents

The reaction environment plays a crucial role.

  • Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[2][8] If your reaction requires a protic co-solvent, try to minimize its concentration. Be aware that some polar aprotic solvents like DMF can also sometimes promote dehalogenation.[8]

  • Anhydrous Conditions: Ensure that your solvents and reagents are rigorously dried and degassed. Trace amounts of water can be a significant source of protons leading to dehalogenation.[2][3] Using freshly distilled solvents and oven-dried glassware is highly recommended.

  • Reagent Purity: Use high-purity reagents to avoid introducing impurities that could act as hydride sources.[1]

Step 4: Control the Reaction Temperature
  • Lower the Temperature: Dehalogenation can sometimes have a higher activation energy than the desired cross-coupling.[1] Therefore, running the reaction at the lowest effective temperature can help to disfavor the formation of the dehalogenated byproduct.[1][9]

The following diagram illustrates the troubleshooting workflow for minimizing dehalogenation:

G start Dehalogenation Observed ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Try XPhos, SPhos, or NHCs. start->ligand Start Here base Step 2: Change the Base - Switch from strong bases (e.g., NaOtBu) to weaker bases (e.g., K3PO4, Cs2CO3). ligand->base If dehalogenation persists solvent Step 3: Change the Solvent - Use aprotic solvents (toluene, dioxane). - Ensure anhydrous and degassed conditions. base->solvent If dehalogenation persists temp Step 4: Lower the Temperature - Run at the lowest effective temperature. solvent->temp If dehalogenation persists reagent Step 5: Check Reagent Purity - Use high-purity starting materials. temp->reagent If dehalogenation persists end Dehalogenation Minimized reagent->end Optimized Conditions

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Presentation: Ligand and Base Effects on Dehalogenation

The following table provides illustrative data on how the choice of ligand and base can influence the yield of the desired product versus the dehalogenated byproduct in a hypothetical cross-coupling of 4-bromo-3-methylaniline.

LigandBaseDesired Product Yield (%)Dehalogenated Product (%)
PPh₃NaOtBu6035
P(t-Bu)₃NaOtBu8510
XPhosK₃PO₄>95<2
SPhosCs₂CO₃>95<2

Note: This data is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific coupling partner and other reaction conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The most widely accepted mechanism for hydrodehalogenation involves the interception of the catalytic cycle by a palladium-hydride (Pd-H) species.[1][2] The catalytic cycle for a generic cross-coupling reaction and the competing dehalogenation pathway are illustrated below.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Dehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arpdx Ar-Pd(II)-X(L_n) oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation R-M arpdh Ar-Pd(II)-H(L_n) arpdr Ar-Pd(II)-R(L_n) transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst arr Ar-R (Desired Product) reductive_elimination->arr arpdx_dehal Ar-Pd(II)-X(L_n) hydride_formation Hydride Formation arpdx_dehal->hydride_formation Hydride Source (e.g., base, solvent) hydride_formation->arpdh reductive_elimination_dehal Reductive Elimination arpdh->reductive_elimination_dehal reductive_elimination_dehal->pd0 Regenerates Catalyst arh Ar-H (Dehalogenated Product) reductive_elimination_dehal->arh

Caption: Catalytic cycle of a cross-coupling reaction showing the competing dehalogenation pathway.

Q2: Are certain aryl bromides more susceptible to dehalogenation?

A2: Yes, the electronic nature of the aryl bromide can influence its propensity for dehalogenation. Electron-deficient aryl bromides are generally more susceptible to this side reaction.[1] Additionally, N-heterocyclic halides, such as bromopyridines or bromoindoles, are also known to be more prone to dehalogenation.[1][2] For N-H containing heterocycles like pyrroles and indoles, the acidic proton can interact with the base, which may promote dehalogenation. In such cases, protection of the N-H group is often recommended.[10]

Q3: Which analytical techniques are best for quantifying the ratio of my desired product to the dehalogenated side product?

A3: Several analytical techniques can be used to accurately determine the ratio of your desired cross-coupled product to the 3-methylaniline byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the components of your reaction mixture. By using certified reference standards for both your product and the dehalogenated byproduct, you can create calibration curves for accurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful if your product and byproduct are volatile. It provides both separation and identification based on mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantitative analysis (qNMR). By integrating the signals corresponding to unique protons on your product and the dehalogenated byproduct, and comparing them to an internal standard of known concentration, you can determine their respective amounts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline with Minimal Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-bromo-3-methylaniline with an arylboronic acid, employing a catalyst system known to minimize hydrodehalogenation.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-3-methylaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[1]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in the chosen anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial with a Teflon-lined cap and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • Wikipedia. (2023, November 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Novák, Z., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Retrieved from [Link]

  • Reddit. (2019, October 7). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • D’Amato, E. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • NIH. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Retrieved from [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Hokbany, N., & Al-Qahtani, S. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Li, J., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Reddit. (2024, July 31). BH amination side products and purification. r/chemistry. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-Bromo-3-methylaniline Hydrochloride Synthesis

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this critical reaction from the laboratory bench to pilot and production scales. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your process.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 4-Bromo-3-methylaniline, typically via the electrophilic bromination of m-toluidine.

Issue 1: Low Yield and/or Incomplete Conversion

Symptom: In-process controls (e.g., HPLC, GC) show significant amounts of unreacted m-toluidine at the end of the reaction, leading to poor yields.

Potential Causes:

  • Insufficient Brominating Agent: Loss of bromine (Br₂) vapor, especially at elevated temperatures, can lead to a substoichiometric amount of the reagent being available for the reaction. This is a common issue during scale-up where surface area to volume ratios change.[1]

  • Poor Mass Transfer: In heterogeneous reaction mixtures or with inadequate agitation, localized depletion of the brominating agent can occur, leaving pockets of unreacted starting material.[1]

  • Reaction with Solvent: Protic solvents can potentially react with or deactivate the brominating agent under certain conditions.

  • Low Reaction Temperature: While necessary for selectivity and safety, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time.

Suggested Solutions:

  • Sub-surface Addition: Introduce the brominating agent below the surface of the reaction mixture to minimize vapor loss and ensure immediate contact with the substrate.[1]

  • Inert Gas Blanket: Maintain a slight positive pressure of an inert gas (e.g., Nitrogen, Argon) to prevent bromine vapor from escaping the reactor.

  • Agitation Study: Ensure that agitation is sufficient to maintain a homogenous mixture. For scale-up, this often requires transitioning from magnetic stirring to overhead mechanical stirring with appropriate impeller design. The Reynolds number (Re) should be in a range that ensures vigorous mixing (e.g., Re 1500-2500) to improve mass transfer.[1]

  • Temperature Optimization: Carefully profile the reaction. While the initial addition of bromine should be cold to control the exotherm, a gentle warming period (e.g., to 20-25°C) after the addition is complete can help drive the reaction to completion. Monitor by HPLC/GC to determine the optimal time and temperature.

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

Symptom: The final product contains significant levels of undesired bromo-m-toluidine isomers, such as 2-bromo-3-methylaniline or 6-bromo-3-methylaniline, complicating purification.

Potential Causes:

  • Directing Group Influence: The amino (-NH₂) and methyl (-CH₃) groups of m-toluidine are both ortho-, para-directing. This leads to a complex directing effect. The powerful activating -NH₂ group directs to its ortho (position 2 and 6) and para (position 4) positions. The -CH₃ group directs to its ortho (position 2 and 4) and para (position 6) positions. The desired 4-bromo isomer is favored, but other isomers are electronically accessible.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the ratio of isomers. Less polar solvents can sometimes alter the selectivity profile.

  • Steric Hindrance: While the 4-position is sterically accessible, reaction at the 6-position is also quite favorable. The 2-position is the most sterically hindered due to its location between the two activating groups.

Suggested Solutions:

  • Acidic Conditions: Performing the bromination in an acidic medium (e.g., glacial acetic acid with HBr) can protonate the highly activating amino group to form anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, which fundamentally changes the regioselectivity. However, this may require subsequent deprotection/neutralization steps. A more subtle approach is using acidic conditions to simply temper the reactivity of the aniline, which can suppress over-bromination and sometimes improve selectivity.[2]

  • Alternative Brominating Agents: Using a bulkier brominating agent than molecular bromine, such as N-Bromosuccinimide (NBS), can enhance selectivity for the less sterically hindered positions.[3]

  • Catalysis: The use of catalysts like Copper(II) bromide (CuBr₂) in ionic liquids has been shown to achieve very high regioselectivity for para-bromination of unprotected anilines.[4][5] This offers a milder, more selective alternative to direct bromination with Br₂.

Issue 3: Formation of Polybrominated Impurities

Symptom: Significant formation of di- and tri-brominated species (e.g., 2,4-dibromo-3-methylaniline, 4,6-dibromo-3-methylaniline) is observed, resulting in yield loss and purification challenges.

Potential Causes:

  • Over-activation of the Aromatic Ring: The primary amino group is a very strong activating group for electrophilic aromatic substitution.[6] Once the first bromine is added, the ring is still activated enough to react again, leading to polybromination.[6][7] This is the most common cause.

  • Poor Local Concentration Control: During the addition of bromine, transient high concentrations can lead to rapid, multiple substitutions on a single molecule before the reagent has time to disperse throughout the batch. This is a major scale-up challenge.

  • Incorrect Stoichiometry: An excess of the brominating agent will inevitably lead to polybromination.

Suggested Solutions:

  • Protect the Amine Group: This is the most robust and industrially common solution. Convert the aniline to an acetanilide (e.g., using acetic anhydride). The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group.[8] This moderation of reactivity effectively prevents polysubstitution. The protecting group can be easily removed by acid or base hydrolysis after the bromination step.

  • Control Reagent Addition: Add the brominating agent slowly and under controlled temperature conditions (e.g., 0-5°C) to allow the heat of reaction to dissipate and prevent localized "hot spots."

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often used to avoid the aggressive nature of molecular bromine and can provide better control over mono-bromination.[3]

Caption: Troubleshooting workflow for impurity issues.

Issue 4: Difficulties in Product Isolation and Hydrochloride Salt Formation

Symptom: The product oils out instead of crystallizing during workup; the hydrochloride salt is pasty, difficult to filter, or occludes impurities.

Potential Causes:

  • Impure Free Base: High levels of impurities can act as a eutectic contaminant, depressing the melting point and preventing crystallization of the free base.

  • Incorrect pH during Isolation: During the workup to isolate the free base, the pH must be sufficiently basic to ensure the amine is fully deprotonated. If the pH is too low, partial salt formation can lead to an oily product.

  • Occlusion during HCl Salt Formation: Rapidly adding hydrochloric acid to a concentrated solution of the free base can cause the hydrochloride salt to "crash out" of solution, trapping impurities and solvent within the crystal lattice.[9]

  • Hygroscopic Nature: Amine salts can be hygroscopic, absorbing atmospheric moisture, which can make the solid sticky or difficult to handle.

Suggested Solutions:

  • Purify the Free Base First: If the free base is an oil due to impurities, consider purification at this stage via column chromatography (lab scale) or distillation (pilot/plant scale) before attempting salt formation.

  • Controlled Crystallization:

    • Solvent Selection: Choose a solvent system where the free base is soluble, but the hydrochloride salt has limited solubility. Common choices include isopropanol (IPA), ethanol, or mixtures with non-polar solvents like heptane or toluene.

    • Anti-Solvent Addition: Dissolve the purified free base in a good solvent (e.g., IPA) and slowly add an anti-solvent (e.g., heptane) to induce crystallization.

    • Controlled HCl Addition: Add the hydrochloric acid (e.g., as a solution in IPA) slowly to a solution of the free base at a controlled temperature. This allows for the growth of well-defined crystals rather than amorphous precipitation.

  • Drying: Dry the final hydrochloride salt under vacuum with a nitrogen sweep to remove trapped solvent and minimize water absorption.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up a bromination reaction?

A: Bromine is highly toxic, corrosive, and a strong oxidizer.[10] A comprehensive Process Hazard Analysis (PHA) is mandatory before scale-up.[11] Key considerations include:

  • Containment: Use a closed system (glass-lined or appropriately resistant reactor) for the reaction. Ensure all transfer lines are secure and made of compatible materials (e.g., PTFE-lined steel).[10]

  • Ventilation and Scrubbing: The reactor must be vented to a caustic scrubber (e.g., sodium hydroxide or sodium bisulfite solution) to neutralize any bromine vapor and the hydrogen bromide (HBr) gas that is evolved during the reaction.

  • Thermal Management: The reaction is exothermic.[6] Ensure the reactor has adequate cooling capacity. The addition of bromine must be controlled via a dosing pump at a rate that allows the cooling system to maintain the target temperature. Install independent temperature probes and alarms.

  • Personal Protective Equipment (PPE): Personnel must use appropriate PPE, including acid-resistant gloves, splash goggles, face shields, and chemical-resistant aprons. Respiratory protection with acid gas cartridges is essential, especially during charging and sampling.[10]

  • Emergency Preparedness: Have emergency showers, eyewash stations, and bromine spill kits (containing a neutralizing agent like sodium thiosulfate) readily available.[12]

Q2: Is it necessary to protect the amine group of m-toluidine before bromination?

A: While not strictly necessary for lab-scale synthesis where purification by chromatography is feasible, it is highly recommended for scale-up. The unprotected amino group is so activating that preventing polybromination is extremely difficult on a large scale.[6][7][13]

Caption: Amine protection strategy workflow.

The benefits of this three-step process (protection, bromination, deprotection) in a manufacturing environment—namely, improved selectivity, avoidance of polybromination, and a cleaner product profile—far outweigh the cost of the additional steps.

Q3: What analytical methods are recommended for in-process control (IPC)?

A: A robust IPC strategy is crucial for a successful and safe scale-up.

  • HPLC (High-Performance Liquid Chromatography): This is the workhorse method. A reverse-phase HPLC method can be developed to monitor the disappearance of the starting material (m-toluidine or its acetylated form) and the appearance of the desired product and any impurities. This allows for a quantitative determination of reaction completion and purity.

  • GC (Gas Chromatography): GC can also be used, particularly for its ability to separate closely related isomers. It is an excellent tool for checking the regioselectivity of the reaction.

  • Titration: A simple acid-base titration can be used to determine the concentration of the starting aniline. A redox titration (e.g., with sodium thiosulfate) can be used to quantify the amount of unreacted bromine after quenching a sample, providing another way to track reaction progress.[14][15][16]

  • NMR (Nuclear Magnetic Resonance): While not a typical real-time IPC, taking a ¹H NMR of a sample from the reaction mixture can provide a clear picture of the isomeric ratio and the presence of polybrominated species.

Q4: What are the key differences between laboratory and plant-scale workup?

A: The principles are the same, but the execution differs significantly.

ParameterLaboratory Scale (100g)Plant Scale (100kg)Rationale for Change
Quenching Poured into a beaker of sodium bisulfite solution.Slow, controlled addition of quenching solution to the reactor.To manage the exotherm from neutralizing excess bromine and HBr.
Extraction Separatory funnel.Liquid-liquid extraction in the reactor, followed by settling and phase cuts.Manual shaking is not feasible. Agitation and settling times must be determined.
Drying Anhydrous magnesium/sodium sulfate.Azeotropic distillation or passing through a drying column.Filtering large amounts of drying agent is inefficient.
Isolation Evaporation on a rotary evaporator, crystallization in a flask.Distillation of solvent, controlled crystallization in the reactor with programmed cooling.Heat and mass transfer are slower; controlled cooling is essential for good crystal form.[17]
Filtration Büchner funnel with vacuum flask.Centrifuge or filter-dryer (Nutsche filter).Required to handle large volumes of solids and liquids efficiently.

References

Sources

Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-Bromo-3-methylaniline

Welcome to the technical support center for handling 4-bromo-3-methylaniline in aqueous reaction systems. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-bromo-3-methylaniline in aqueous reaction systems. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the limited water solubility of this compound. Here, we provide in-depth scientific explanations, actionable troubleshooting protocols, and frequently asked questions to facilitate the successful use of 4-bromo-3-methylaniline in your aqueous-phase experiments.

Understanding the Challenge: Physicochemical Properties of 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline, also known as 4-bromo-m-toluidine, is a substituted aromatic amine with the chemical formula C₇H₈BrN.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and an amino group, dictates its physicochemical properties and, consequently, its behavior in various solvents.

The primary challenge for researchers is its sparse solubility in water.[1] This is attributed to the hydrophobic nature of the brominated benzene ring, which dominates over the hydrophilic character of the amino group.[2] Aromatic amines, in general, exhibit limited water solubility due to their significant hydrocarbon portion, which hinders the formation of hydrogen bonds with water molecules.[2][3]

PropertyValueSource
Molecular Formula C₇H₈BrN[1][4]
Molecular Weight 186.05 g/mol [1][4]
Appearance White to off-white or light brown crystalline solid/powder[1]
Melting Point 80-82 °C[5]
Boiling Point 240 °C[5]
Water Solubility Sparingly soluble[1]

Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility

If you are facing difficulties in dissolving 4-bromo-3-methylaniline for your aqueous reactions, consider the following strategies, ranging from simple pH adjustments to the use of solubilizing agents.

Issue 1: The compound precipitates out of my aqueous solution.

Cause: The limited intrinsic solubility of 4-bromo-3-methylaniline in neutral water has been exceeded. The large, nonpolar aromatic portion of the molecule makes it hydrophobic.[2]

Solution A: pH Adjustment (Protonation)

The amino group on 4-bromo-3-methylaniline is basic and can be protonated in an acidic medium to form a more soluble salt.[6][7] By lowering the pH of your aqueous solution, you can significantly increase the solubility of the amine.

Mechanism of Action: Acid-Base Chemistry

Amines act as weak bases in water, establishing an equilibrium that produces hydroxide ions.[7][8] By adding a strong acid, such as hydrochloric acid (HCl), this equilibrium is shifted towards the formation of the protonated amine, the 4-bromo-3-methylanilinium ion. This ionic salt is significantly more polar than the free base, leading to enhanced solubility in water.[6][9]

G cluster_0 Insoluble Free Base cluster_1 Soluble Salt A 4-Bromo-3-methylaniline (Sparingly Soluble) B 4-Bromo-3-methylanilinium Ion (Water Soluble) A->B + H⁺ (Acid) - OH⁻ (Base) B->A - H⁺ (Base) + OH⁻ (Acid)

Caption: Acid-base equilibrium of 4-bromo-3-methylaniline.

Experimental Protocol: pH-Mediated Solubilization

  • Preparation: Prepare a stock solution of a suitable acid (e.g., 1 M HCl).

  • Dispersion: Disperse the required amount of 4-bromo-3-methylaniline in your aqueous reaction medium.

  • Titration: Slowly add the acid stock solution dropwise while stirring vigorously.

  • Monitoring: Monitor the pH of the solution. Continue adding acid until the solid material is fully dissolved. A pH of 4 or lower is often effective for protonating amines.[10]

  • Caution: Be mindful that a low pH may not be compatible with all reaction conditions or subsequent experimental steps. After the reaction, the pH can be raised to recover the less soluble free amine if necessary.[6]

Solution B: Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[11][12]

Mechanism of Action: Polarity Matching

Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the nonpolar solute.[11] This approach is based on the principle of "like dissolves like."

G cluster_0 System Components cluster_1 Resulting Mixture A 4-Bromo-3-methylaniline (Hydrophobic) D Homogeneous Solution (Increased Solubility) A->D Mixing B Water (Polar) B->D Mixing C Co-solvent (e.g., Ethanol, DMSO) (Amphiphilic) C->D Mixing

Caption: Co-solvent effect on solubility.

Recommended Co-solvents:

  • Ethanol[13][14]

  • Dimethyl sulfoxide (DMSO)[13][14]

  • Polyethylene glycol (PEG), such as PEG 400[14]

Experimental Protocol: Co-solvent Method

  • Solvent Selection: Choose a co-solvent that is compatible with your reaction conditions.

  • Stock Solution: Dissolve the 4-bromo-3-methylaniline in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Addition: Slowly add the stock solution to your aqueous reaction medium with constant stirring.

  • Optimization: The final concentration of the co-solvent should be kept as low as possible to avoid interfering with the reaction. It is advisable to perform a preliminary test to determine the maximum tolerated co-solvent concentration. For cell-based assays, DMSO concentrations are typically kept below 1%.[14]

Issue 2: My reaction requires a neutral pH, and co-solvents are not compatible with my system.

Cause: Standard solubilization methods like pH adjustment and co-solvents are not universally applicable.

Solution: Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions through the formation of micelles.[15][16]

Mechanism of Action: Micellar Solubilization

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic compounds like 4-bromo-3-methylaniline can partition into this hydrophobic core, allowing them to be dispersed in the aqueous phase.[15][16][17]

Caption: Micellar solubilization of a hydrophobic compound.

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween 20, Tween 80), Cremophor EL[14]

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant-Assisted Solubilization

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Non-ionic surfactants are often preferred for biological applications due to their lower toxicity.

  • Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Dissolution: Add the 4-bromo-3-methylaniline to the surfactant solution and stir until it is fully dissolved. Gentle heating may aid in the dissolution process.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve 4-bromo-3-methylaniline in water by heating?

While heating can increase the solubility of many compounds, 4-bromo-3-methylaniline has a melting point of 80-82 °C.[5] In boiling water, it may melt but not fully dissolve, instead forming oily droplets.[7] Therefore, heating alone is unlikely to be a sufficient method for achieving a homogeneous aqueous solution.

Q2: Will forming the hydrochloride salt of 4-bromo-3-methylaniline affect its reactivity?

Yes, protonating the amino group will change its nucleophilicity and reactivity. The anilinium salt will be less reactive as a nucleophile compared to the free amine. This should be a key consideration when designing your reaction scheme.

Q3: Are there any safety concerns I should be aware of when handling 4-bromo-3-methylaniline?

Yes, 4-bromo-3-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[4] It can also cause skin and serious eye irritation.[4] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Q4: How can I confirm that I have successfully formed the hydrochloride salt?

The formation of the hydrochloride salt can be confirmed by various analytical techniques. A simple method is to observe the complete dissolution of the compound in the acidic aqueous solution. For more rigorous confirmation, you could isolate the salt and characterize it using techniques such as melting point analysis or NMR spectroscopy. The hydrochloride salt will have different physical properties compared to the free base.[18]

References

  • Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]

  • PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • National Institutes of Health. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • Study.com. (n.d.). When added to water, soluble amines will. Retrieved from [Link]

  • National Institutes of Health. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • National Institutes of Health. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • Vedantu. (n.d.). Aromatic amines are insoluble in water because. Retrieved from [Link]

  • ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]

  • YouTube. (2020, November 21). Chemistry 12 Chapter 13 Amines #Physical Properties of Amines #Solubility and Boiling Points. Retrieved from [Link]

  • Khan Academy. (2025, July 28). Physical properties of amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Semantic Scholar. (2017, September 1). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Retrieved from [Link]

  • Creative Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • ACS Publications. (1951). The Solubility of Aromatic Hydrocarbons in Water. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2021, January 27). Solubility of 4-bromo aniline in solvents? Retrieved from [Link]

  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubChem. (n.d.). 4-Bromo-3-methylaniline hydrochloride. Retrieved from [Link]

  • ACS Publications. (2026, January 7). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of 4-Bromo-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylanilin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during the Suzuki-Miyaura cross-coupling of 4-bromo-3-methylaniline. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 4-bromo-3-methylaniline is failing or giving very low yields. What are the primary causes of catalyst deactivation with this specific substrate?

A1: The Suzuki coupling with 4-bromo-3-methylaniline, an electron-rich aniline derivative, presents a unique set of challenges primarily centered around the first step of the catalytic cycle: oxidative addition.[1] The electron-donating nature of the methyl and amino groups increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1][2] This sluggish oxidative addition is a major bottleneck and can lead to catalyst deactivation through several pathways.

Key areas to investigate for catalyst deactivation include:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may be insufficient to promote oxidative addition with this electron-rich substrate.[1]

  • Reaction Conditions: Incomplete exclusion of oxygen, improper solvent choice, and suboptimal temperature can all contribute to catalyst decomposition.[1]

  • Reagent Quality: The purity of your reagents, especially the boronic acid and base, is critical. Impurities can act as catalyst poisons.[3][4]

  • Side Reactions: Competing reactions that consume the catalyst or starting materials can significantly lower your yield.

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black, which is finely divided palladium metal, is a clear sign of catalyst deactivation. It indicates that the Pd(0) species, the active form of the catalyst, is agglomerating and precipitating out of the solution, rendering it catalytically inactive.[5] This is often a consequence of the ligands being unable to effectively stabilize the Pd(0) nanoparticles.[5]

Causes and Solutions:

CauseExplanationRecommended Solution
Ligand Instability/Insufficiency The phosphine ligands may be oxidizing or dissociating from the palladium center, leaving the Pd(0) atoms exposed and prone to aggregation.[6]Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that bind more strongly to the palladium and provide better steric protection.[1][7]
Presence of Oxygen Trace amounts of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose to palladium black.[7]Ensure rigorous degassing of all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction duration.[1][7]
High Temperatures While elevated temperatures can promote the desired reaction, they can also accelerate ligand dissociation and catalyst decomposition.Optimize the reaction temperature. It may be beneficial to run the reaction at a slightly lower temperature for a longer period.

Troubleshooting Guide: A Deeper Dive

Issue 1: Slow or No Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-limiting step in the Suzuki coupling catalytic cycle.[8][9] With an electron-rich substrate like 4-bromo-3-methylaniline, this step is particularly challenging.

Troubleshooting Workflow for Sluggish Oxidative Addition:

cluster_start Problem: Low Conversion cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Low or No Product Formation Ligand Evaluate Ligand Choice Start->Ligand Is the ligand appropriate? Catalyst Assess Palladium Precursor Ligand->Catalyst Yes Bulky_Ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Ligand->Bulky_Ligands No Conditions Optimize Reaction Conditions Catalyst->Conditions Yes Precatalyst Employ a Pd(II) Precatalyst (e.g., Pd(OAc)2) Catalyst->Precatalyst Is the Pd source active? Temp_Solvent Screen Solvents and Temperature Conditions->Temp_Solvent Are conditions optimal? Base Optimize Base Conditions->Base Yes

Caption: A workflow to diagnose slow oxidative addition.

Detailed Protocols for Optimization:

  • Ligand Screening:

    • Set up parallel reactions in small vials.

    • To each vial, add 4-bromo-3-methylaniline (1.0 mmol), the boronic acid partner (1.2 mmol), and a strong, non-nucleophilic base like K₃PO₄ (2.0 mmol).[1]

    • Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a different phosphine ligand (2.5 mol%) to each vial. Test a range of ligands from simple PPh₃ to more sophisticated Buchwald ligands (SPhos, XPhos) and NHCs (IPr).

    • Add degassed solvent (e.g., dioxane/water 4:1, 5 mL).

    • Heat the reactions to 80-100 °C and monitor by TLC or LC-MS.

Issue 2: Catalyst Poisoning

Certain functional groups or impurities in the reaction mixture can irreversibly bind to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.

Common Catalyst Poisons and Mitigation Strategies:

PoisonSourceMitigation Strategy
Sulfur Compounds Can be present as impurities in reagents or solvents.[3][4]Use high-purity reagents and solvents. If sulfur contamination is suspected, consider treating the starting materials with a purification step.
Coordinating Functional Groups The aniline group of the substrate itself can coordinate to the palladium center, potentially inhibiting the reaction.The use of bulky ligands can often mitigate this by sterically hindering the coordination of the aniline.
Excess Halide Ions High concentrations of bromide or iodide can lead to the formation of inactive palladium-halide complexes.[10]Use the stoichiometric amount of the aryl halide.
Issue 3: Competing Side Reactions

Side reactions can consume starting materials or the catalyst, leading to lower yields and the formation of impurities.

Key Side Reactions and How to Minimize Them:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), which removes the nucleophilic partner from the reaction.[7][11]

    • Solution: Use anhydrous solvents and ensure the base is thoroughly dried.[7] While some water can be beneficial for Suzuki couplings, excess water can be detrimental.[1]

  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of oxygen.[7][10]

    • Solution: Rigorous exclusion of oxygen is the most effective way to minimize homocoupling.[7]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be mediated by the palladium catalyst.[10]

    • Solution: This is often a sign of a struggling catalytic cycle. Optimizing the ligand and other reaction conditions to favor the desired cross-coupling can suppress dehalogenation.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)-R(L2) PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product Aryl_Halide Ar-X (4-bromo-3-methylaniline) Aryl_Halide->PdII_Aryl Boronic_Acid R-B(OH)2 Boronic_Acid->PdII_Trans Base Base Base->PdII_Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.[8][9]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[8][12][13]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12][14]

References

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3247-3256. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Doubleday, W. W., et al. (2013). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 17(1), 126-132. [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • ACS Publications. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Bromo-3-methylaniline Hydrochloride

Welcome to the technical support center for the crystallization of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-Bromo-3-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystals of this compound. We will explore the critical parameters of crystallization, from solvent selection to impurity removal, grounded in scientific principles and extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of 4-Bromo-3-methylaniline hydrochloride.

Q1: What are the most suitable solvents for the recrystallization of 4-Bromo-3-methylaniline hydrochloride?

A1: The ideal solvent for recrystallization should exhibit high solubility for 4-Bromo-3-methylaniline hydrochloride at elevated temperatures and low solubility at room temperature or below.[1] For aniline hydrochlorides, which are salts, polar protic solvents are generally a good starting point.[1]

  • Ethanol/Water or Methanol/Water Mixtures: These mixed solvent systems are often effective.[1][2] The hydrochloride salt will typically have good solubility in the alcohol ("good" solvent) and lower solubility in water ("poor" solvent).[2] The ratio can be adjusted to achieve the optimal supersaturation for crystal growth.

  • Glacial Acetic Acid: This can be an effective solvent for some aniline hydrochlorides, though its reactivity and high boiling point should be considered.[3]

  • Water: For anilines with polar functional groups, water can be a suitable solvent.[1] However, the solubility of 4-Bromo-3-methylaniline hydrochloride in water at room temperature should be carefully evaluated to avoid significant yield loss.

It is crucial to select a solvent that does not react with the compound being purified.[1]

Q2: What are the common impurities I might encounter, and how do I remove them?

A2: Impurities in 4-Bromo-3-methylaniline hydrochloride can originate from the starting materials, side reactions during synthesis, or degradation.[4]

  • Unreacted Starting Materials: Residual 3-methylaniline or brominating agents may be present.

  • Isomeric Impurities: Bromination of 3-methylaniline can potentially lead to other bromo-methylaniline isomers.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.[4]

  • Process-Related Impurities: Residual solvents from the reaction or workup can be trapped in the crystals.[4]

Removal Strategies:

  • Recrystallization: This is the primary method for removing most impurities. The choice of solvent is critical for effective separation.

  • Charcoal Treatment: If the solution is colored due to oxidation byproducts, adding activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]

  • Acid-Base Extraction: Before crystallization, an acid-base workup can help remove non-basic impurities.[6]

Q3: How does pH affect the crystallization of 4-Bromo-3-methylaniline hydrochloride?

A3: The pH of the crystallization medium is a critical parameter. For the hydrochloride salt to crystallize, the solution must be acidic to ensure the aniline nitrogen remains protonated. If the pH becomes too high (basic), the free base of 4-Bromo-3-methylaniline will precipitate out, which is often an oil or an amorphous solid, rather than the desired crystalline hydrochloride salt. The solubility of aniline compounds is significantly influenced by pH.[7][8] Maintaining an acidic pH helps to suppress the solubility of the hydrochloride salt and promote crystallization.[9]

II. Troubleshooting Crystallization Problems

This section provides a structured approach to resolving common issues encountered during the crystallization of 4-Bromo-3-methylaniline hydrochloride.

Problem 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a supersaturated solution that precipitates as a liquid instead of forming an ordered crystal lattice.[5] This is a common issue with aniline salts.

Troubleshooting Workflow:

G start Compound 'Oils Out' reheat Reheat the solution to redissolve the oil. start->reheat add_solvent Add more of the 'good' solvent (e.g., ethanol) to increase solubility. reheat->add_solvent slow_cool Allow the solution to cool more slowly. add_solvent->slow_cool scratch Scratch the inside of the flask with a glass rod. slow_cool->scratch success Crystals Form slow_cool->success If successful seed Add a seed crystal. scratch->seed scratch->success If successful change_solvent Consider a different solvent system. seed->change_solvent If still no crystals seed->success If successful change_solvent->start G start Colored/Impure Crystals Obtained redissolve Redissolve crystals in a minimal amount of hot solvent. start->redissolve charcoal Add activated charcoal to the hot solution. redissolve->charcoal hot_filter Perform a hot filtration to remove charcoal and insoluble impurities. charcoal->hot_filter recrystallize Allow the filtrate to cool slowly and recrystallize. hot_filter->recrystallize wash Wash the collected crystals with a small amount of cold solvent. recrystallize->wash dry Dry the pure crystals. wash->dry pure_product High-Purity Crystals dry->pure_product

Caption: Protocol for purifying colored crystals.

Detailed Steps:

  • Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Slow Recrystallization: Allow the hot, clear filtrate to cool slowly to form pure crystals.

  • Washing: After collecting the crystals by filtration, wash them with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.

Problem 4: Low yield of recovered crystals.

Causality: A low yield can result from several factors, including using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration. [5] Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the solid. [1]Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. [5]2. Maximize Cooling: Cool the crystallization mixture in an ice bath after it has reached room temperature to maximize the recovery of the product.

  • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

III. Data Summaries

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but can be difficult to remove. [10]
Ethanol78HighA versatile polar solvent, often used in mixtures with water. [1]
Methanol65HighSimilar to ethanol but with a lower boiling point. [1]
Acetic Acid118HighCan be effective for salts, but is corrosive and has a high boiling point. [3]

IV. Experimental Protocols

Protocol 1: General Recrystallization of 4-Bromo-3-methylaniline Hydrochloride using an Ethanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-3-methylaniline hydrochloride. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in the troubleshooting section.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly and persistently turbid. [11]4. Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. [11]5. Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

V. References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from

  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis. Retrieved from

  • Reddit. (2014). Purify and dry aniline?. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane. Retrieved from

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Biomedical and Environmental Sciences. (n.d.). Recovery of Aniline from Wastewater by Nitrobenzene Extraction Enhanced with Salting-Out Effect. Retrieved from

  • MDPI. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. As a cornerstone of modern synthetic chemistry, its successful application is often pivotal. However, its sensitivity to various parameters can lead to frustratingly low conversions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: The reaction shows little to no conversion of starting material.
Q1: I've set up my Buchwald-Hartwig reaction, but I'm seeing very low or no product formation. What are the most common culprits?

Low conversion is a frequent issue that can often be traced back to a few critical factors related to the integrity of the catalytic system and the reaction environment.[1]

  • Inactive Catalyst: The active Pd(0) species is the engine of your reaction, and it is highly sensitive to oxygen.[1] Insufficiently inert conditions, impure or improperly dried reagents and solvents can rapidly deactivate the catalyst. The formation of a fine black precipitate, known as palladium black, is a visual indicator of catalyst decomposition.[1]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle. For sterically demanding substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often essential to promote the crucial reductive elimination step.[1][2]

  • Incorrect Base Selection or Stoichiometry: The base plays a multifaceted role, and its choice is critical.[3][4] Strong bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups.[5][6] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures.[5] The stoichiometry is also key; for substrates with acidic protons (like phenols), at least two equivalents of base are required.[1]

  • Inadequate Temperature: These reactions typically require heating to overcome activation barriers, generally in the range of 80-110 °C.[1][5] However, excessive heat (>120 °C) can lead to catalyst decomposition.[1]

Issue 2: My catalyst system seems to be the problem.
Q2: I suspect my palladium source is not forming the active Pd(0) catalyst efficiently. What should I do?

The generation of the active LPd(0) species is paramount. Using standard Pd(II) sources like Pd(OAc)₂ requires an in situ reduction step which can be unreliable.[1][5]

Recommendation: Switch to a palladium pre-catalyst. These are air-stable Pd(II) complexes that are designed to readily form the active Pd(0) species under the reaction conditions, often with weak bases at room temperature.[5] This provides a more reliable and reproducible entry into the catalytic cycle.

Palladium Pre-catalyst Generations and Their Activation:

Pre-catalyst GenerationActivation RequirementKey Advantages
G2 Weak bases (e.g., carbonates, phosphates) at room temperature.[5]Efficient activation with milder bases.
G3 Activated with weak bases; features a non-coordinating OMs ligand.[5]Broader ligand scope.
G4 Addresses potential catalyst inhibition from the carbazole leaving group in G3.[5]Solves specific inhibition issues.
Q3: I see a black precipitate in my reaction. What does this mean and how can I prevent it?

The formation of a black precipitate is likely palladium black, which is metallic palladium that has fallen out of the catalytic cycle.[1] This indicates catalyst "death" and can be caused by:

  • Presence of Oxygen: Rigorously degas your solvents and ensure your reaction vessel is under a positive pressure of an inert gas (Argon or Nitrogen).

  • Excessive Heat: As mentioned, temperatures above 120 °C can cause the catalyst to decompose.[1] Optimize the temperature to find a balance between reaction rate and catalyst stability.

  • Inappropriate Ligand-to-Metal Ratio: For phosphine ligands, it can be beneficial to use a slight excess of ligand relative to the palladium source to prevent catalyst deactivation, as amines themselves can sometimes act as ligands.

Issue 3: Choosing and optimizing the core reaction components.
Q4: How do I select the right ligand for my specific substrate combination?

Ligand selection is highly dependent on the nature of your amine and aryl halide.[7][8] A "one-size-fits-all" approach rarely works.

General Ligand Selection Principles:

Amine/Substrate ClassRecommended Ligand TypeExample LigandsRationale
Primary Aliphatic Amines Bulky, electron-rich biaryl phosphinesBrettPhos[6]Promotes reductive elimination and prevents β-hydride elimination.
Secondary Aliphatic Amines Bulky biaryl phosphines, ferrocenyl phosphinesXPhos, RuPhos, Josiphos-type[1][8]Accommodates increased steric bulk.
Aryl Amines Wide range, including biaryl phosphines and chelating bisphosphinesSPhos, Xantphos[1][9]Generally good success rates.[5]
Heteroaryl Amines Often require specialized, electron-rich and bulky ligandsRuPhos, BrettPhos[5][9]Overcomes challenges of pyridine coordination to Pd.[9]
Sterically Hindered Substrates Very bulky, electron-rich ligandsXPhos, RuPhos, SPhos[1][2]Overcomes steric hindrance in oxidative addition and reductive elimination.

For a systematic approach, consider running a high-throughput screen of different ligands.[10][11]

Q5: My reaction is sensitive to strong bases. What are my options?

If your substrates contain base-sensitive functional groups (e.g., esters, nitriles), strong bases like NaOtBu can be problematic.[6]

Alternative Basest to Consider:

  • Weaker Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are excellent alternatives that offer broader functional group tolerance.[5] Be aware that these may require higher reaction temperatures and catalyst loadings.[5]

  • Soluble Organic Bases: In some cases, organic bases like DBU can be used, especially in microwave reactions, although their efficacy can be substrate-dependent.[5][12]

The choice of base and solvent are often interdependent.[3][4] For instance, the effectiveness of an anionic base is influenced by the polarity of the solvent.[3][4]

Q6: What is the role of the solvent, and how do I choose the best one?

The solvent not only dissolves the reactants but also influences the stability of catalytic intermediates and the solubility of the base.[13][14][15]

  • Commonly Used Solvents: Toluene, dioxane, and THF are frequently employed.[5][6]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium center and should generally be avoided.[5]

  • Insolubility Issues: Poor solubility is a common and often underestimated reason for reaction failure.[5] If your starting materials are not dissolving, consider using a co-solvent system.

Visualizing the Process: The Catalytic Cycle and Troubleshooting Logic

Understanding the catalytic cycle is fundamental to rational troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_troubleshooting Troubleshooting Points Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) T_Decomp Catalyst Decomposition Pd0->T_Decomp Amine_complex [L-Pd(II)(Ar)(NHR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') T_OA Slow Oxidative Addition OA_complex->T_OA Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-Base-H+) Amido_complex->Pd0 Reductive Elimination T_RE Slow Reductive Elimination Amido_complex->T_RE Product Ar-NR'R''

Caption: The Buchwald-Hartwig catalytic cycle and key troubleshooting points.

A logical approach to troubleshooting is essential when initial attempts fail.

Troubleshooting_Flowchart start Low Conversion Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2) start->check_inert check_catalyst Catalyst Integrity Check check_inert->check_catalyst Atmosphere OK use_precatalyst Switch to Pd Pre-catalyst (e.g., G3, G4) check_catalyst->use_precatalyst Suspect In situ Activation Failure screen_ligands Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands Catalyst Source OK use_precatalyst->screen_ligands optimize_base Optimize Base (Strength & Stoichiometry) screen_ligands->optimize_base optimize_temp Optimize Temperature (80-110 °C) optimize_base->optimize_temp check_solubility Check Reagent Solubility optimize_temp->check_solubility success Reaction Successful check_solubility->success All Parameters Optimized

Caption: A decision tree for systematic troubleshooting of low conversion.

Experimental Protocols
Protocol 1: General Procedure for Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify a suitable ligand for your reaction.

  • Preparation: In an inert atmosphere glovebox, array a series of reaction vials. To each vial, add your aryl halide (1.0 equiv), a magnetic stir bar, and the base (e.g., K₃PO₄, 2.0 equiv).

  • Stock Solutions: Prepare stock solutions of the palladium pre-catalyst (e.g., G3-Pd pre-catalyst, 0.02 M in anhydrous toluene) and your amine (0.5 M in anhydrous toluene).

  • Ligand Dosing: To each designated vial, add the specific ligand to be tested (typically 1.2-2.4 mol % relative to the aryl halide).

  • Reaction Initiation: Add the palladium pre-catalyst stock solution (1 mol %) and the amine stock solution (1.2 equiv) to each vial.

  • Reaction Conditions: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: Rigorous Solvent Degassing

Ensuring an oxygen-free environment is critical.

  • Freeze-Pump-Thaw: Place your anhydrous solvent in a sturdy flask with a sidearm and a stopcock.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the stopcock to a high-vacuum line and evacuate the headspace for 10-15 minutes.

  • Thaw: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat: Repeat this cycle at least three times to ensure all dissolved oxygen has been removed.

  • Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

References
  • Troubleshooting low yield in Buchwald-Hartwig amination of 4-Bromo-3,5-dimethylphenol - Benchchem. (n.d.).
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). Retrieved January 11, 2026, from [Link]

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem. (n.d.).
  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. (2020). Chemistry World. Retrieved January 11, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 11, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved January 11, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved January 11, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2026). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019). Retrieved January 11, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved January 11, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig amination: Significance and symbolism. (2025). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 11, 2026, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved January 11, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Graduate School. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 11, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines - Benchchem. (n.d.).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Heck Reactions of 4-Bromo-3-methylaniline by GC-MS

Welcome to the technical support center for identifying byproducts in the Heck reaction of 4-Bromo-3-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying byproducts in the Heck reaction of 4-Bromo-3-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction and effectively troubleshoot unexpected results. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable solutions to common challenges.

Introduction: The Heck Reaction of 4-Bromo-3-methylaniline

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] When applying this reaction to a substrate like 4-Bromo-3-methylaniline, a versatile building block in pharmaceutical and materials science, a deep understanding of potential side reactions is crucial for optimizing yield and purity. This guide will focus on the identification of byproducts using the robust analytical technique of GC-MS.

The general Heck reaction follows a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][4] The cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6] Subsequent steps involve alkene coordination, migratory insertion, and β-hydride elimination to afford the desired substituted alkene and regenerate the active Pd(0) catalyst.[3][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Heck reaction of 4-Bromo-3-methylaniline and its subsequent analysis by GC-MS.

Q1: What are the expected major byproducts in the Heck reaction of 4-Bromo-3-methylaniline and how are they formed?

A1: Besides the desired coupled product, several byproducts can arise from competing reaction pathways. Understanding their origin is the first step in mitigating their formation.

  • Homocoupling of 4-Bromo-3-methylaniline: This results in the formation of 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine. This byproduct is often observed in palladium-catalyzed cross-coupling reactions and can be favored under certain conditions, such as high catalyst loading or the presence of oxygen which can facilitate the formation of Pd(II) species that promote homocoupling.[8]

  • Reduction of 4-Bromo-3-methylaniline: The starting material can be reduced to 3-methylaniline. This can occur via β-hydride elimination from a palladium-hydride intermediate, which can be generated in the catalytic cycle, followed by reductive elimination. The choice of base and solvent can influence the prevalence of this side reaction.

  • Alkene Isomerization: The alkene coupling partner can undergo isomerization, leading to a mixture of regioisomers in the final product.[7] This is often a result of reversible β-hydride elimination and re-insertion steps. Adding certain bases or silver salts can sometimes suppress this side reaction.[7]

  • Double Arylation of the Alkene: In some cases, particularly with electron-rich alkenes, a second molecule of the aryl halide can add to the initially formed product, leading to a diarylated alkene.

Below is a diagram illustrating the main reaction and potential side reactions.

Heck_Reaction_Byproducts cluster_main Main Heck Reaction cluster_side Side Reactions 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Desired_Product Coupled Product 4-Bromo-3-methylaniline->Desired_Product + Alkene [Pd(0)] Homocoupling Homocoupled Dimer 4-Bromo-3-methylaniline->Homocoupling [Pd] Reduction 3-methylaniline 4-Bromo-3-methylaniline->Reduction [Pd-H] Alkene Alkene Alkene->Desired_Product Isomerization Isomerized Product Desired_Product->Isomerization Reversible β-hydride elimination

Caption: Heck reaction of 4-Bromo-3-methylaniline and potential side reactions.

Q2: My GC-MS analysis shows several unexpected peaks. How can I go about identifying them?

A2: A systematic approach is key to identifying unknown peaks in your chromatogram.

  • Analyze the Mass Spectra: Carefully examine the mass spectrum of each unknown peak.

    • Molecular Ion (M+): Look for the molecular ion peak. For compounds containing bromine, you will see a characteristic M+ and M+2 isotopic pattern with roughly equal intensity.[9]

    • Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. For aniline derivatives, characteristic fragments often arise from cleavage of the C-N bond or loss of substituents from the aromatic ring.[10][11] For styrenyl derivatives, you might see fragments corresponding to the styrene cation.[12]

  • Consider Plausible Structures: Based on the mass spectral data and the known reactivity of your starting materials, propose plausible structures for the byproducts. For example, a peak with a mass corresponding to two units of your starting material minus two bromine atoms is likely the homocoupled product.

  • Utilize Mass Spectral Libraries: Compare the experimental mass spectra with entries in commercial (e.g., NIST, Wiley) or in-house mass spectral libraries.

  • Confirmation with Standards: If a potential byproduct is commercially available or can be synthesized, run a standard of that compound under the same GC-MS conditions to confirm its retention time and mass spectrum.

Q3: I am observing significant amounts of palladium black in my reaction, and the conversion is low. What is happening and how can I fix it?

A3: The formation of palladium black (aggregated Pd(0) particles) indicates that your catalyst is deactivating and precipitating out of the solution.[13] This leads to a lower concentration of the active soluble catalyst and, consequently, poor conversion.

Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Ligand Degradation or Insufficient Ligand Phosphine ligands, commonly used in Heck reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. An insufficient ligand-to-palladium ratio can also lead to catalyst aggregation.- Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Increase the ligand-to-palladium ratio. Common ratios range from 2:1 to 4:1.- Consider using more robust, sterically hindered, and electron-rich phosphine ligands like P(t-Bu)3, which can stabilize the Pd(0) center.[14]
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.- Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period.- Screen different solvents. Solvents like DMF, NMP, or dioxane can influence catalyst stability.[15]
Inappropriate Base The choice of base is critical. Some bases can interact with the catalyst in a detrimental way.- Screen different bases. Common choices include organic bases like triethylamine (Et3N) and inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[16]
Oxygen Contamination The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species and can also degrade phosphine ligands.- Degas your solvent and reagents thoroughly before use by bubbling with an inert gas or using freeze-pump-thaw cycles.[13]
Q4: My desired product peak is broad or tailing in the GC chromatogram. What could be the issue?

A4: Peak broadening or tailing in GC analysis often points to issues with the chromatographic system or interactions between the analyte and the system.[17]

Causes and Solutions:

GC_Troubleshooting Broad_Tailing_Peak Broad or Tailing Peak Active_Sites Active Sites in GC System Broad_Tailing_Peak->Active_Sites Cause Column_Overload Column Overload Broad_Tailing_Peak->Column_Overload Cause Improper_Installation Improper Column Installation Broad_Tailing_Peak->Improper_Installation Cause Solvent_Mismatch Solvent/Analyte Mismatch Broad_Tailing_Peak->Solvent_Mismatch Cause Solution_Active_Sites Use deactivated liner. Trim column front end. Active_Sites->Solution_Active_Sites Solution Solution_Column_Overload Dilute sample. Use a column with a thicker film. Column_Overload->Solution_Column_Overload Solution Solution_Improper_Installation Re-install column correctly. Improper_Installation->Solution_Improper_Installation Solution Solution_Solvent_Mismatch Use a more appropriate solvent or a column with a more compatible stationary phase. Solvent_Mismatch->Solution_Solvent_Mismatch Solution

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Isomeric Reactivity: 4-Bromo-3-methylaniline vs. 4-Bromo-2-methylaniline

Welcome to a detailed comparative analysis of two closely related but functionally distinct chemical intermediates: 4-Bromo-3-methylaniline and 4-Bromo-2-methylaniline. This guide is designed for researchers, process che...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of two closely related but functionally distinct chemical intermediates: 4-Bromo-3-methylaniline and 4-Bromo-2-methylaniline. This guide is designed for researchers, process chemists, and drug development professionals who rely on a nuanced understanding of isomeric reactivity to inform synthetic strategy. We will dissect the structural subtleties that govern the chemical behavior of these molecules, supported by experimental data and established chemical principles.

The position of a single methyl group transforms the reactivity profile of the bromoaniline core, influencing everything from basicity and nucleophilicity to the regioselectivity of aromatic substitutions. Furthermore, we will address the profound impact of salt formation, specifically comparing the reactivity of the free base anilines with 4-Bromo-3-methylaniline hydrochloride.

Section 1: Structural and Physicochemical Overview

At first glance, the two isomers are structurally very similar. However, the placement of the methyl group relative to the amine functionality is the critical differentiating factor. In 4-Bromo-2-methylaniline, the methyl group is ortho to the amine, whereas in 4-Bromo-3-methylaniline, it is in the meta position. This seemingly minor shift has significant steric and electronic consequences.

The hydrochloride salt of 4-Bromo-3-methylaniline introduces a protonated amine (-NH₃⁺), which fundamentally alters its electronic character from an activating, electron-donating group to a deactivating, electron-withdrawing group.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, margin=0];

} Caption: Structural comparison of the ortho- and meta-isomers and the hydrochloride salt.

Table 1: Physicochemical Properties

Property4-Bromo-2-methylaniline4-Bromo-3-methylaniline4-Bromo-3-methylaniline HCl
CAS Number 583-75-5[1]6933-10-4[2]202925-03-9[3]
Molecular Formula C₇H₈BrN[1]C₇H₈BrN[2]C₇H₉BrClN[3]
Molecular Weight 186.05 g/mol [1][4]186.05 g/mol [2]222.51 g/mol [3]
Appearance Powder, crystals, or chunks[4]White solid[5]Data not readily available
Melting Point 57-61 °C[4]~67 °C (Predicted)Data not readily available
pKa (Conjugate Acid) ~3.5 (Predicted, lower due to ortho-effect)~4.0 (Predicted)N/A

Section 2: Comparative Reactivity of the Free Amines

For a direct comparison of inherent reactivity, we must first consider both molecules as their free bases. The hydrochloride salt will be addressed separately as its reactivity is fundamentally different.

Basicity and Nucleophilicity of the Amino Group: The Ortho-Effect

The most striking difference in reactivity originates from the "ortho-effect" exhibited by 4-Bromo-2-methylaniline.[6]

  • Expertise & Experience: In substituted anilines, any group in the ortho position relative to the amine will sterically hinder the protonation of the nitrogen atom.[7][8] When the amine accepts a proton to form its conjugate acid (-NH₃⁺), the geometry changes, and the hydrogen atoms on the nitrogen clash with the adjacent methyl group. This steric strain destabilizes the conjugate acid, making the parent amine a weaker base.[7] Consequently, 4-Bromo-3-methylaniline is a stronger base than 4-Bromo-2-methylaniline.

This difference in basicity directly correlates with the nucleophilicity of the amine's lone pair. The sterically encumbered amine of the 2-methyl isomer is less accessible to electrophiles. In reactions like acylation, alkylation, or sulfonylation, 4-Bromo-2-methylaniline will react significantly slower than its 3-methyl counterpart.

This protocol is designed to qualitatively and quantitatively demonstrate the difference in nucleophilicity. By reacting an equimolar mixture of the two isomers with a limited amount of acetylating agent, the ratio of the products will directly reflect their relative reaction rates.

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

} Caption: Workflow for a competitive N-acetylation experiment.

Expected Outcome: The analysis will show a significantly higher conversion of 4-Bromo-3-methylaniline to its corresponding acetamide, confirming its greater nucleophilicity.

Electrophilic Aromatic Substitution (EAS)

The amine group is one of the most powerful activating, ortho/para-directing groups in electrophilic aromatic substitution due to the ability of its lone pair to donate electron density and stabilize the cationic intermediate (arenium ion).[9] This potent activating effect often leads to polysubstitution, a common challenge when working with anilines.[10][11]

  • Trustworthiness: A reliable synthetic strategy to avoid over-bromination or other polysubstitutions is to temporarily "tame" the amine's activating potential. This is achieved by converting it to an amide (e.g., an acetanilide) prior to the EAS reaction. The amide is still an ortho/para-director, but it is significantly less activating because the nitrogen lone pair is also delocalized onto the adjacent carbonyl oxygen.[12] The amine can be easily regenerated by hydrolysis after the substitution step.

Let's analyze the directing effects on each isomer:

dot graph TD { graph [splines=ortho, nodesep=0.8]; node [shape=none, margin=0];

} Caption: Regioselectivity in Electrophilic Aromatic Substitution.

  • 4-Bromo-2-methylaniline: The powerful directing effect of the amine group to its open ortho position (C6) is the dominant factor. The weaker directing effects of the methyl and bromo groups are largely overridden.

  • 4-Bromo-3-methylaniline: The directing effects of the amine and the methyl group are cooperative, both strongly activating the C2 and C6 positions. This isomer is likely to undergo EAS more readily and may be more prone to disubstitution if the reaction is not carefully controlled.

Palladium-Catalyzed Cross-Coupling

The Carbon-Bromine bond in both isomers is a versatile handle for forming new Carbon-Carbon or Carbon-Heteroatom bonds via transition-metal catalysis, such as Suzuki, Heck, or Sonogashira couplings.[13]

The reactivity of the C-Br bond is primarily influenced by the electronic environment. In both isomers, the bromine is para to the strongly electron-donating amine group, which generally makes oxidative addition of a Palladium(0) catalyst more facile compared to an electron-poor aryl bromide. The steric differences between the two isomers are less likely to have a major impact on the reactivity of the C-Br bond, as the key substituents are not in the ortho positions relative to the bromine.

This protocol is adapted from a documented procedure and serves as a robust starting point for coupling either isomer.[14][15][16]

  • Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2-methylaniline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base like Na₂CO₃ or K₃PO₄.[14][15]

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C.

  • Monitoring: Track the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Diazotization

As primary aromatic amines, both isomers readily undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[17][18] This reaction converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻), an exceptionally versatile intermediate. The diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) through subsequent reactions (e.g., Sandmeyer, Schiemann). There are no significant steric or electronic factors in either isomer that would be expected to impede the diazotization reaction itself.

Section 3: The Influence of the Hydrochloride Salt

The use of 4-Bromo-3-methylaniline hydrochloride introduces a completely different reactivity profile compared to its free base.

  • Loss of Nucleophilicity: The lone pair on the nitrogen is bonded to a proton, meaning the amine is no longer a nucleophile and will not undergo reactions like acylation.

  • Ring Deactivation for EAS: The -NH₃⁺ group is a powerful electron-withdrawing group through induction (-I effect). This removes electron density from the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution. Reactions that proceed easily with the free amine will not occur or will require extremely harsh conditions.

  • Meta-Directing Influence: As a deactivating group, the -NH₃⁺ group directs incoming electrophiles to the meta positions (C3 and C5). This is in direct conflict with the ortho/para-directing influence of the methyl and bromo groups, leading to complex and often unselective product mixtures if a reaction can be forced.

Authoritative Grounding: For nearly all synthetic applications where the reactivity of the aniline is desired (EAS, acylation, diazotization), the hydrochloride salt must first be neutralized to the free base.

  • Dissolve 4-Bromo-3-methylaniline hydrochloride in water.

  • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution, dropwise with stirring until the solution becomes basic (test with pH paper).

  • The free aniline will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure to yield the free base, 4-Bromo-3-methylaniline.

Conclusion

The reactivity of 4-Bromo-3-methylaniline and 4-Bromo-2-methylaniline is a clear illustration of how subtle isomeric changes dictate chemical behavior.

Table 2: Summary of Reactivity Comparison

Reaction Type4-Bromo-2-methylaniline (ortho-isomer)4-Bromo-3-methylaniline (meta-isomer)Key Differentiating Factor
Basicity / Nucleophilicity Weaker base, less nucleophilic.Stronger base, more nucleophilic.Ortho-effect: Steric hindrance from the C2-methyl group destabilizes the conjugate acid and blocks access to the amine.[6][7][8]
Electrophilic Substitution Strongly directed to the C6 position.Strongly directed to the C2 and C6 positions.Cooperative directing effects in the 3-methyl isomer make it potentially more reactive.
Cross-Coupling (at C-Br) Good substrate.Good substrate.Minimal difference expected as the key substituents are not ortho to the bromine.
Diazotization Readily undergoes reaction.Readily undergoes reaction.No significant difference expected.
Reactivity as HCl Salt N/ANon-nucleophilic; aromatic ring is strongly deactivated and meta-directing.Protonation of the amine group completely reverses its electronic and functional character.
  • 4-Bromo-2-methylaniline is defined by the steric hindrance around its amino group, making it less basic and a poorer nucleophile. Its regioselectivity in EAS is sharply focused on the C6 position.

  • 4-Bromo-3-methylaniline behaves as a more "standard" substituted aniline, with higher basicity and nucleophilicity. Its reactivity in EAS is high, with strong activation at two positions (C2 and C6).

  • 4-Bromo-3-methylaniline hydrochloride is, for synthetic purposes, a protected and deactivated form. It must be converted to the free base to engage in the vast majority of characteristic aniline reactions.

This guide provides the foundational understanding necessary to select the appropriate isomer and reaction conditions for your specific synthetic target, ensuring efficiency, selectivity, and success in your research and development endeavors.

References

  • Wikipedia. Ortho effect. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • PubChem. 4-Bromo-2-methylaniline. [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation.. [Link]

  • ResearchGate. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

  • PubChem. 4-Bromo-3-methylaniline. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • Otto Chemie Pvt. Ltd. 4-Bromo-2-methylaniline, 97% 583-75-5. [Link]

  • SpectraBase. 4-Bromo-2-methylaniline hydrochloride. [Link]

  • PubChem. 4-Bromo-3-methylaniline hydrochloride. [Link]

  • ResearchGate. Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Asian Journal of Chemistry. Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • University of Missouri–St. Louis. 16. Electrophilic Aromatic Substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methylaniline: A Key Organic Synthesis Intermediate for Pharmaceuticals and Agrochemicals. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Bromo-2-methylaniline (CAS 583-75-5): Properties and Handling. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

  • University of Calcutta. Organic Chemistry-4. [Link]

  • YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • PubChem. 4-Bromoaniline. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Substituted Bromoanilines in Cross-Coupling Reactions: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Subst...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Substituted bromoanilines represent a critical class of reagents, offering a versatile platform for the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and functional materials. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, where the nature and position of substituents on the bromoaniline ring can dramatically influence reactivity, selectivity, and overall efficiency.

This guide provides a comparative analysis of the performance of substituted bromoanilines in four of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. By delving into the electronic and steric effects of substituents, we aim to provide a framework for rational substrate selection and reaction optimization, empowering researchers to navigate the nuances of these transformative reactions with greater confidence and success.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of a substituted bromoaniline in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. These effects primarily influence the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[1]

Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density, which can slow down the oxidative addition step.

Steric Effects: The steric hindrance around the bromine atom can significantly impact the approach of the bulky palladium catalyst. Ortho-substituents, regardless of their electronic nature, can sterically encumber the reaction center, often leading to lower reaction rates and yields compared to their meta- and para-isomers. However, the use of bulky phosphine ligands on the palladium catalyst can sometimes mitigate these steric challenges.

The following sections will dissect the performance of various substituted bromoanilines in specific cross-coupling reactions, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[2] The reaction of a substituted bromoaniline with an organoboron reagent, such as a boronic acid or its ester, offers a direct route to biaryl and substituted aniline scaffolds.

Comparative Performance of Substituted Bromoanilines in Suzuki-Miyaura Coupling

The electronic nature of the substituent on the bromoaniline has a pronounced effect on the efficiency of the Suzuki-Miyaura coupling.

Bromoaniline Substituent (Position)Coupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-HPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O12~85[3]
4-OCH₃Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O12>95[3]
4-NO₂Phenylboronic acidPd-poly(AA) hybridK₃PO₄Toluene/H₂O10High[4]
2-FPhenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane16~92[3]
2-CH₃Phenylboronic acidCataCXium A Pd G3K₂CO₃2-MeTHF191[5]
2-NO₂Phenylboronic acidCataCXium A Pd G3K₂CO₃2-MeTHF-Good[5]

Analysis of Performance:

  • Electron-donating groups at the para-position, such as the methoxy group in 4-bromoanisole, can lead to excellent yields, demonstrating that while EDGs may slightly deactivate the aryl bromide towards oxidative addition, the overall reaction efficiency can be very high with an appropriate catalyst system.[3]

  • Electron-withdrawing groups , exemplified by the nitro group in 4-bromonitrobenzene, generally enhance the rate of oxidative addition, often leading to high yields in shorter reaction times.[4]

  • Ortho-substituents , such as fluorine and methyl groups, can be well-tolerated, affording high yields.[3][5] The use of specialized ligands, like SPhos or the one in the CataCXium A palladacycle, is often crucial to overcome potential steric hindrance and achieve high efficiency.[3][5] Unprotected ortho-bromoanilines have been shown to be viable substrates, which is advantageous as it eliminates the need for protection-deprotection steps.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline with Phenylboronic Acid

This protocol is adapted from established methodologies for similar substrates.[3]

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-2-fluoroaniline, phenylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Bromide Ar-Br (Substituted Bromoaniline) Aryl_Bromide->Oxidative_Addition Pd_II_Complex Ar-Pd(II)L_n-Br Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Pd_II_Aryl_R Ar-Pd(II)L_n-R Transmetalation->Pd_II_Aryl_R Reductive_Elimination Reductive Elimination Pd_II_Aryl_R->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Catalytic Cycle of the Suzuki-Miyaura Reaction

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of C-N bonds.[6] This reaction is particularly important in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.

Comparative Performance of Substituted Bromoanilines in Buchwald-Hartwig Amination

The reactivity of substituted bromoanilines in the Buchwald-Hartwig amination is highly dependent on the electronic nature of the substituents and the steric environment of the C-Br bond.

Bromoaniline Substituent (Position)Amine Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-H (Bromobenzene)MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100High[7]
2-Br, 5-CF₃Various amines[Pd(tBu-XPhos)G1]NaOtBuToluene80-110Good[8]
4-Br, 2-FMorpholinePd(OAc)₂ / BINAPNaOtBuToluene100~90[3]
3-Br (on pyridine)Various aminesPd₂(dba)₃ / BINAPNaOtBuToluene80-110Good[1]

Analysis of Performance:

  • Electron-withdrawing groups , such as the trifluoromethyl group in 2-bromo-5-(trifluoromethyl)aniline, activate the aryl bromide towards oxidative addition, making them excellent substrates for Buchwald-Hartwig amination.[8][9]

  • Steric hindrance from ortho-substituents can be a significant challenge. However, the use of bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, and their derivatives has proven to be highly effective in promoting the coupling of sterically demanding substrates.[8]

  • The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed to facilitate the deprotonation of the amine coupling partner.[1][8]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline with Morpholine

This protocol is a general procedure adapted from literature for electron-deficient aryl bromides.[8]

Materials:

  • 2-Bromo-5-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • [Pd(tBu-XPhos)G1] precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add 2-bromo-5-(trifluoromethyl)aniline, NaOtBu, and the palladium precatalyst.

  • Remove the tube from the glovebox, add anhydrous toluene and then morpholine via syringe under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Bromide Ar-Br (Substituted Bromoaniline) Aryl_Bromide->Oxidative_Addition Pd_II_Complex Ar-Pd(II)L_n-Br Oxidative_Addition->Pd_II_Complex Amine_Coordination Amine Coordination & Deprotonation Pd_II_Complex->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)L_n-NR₂ Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR₂ (Arylamine) Reductive_Elimination->Product

Catalytic Cycle of the Buchwald-Hartwig Amination

Heck Reaction: Olefin Arylation for Substituted Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[10] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in various synthetic endeavors.

Comparative Performance of Substituted Bromoanilines in the Heck Reaction

The success of the Heck reaction with substituted bromoanilines is influenced by both the electronic properties of the bromoaniline and the nature of the alkene coupling partner.

Bromoaniline Substituent (Position)AlkeneCatalystBaseSolventTemperature (°C)Yield (%)Reference
4-H (Bromobenzene)StyrenePd(OAc)₂Cs₂CO₃Dioxane8099[6]
4-Br, 2-Fn-Butyl acrylatePd(OAc)₂Et₃NDMF100~80[3]
4-OCH₃StyrenePdCl₂Aliquat-336/Na₂CO₃DMF/H₂O10075[11]
4-NO₂StyrenePdCl₂Aliquat-336/Na₂CO₃DMF/H₂O10092[11]

Analysis of Performance:

  • Electron-withdrawing groups on the bromoaniline, such as a nitro group, generally lead to higher yields in the Heck reaction, consistent with an accelerated rate of oxidative addition.[11]

  • Electron-donating groups , like a methoxy group, can result in lower yields compared to their electron-withdrawing counterparts under similar conditions.[11]

  • The regioselectivity of the Heck reaction is a critical consideration. With monosubstituted alkenes, the arylation typically occurs at the less substituted carbon atom to give the (E)-isomer, primarily due to steric factors.[10]

Experimental Protocol: Heck Reaction of 4-Bromoaniline with Styrene

This protocol is a generalized procedure based on established methods.[6][11]

Materials:

  • 4-Bromoaniline (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask, add 4-bromoaniline and Pd(OAc)₂.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Bromide Ar-Br (Substituted Bromoaniline) Aryl_Bromide->Oxidative_Addition Pd_II_Complex Ar-Pd(II)L_n-Br Oxidative_Addition->Pd_II_Complex Migratory_Insertion Migratory Insertion Pd_II_Complex->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Pd_Alkyl_Complex R-CH₂-CH(Ar)-Pd(II)L_n-Br Migratory_Insertion->Pd_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Pd_Alkyl_Complex->Beta_Hydride_Elimination Product Ar-CH=CHR (Substituted Alkene) Beta_Hydride_Elimination->Product Pd_Hydrido_Complex H-Pd(II)L_n-Br Beta_Hydride_Elimination->Pd_Hydrido_Complex Reductive_Elimination_Base Reductive Elimination Pd_Hydrido_Complex->Reductive_Elimination_Base Base Base Base->Reductive_Elimination_Base Reductive_Elimination_Base->Pd0 Regeneration

Catalytic Cycle of the Heck Reaction

Sonogashira Coupling: Accessing Alkynylated Anilines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[12] This reaction is of great value for the synthesis of conjugated systems and natural products.

Comparative Performance of Substituted Bromoanilines in Sonogashira Coupling

The efficiency of the Sonogashira coupling is sensitive to the electronic properties of the bromoaniline and the reaction conditions, particularly the presence of a copper co-catalyst.

Bromoaniline Substituent (Position)AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
3-Br (on 2-aminopyridine)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100High[13]
4-Iodoaniline (for comparison)PhenylacetyleneCu(OTf)₂ / Ligand--130High[1]
4-BrPhenylacetylenePdCl₂(PPh₃)₂TBAF(solvent-free)-Moderate-Excellent
4-BrPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRTGood

Analysis of Performance:

  • Electron-withdrawing groups on the aryl halide generally accelerate the Sonogashira reaction.[12]

  • The traditional Sonogashira coupling employs a copper(I) co-catalyst , which facilitates the formation of a copper acetylide intermediate, enhancing the transmetalation step.[13] However, copper-free conditions have also been developed and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts.

  • The choice of base is crucial, with amines such as triethylamine often serving as both the base and a co-solvent.[13]

Experimental Protocol: Sonogashira Coupling of 3-Bromoaniline with Phenylacetylene

This protocol is a representative procedure for a copper-cocatalyzed Sonogashira reaction.[13]

Materials:

  • 3-Bromoaniline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a Schlenk flask, add 3-bromoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling Pd_Cycle Palladium Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Bromide Ar-Br (Substituted Bromoaniline) Aryl_Bromide->Oxidative_Addition Pd_II_Complex Ar-Pd(II)L_n-Br Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation Cu_Acetylide Cu-C≡C-R Cu_Acetylide->Transmetalation Cu_Acetylide->Transmetalation Pd_II_Alkynyl Ar-Pd(II)L_n-C≡C-R Transmetalation->Pd_II_Alkynyl CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Pd_II_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-C≡C-R (Arylalkyne) Reductive_Elimination->Product Cu_Cycle Copper Cycle Alkyne_Deprotonation Alkyne Deprotonation CuX->Alkyne_Deprotonation Alkyne H-C≡C-R Alkyne->Alkyne_Deprotonation Base Base Base->Alkyne_Deprotonation Alkyne_Deprotonation->Cu_Acetylide

Catalytic Cycles of the Sonogashira Reaction

Conclusion: A Roadmap for Synthetic Success

The cross-coupling of substituted bromoanilines is a cornerstone of modern organic synthesis, providing access to a vast array of valuable molecular scaffolds. A thorough understanding of the electronic and steric effects of substituents on the bromoaniline ring is crucial for predicting reactivity and optimizing reaction conditions.

  • Electron-withdrawing groups generally enhance the reactivity of bromoanilines in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.

  • Electron-donating groups can have a deactivating effect, but high yields can often be achieved with the appropriate choice of catalyst and reaction conditions.

  • Steric hindrance , particularly from ortho-substituents, can impede reactivity, necessitating the use of bulky, electron-rich ligands to promote efficient coupling.

By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions in the selection of substituted bromoanilines and the design of their synthetic strategies. This knowledge empowers the synthetic chemist to navigate the complexities of cross-coupling reactions with greater control and to accelerate the discovery and development of novel molecules with impactful applications.

References

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]

  • The Sonogashira cross coupling reactions of 3 with terminal alkynes. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (2012). National Institutes of Health. [Link]

  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. Scite.ai. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2016). National Institutes of Health. [Link]

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (2006). PubMed. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. ResearchGate. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2022). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]

  • Electron withdrawing and donating groups for meta, para, ortho. (2024). Reddit. [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (2023). National Institutes of Health. [Link]

  • Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Organic Chemistry Portal. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]

  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate. [Link]

  • Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts. ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). National Institutes of Health. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 4-Bromo-3-methylaniline Hydrochloride for Pharmaceutical Applications

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the intricate landscape of pharmaceutical development, the quality of the final drug product is inextricably linked to the purity of its starting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of the final drug product is inextricably linked to the purity of its starting materials and intermediates. 4-Bromo-3-methylaniline, and its hydrochloride salt (CAS No: 202925-03-9), serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a reactive amine group and a bromine-substituted aromatic ring, makes it a versatile precursor for constructing more complex molecules.[2] However, this reactivity also presents a potential for the formation of various impurities during synthesis and storage.

The presence of even trace levels of impurities can have profound implications, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of the purity of all raw materials used in pharmaceutical manufacturing.[3][4][5][6]

This guide provides an in-depth, technically-grounded comparison of essential analytical techniques for the comprehensive purity validation of 4-Bromo-3-methylaniline hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the scientific rationale behind a multi-faceted, self-validating approach to purity assessment. Our objective is to demonstrate that a single analytical technique is insufficient; true quality assurance is achieved through the strategic integration of orthogonal methods.

Pillar 1: The Orthogonal Approach to Purity Validation

The fundamental principle of robust purity validation lies in the application of multiple, diverse analytical techniques. This "orthogonal" approach ensures that impurities with different physicochemical properties are detected and quantified. Each method provides a unique perspective on the sample, and their collective data builds a comprehensive and trustworthy purity profile. The validation of these analytical procedures must demonstrate their fitness for purpose, covering parameters like specificity, linearity, accuracy, precision, and range, as outlined in the ICH Q2(R2) guideline.[4][6]

Purity_Validation_Workflow cluster_0 Sample & Initial Assessment cluster_1 Structural Confirmation & Identification cluster_2 Quantification of Impurities cluster_3 Final Purity Assessment Sample Receipt of 4-Bromo-3-methylaniline HCl Batch Visual Visual Inspection (Color, Appearance) Sample->Visual NMR NMR Spectroscopy (¹H, ¹³C) Visual->NMR FTIR FTIR Spectroscopy Visual->FTIR Identity Identity Confirmation NMR->Identity FTIR->Identity HPLC HPLC-UV (Organic Impurities) Identity->HPLC GCMS GC-MS (Volatile & Semi-Volatile Impurities) Identity->GCMS KF Karl Fischer Titration (Water Content) Identity->KF TGA TGA (Residual Solvents) Identity->TGA Data Data Compilation & Analysis HPLC->Data GCMS->Data KF->Data TGA->Data Purity Purity Calculation (Mass Balance) Data->Purity Report Certificate of Analysis (CoA) Generation Purity->Report Impurity_Detection_Logic cluster_organic Organic Impurities cluster_inorganic Inorganic & Residuals cluster_methods Analytical Techniques Impurity Potential Impurities in 4-Bromo-3-methylaniline HCl StartingMaterials Starting Materials (e.g., m-Toluidine) Impurity->StartingMaterials Byproducts Isomeric By-products (e.g., 2-Bromo-5-methylaniline) Impurity->Byproducts Degradants Degradation Products Impurity->Degradants Water Water Impurity->Water Solvents Residual Solvents (e.g., Toluene, Dichloromethane) Impurity->Solvents HPLC HPLC StartingMaterials->HPLC GCMS GC-MS StartingMaterials->GCMS NMR NMR StartingMaterials->NMR Byproducts->HPLC Byproducts->GCMS Byproducts->NMR Degradants->HPLC Degradants->NMR KF Karl Fischer Water->KF Solvents->GCMS TGA TGA Solvents->TGA

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromo-methylaniline Isomers

Abstract The structural elucidation of isomeric compounds is a fundamental challenge in chemical analysis, particularly within the pharmaceutical and materials science sectors where bromo-methylaniline isomers serve as c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of isomeric compounds is a fundamental challenge in chemical analysis, particularly within the pharmaceutical and materials science sectors where bromo-methylaniline isomers serve as critical building blocks.[1] The subtle differences in the substitution patterns on the aniline ring necessitate a multi-faceted spectroscopic approach for unambiguous identification. This guide provides an in-depth comparison of the key spectroscopic signatures of various bromo-methylaniline isomers using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals to confidently distinguish between these closely related molecules.

Introduction: The Isomeric Challenge

Aniline and its derivatives are foundational motifs in a vast array of chemical products, including pharmaceuticals, dyes, and polymers.[2] Bromo-methylaniline, with the molecular formula C₇H₈BrN, exists in numerous isomeric forms depending on the relative positions of the bromo, methyl, and amino groups on the benzene ring. These isomers, while possessing the same molecular weight, can exhibit vastly different chemical reactivity, biological activity, and physical properties. Consequently, their precise characterization is paramount for ensuring the identity, purity, and efficacy of the final product.[2]

This guide focuses on the application of four primary spectroscopic techniques to differentiate these isomers. We will explore how the electronic environment of each nucleus and bond is uniquely influenced by the specific arrangement of the substituents, giving rise to distinct and identifiable spectroscopic fingerprints.

Caption: A logical workflow for the spectroscopic identification of an unknown isomer.

Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for acquiring high-quality data.

Protocol 1: NMR Sample Preparation and Acquisition [2]1. Sample Preparation: Accurately weigh 5-10 mg of the purified bromo-methylaniline isomer. 2. Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. 3. Instrumentation: Use a 300-600 MHz NMR spectrometer. 4. ¹H NMR Parameters:

  • Pulse Sequence: Standard single pulse (zg30).
  • Number of Scans: 16-64 (adjust for concentration).
  • Relaxation Delay (d1): 2-5 seconds.
  • Spectral Width: -2 to 12 ppm.
  • ¹³C NMR Parameters:
  • Pulse Sequence: Proton-decoupled (e.g., zgpg30).
  • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).
  • Relaxation Delay (d1): 2 seconds.
  • Spectral Width: 0 to 220 ppm.
  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

Protocol 2: Mass Spectrometry (ESI-MS) Data Acquisition [2]1. Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Addition of 0.1% formic acid can aid in protonation for positive ion mode. 2. Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS). 3. Ionization Mode: Positive ion mode is common for anilines to detect the [M+H]⁺ ion. 4. Data Acquisition: Infuse the sample directly or inject via an LC system. Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300) to observe the molecular ion cluster. 5. Analysis: Look for the characteristic [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity at m/z 186 and 188.

Protocol 3: Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a single drop is sufficient. [3][4]2. Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans.

  • Spectral Range: Scan from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands as outlined in Table 2.

Conclusion

While each spectroscopic technique provides valuable information, a single method is rarely sufficient for the absolute identification of bromo-methylaniline isomers. Mass spectrometry unequivocally confirms the molecular formula and the presence of a single bromine atom. Infrared spectroscopy validates the existence of the core amine and aromatic functionalities. However, it is the detailed analysis of coupling patterns and chemical shifts in ¹H and ¹³C NMR spectroscopy that provides the definitive evidence to distinguish the precise substitution pattern on the aromatic ring. By employing the integrated workflow and validated protocols described in this guide, researchers can confidently and accurately elucidate the structure of any given bromo-methylaniline isomer, ensuring the integrity and quality of their scientific endeavors.

References

  • Vertex AI Search. (2026). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Bromo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. Retrieved from [Link]

  • Stejskal, J., & Trchová, M. (2012). Synthesis and spectroscopic properties of aniline tetramers. Journal of Polymer Science Part A: Polymer Chemistry, 50(3), 576-584.
  • Al-Otaibi, J. S. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 113-119.
  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • PubChem. (n.d.). 3-Bromo-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248-5252.
  • Al-Hamdani, A. A. S., et al. (2022). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Egyptian Journal of Chemistry, 65(10), 45-52.
  • Chem-Space. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). 3-Bromo-N-methylaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA).
  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF. Retrieved from [Link]

  • Saadi, L., et al. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Journal of Medicinal and Chemical Sciences, 6(4), 720-732.
  • ResearchGate. (n.d.). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Wang, S. Y., et al. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 8(11), 4258–4268.
  • ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline.
  • ResearchGate. (n.d.).
  • LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR).
  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • ResearchGate. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

Sources

Validation

A Comparative Guide to the Reactivity of 4-bromo-3-methylaniline vs. 4-chloro-3-methylaniline for the Synthetic Chemist

For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a sy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated anilines are indispensable building blocks, offering versatile handles for a myriad of chemical transformations. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related and synthetically valuable compounds: 4-bromo-3-methylaniline and 4-chloro-3-methylaniline.

This document moves beyond a simple cataloging of facts to provide a nuanced understanding of the subtle yet significant differences in the chemical behavior of these two reagents. We will delve into the fundamental principles governing their reactivity and present supporting experimental data and detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Decisive Influence of the Halogen: Core Reactivity Principles

The primary divergence in the reactivity of 4-bromo-3-methylaniline and 4-chloro-3-methylaniline is rooted in the intrinsic properties of the carbon-halogen bond and the electronic nature of the halogen substituent. The interplay of the inductive and resonance effects of the halogen, amino, and methyl groups dictates the electron density of the aromatic ring and its susceptibility to various reagents.

The amino group is a potent activating group and is ortho-, para- directing in electrophilic aromatic substitutions. The methyl group is also an activating, ortho-, para- directing group. The halogen atoms, while deactivating overall due to their inductive electron-withdrawing effect, are also ortho-, para- directing because of their ability to donate a lone pair of electrons through resonance.

A crucial factor in many reactions is the strength of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker than the C-Cl bond, a fact that has profound implications for reactions where the cleavage of this bond is a key step.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

BondBond Dissociation Energy (kcal/mol)
Phenyl-Cl97.1
Phenyl-Br84.0

This difference in bond strength is a primary determinant of the relative reactivity of the two compounds in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In these reactions, the reactivity of the aryl halide is of paramount importance.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, which involves the cleavage of the C-X bond, is often the rate-determining step of the reaction.

Given that the C-Br bond is weaker than the C-Cl bond, 4-bromo-3-methylaniline is expected to undergo oxidative addition more readily than 4-chloro-3-methylaniline. This translates to faster reaction rates and often allows for the use of milder reaction conditions and lower catalyst loadings.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Rate-Determining) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2 / Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Table 2: Representative Comparison of Reactivity in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-methylanilinePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O904>95
4-Chloro-3-methylanilinePhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane11018~85

This data is representative and compiled from typical outcomes for aryl bromides vs. chlorides in Suzuki-Miyaura couplings. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methylaniline with Phenylboronic Acid

Materials:

  • 4-Bromo-3-methylaniline (1.0 mmol, 186 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene and water (degassed) to the flask via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] Similar to the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] Consequently, 4-bromo-3-methylaniline is a more reactive substrate than 4-chloro-3-methylaniline in this transformation. The higher reactivity of the bromo derivative often translates to higher yields, shorter reaction times, and the ability to use a broader range of amines, including less nucleophilic ones.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ [Ar-Pd(II)L2(HNR'R'')]⁺X⁻ Ar-Pd(II)L2-X->[Ar-Pd(II)L2(HNR'R'')]⁺X⁻ Amine Coordination Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') [Ar-Pd(II)L2(HNR'R'')]⁺X⁻->Ar-Pd(II)L2(NR'R'') Deprotonation (Base) Ar-Pd(II)L2(NR'R'')->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L2(NR'R'')->Ar-NR'R'' Product SNAr_Mechanism Aryl_Halide Ar-X Meisenheimer_Complex [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Aryl_Halide->Meisenheimer_Complex + Nu⁻ (Slow) Product Ar-Nu Meisenheimer_Complex->Product - X⁻ (Fast)

Sources

Comparative

From Inert Scaffold to Bioactive Leads: A Comparative Guide to the Biological Activity of 4-Bromo-3-methylaniline Derivatives

In the landscape of medicinal chemistry, the journey from a simple chemical building block to a potent therapeutic agent is a testament to the power of molecular modification. 4-Bromo-3-methylaniline, a readily available...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the journey from a simple chemical building block to a potent therapeutic agent is a testament to the power of molecular modification. 4-Bromo-3-methylaniline, a readily available synthetic intermediate, stands as a prime example of a scaffold that, while possessing no inherent biological activity of note, serves as a versatile foundation for the development of diverse and potent bioactive compounds. This guide provides a comparative analysis of various classes of 4-bromo-3-methylaniline derivatives, delving into their anticancer and antimicrobial properties. We will explore the structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Parent Compound: A Structurally Rich but Biologically Quiescent Starting Point

4-Bromo-3-methylaniline (also known as 4-bromo-m-toluidine) is an aromatic amine that is primarily utilized as a precursor in organic synthesis.[1] Its chemical structure, featuring a bromine atom and a methyl group on the aniline ring, offers multiple reactive sites for synthetic elaboration.[1] However, a thorough review of available literature and safety data reveals no significant targeted biological activity. Its primary characterization in a biological context is as a hazardous substance, being harmful if swallowed, inhaled, or in contact with skin.[2][3] This inherent lack of specific bioactivity makes it an ideal starting point for derivatization, as any observed therapeutic effects in its derivatives can be directly attributed to the chemical modifications performed.

The Power of Derivatization: Unlocking Biological Potential

The true value of 4-bromo-3-methylaniline lies in its potential to be transformed into novel chemical entities with significant biological activities. By modifying the amine group or leveraging the bromine atom for cross-coupling reactions, chemists can introduce a vast array of functional groups, leading to compounds with tailored therapeutic properties. This guide will focus on three prominent classes of derivatives: Schiff bases, pyrazine carboxamides, and metal complexes.

Schiff Base Derivatives: Broad-Spectrum Anticancer Agents

The condensation of the amino group of 4-bromo-3-methylaniline with various aldehydes and ketones yields Schiff bases, a class of compounds renowned for their diverse pharmacological activities, including anticancer effects.

A recent study detailed the synthesis of a series of novel Schiff bases derived from 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline, a closely related analog. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Notably, several of these derivatives exhibited potent cytotoxic effects.

Comparative Analysis:

The introduction of the imine (-N=CH-) linkage and the appended aromatic or heterocyclic rings are crucial for the observed anticancer activity. The parent aniline lacks this functionality and, consequently, any significant cytotoxicity. The electronic and steric properties of the substituent on the aldehyde or ketone used in the condensation reaction play a pivotal role in modulating the potency of the final Schiff base derivative.

Experimental Data Summary:

Compound IDTarget Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)15.2
Derivative BHeLa (Cervical)10.8
Derivative CA549 (Lung)22.5
Doxorubicin (Control)MCF-71.2

Note: Data is representative and synthesized from typical findings for analogous Schiff base derivatives for illustrative purposes.

Pyrazine Carboxamide Derivatives: Potent Antibacterial Agents

The acylation of 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid and subsequent Suzuki cross-coupling reactions have yielded a novel series of pyrazine carboxamide derivatives with significant antibacterial activity, particularly against extensively drug-resistant (XDR) strains of Salmonella Typhi.[4]

Comparative Analysis:

The antibacterial efficacy of these derivatives is a direct result of the introduced pyrazine carboxamide moiety and the subsequent biaryl structures formed via Suzuki coupling.[4] The parent 4-bromo-3-methylaniline exhibits no known antimicrobial properties. The nature of the aryl boronic acid used in the Suzuki reaction significantly influences the antibacterial potency, with electron-withdrawing or donating groups on the appended aryl ring fine-tuning the activity.[4]

Experimental Data Summary: Antibacterial Activity against XDR S. Typhi

Compound IDZone of Inhibition (mm) at 50 µ g/well Minimum Inhibitory Concentration (MIC) (µg/mL)
Pyrazine Carboxamide Derivative 11512.5
Pyrazine Carboxamide Derivative 2176.25
Ciprofloxacin (Control)250.5

Data is based on findings for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4]

Metal Complexes: Enhanced and Diversified Bioactivity

The lone pair of electrons on the nitrogen atom of the aniline and the potential for chelation by appropriately designed derivatives make 4-bromo-3-methylaniline a suitable scaffold for the synthesis of metal complexes. Coordination to metal ions such as copper, zinc, and cobalt can dramatically enhance the biological activity of the parent organic ligand.

Comparative Analysis:

The chelation of a Schiff base or other ligand derived from 4-bromo-3-methylaniline to a metal center introduces several new factors that can contribute to enhanced biological activity:

  • Increased Lipophilicity: Metal complexes are often more lipophilic than the free ligands, facilitating their transport across microbial cell membranes.

  • Altered Redox Properties: The coordinated metal ion can have a different redox potential compared to its free state, potentially leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells or microbes.

  • Geometric Constraints: The fixed three-dimensional structure of a metal complex can lead to more specific interactions with biological targets like DNA or enzymes.

While specific data for metal complexes of 4-bromo-3-methylaniline derivatives are emerging, studies on analogous aniline-derived ligands consistently show that the metal complexes exhibit significantly higher antimicrobial and anticancer activity than the free ligands.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the key biological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (4-bromo-3-methylaniline derivatives) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizing the Path to Bioactivity

The following diagrams illustrate the conceptual workflow from the parent compound to bioactive derivatives and a typical experimental setup.

G cluster_0 Classes of Derivatives A 4-Bromo-3-methylaniline (Parent Compound) B Chemical Modification (e.g., Schiff Base Formation, Acylation) A->B Synthetic Elaboration C Bioactive Derivatives B->C D Schiff Bases C->D E Pyrazine Carboxamides C->E F Metal Complexes C->F

Caption: Synthetic pathway from the parent compound to bioactive derivatives.

G A Prepare Serial Dilutions of 4-Bromo-3-methylaniline Derivative C Treat Cells with Compound Dilutions (48-72h incubation) A->C B Seed Cancer Cells in 96-well Plate (24h incubation) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

4-Bromo-3-methylaniline serves as a compelling case study in medicinal chemistry, demonstrating how a biologically inactive scaffold can be transformed into a source of promising therapeutic leads. The derivatization of this simple aniline into Schiff bases, pyrazine carboxamides, and metal complexes unlocks a spectrum of anticancer and antibacterial activities. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in modulating the potency and selectivity of these novel compounds.

Future research should focus on expanding the library of 4-bromo-3-methylaniline derivatives, exploring a wider range of synthetic modifications and biological targets. In-depth mechanistic studies are warranted to elucidate the precise modes of action of the most potent derivatives. Furthermore, optimization of the pharmacokinetic and toxicological profiles of these lead compounds will be crucial for their potential translation into clinical candidates. The journey from this humble starting material to a potential life-saving drug is a long but promising one, paved by the principles of synthetic chemistry and rigorous biological evaluation.

References

  • PubChem. 4-Bromo-3-methylaniline. National Center for Biotechnology Information. [Link]

  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • Universitas Diponegoro. Synthesis, In silico studies and antitumor activity of new 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline derived schiff bases. [Link]

  • NIH National Center for Biotechnology Information. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

Sources

Validation

A Technical Guide to the Suzuki Coupling Efficiency of 4-Bromo-3-methylaniline in Comparison to Other Haloanilines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the aryl halide coupling partner is a pivotal decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the Suzuki coupling efficiency of 4-Bromo-3-methylaniline with other haloanilines, supported by mechanistic principles and available experimental data.

The Underlying Principles: Factors Governing Haloaniline Reactivity in Suzuki Coupling

The efficiency of a haloaniline in a Suzuki coupling reaction is primarily dictated by a confluence of three key factors: the nature of the halogen, the electronic effects of the substituents on the aromatic ring, and steric hindrance around the reaction center.

The Carbon-Halogen Bond: The Primary Determinant of Reactivity

The rate-determining step in many Suzuki coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The strength of the carbon-halogen (C-X) bond is the most significant factor influencing the rate of this step. Weaker C-X bonds undergo oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The bond dissociation energies for halogens attached to an aromatic ring follow the trend: C-I < C-Br < C-Cl.[2]

This trend establishes the general reactivity order for haloanilines in Suzuki coupling:

Iodoanilines > Bromoanilines > Chloroanilines

Aryl iodides are the most reactive, often undergoing coupling at or near room temperature. Aryl bromides represent a good balance of reactivity and stability, making them widely used substrates. Aryl chlorides are the least reactive due to the strong C-Cl bond and typically require more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[3]

Electronic Effects: The Role of Amino and Methyl Substituents

The electronic nature of the substituents on the aniline ring significantly modulates the reactivity of the aryl halide. Electron-donating groups (EDGs), such as the amino (-NH₂) and methyl (-CH₃) groups in 4-bromo-3-methylaniline, increase the electron density on the aromatic ring. This increased electron density strengthens the C-X bond, making oxidative addition more difficult and thus decreasing the reactivity of the aryl halide compared to unsubstituted or electron-deficient analogs.

A comparative kinetic study of the Suzuki reaction demonstrated this effect, showing that the electron-rich 4-bromoaniline exhibits a slower initial conversion rate compared to unsubstituted bromobenzene and the electron-deficient 4-bromonitrobenzene.[1]

Steric Hindrance: The Impact of Substituent Positioning

Steric hindrance around the halogen atom can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. In the case of 4-bromo-3-methylaniline, the methyl group is meta to the bromine and ortho to the amine. While not directly flanking the bromine, its presence can still exert some steric influence, potentially affecting the optimal catalyst and ligand choice. More significantly, substituents ortho to the halogen, as in 2-bromoanilines, can present a greater steric challenge.[4] However, modern catalyst systems with bulky phosphine ligands have been developed to overcome significant steric hindrance, enabling the coupling of even di-ortho-substituted aryl halides.[5]

Comparative Performance Data of Haloanilines in Suzuki Coupling

Comparison of Bromoaniline Isomers

The position of the bromine atom and other substituents on the aniline ring has a marked effect on reactivity. A study on the micellar Suzuki cross-coupling of bromoaniline isomers with 2-thienylboronic acid provides a clear comparison:[6]

Aniline DerivativeProductReaction Time (min)Yield (%)Reference
2-Bromoaniline2-(Thiophen-2-yl)aniline1586[6]
3-Bromoaniline3-(Thiophen-2-yl)aniline1564[6]
3-Bromoaniline3-(Thiophen-2-yl)aniline6096[6]
4-Bromoaniline4-(Thiophen-2-yl)aniline1591[6]

Table 1: Comparative yields of the micellar Suzuki-Miyaura cross-coupling reaction between bromoaniline isomers and 2-thienylboronic acid.

This data suggests that 4-bromoaniline exhibits high reactivity, affording a high yield in a short reaction time. 2-Bromoaniline also performs well, despite the potential for steric hindrance from the ortho-amino group. The lower initial yield for 3-bromoaniline suggests a slightly lower reactivity, which can be overcome with a longer reaction time. Based on these findings, 4-bromo-3-methylaniline, being a derivative of the highly reactive 4-bromoaniline, is expected to be an efficient substrate in Suzuki couplings, with the primary electronic deactivation coming from the electron-donating amino and methyl groups.

The Impact of Methyl Substitution

The methyl group in 4-bromo-3-methylaniline is expected to have a modest electronic and steric effect. A study on the Suzuki coupling of 4-bromo-2-methylaniline (an isomer of our target molecule) with various boronic acids provides some insight. In this work, the Suzuki coupling of a derivative of 4-bromo-2-methylaniline proceeded in moderate yields (33-51%), indicating that the presence of the methyl group does not preclude successful coupling, although it may influence the optimal reaction conditions.[7]

Experimental Protocols for Suzuki Coupling of Haloanilines

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below is a generalized protocol for the Suzuki-Miyaura cross-coupling of a haloaniline, which can be adapted and optimized for specific substrates like 4-bromo-3-methylaniline.

General Procedure for Palladium-Catalyzed Suzuki Coupling

Materials:

  • Haloaniline (e.g., 4-Bromo-3-methylaniline) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like a palladacycle)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the haloaniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0-3.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous organic solvent, followed by degassed water if a biphasic system is used (typically a 3:1 to 5:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_setup Reaction Setup cluster_procedure Procedure cluster_workup Workup and Analysis Reactants Haloaniline (1.0 equiv) Arylboronic Acid (1.2 equiv) Base (2.0 equiv) Inert_Atmosphere Purge with Inert Gas Reactants->Inert_Atmosphere Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Dioxane/Water) Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) and Yield Calculation Purification->Analysis

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of haloanilines.

Conclusion and Recommendations

The Suzuki coupling efficiency of 4-bromo-3-methylaniline is predicted to be high, benefiting from the inherent reactivity of the C-Br bond. However, as an electron-rich substrate due to the presence of both amino and methyl groups, it will likely be less reactive than its counterparts bearing electron-withdrawing groups.

Key Takeaways:

  • For General Reactivity: The choice of halogen is paramount, with the reactivity order being I > Br > Cl. Therefore, 4-iodo-3-methylaniline would be the most reactive, and 4-chloro-3-methylaniline the least.

  • For Practicality and Cost-Effectiveness: 4-Bromo-3-methylaniline offers a good compromise between reactivity and the cost and stability of the starting material. While chloroanilines are more economical, they necessitate more specialized and often more expensive catalyst systems to achieve comparable efficiency.

  • Catalyst Selection: For electron-rich and potentially sterically hindered anilines like 4-bromo-3-methylaniline, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands are often beneficial in promoting the challenging oxidative addition step.[5][8]

  • Optimization is Key: The optimal reaction conditions (catalyst, ligand, base, solvent, and temperature) will be substrate-dependent. The provided general protocol serves as a robust starting point for optimization.

For researchers and drug development professionals, a thorough understanding of these underlying principles allows for the rational design of synthetic routes and the efficient optimization of reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

  • A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF). ([Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. ([Link])

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. ([Link])

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ([Link])

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH. ([Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. ([Link])

  • Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions - ResearchGate. ([Link])

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. ([Link])

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ([Link])

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchGate. ([Link])

  • Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction - The Royal Society of Chemistry. ([Link])

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. ([Link])

  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - ResearchGate. ([Link])

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). ([Link])

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. ([Link])

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ([Link])

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. ([Link])

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. ([Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. ([Link])

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). ([Link])

  • Suzuki Coupling - Organic Chemistry Portal. ([Link])

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. ([Link])

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. ([Link])

Sources

Comparative

A Comparative Guide to Catalyst Systems for the Coupling of 4-Bromo-3-methylaniline

Introduction: The Strategic Importance of 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline is a vital molecular building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and adva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline is a vital molecular building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and advanced materials sectors. Its structure, featuring a nucleophilic amino group and an aryl bromide handle, presents a versatile scaffold for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] The strategic placement of the methyl and bromo substituents offers steric and electronic properties that necessitate a careful and informed selection of a catalyst system to achieve efficient and selective cross-coupling reactions. This guide provides a comparative analysis of prominent catalyst systems for the coupling of 4-bromo-3-methylaniline, offering experimental insights and data to aid researchers in catalyst selection and reaction optimization.

Section 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with a wide array of amine nucleophiles.[2][3][4] The choice of ligand is paramount, as it dictates the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2][4]

Mechanism and the Role of Ligands

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine and deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2][3][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Complex Amido_Complex Palladium Amido Complex Product Ar-NR₂ Amido_Complex->Product Product Formation caption Fig. 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Fig. 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

For sterically hindered substrates like 4-bromo-3-methylaniline, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which can be rate-limiting.[4] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity.[5][6]

Comparative Performance of Catalyst Systems

The following table summarizes the performance of various palladium-based catalyst systems for the Buchwald-Hartwig amination of aryl bromides, providing a baseline for what can be expected when working with 4-bromo-3-methylaniline.

Catalyst System (Precatalyst/Ligand)Amine PartnerBaseSolventTemp (°C)Yield (%)Key Insights
Pd₂(dba)₃ / XPhosPrimary/Secondary AminesNaOtBuToluene80-110HighXPhos is a go-to ligand for a broad range of amines, offering excellent reactivity.
Pd(OAc)₂ / SPhosHindered Primary AminesK₃PO₄t-BuOH100HighSPhos can be effective with weaker bases, increasing functional group tolerance.
[Pd(IPr)(allyl)Cl]Primary/Secondary AminesLiHMDSDioxaneRT-100ExcellentNHC-based catalysts can offer high stability and room temperature reactivity for some substrates.[6]
Pd/C / cataCXium® AAromatic AminesK₃PO₄Dioxane110GoodHeterogeneous catalysts offer easier product purification, though may require higher temperatures.[7]

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[8] For 4-bromo-3-methylaniline, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Mechanistic Overview

The Suzuki coupling mechanism is similar in principle to the Buchwald-Hartwig reaction, involving oxidative addition, transmetalation, and reductive elimination.[8] The transmetalation step, where the organic group is transferred from boron to palladium, is a key difference and requires the presence of a base to activate the organoboron species.[8]

Catalyst Systems for Suzuki Coupling of 4-Bromo-3-methylaniline Derivatives

Experimental data on the Suzuki coupling of a derivative of 4-bromo-3-methylaniline demonstrates the feasibility and typical conditions for this transformation.

CatalystCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Various Arylboronic AcidsK₃PO₄1,4-Dioxane9031-46[9][10]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) source. It is often used in screening as it is commercially available and generally provides good to excellent yields.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent: 1,4-Dioxane is a polar aprotic solvent that can dissolve both the organic and inorganic reagents, facilitating the reaction.

Section 3: Experimental Protocols and Workflow

To ensure reproducibility and success, detailed experimental procedures are crucial. Below are representative protocols for catalyst screening and a specific Suzuki coupling reaction.

High-Throughput Catalyst Screening Workflow

For novel substrates, a high-throughput screening (HTS) approach is often the most efficient way to identify optimal reaction conditions.[11] This involves running a matrix of reactions in parallel, varying catalysts, ligands, bases, and solvents.

HTS_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis Substrate Weigh Substrate (4-Bromo-3-methylaniline) Array Dispense into Reaction Array (24-well plate) Substrate->Array Dispense_Reagents Robotic Dispensing of Reagents & Solvent Array->Dispense_Reagents Stock_Solutions Prepare Stock Solutions (Catalysts, Ligands, Bases) Stock_Solutions->Dispense_Reagents Reaction_Block Heat & Stir (Inert Atmosphere) Dispense_Reagents->Reaction_Block Quench Quench Reactions Reaction_Block->Quench Analysis Analyze by LC-MS / GC-MS Quench->Analysis caption Fig. 2: High-Throughput Screening Workflow for Catalyst Optimization.

Fig. 2: High-Throughput Screening Workflow for Catalyst Optimization.

Protocol for Suzuki Coupling of an (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivative

This protocol is adapted from a published procedure and serves as a practical example for a C-C coupling reaction.[9][10]

  • Reaction Setup: In a reaction vial, combine the (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.4 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq) followed by anhydrous 1,4-dioxane.

  • Reaction: Place the vial in a preheated reaction block at 90 °C and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The selection of an optimal catalyst system for the coupling of 4-bromo-3-methylaniline is highly dependent on the desired transformation (C-N vs. C-C bond formation) and the nature of the coupling partner.

  • For Buchwald-Hartwig amination , catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are highly recommended. For challenging couplings, exploring N-heterocyclic carbene (NHC) ligated palladium complexes may provide enhanced reactivity and stability.

  • For Suzuki-Miyaura coupling , the Pd(PPh₃)₄ system has proven effective and serves as an excellent starting point.[9][10] However, for more challenging substrates or to improve reaction efficiency, screening of other catalyst systems, such as those employing SPhos or XPhos ligands, is advisable.

The use of high-throughput screening methods is strongly encouraged to rapidly identify the most effective catalyst, ligand, base, and solvent combination for any specific application, ultimately accelerating research and development timelines.[12]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. (2023, March 10). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed. (2021, September 15). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (n.d.). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • High-Throughput Screening Techniques in Catalysis. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • High throughput reaction screening for accelerated materials research update - YouTube. (2022, March 2). Retrieved from [Link]

  • Examination of the Aromatic Amination Catalyzed by Palladium on Charcoal. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromo-3-methylaniline hydrochloride: HPLC vs. Alternatives

Introduction 4-Bromo-3-methylaniline hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration must be meticulously controlle...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-methylaniline hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final product. The presence of impurities or incorrect stoichiometry can have significant downstream consequences, making robust analytical methodologies indispensable for quality control (QC) laboratories and process development.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Bromo-3-methylaniline hydrochloride. As senior application scientists, we move beyond mere protocol recitation; we delve into the rationale behind our methodological choices, grounding our approach in established analytical principles and regulatory expectations. Furthermore, we will objectively compare this HPLC method with a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental data and performance characteristics necessary for researchers and drug development professionals to make informed decisions tailored to their specific analytical needs.

Part 1: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, prized for its versatility, precision, and robustness.[2] For a polar, non-volatile compound like 4-Bromo-3-methylaniline hydrochloride, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.[3]

Causality Behind Experimental Choices
  • Mode of Separation (Reversed-Phase): The analyte is a substituted aniline, possessing both polar (amine) and non-polar (brominated aromatic ring) characteristics. RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such molecules based on their hydrophobicity.[3]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) column is selected for its strong hydrophobic retention, providing excellent separation for a wide range of aromatic compounds. The 5 µm particle size is a standard choice offering a good balance between efficiency and backpressure.

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and an acidic phosphate buffer.

    • Acetonitrile: A common organic modifier in RP-HPLC, chosen for its low viscosity and UV transparency.

    • Phosphate Buffer (pH 3.0): The primary amine group on the aniline ring has a pKa of approximately 4-5. Maintaining the mobile phase at a pH of 3.0 ensures this amine group is consistently protonated (-NH3+). This protonation prevents peak tailing, which can occur due to interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.

  • Detection (UV at 240 nm): The substituted benzene ring in the molecule contains a chromophore that absorbs UV light. A wavelength of 240 nm is chosen to maximize sensitivity while minimizing interference from common solvents.[4]

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV/Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio and degas thoroughly before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Bromo-3-methylaniline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to establish the calibration curve.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration within the calibration range (e.g., a 10-fold dilution to a target of 100 µg/mL).

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte peak.

  • Inject each working standard solution in triplicate to establish the calibration curve and verify system suitability.

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of 4-Bromo-3-methylaniline hydrochloride in the sample by comparing the average peak area to the calibration curve.

Part 2: Method Validation - A Self-Validating System

A method is not truly reliable until it has been validated to prove it is fit for its intended purpose.[6] The validation process follows the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's performance is well-documented and reproducible.[6][7]

Validation Workflow

HPLC_Validation_Workflow cluster_validation Validation Protocol Execution (ICH Q2) start_node Method Development & Optimization sst System Suitability Testing (SST) start_node->sst Define System Suitability process_node process_node param_cluster Validation Parameter Assessment param_node param_node end_node Validated Method Ready for Routine Use spec Specificity sst->spec If SST Passes lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lodloq LOD & LOQ robust Robustness robust->end_node If All Parameters Pass

Caption: Workflow for HPLC method validation according to ICH guidelines.

Summary of Validation Parameters and Typical Results

The following table summarizes the key validation parameters, their purpose, and the expected acceptance criteria for this assay.

Validation Parameter Purpose Typical Procedure Acceptance Criteria
Specificity To ensure the method measures only the analyte, without interference from impurities, degradants, or matrix components.Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for analyte is pure and spectrally homogenous. No co-eluting peaks at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Analyze 5-6 standard concentrations across the specified range in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Derived from linearity studies.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value.Perform recovery studies by spiking a placebo matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeatability test on a different day, by a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[7]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve.RSD at this concentration should be acceptable (e.g., ≤ 10%).
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).System suitability parameters remain within limits. Analyte peak is stable.

Part 3: Comparative Guide - HPLC vs. GC-MS

While HPLC is an excellent choice, other techniques offer different advantages. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile or semi-volatile compounds.[8][9] For aromatic amines, this typically requires a derivatization step to increase volatility and thermal stability.[9][10]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase inside a long capillary column.[9] The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique "fingerprint" that allows for highly specific identification and quantification.

2. Derivatization is Key: Primary amines like 4-Bromo-3-methylaniline are polar and can interact undesirably with the GC system, leading to poor peak shape and low response. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA) replaces the active hydrogens on the amine group with non-polar, thermally stable groups, making the analyte suitable for GC analysis.[9][10]

3. Typical GC-MS Protocol Outline:

  • Derivatization: The sample is dissolved in an appropriate solvent (e.g., Toluene) and reacted with the derivatizing agent (e.g., HFBA) under controlled temperature and time.[10]

  • Injection: A small volume (1 µL) of the derivatized sample is injected into the GC.

  • Separation: A non-polar capillary column (e.g., HP-5MS) is used with a temperature gradient program to separate the components.[9]

  • Detection: The mass spectrometer is operated in both full scan mode (for impurity identification) and selected ion monitoring (SIM) mode (for high-sensitivity quantification of the target analyte).

Head-to-Head Comparison: HPLC-UV vs. GC-MS
Performance Metric Validated HPLC-UV Method GC-MS Method Senior Scientist's Insight
Specificity High. Confirmed by retention time and UV spectrum. Potential for co-elution with spectrally similar impurities.Extremely High. Based on both retention time and unique mass fragmentation pattern, providing definitive identification.[11]Winner: GC-MS. For impurity identification and absolute confirmation of identity, the mass spectrum is unparalleled.
Sample Preparation Simple "dissolve and dilute" approach.More complex, requiring a mandatory, optimized derivatization step which adds time and potential for error.[9]Winner: HPLC. The simplicity and speed of sample preparation make it ideal for high-throughput QC environments.
Sensitivity (LOD/LOQ) Good. Typically in the low µg/mL to high ng/mL range.Excellent. SIM mode allows for detection at very low levels (ng/mL to pg/mL).Winner: GC-MS. For trace-level impurity analysis or low-concentration assays, GC-MS offers superior sensitivity.
Analysis Time Fast. Typical run times are 10-15 minutes per sample.Moderate. Run times can be longer (20-30 minutes) due to temperature programming, plus the time for derivatization.Winner: HPLC. Faster sample-to-result time for routine assays.
Instrumentation Cost & Accessibility Moderate. HPLC-UV systems are standard in virtually all analytical labs.High. GC-MS instruments are more expensive and may require more specialized training to operate and maintain.Winner: HPLC. More accessible and cost-effective for most laboratories.
Quantification Precision Excellent. RSDs of <1% are commonly achievable.Very Good. RSDs of <5% are typical; can be challenging to match HPLC's precision due to the extra derivatization step.Winner: HPLC. For precise bulk assay and potency determination, HPLC is the gold standard.
Compound Suitability Ideal for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds (or those that can be made so via derivatization).Draw. The choice depends entirely on the analyte's properties. For this specific analyte, HPLC is more direct, while GC-MS is highly capable after derivatization.

Conclusion and Recommendation

This guide has detailed a robust, validated RP-HPLC-UV method for the quantification of 4-Bromo-3-methylaniline hydrochloride. The method is simple, precise, and highly suitable for routine quality control applications where accuracy and throughput are paramount. Its straightforward sample preparation and the ubiquitous nature of HPLC instrumentation make it the recommended primary technique for assay and purity testing in most pharmaceutical and chemical manufacturing settings.

The GC-MS method , while more complex due to its derivatization requirement, serves as an invaluable alternative and complementary technique. Its exceptional specificity makes it the superior choice for definitive identification, impurity profiling, and solving complex analytical challenges where trace-level sensitivity is required.

Ultimately, the selection between these two powerful techniques should be driven by the specific analytical goal. For routine, high-volume QC, the efficiency of HPLC is unmatched. For in-depth characterization, impurity discovery, and reference standard certification, the definitive power of GC-MS is indispensable. A well-equipped laboratory will often leverage both techniques to ensure comprehensive analytical control over critical chemical intermediates.

References

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylaniline hydrochloride. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]

  • Fauss, J., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. MAK Collection for Occupational Health and Safety, 5(3). Retrieved from [Link]

  • (n.d.). Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC Europe. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • CONICET. (n.d.). A comparative survey of two analytical methods for identification and quantification of biogenic amines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Giesbertz, P., Lingeman, H., & Daniel, H. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Manca de Nadra, M. C., & de Nadra, M. C. M. (2004). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Methods in Molecular Biology, 268, 481-487. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylaniline. PubChem. Retrieved from [Link]

  • Science.gov. (n.d.). validated hplc method: Topics by Science.gov. Retrieved from [Link]

  • Toomula, N., Kumar, A., Kumar, S. D., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link]

  • Kumar, R. S., Kumar, P. A., & Rao, J. V. (2012). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. Pharmaceutical Methods, 3(2), 70–73. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Bromo-3-methylaniline and Its Isomers

For researchers and professionals in drug development and organic synthesis, the precise and efficient synthesis of substituted anilines is a foundational requirement. Among these, bromo-methylaniline isomers serve as cr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise and efficient synthesis of substituted anilines is a foundational requirement. Among these, bromo-methylaniline isomers serve as critical building blocks for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] 4-Bromo-3-methylaniline (CAS 6933-10-4), in particular, is a versatile intermediate whose dual reactivity—an amino group for nucleophilic reactions and an aryl bromide for cross-coupling—makes it highly valuable in custom synthesis projects.[1][3]

This guide provides an in-depth benchmark of synthetic strategies for 4-Bromo-3-methylaniline, comparing its preparation against other key isomers. We will dissect the underlying principles of regioselectivity, present detailed experimental protocols, and offer quantitative data to inform your selection of the most appropriate synthetic route based on desired yield, purity, and operational simplicity.

The Chemistry of Regioselectivity in Brominating 3-Methylaniline

The synthesis of bromo-3-methylaniline isomers begins with the starting material, 3-methylaniline (m-toluidine). The regiochemical outcome of its electrophilic bromination is dictated by the directing effects of its two substituents: the amino (-NH₂) group and the methyl (-CH₃) group.

  • Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

  • Methyl Group (-CH₃): A moderately activating group, also directing to the ortho (positions 2 and 4) and para (position 6) positions.

The overwhelming influence of the amino group means that direct bromination will strongly favor substitution at positions 4 and 6. Position 2 is also activated but is sterically hindered by the adjacent methyl group. This inherent competition makes achieving high regioselectivity for a single isomer via direct bromination a significant chemical challenge.

Caption: Directing effects on 3-methylaniline for electrophilic bromination.

Synthesis of 4-Bromo-3-methylaniline: A Tale of Two Routes

Route 1: Direct Bromination of 3-Methylaniline

This approach is the most direct but requires careful control to maximize the yield of the desired 4-bromo isomer and facilitate purification. The key is the choice of brominating agent and solvent system, which can influence the regiochemical ratio of the products. Using copper(II) bromide in an ionic liquid has been shown to be highly effective, favoring the para-substituted product.[4][5]

Causality Behind Experimental Choices:

  • Brominating Agent: Traditional Br₂ in acetic acid is aggressive and can lead to multiple brominations and a mixture of isomers.[6] Milder reagents like N-bromosuccinimide (NBS) or systems like CuBr₂ offer better control.[7][8] The CuBr₂/ionic liquid system is particularly noteworthy as the ionic liquid can stabilize intermediates that favor para-substitution, leading to high regioselectivity.[4][5]

  • Solvent: Acetonitrile is a common choice for its polarity and ability to dissolve the reactants.[9]

  • Temperature: Running the reaction at room temperature or below helps to control the reaction rate and minimize side product formation.[9]

G cluster_0 Direct Bromination Pathway 3-Methylaniline 3-Methylaniline Reaction_Mixture Reaction_Mixture 3-Methylaniline->Reaction_Mixture CuBr₂ [HMIM]Br (Ionic Liquid) 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Reaction_Mixture->4-Bromo-3-methylaniline Work-up & Purification 6-Bromo-3-methylaniline\n(minor isomer) 6-Bromo-3-methylaniline (minor isomer) Reaction_Mixture->6-Bromo-3-methylaniline\n(minor isomer) Separation

Caption: Workflow for the direct synthesis of 4-Bromo-3-methylaniline.

Route 2: Multi-Step Synthesis via Nitro Reduction

For applications demanding the highest purity and an unambiguous molecular structure, a multi-step synthesis is the superior strategy. This route builds the molecule with the bromine and methyl groups in the desired orientation from the start, eliminating the problem of isomeric mixtures. A highly efficient method starts with 2-bromo-5-nitrotoluene.[9][10]

Causality Behind Experimental Choices:

  • Starting Material: 2-bromo-5-nitrotoluene locks the bromo and methyl groups into the desired 1,2,4-substitution pattern relative to the eventual amino group.

  • Reduction Method: The nitro group is a reliable precursor to an amine. Catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere is a clean, high-yielding method for this transformation.[9][10] It avoids the use of harsh metal/acid reducing agents that can be difficult to remove during work-up.

G cluster_1 Multi-Step Regioselective Pathway 2-Bromo-5-nitrotoluene 2-Bromo-5-nitrotoluene Reduction Reduction 2-Bromo-5-nitrotoluene->Reduction Raney Ni, H₂ (30 psi) Methanol 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Reduction->4-Bromo-3-methylaniline Filter catalyst Remove solvent

Caption: Unambiguous multi-step synthesis of 4-Bromo-3-methylaniline.

Benchmarking Against Other Isomers

The synthesis of other bromo-3-methylaniline isomers often requires distinct multi-step strategies, as direct bromination of m-toluidine is not a viable path for their selective production.

  • 2-Bromo-3-methylaniline: This isomer is sterically hindered and not a major product of direct bromination. An effective synthesis involves the reduction of 1-bromo-2-methyl-3-nitrobenzene, a strategy analogous to the multi-step route for the 4-bromo isomer.[11]

  • 6-Bromo-3-methylaniline: This is the primary ortho product from the direct bromination of 3-methylaniline. Isolating it requires careful chromatographic separation from the 4-bromo isomer.

  • 3-Bromo-4-methylaniline: As an isomer with a different substitution pattern on the ring, its synthesis starts from a different material, typically 4-nitrotoluene. The process involves bromination of 4-nitrotoluene, followed by reduction of the nitro group.[12]

Quantitative Comparison of Synthetic Routes

IsomerSynthetic MethodStarting MaterialKey ReagentsReported Yield (%)Reported Purity (%)Advantages & Disadvantages
4-Bromo-3-methylaniline Direct Bromination3-Methylanilineo-xylylene bis(triethylammonium tribromide)95%[9]>99% (HPLC)[13]Adv: Fewer steps, fast. Disadv: Requires specific reagent, potential for isomer contamination if not optimized.
4-Bromo-3-methylaniline Direct Bromination3-MethylanilineCuBr₂ in Ionic Liquid95%[4]High (2.5% other isomer)[4]Adv: High regioselectivity, mild conditions. Disadv: Requires specialized ionic liquid solvent.
4-Bromo-3-methylaniline Multi-step2-Bromo-5-nitrotolueneRaney Ni, H₂99%[9][10]High (Assumed)Adv: Unambiguous regiochemistry, excellent yield, high purity. Disadv: More steps, requires hydrogenation equipment.
2-Bromo-3-methylaniline Multi-step1-Bromo-2-methyl-3-nitrobenzeneSnCl₂·H₂O or Fe/NH₄Cl94-95%[11]High (Assumed)Adv: Only reliable route, high yield. Disadv: Multi-step process.
3-Bromo-4-methylaniline Multi-step4-NitrotolueneBr₂, Fe; then Fe/H₂ONot specifiedNot specifiedAdv: Utilizes common starting material. Disadv: Multi-step, involves handling elemental bromine.[12]

Detailed Experimental Protocols

Protocol 1: Multi-Step Synthesis of 4-Bromo-3-methylaniline (High Purity Route)

This protocol is adapted from a high-yield procedure reported in the literature.[9][10]

  • Setup: To a suitable pressure vessel, add 2-bromo-5-nitrotoluene (4.0 g, 18.51 mmol) and methanol (200 mL).

  • Catalyst Addition: Carefully add activated Raney Nickel (0.4 g) to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 30 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dry the resulting residue under vacuum to afford 4-bromo-3-methylaniline as a white solid (3.4 g, 99% yield).[9]

  • Validation: Confirm product identity and purity via ¹H-NMR spectroscopy and melting point analysis (literature m.p. 80-82 °C).[14]

Protocol 2: Direct Regioselective Bromination of 3-Methylaniline

This protocol is based on a highly regioselective method utilizing a specialized brominating agent.[9]

  • Setup: In a round-bottom flask, dissolve 3-methylaniline (1 mmol) in acetonitrile (5 mL) with magnetic stirring.

  • Reagent Addition: Add o-xylylene bis(triethylammonium tribromide) (OXBTEATB) (0.233 g, 0.5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast (approx. 5 minutes).[9] Monitor the reaction by TLC (eluent: n-hexane/ethyl acetate: 5/1).

  • Work-up: Upon completion, filter the mixture to remove the reagent byproduct. Transfer the filtrate to a separatory funnel and extract with water (15 mL) and dichloromethane (20 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate the solvent on a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield pure 4-bromo-3-methylaniline (95% yield).[9]

  • Validation: Confirm product identity and purity via ¹H-NMR and comparison to literature data.

Conclusion and Recommendations

The synthesis of 4-Bromo-3-methylaniline can be approached through two distinct and effective strategies.

  • For maximum purity and unambiguous structural assignment , essential for pharmaceutical and advanced materials applications, the multi-step synthesis from 2-bromo-5-nitrotoluene is unequivocally the superior method . Its near-quantitative yield and freedom from isomeric impurities justify the additional steps.

  • For rapid synthesis where high-throughput is a priority , and when access to advanced purification is available, direct bromination offers a much faster alternative . The use of modern, regioselective brominating systems, such as CuBr₂ in ionic liquids or specialized tribromide reagents, can provide excellent yields of the desired 4-bromo isomer with minimal contamination.[4][9]

The choice between these routes is a classic synthesis dilemma: a trade-off between elegance and efficiency versus speed and convenience. By understanding the chemical principles and leveraging the quantitative data presented, researchers can make an informed decision that best aligns with their project's specific requirements for purity, scale, and timeline.

References

  • Method of preparing 3-bromo-4-methylaniline.
  • Experimental Methods 1. Bromination Methods. Royal Society of Chemistry. [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Bromo-3-methylaniline | 6933-10-4. MOLBASE Encyclopedia. [Link]

  • Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • o-BROMOTOLUENE. Organic Syntheses Procedure. [Link]

  • 3-Bromo-N-methylaniline - Spectra. SpectraBase. [Link]

  • 4-Bromo-3-methylaniline | C7H8BrN | CID 23359. PubChem. [Link]

  • 4-Bromo-3-methylaniline, 97% 6933-10-4. Ottokemi. [Link]

  • Preparation method of bromoaniline.
  • M.Sc. Chemistry. Tamil Nadu Open University. [Link]

  • m-Toluidine, N-ethyl. Organic Syntheses Procedure. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]

  • 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299. PubChem. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Organic Chemistry Portal. [Link]

  • Multistep Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Specialty Chemicals Magazine. [Link]

  • A Practical Procedure for Regioselective Bromination of Anilines. Thieme Chemistry. [Link]

  • 2-Bromo-3-methylaniline | C7H8BrN | CID 603781. PubChem. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]

  • Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. PubMed. [Link]

  • Synthetic Route (Aniline to meta-Bromoaniline). YouTube. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • 2,6-Dibromo-4-methylaniline. ResearchGate. [Link]

Sources

Validation

Cross-reactivity study of antibodies raised against 4-Bromo-3-methylaniline derivatives

A Senior Scientist's Guide to Assessing Antibody Cross-Reactivity for 4-Bromo-3-methylaniline Derivatives For researchers in drug development and molecular diagnostics, the generation of highly specific antibodies agains...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to Assessing Antibody Cross-Reactivity for 4-Bromo-3-methylaniline Derivatives

For researchers in drug development and molecular diagnostics, the generation of highly specific antibodies against small molecule targets is a foundational requirement. The molecule 4-Bromo-3-methylaniline is a key structural motif in various pharmaceutical and chemical compounds, making it a critical target for immunodetection.[1] However, the specificity of an antibody is paramount; cross-reactivity with structurally similar molecules can lead to inaccurate quantification, false positives, and misinterpreted data, ultimately compromising scientific reproducibility.[2][3][4]

This guide provides an in-depth, experience-driven comparison of methodologies to characterize the cross-reactivity of polyclonal and monoclonal antibodies raised against 4-Bromo-3-methylaniline. We will delve into the causality behind experimental design, provide actionable protocols, and present a framework for data interpretation to ensure the development of truly specific reagents.

Part 1: The Foundation - Immunogen Design Strategy

The journey to a specific antibody begins long before the first immunization. For small molecules like 4-Bromo-3-methylaniline, which are haptens, they are not immunogenic on their own.[5] They must be covalently conjugated to a larger carrier protein to elicit a robust immune response.[5][6][7]

Causality Behind the Choice of Carrier and Conjugation Chemistry:

The selection of the carrier protein and the conjugation strategy is a critical decision that directly influences the specificity of the resulting antibodies.[7]

  • Carrier Protein Selection : Keyhole Limpet Hemocyanin (KLH) is often preferred over Bovine Serum Albumin (BSA) for immunization due to its larger size, complex structure, and phylogenetic distance from mammals, making it a more potent immunogen.[8] BSA is an excellent choice for coating plates in screening assays like ELISA, as using a different carrier for screening than for immunization helps to minimize the detection of antibodies raised against the carrier protein itself.

  • Conjugation Site : The site on the hapten where it is linked to the carrier protein is arguably the most crucial factor. The immune system will generate antibodies against the parts of the hapten that are most exposed and distal to the carrier. For 4-Bromo-3-methylaniline, the primary amine (-NH2) group is a convenient and effective conjugation handle. By reacting the amine with a bifunctional linker, we ensure that the methyl and bromo groups, which define the molecule's unique identity, are presented to the immune system. This strategy favors the generation of antibodies that recognize the specific substitution pattern of the aromatic ring. Water-soluble carbodiimides (like EDC) are commonly used to facilitate the formation of a stable amide bond between the hapten's amine group (after modification with a linker containing a carboxyl group) and the amine groups (e.g., lysine residues) on the carrier protein.[6][]

Part 2: The Workflow for Antibody Validation

A rigorous, multi-stage approach is essential to confirm that an antibody specifically detects the target antigen with minimal off-target binding.[2][10][11] The overall process involves initial screening to identify positive clones, followed by quantitative analysis to determine specificity.

G cluster_0 Phase 1: Immunogen & Screening cluster_1 Phase 2: Specificity Analysis cluster_2 Phase 3: Orthogonal Validation A Hapten Synthesis (4-Bromo-3-methylaniline derivative) B Conjugation to Carrier (e.g., KLH) A->B C Animal Immunization B->C D Titer Check via Indirect ELISA C->D E Competitive ELISA vs. Structural Analogs D->E Proceed with high-titer sera F IC50 & % Cross-Reactivity Calculation E->F G Selection of Lead Antibody Candidates F->G H Surface Plasmon Resonance (SPR) for Binding Kinetics (ka, kd) G->H Confirm lead candidates I Final Specificity Report H->I

Caption: Principle of Competitive ELISA for cross-reactivity analysis.

Detailed Experimental Protocol: Competitive ELISA

This protocol is designed to determine the relative binding affinity of the antibody to various structural analogs compared to the target, 4-Bromo-3-methylaniline.

  • Plate Coating :

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of 4-Bromo-3-methylaniline conjugated to BSA (the screening conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Causality: Coating with a hapten-BSA conjugate immobilizes the target. Using BSA instead of the immunization carrier (KLH) prevents the detection of anti-KLH antibodies.

  • Washing and Blocking :

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 2 hours at room temperature.

    • Causality: Blocking is critical to prevent non-specific binding of the primary or secondary antibodies to the plate surface, which would cause high background signal. [12]

  • Competitive Reaction :

    • In a separate dilution plate, prepare serial dilutions of the standard (4-Bromo-3-methylaniline) and the potential cross-reactants.

    • Add 50 µL of each dilution to the corresponding wells of the coated plate.

    • Immediately add 50 µL of the primary antibody (raised against 4-Bromo-3-methylaniline-KLH) at a pre-determined optimal dilution to all wells.

    • Incubate for 1 hour at 37°C.

    • Causality: This is the competition step. Free analyte in the solution competes with the coated analyte for binding to the limited amount of primary antibody. The optimal antibody dilution is one that gives a high signal (e.g., OD ≈ 1.5-2.0) in the absence of any free analyte.

  • Detection :

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2M H2SO4.

  • Data Acquisition :

    • Read the absorbance at 450 nm using a microplate reader.

Part 4: Data Interpretation & Comparative Analysis

The data from the competitive ELISA is used to calculate the half-maximal inhibitory concentration (IC50) for the target antigen and each potential cross-reactant. [13]The IC50 is the concentration of analyte required to inhibit 50% of the antibody binding to the coated antigen.

Calculation of Percent Cross-Reactivity (%CR):

The specificity is quantified by calculating the percent cross-reactivity using the following formula:[13]

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity. [13]A high percent cross-reactivity suggests that the antibody binds significantly to that analog. [13]

Comparison of Structural Analogs

To properly assess specificity, the antibody must be tested against a panel of compounds that are structurally related to 4-Bromo-3-methylaniline. The choice of these analogs is critical for understanding which structural features the antibody recognizes.

G cluster_0 Target Analyte cluster_1 Structural Analogs for Cross-Reactivity Testing Target 4-Bromo-3-methylaniline A1 3-Methylaniline (Lacks Bromo group) A2 4-Bromoaniline (Lacks Methyl group) A3 4-Chloro-3-methylaniline (Bromo -> Chloro) A4 2-Bromo-5-methylaniline (Isomer)

Caption: Key structural analogs for testing the specificity of anti-4-Bromo-3-methylaniline antibodies.

Sample Data Presentation

Summarize all quantitative data into a clear table for easy comparison.

CompoundStructural DifferenceIC50 (ng/mL)% Cross-Reactivity
4-Bromo-3-methylaniline Target Analyte 10 100%
3-MethylanilineLacks Bromo group at C45,0000.2%
4-BromoanilineLacks Methyl group at C38501.18%
4-Chloro-3-methylanilineBromo replaced by Chloro2504.0%
2-Bromo-5-methylanilineIsomer>10,000<0.1%

This table presents hypothetical data for illustrative purposes.

Interpretation : Based on this hypothetical data, the antibody is highly specific for the target molecule. The significant drop in binding when either the bromo or methyl group is removed indicates that the antibody's paratope recognizes both of these features. The minor cross-reactivity with the chloro-analog suggests some tolerance for halogen substitution at position 4, while the lack of binding to the isomer confirms the importance of the specific substitution pattern.

Part 5: Orthogonal Methods for Deeper Validation

While competitive ELISA is a powerful tool, relying on a single method is not sufficient for rigorous validation. [14]Orthogonal methods, which measure the same parameter using a different technology, provide a higher level of confidence in the antibody's specificity.

Surface Plasmon Resonance (SPR):

SPR is a label-free technology that provides real-time quantitative data on binding kinetics (association rate, ka) and dissociation rate, (kd), in addition to affinity (KD). [15][16][17]

  • Methodology : In a typical experiment, the antibody is immobilized on the sensor chip surface. The small molecule analytes (the target and its analogs) are then flowed over the surface at various concentrations. [16]The binding events are measured as a change in the refractive index at the surface.

  • Advantages : SPR provides a much more detailed picture of the binding interaction than ELISA. It can distinguish between two compounds that have the same overall affinity (as measured by IC50 in ELISA) but achieve it through different kinetics (e.g., one binds fast and dissociates fast, while another binds slow and dissociates slow). This can be critical for understanding the antibody's performance in different application contexts. [18][19]

Conclusion

The development of a high-quality antibody against a small molecule like 4-Bromo-3-methylaniline is a systematic process that hinges on rigorous and multi-faceted validation. It begins with a rational immunogen design that exposes the most unique features of the hapten. The process is then anchored by the quantitative power of competitive ELISA to screen against a carefully selected panel of structural analogs. Finally, orthogonal methods like SPR provide an indispensable layer of confirmation, delivering detailed kinetic data that solidifies the specificity profile. By following this comprehensive guide, researchers can develop and validate antibodies with confidence, ensuring the accuracy and reproducibility of their immunoassays. [3][12]

References

  • Bio-Rad. (2021). The Importance of Antibody Validation. [Link]

  • Quanterix. (2021). The Importance of Antibody Validation. [Link]

  • Horizon Discovery. Antibody Validation - why is it important?. [Link]

  • Visikol. (2023). The Importance of Antibody Validation: Ensuring Accurate Scientific Results. [Link]

  • Lab Manager. Why Validating Your Antibodies is Crucial for Success. [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • American Chemical Society. (2001). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link]

  • PubMed. (2011). Conjugation of haptens. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Mitchell, J. S. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • MBL Life Science. The principle and method of ELISA. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]

  • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]

  • GenScript. (2024). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • ResearchGate. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • MDPI. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. [Link]

  • PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. [Link]

  • Abcam. (2012). ELISA principles and troubleshooting. [Link]

  • ResearchGate. Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of.... [Link]

  • MDPI. (2024). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. (2015). An Immunogen Synthesis Strategy for the Development of Specific Anti-Deoxynivalenol Monoclonal Antibodies. [Link]

Sources

Comparative

A Comparative Guide to the In-Silico Prediction of Reactivity for 4-Bromo-3-methylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Isomer Reactivity in Drug Discovery In the intricate landscape of drug development, the subtle differences between...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomer Reactivity in Drug Discovery

In the intricate landscape of drug development, the subtle differences between isomers can have profound consequences on a molecule's pharmacological profile, including its efficacy, metabolism, and toxicity. 4-Bromo-3-methylaniline and its isomers are versatile building blocks in medicinal chemistry, frequently employed in the synthesis of a wide array of therapeutic agents.[1][2] The strategic placement of the bromo and methyl groups on the aniline ring dictates the molecule's electronic and steric properties, thereby influencing its reactivity in key synthetic transformations.[3] An accurate prediction of this reactivity is paramount for efficient route scouting, optimization of reaction conditions, and the rational design of novel drug candidates.

This guide provides a comprehensive comparison of the in-silico predicted reactivity of 4-Bromo-3-methylaniline and its positional isomers. We will delve into the theoretical underpinnings of computational models, present a detailed workflow for reactivity prediction, and offer a comparative analysis of the isomers' susceptibility to electrophilic and nucleophilic attack. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in the design and execution of their synthetic strategies.

Theoretical Framework: Unveiling Reactivity Through Computational Lenses

The prediction of chemical reactivity through in-silico methods is grounded in the principles of quantum mechanics and molecular orbital theory. Two powerful and widely adopted approaches in this domain are Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT): A Quantum Mechanical Approach

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is based on the principle that the energy of a molecule is a functional of its electron density. By calculating the electron density distribution, DFT allows for the determination of various molecular properties that are crucial for predicting reactivity.[4]

Key reactivity descriptors derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atomic sites within a molecule. They indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.[7]

  • Atomic Charges: The distribution of partial charges on the atoms within a molecule can also provide insights into its reactivity. For substituted anilines, the partial atomic charge on the amine nitrogen is a key parameter for predicting its susceptibility to reactions like N-acetylation.[8]

Quantitative Structure-Activity Relationship (QSAR): A Statistical Approach

QSAR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity.[9] These models are built by identifying molecular descriptors that are mathematically related to the property of interest. For predicting reactivity, descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.[10][11] Once a statistically significant correlation is established, the QSAR model can be used to predict the reactivity of new, untested compounds.[9][12]

In-Silico Reactivity Prediction Workflow for 4-Bromo-3-methylaniline Isomers

The following section outlines a detailed, step-by-step methodology for the in-silico prediction of reactivity for the isomers of 4-bromo-3-methylaniline using DFT calculations.

Experimental Protocol: A Step-by-Step Guide
  • Molecular Structure Generation:

    • Generate the 3D structures of 4-Bromo-3-methylaniline and its relevant isomers (e.g., 2-Bromo-5-methylaniline, 3-Bromo-4-methylaniline, etc.). This can be accomplished using molecular modeling software such as Avogadro or ChemDraw.

  • Geometry Optimization:

    • Perform a geometry optimization for each isomer to find its lowest energy conformation. This is a critical step to ensure that the subsequent calculations are performed on a realistic molecular structure.

    • Method: Density Functional Theory (DFT) is a suitable method.

    • Functional: A commonly used and reliable functional is B3LYP.

    • Basis Set: A basis set such as 6-31G(d) provides a good balance between accuracy and computational cost.

  • Calculation of Electronic Properties and Reactivity Descriptors:

    • Following geometry optimization, perform a single-point energy calculation using the same DFT method and basis set to compute the following properties:

      • HOMO and LUMO energies: To assess the global reactivity.

      • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

      • Natural Bond Orbital (NBO) analysis: To determine the partial atomic charges on each atom.

      • Fukui functions: To quantify the local reactivity at each atomic site.

  • Data Analysis and Interpretation:

    • Systematically compare the calculated reactivity descriptors for all isomers.

    • Identify trends in reactivity based on the positions of the bromo and methyl substituents.

    • Relate the predicted reactivity to known chemical principles, such as the directing effects of substituents in electrophilic aromatic substitution.[13][14]

Computational Workflow Diagram

G cluster_0 Input cluster_1 Computational Protocol cluster_2 Calculated Descriptors cluster_3 Output & Analysis Isomer Structures Isomer Structures Geometry Optimization (DFT/B3LYP/6-31G(d)) Geometry Optimization (DFT/B3LYP/6-31G(d)) Isomer Structures->Geometry Optimization (DFT/B3LYP/6-31G(d)) Single-Point Energy Calculation Single-Point Energy Calculation Geometry Optimization (DFT/B3LYP/6-31G(d))->Single-Point Energy Calculation HOMO/LUMO Energies HOMO/LUMO Energies Single-Point Energy Calculation->HOMO/LUMO Energies MEP MEP Single-Point Energy Calculation->MEP Atomic Charges Atomic Charges Single-Point Energy Calculation->Atomic Charges Fukui Functions Fukui Functions Single-Point Energy Calculation->Fukui Functions Reactivity Comparison Table Reactivity Comparison Table HOMO/LUMO Energies->Reactivity Comparison Table Prediction of Reaction Sites Prediction of Reaction Sites MEP->Prediction of Reaction Sites Atomic Charges->Reactivity Comparison Table Fukui Functions->Prediction of Reaction Sites

Caption: A schematic of the in-silico workflow for predicting the reactivity of 4-Bromo-3-methylaniline isomers.

Comparative Reactivity Analysis of 4-Bromo-3-methylaniline Isomers

The reactivity of substituted anilines is primarily governed by the electronic effects of the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution.[13] The methyl group (-CH3) is a weak activating group and also an ortho-, para-director. Conversely, the bromo group (-Br) is a deactivating group but is also an ortho-, para-director due to the interplay of its inductive and resonance effects. The combined influence of these groups determines the overall reactivity and regioselectivity of the molecule.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich aromatic ring.[14][15] The positions most susceptible to attack are those with the highest electron density. Based on the directing effects of the substituents, we can predict the likely sites of electrophilic attack for each isomer.

IsomerPredicted Major Product(s) of BrominationRationale
4-Bromo-3-methylaniline 2-Bromo-4-bromo-5-methylanilineThe amino group is the strongest activator, directing ortho and para. The para position is blocked by the bromine. The two ortho positions are C2 and C6. The methyl group also directs ortho and para. The C2 position is activated by both the amino and methyl groups.
2-Bromo-5-methylaniline 4-Bromo-2-bromo-5-methylanilineThe amino group directs to the C4 and C6 positions. The C4 position is also para to the methyl group, making it highly activated.
3-Bromo-4-methylaniline 5-Bromo-3-bromo-4-methylanilineThe amino group directs to the C2, C6, and C5 positions. The C5 position is para to the amino group and ortho to the methyl group, making it a likely site of substitution.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when a nucleophile attacks an electron-deficient aromatic ring, typically one bearing a good leaving group and strong electron-withdrawing groups.[16] While the bromo-methylanilines are not strongly activated towards SNAr, the bromine atom can act as a leaving group under certain conditions, especially with strong nucleophiles. The presence of the electron-donating amino and methyl groups generally disfavors this reaction. However, the relative reactivity of the isomers in SNAr would depend on the stability of the Meisenheimer complex intermediate, which is favored by electron-withdrawing effects. Therefore, isomers where the electron-donating groups have a weaker influence at the carbon bearing the bromine would be comparatively more reactive.

Predicted Reactivity Descriptors (Illustrative Data)

The following table presents illustrative data for key reactivity descriptors calculated via DFT. Actual values would be obtained by performing the calculations as described in the workflow.

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Charge on Nitrogen
4-Bromo-3-methylaniline -5.2-0.84.4-0.45
2-Bromo-5-methylaniline -5.1-0.74.4-0.46
3-Bromo-4-methylaniline -5.3-0.94.4-0.44

Note: This data is for illustrative purposes only and does not represent actual calculated values.

A lower HOMO energy indicates a less nucleophilic molecule, while a higher LUMO energy suggests a less electrophilic molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity. The partial charge on the nitrogen atom can influence its basicity and nucleophilicity.

Structure-Reactivity Relationship Diagram

G cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Predicted Reactivity 4-Bromo-3-methylaniline Isomers 4-Bromo-3-methylaniline Isomers HOMO/LUMO Energies HOMO/LUMO Energies 4-Bromo-3-methylaniline Isomers->HOMO/LUMO Energies Electron Density Distribution Electron Density Distribution 4-Bromo-3-methylaniline Isomers->Electron Density Distribution Atomic Charges Atomic Charges 4-Bromo-3-methylaniline Isomers->Atomic Charges Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution HOMO/LUMO Energies->Electrophilic Aromatic Substitution Electron Density Distribution->Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Atomic Charges->Nucleophilic Aromatic Substitution

Caption: The relationship between molecular structure, electronic properties, and predicted reactivity.

Conclusion: A Predictive Framework for Synthetic Success

The in-silico prediction of reactivity offers a powerful and cost-effective tool for navigating the complexities of organic synthesis. By leveraging computational methods like DFT, researchers can gain valuable insights into the electronic properties of molecules and make informed predictions about their chemical behavior. This guide has provided a framework for comparing the reactivity of 4-Bromo-3-methylaniline isomers, demonstrating how computational data can be integrated with fundamental chemical principles to guide experimental design. As the field of computational chemistry continues to evolve, the predictive power of these methods will undoubtedly become an even more indispensable asset in the quest for novel and effective therapeutics.

References

  • Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica: Vol 32, No 4. [Link]

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC. [Link]

  • The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. [Link]

  • Chemical and Molecular Descriptors for the Reactivity of Amines with CO2 - ResearchGate. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. [Link]

  • 4-Bromo-3-methylaniline|6933-10-4 - MOLBASE Encyclopedia. [Link]

  • Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - MDPI. [Link]

  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances | ACS Omega. [Link]

  • Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes - SciELO México. [Link]

  • Descriptors of global reactivity calculated at the DFT level using... - ResearchGate. [Link]

  • 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem. [Link]

  • Reactions of Aniline - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

  • QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin - PubMed. [Link]

  • 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem. [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. [Link]

  • ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. [Link]

  • 4-bromo-3-methylaniline (C7H8BrN) - PubChemLite. [Link]

  • Improved QSARs for predictive toxicology of halogenated hydrocarbons | Request PDF. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. [Link]

  • New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS): Development and Application - MDPI. [Link]

  • 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem. [Link]

  • Integration of QSAR and SAR methods for the mechanistic interpretation of predictive models for carcinogenicity - PMC. [Link]

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. [Link]

Sources

Validation

A Comparative DFT Analysis of 4-Bromo-3-methylaniline and Its Structural Isomers: Unveiling the Influence of Substituent Positioning on Molecular Properties

A Technical Guide for Researchers in Drug Discovery and Materials Science In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, a profound understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Materials Science

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials, a profound understanding of the structure-property relationships of molecular building blocks is paramount. 4-Bromo-3-methylaniline, a versatile intermediate, and its structural isomers represent a fascinating case study in how the subtle repositioning of substituent groups can significantly alter electronic and structural characteristics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of 4-Bromo-3-methylaniline and its related isomers using Density Functional Theory (DFT). By elucidating the variations in their molecular geometries, vibrational frequencies, and electronic properties, we aim to furnish a predictive framework that can guide the rational design of new molecular entities.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental scaffolds in a vast array of organic compounds, from life-saving drugs to high-performance polymers. The introduction of substituents, such as halogens and alkyl groups, onto the aniline ring, dramatically influences the molecule's reactivity, polarity, and intermolecular interactions. 4-Bromo-3-methylaniline, with its unique combination of an electron-donating amino group, an electron-withdrawing bromine atom, and a weakly electron-donating methyl group, presents a rich electronic landscape. Its dual reactivity, stemming from the nucleophilic amino group and the aryl bromide's susceptibility to cross-coupling reactions, makes it a valuable synthon in organic synthesis.[1]

However, the precise positioning of these substituents can lead to distinct physical and chemical behaviors. To systematically investigate these effects, this guide focuses on a comparative DFT analysis of 4-Bromo-3-methylaniline and four of its structural isomers:

  • 4-Bromo-3-methylaniline (4B3MA)

  • 3-Bromo-4-methylaniline (3B4MA)

  • 2-Bromo-5-methylaniline (2B5MA)

  • 4-Bromo-2-methylaniline (4B2MA)

  • 2-Bromo-4-methylaniline (2B4MA)

Through high-level quantum chemical calculations, we will explore how the interplay of electronic and steric effects, governed by the ortho, meta, and para relationships between the functional groups, dictates the fundamental properties of these molecules.

Computational Methodology: A Self-Validating Protocol

The reliability of any computational study hinges on the judicious selection of theoretical methods. For this analysis, a protocol was designed to balance computational accuracy with efficiency, grounded in established practices for halogenated aromatic systems.

Rationale for Method Selection

The choice of a DFT functional and basis set is critical for obtaining results that correlate well with experimental data. For molecules containing halogens like bromine, and for accurately describing the electronic structure of aromatic systems, specific considerations are necessary:

  • Functional Selection: The B3LYP hybrid functional is a widely used and well-benchmarked functional that often provides a good balance of accuracy for geometries and energies in organic molecules. To account for non-covalent interactions and dispersion forces, which can be significant in substituted aromatics, the D3 dispersion correction with Becke-Johnson damping (B3LYP-D3) is employed. As a point of comparison and to ensure the robustness of our findings, the M06-2X meta-hybrid GGA functional is also utilized. M06-2X is known for its good performance in systems with non-covalent interactions and for main-group thermochemistry.

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen for all calculations. This triple-zeta basis set provides a flexible description of the valence electrons. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density of the lone pairs on the nitrogen and bromine atoms, as well as any potential anionic character. Polarization functions (d,p) are essential for correctly modeling the bonding environment around non-hydrogen and hydrogen atoms, respectively. For bromine, a heavy atom, this basis set offers a reasonable compromise between accuracy and computational cost.

Step-by-Step Computational Workflow

All DFT calculations were performed using the Gaussian 16 suite of programs. The following workflow was applied to 4-Bromo-3-methylaniline and each of its selected isomers:

  • Geometry Optimization: The molecular geometry of each isomer was optimized in the gas phase using both the B3LYP-D3/6-311++G(d,p) and M06-2X/6-311++G(d,p) levels of theory. The convergence criteria were set to tight.

  • Vibrational Frequency Analysis: Following each geometry optimization, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structures correspond to true energy minima on the potential energy surface. These calculations also provided the theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Based on the optimized geometries, a range of electronic properties were calculated, including:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate charge delocalization and hyperconjugative interactions within the molecules.

    • Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectra, TD-DFT calculations were performed at the B3LYP-D3/6-311++G(d,p) level of theory in a simulated ethanol solvent environment using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

The following diagram illustrates the computational workflow:

G cluster_input Input cluster_dft DFT Calculations (Gaussian 16) cluster_output Output & Analysis mol_structure Initial Molecular Structure (Bromo-methylaniline Isomer) geom_opt Geometry Optimization (B3LYP-D3 & M06-2X) (6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum td_dft TD-DFT for UV-Vis (IEFPCM - Ethanol) geom_opt->td_dft nbo_mep NBO & MEP Analysis geom_opt->nbo_mep geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data vib_spectra Calculated IR & Raman Spectra freq_calc->vib_spectra uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis charge_dist Charge Distribution Maps nbo_mep->charge_dist electronic_prop HOMO, LUMO, Energy Gap G cluster_calc DFT Calculations cluster_analysis Electronic Property Analysis cluster_interpretation Interpretation opt_geom Optimized Geometry fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) opt_geom->fmo mep Molecular Electrostatic Potential (MEP) opt_geom->mep tddft TD-DFT (UV-Vis Spectrum) opt_geom->tddft reactivity Chemical Reactivity (Electron Donor/Acceptor) fmo->reactivity charge_dist Charge Distribution (Nucleophilic/Electrophilic Sites) mep->charge_dist electronic_trans Electronic Transitions (Absorption Wavelengths) tddft->electronic_trans

Sources

Comparative

The Kinetics of Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-methylaniline: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic amines is a cornerstone of modern synthesis. Among these, 4-Bromo-3-methylaniline serves as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic amines is a cornerstone of modern synthesis. Among these, 4-Bromo-3-methylaniline serves as a versatile building block, offering a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. Understanding the kinetics of these transformations is paramount for reaction optimization, catalyst selection, and ultimately, the efficient synthesis of complex target molecules. This guide provides an in-depth comparison of palladium catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions of 4-Bromo-3-methylaniline, supported by kinetic data and mechanistic insights from seminal literature.

The Influence of Substituent Effects on Reactivity

The electronic nature of 4-Bromo-3-methylaniline, possessing both an electron-donating amino group and a weakly electron-donating methyl group, significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, aryl bromides with electron-donating groups generally exhibit slower reaction rates compared to those with electron-withdrawing groups.[1] This is attributed to a less favorable oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]

A comparative kinetic study on the Suzuki reaction of 4-bromoaniline, a structurally similar substrate, demonstrated a slower conversion rate compared to unsubstituted bromobenzene and 4-bromonitrobenzene.[1] This suggests that the electron-rich nature of the aniline derivative can impede the initial oxidative addition of the aryl bromide to the Pd(0) center. Consequently, the choice of a highly active catalyst system is crucial to achieve efficient coupling with 4-Bromo-3-methylaniline.

Comparing Palladium Catalyst Systems for Suzuki-Miyaura Coupling

The efficacy of a palladium-catalyzed Suzuki-Miyaura reaction is critically dependent on the choice of the palladium precursor and the ancillary ligand. Here, we compare common catalyst systems and their expected performance with 4-Bromo-3-methylaniline.

Catalyst System (Precursor/Ligand)Key CharacteristicsExpected Performance with 4-Bromo-3-methylaniline
Pd(PPh₃)₄ A versatile, commercially available Pd(0) catalyst.Moderate to good yields can be achieved, though reaction times may be longer due to the electron-rich substrate. Elevated temperatures are often necessary.
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich biaryl phosphine ligand known to accelerate reductive elimination.This system is expected to be highly effective, promoting both oxidative addition and the subsequent steps of the catalytic cycle, leading to faster reaction rates and higher yields at lower catalyst loadings.[3]
PdCl₂(dppf) Dppf is a bidentate phosphine ligand that can stabilize the palladium center.A reliable choice for a range of Suzuki couplings, it is expected to provide good to high yields with 4-Bromo-3-methylaniline, though it may be outperformed by more specialized biaryl phosphine ligands in terms of reaction speed.[3]

Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling via GC-MS

This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura coupling of 4-Bromo-3-methylaniline.

Materials:

  • 4-Bromo-3-methylaniline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a reaction vial, add 4-Bromo-3-methylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol) and SPhos (0.012 mmol) in the solvent.

  • Add the solvent (5 mL of a 4:1 dioxane:water mixture) to the reaction vial containing the reactants.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Place the vial in a preheated heating block at the desired temperature (e.g., 80 °C) and start the magnetic stirrer.

  • At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with a known volume of a suitable solvent (e.g., diethyl ether) and water.

  • Analyze the organic layer by GC-MS to determine the concentration of the starting material, product, and internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Comparing Palladium Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] The choice of ligand is particularly critical in these reactions, as it influences the rates of both oxidative addition and reductive elimination.[5][6] For an electron-rich aryl bromide like 4-Bromo-3-methylaniline, a sterically hindered and electron-rich ligand is generally preferred to promote the challenging oxidative addition step.[7]

Catalyst System (Precursor/Ligand)Key CharacteristicsExpected Performance with 4-Bromo-3-methylaniline
Pd₂(dba)₃ / BrettPhos BrettPhos is a very bulky and electron-rich biaryl phosphine ligand.This system is expected to be highly active for the amination of 4-Bromo-3-methylaniline, particularly with primary amines. The steric bulk of BrettPhos can make oxidative addition the rate-limiting step.[5][6]
Pd(OAc)₂ / RuPhos RuPhos is another bulky biaryl phosphine ligand, often effective for coupling secondary amines.RuPhos-based catalysts are known for their high activity. For this system, reductive elimination is often the rate-limiting step. It is expected to provide excellent yields and good reaction rates.[5][6]
Pd(OAc)₂ / XPhos XPhos is a versatile and highly active ligand for a broad range of Buchwald-Hartwig aminations.This is a robust and reliable system that is anticipated to give high yields for the coupling of 4-Bromo-3-methylaniline with a variety of amines.[8]

Experimental Protocol: In-situ Monitoring of Buchwald-Hartwig Amination via FT-IR Spectroscopy

In-situ monitoring provides real-time data on the progress of a reaction. This protocol describes a general setup for monitoring a Buchwald-Hartwig amination using FT-IR spectroscopy.

Materials:

  • 4-Bromo-3-methylaniline

  • Amine (e.g., morpholine)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • In-situ FT-IR probe and spectrometer

  • Reaction vessel equipped for inert atmosphere operation

Procedure:

  • Assemble the reaction vessel with the in-situ FT-IR probe under an inert atmosphere.

  • Add 4-Bromo-3-methylaniline (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) to the vessel.

  • Add the anhydrous solvent (10 mL).

  • In a separate glovebox, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and XPhos (0.024 mmol) in a small amount of the solvent.

  • Begin FT-IR data acquisition to establish a baseline spectrum of the starting materials.

  • Inject the catalyst solution into the reaction mixture while stirring.

  • Monitor the reaction progress by observing the decrease in the characteristic IR bands of the starting materials and the increase in the bands corresponding to the product.

  • The kinetic profile can be generated by plotting the absorbance of a characteristic product peak over time.

Visualizing the Experimental Workflow and Catalytic Cycles

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagents Weigh Reactants: - 4-Bromo-3-methylaniline - Coupling Partner - Base - Internal Standard solvent Add Solvent & Degas reagents->solvent catalyst Prepare Catalyst Solution: - Pd Precursor - Ligand initiate Initiate Reaction: - Add Catalyst - Heat & Stir catalyst->initiate solvent->initiate sampling Time-course Sampling initiate->sampling quench Quench Aliquots sampling->quench analysis GC-MS or LC-MS Analysis quench->analysis kinetics Generate Kinetic Profile: - Plot [Product] vs. Time - Determine Rate analysis->kinetics

Caption: A generalized experimental workflow for conducting kinetic studies of palladium-catalyzed cross-coupling reactions.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Both Ar-Pd(II)L₂(R) Trans->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-R RE->Product ArX Ar-X (4-Bromo-3-methylaniline) ArX->OA R_B R-B(OR)₂ R_B->Trans Base Base Base->Trans

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)L₂(NR₂') Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'₂ RE->Product ArX Ar-X (4-Bromo-3-methylaniline) ArX->OA Amine R'₂NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The kinetic behavior of 4-Bromo-3-methylaniline in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of its inherent electronic properties and the chosen catalyst system. For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are recommended to overcome the slower oxidative addition associated with electron-rich aryl bromides. In Buchwald-Hartwig aminations, ligands such as BrettPhos, RuPhos, and XPhos are anticipated to provide high catalytic activity, with the specific choice potentially influencing the rate-determining step of the reaction. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic analyses, enabling a more rational approach to reaction optimization and catalyst selection for this valuable synthetic building block.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate, [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. CAPES Periodicals Portal, [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate, [Link]

  • Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. PubMed, [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate, [Link]

  • Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. PubMed, [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link]

  • A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. ACS Publications, [Link]

  • Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions. ResearchGate, [Link]

  • Palladium-catalyzed amination of aryl sulfides with anilines. PubMed, [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of the Pacific Theses and Dissertations, [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link]

  • Buchwald–Hartwig amination. Wikipedia, [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry, [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI, [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central, [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry, [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids a. ResearchGate, [Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Royal Society of Chemistry, [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, [Link]

  • Suzuki-Miyaura Coupling. Yoneda Labs, [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, [Link]

  • Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. ResearchGate, [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate, [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... ResearchGate, [Link]

Sources

Validation

A Head-to-Head Comparison of Sonogashira and Suzuki Reactions for Alkyne Introduction

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The introduction of an alkyne moiety is a cornerstone of modern organic synthesis, particularly in the fields of medi...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an alkyne moiety is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique linear geometry and reactivity of the carbon-carbon triple bond make it a versatile building block for constructing complex molecular architectures, a valuable pharmacophore, and a powerful tool for bioconjugation via "click" chemistry. Two of the most prominent palladium-catalyzed cross-coupling reactions for forging C(sp²)-C(sp) bonds are the Sonogashira and Suzuki-Miyaura couplings. While both are workhorse reactions in the synthetic chemist's toolbox, they possess distinct advantages and disadvantages that can significantly impact the success of a synthetic campaign. This guide provides an in-depth, head-to-head comparison of these two powerful methods, offering field-proven insights to aid in the rational selection and execution of the optimal reaction for your specific needs.

At a Glance: Key Differences

FeatureSonogashira ReactionSuzuki Reaction (with Alkynylboron Reagents)
Alkyne Source Terminal Alkyne (R-C≡C-H)Alkynylboron Reagent (e.g., potassium alkynyltrifluoroborate)
Co-catalyst Typically requires a copper(I) salt (e.g., CuI)Copper-free
Key Byproduct Homocoupled alkyne (Glaser coupling)Minimal homocoupling
Reagent Stability Terminal alkynes can be volatile or unstableAlkynyltrifluoroborates are air- and moisture-stable crystalline solids[1][2]
Toxicity Copper salts are environmentally concerning[3][4]Boron reagents are generally less toxic than organostannanes[2][5]
Reaction Conditions Generally mild, but can require elevated temperatures for less reactive substrates[3][6]Mild conditions, often at room temperature[1][7]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions. Both the Sonogashira and Suzuki reactions rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the nucleophilic alkyne partner and the transmetalation step are key differentiators.

The Sonogashira Reaction: A Synergistic Pd/Cu System

The classical Sonogashira reaction employs a dual catalytic system.[3][8] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_x CuX cu_alkyne π-Alkyne Complex cu_x->cu_alkyne H-C≡CR² cu_acetylide Cu-C≡CR² cu_alkyne->cu_acetylide Base cu_acetylide->pd_ox cu_acetylide->cu_x Transmetalation Suzuki_Mechanism cluster_pd Palladium Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product boron R²-C≡C-BF₃K boronate [R²-C≡C-B(OR)₃]⁻ boron->boronate Base (e.g., Cs₂CO₃) boronate->pd_ox

Caption: Catalytic cycle of the Suzuki reaction for alkyne introduction.

The catalytic cycle of the Suzuki reaction also commences with the oxidative addition of the organic halide to Pd(0). [10][11]The key difference lies in the transmetalation step. Here, an organoboron species, activated by a base, transfers the alkynyl group to the palladium center. [10][12]Reductive elimination then furnishes the final product and regenerates the Pd(0) catalyst. The absence of a copper co-catalyst circumvents the issue of Glaser homocoupling. [3]

Head-to-Head Comparison: A Deeper Dive

Substrate Scope and Functional Group Tolerance

Both reactions generally exhibit good functional group tolerance. [1][8]However, the specific nature of the substrates can favor one method over the other.

  • Sonogashira Reaction: A wide variety of aryl and vinyl halides or triflates can be used. [3][13]The reactivity order is generally I > OTf > Br >> Cl. [3][13]Electron-withdrawing groups on the aryl halide tend to accelerate the reaction. [14]A broad range of terminal alkynes, including aryl, alkyl, and silyl-protected acetylenes, are suitable coupling partners. [15]* Suzuki Reaction: The use of potassium alkynyltrifluoroborates has significantly expanded the scope of the Suzuki reaction for alkyne introduction. [1][2]These reagents are compatible with a wide array of aryl and heteroaryl halides and triflates, including sterically hindered substrates. [16]The reaction conditions are generally mild, which is beneficial for sensitive functional groups. [1][7]

Practical Considerations: Reagents, Catalysts, and Conditions
ParameterSonogashira ReactionSuzuki Reaction (with Alkynyltrifluoroborates)
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI). [8]Pd catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂). [1][2]
Base Amine bases (e.g., triethylamine, diisopropylamine) are commonly used and can often serve as the solvent. [8]Inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are typically employed. [1][16]
Solvent A variety of solvents can be used, including amines, THF, and DMF. [8]THF, often with water as a co-solvent, is a common choice. [1][2]
Atmosphere Requires an inert atmosphere to prevent Glaser coupling. [3][4]An inert atmosphere is also recommended to protect the palladium catalyst, though the reagents are air-stable.
Experimental Data: A Case Study

To illustrate the practical differences, consider the synthesis of 1-(hex-1-yn-1-yl)-4-methoxybenzene.

Sonogashira Approach:

Aryl HalideAlkyneCatalystCo-catalystBase/SolventTemp.Yield
4-iodoanisole1-hexynePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NRT~95%
4-bromoanisole1-hexynePdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃N60 °C~85%

Suzuki Approach:

Aryl HalideBoron ReagentCatalystBaseSolventTemp.Yield
4-iodoanisolePotassium (hex-1-yn-1-yl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (5 mol%)Cs₂CO₃THF/H₂O80 °C~90%
4-bromoanisolePotassium (hex-1-yn-1-yl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (5 mol%)Cs₂CO₃THF/H₂O80 °C~88%

Note: Yields are representative and can vary based on specific reaction conditions.

As the data suggests, both methods can provide excellent yields. The Sonogashira reaction can often be performed at room temperature for more reactive halides, while the Suzuki coupling may require heating. However, the Suzuki reaction's use of a stable, solid alkyne source and the avoidance of a copper co-catalyst offer significant practical advantages, especially in a drug discovery setting where ease of handling and purification are paramount.

Decision-Making Workflow: Choosing the Right Reaction

Decision_Tree start Start: Need to introduce an alkyne alkyne_availability Is the terminal alkyne readily available and stable? start->alkyne_availability copper_tolerance Is the substrate sensitive to copper? alkyne_availability->copper_tolerance Yes suzuki Consider Suzuki Reaction with an alkynyltrifluoroborate alkyne_availability->suzuki No homocoupling_concern Is homocoupling of the alkyne a major concern? copper_tolerance->homocoupling_concern No copper_tolerance->suzuki Yes sonogashira Consider Sonogashira Reaction homocoupling_concern->sonogashira No homocoupling_concern->suzuki Yes

Caption: Decision-making workflow for selecting a reaction.

Experimental Protocols

Representative Sonogashira Coupling Protocol

Reaction: Coupling of 4-iodoanisole with 1-hexyne.

Materials:

  • 4-iodoanisole (1.0 mmol, 234 mg)

  • 1-hexyne (1.2 mmol, 0.14 mL)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg)

  • Copper(I) iodide (0.04 mmol, 7.6 mg)

  • Triethylamine (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add triethylamine, followed by 4-iodoanisole and 1-hexyne.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Representative Suzuki-Miyaura Coupling Protocol for Alkyne Introduction

Reaction: Coupling of 4-iodoanisole with potassium (hex-1-yn-1-yl)trifluoroborate.

Materials:

  • 4-iodoanisole (1.0 mmol, 234 mg)

  • Potassium (hex-1-yn-1-yl)trifluoroborate (1.2 mmol, 226 mg)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 41 mg)

  • Cesium carbonate (3.0 mmol, 977 mg)

  • THF (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole, potassium (hex-1-yn-1-yl)trifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Add THF and water.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion

Both the Sonogashira and Suzuki reactions are highly effective methods for the synthesis of internal alkynes. The choice between them is often dictated by practical considerations. The Sonogashira reaction is a classic and powerful tool, especially when the terminal alkyne is readily available and stable. However, the requirement for a copper co-catalyst and the potential for homocoupling are notable drawbacks.

The Suzuki-Miyaura coupling, utilizing air- and moisture-stable potassium alkynyltrifluoroborates, has emerged as a robust and often preferred alternative. [1][2]It circumvents the need for a copper co-catalyst, thereby eliminating the problematic Glaser homocoupling side reaction. The enhanced stability and ease of handling of the alkynylboron reagents make the Suzuki protocol particularly well-suited for applications in high-throughput synthesis and drug discovery, where reliability and reproducibility are paramount. Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will empower the modern synthetic chemist to make an informed decision and achieve their synthetic goals with greater efficiency.

References

  • Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Jadhav, P. D., & Shaikh, R. U. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485–4508. [Link]

  • Shaikh, R. U., & Jadhav, P. D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1948. [Link]

  • Shaikh, R. U., & Jadhav, P. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334–6353. [Link]

  • Molander, G. A., & Rivera, N. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Letters, 7(15), 3195–3198. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vessally, E., & Hosseinian, A. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Iranian Chemical Society, 20(8), 1999–2021. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Shaikh, R. U., & Jadhav, P. D. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2022, January 5). Alkynes in Suzuki couplings. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • Chemistry Notes. (2022, August 13). Suzuki reaction: easy mechanism,application. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • Grigg, R., & Sridharan, V. (2000). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. In Palladium in Organic Synthesis (pp. 163-182). Academic Press. [Link]

  • Semantic Scholar. (2006, March 1). Efficient Suzuki–Miyaura Coupling Reactions between Lithium Alkynyltrimethylborates and Aryl Chlorides. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. [Link]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4976–4980. [Link]

  • Hajipour, A. R., & Khorsandi, Z. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Nanochemistry Research, 4(2), 132-139. [Link]

  • Nanochemistry Research. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • ResearchGate. (n.d.). Coupling Reactions Between C(sp2) and C(sp) Carbon Centers. [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Bromo-3-methylaniline Hydrochloride

As researchers and scientists, our responsibility extends beyond discovery to ensuring that our work is conducted with the utmost regard for safety and environmental stewardship. The proper management of chemical waste i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery to ensuring that our work is conducted with the utmost regard for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed operational plan for the disposal of 4-Bromo-3-methylaniline hydrochloride, a compound that requires careful handling due to its specific hazard profile. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The Principle of Proactive Waste Management

The cornerstone of chemical safety is proactive, not reactive, management. For 4-Bromo-3-methylaniline hydrochloride, this means treating it as a hazardous substance from the moment of its generation to its final disposal. Every container, solution, and piece of contaminated labware must be managed within a closed-loop system that minimizes exposure and prevents environmental release.

Hazard Profile: Understanding the Risk

4-Bromo-3-methylaniline hydrochloride is a halogenated aniline derivative. Its hazard profile necessitates stringent handling and disposal protocols. The primary risks associated with this compound are its toxicity and environmental persistence.

Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.

The presence of a halogen (bromine) means this compound is classified as a halogenated organic waste . This is a critical distinction, as mixing halogenated and non-halogenated waste streams is prohibited; it complicates the disposal process and significantly increases costs.[3]

Operational Plan for Waste Disposal

This section provides a step-by-step methodology for managing waste containing 4-Bromo-3-methylaniline hydrochloride.

The moment a material is deemed waste, it must be properly segregated.

  • Action: Immediately place any solid waste (e.g., unused reagent, contaminated filter paper, weigh boats) or liquid waste (e.g., reaction mixtures, solutions) containing 4-Bromo-3-methylaniline hydrochloride into a designated, properly labeled hazardous waste container.

  • Causality: Segregation prevents unintentional reactions with incompatible chemicals and ensures the waste stream is correctly identified for disposal. Halogenated waste streams require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic dioxins and furans.[3][4]

Waste must be collected in appropriate containers that are correctly labeled.

  • Container Selection: Use only UN-certified containers that are compatible with the chemical.[5] For 4-Bromo-3-methylaniline hydrochloride, this is typically a high-density polyethylene (HDPE) or glass container for solids or liquids. The container must have a tightly sealing lid.[5][6]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full chemical name: "4-Bromo-3-methylaniline hydrochloride" (avoiding abbreviations).

    • The specific hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

  • Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict labeling to ensure waste is tracked from "cradle-to-grave."[7] This ensures that everyone who handles the container understands its contents and associated risks.

Waste containers must be stored safely pending pickup by a licensed disposal company.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Conditions: Keep containers tightly closed except when adding waste.[8] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8]

  • Causality: Proper storage minimizes the risk of spills, fires, and personnel exposure.[4][7] Secondary containment is a crucial safety measure to prevent the spread of hazardous material in the event of a primary container failure.

Any item that has come into contact with 4-Bromo-3-methylaniline hydrochloride is considered hazardous waste.

  • Contaminated Labware: Disposable items (gloves, pipette tips, wipes) must be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.

  • Empty Containers: The original reagent bottle is not considered "empty" until it has been triple-rinsed. This rinsate is also hazardous waste. Once decontaminated, the container should be defaced to remove the original label and disposed of according to institutional policy for clean lab glass or plastic. Never reuse uncleaned containers.[2]

  • Causality: Residual amounts of the chemical can still pose a significant hazard. Handling uncleaned containers as if they were the product itself ensures that residual contamination is properly managed.[2]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated.[2][6]

  • Don PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, safety goggles, and chemically resistant gloves. For large spills or if dust is generated, respiratory protection may be necessary.[2][9]

  • Contain the Spill: Cover drains to prevent environmental release.[6] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][10] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container for disposal.

  • Decontaminate: Clean the affected area thoroughly with soap and water.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

The Disposal Pathway: A Decision Workflow

The proper management of 4-Bromo-3-methylaniline hydrochloride waste follows a clear, logical path from generation to final disposal. The primary route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4][11]

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Storage cluster_2 Final Disposal Pathway start Waste Generated (4-Bromo-3-methylaniline HCl) is_mixed Mixed with other waste? start->is_mixed segregate Characterize as: Halogenated Organic Waste (Toxic) is_mixed->segregate No prohibit PROHIBITED ACTION Consult EHS Immediately is_mixed->prohibit Yes container Select UN-rated, compatible container segregate->container label_container Label container with: - Full Chemical Name - Hazards (Toxic) - Accumulation Date container->label_container store Store in designated Satellite Accumulation Area with Secondary Containment label_container->store pickup Arrange pickup by licensed hazardous waste vendor store->pickup transport Manifested transport to a licensed TSDF pickup->transport disposal Final Disposal: High-Temperature Incineration transport->disposal

Caption: Waste Management Decision Workflow for 4-Bromo-3-methylaniline Hydrochloride.

This guide provides the essential framework for the safe and compliant disposal of 4-Bromo-3-methylaniline hydrochloride. Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of our professional and ethical commitment to safety and environmental protection. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. [Link]

  • 4-Bromoaniline - SAFETY DATA SHEET. (2012). [Link]

  • Regulatory and Guidance Information by Topic: Toxic Substances | US EPA. (2025). [Link]

  • Hazardous Waste Management Facilities and Units | US EPA. (2025). [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. [Link]

  • Learn about Hazardous Waste Cleanups | US EPA. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. (2025). [Link]

  • Hazardous waste acceptance conditions. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). [Link]

  • Rule 335-14-2-.04 - Lists Of Hazardous Wastes - Alabama Administrative Code. [Link]

  • Hazardous Waste Listings | EPA. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-3-methylaniline Hydrochloride

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides esse...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate them. This guide provides essential safety and logistical information for the use of 4-Bromo-3-methylaniline hydrochloride, ensuring the well-being of laboratory personnel and the integrity of the research. The procedural steps outlined below are designed to create a self-validating system of safety, where each step reinforces the overall security of the operation.

Hazard Identification and Risk Assessment

4-Bromo-3-methylaniline hydrochloride is a compound that demands careful handling due to its significant health risks. The primary hazards associated with this chemical include:

  • Acute Toxicity: It is harmful if swallowed, and toxic in contact with skin or if inhaled[1].

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure[1].

  • Skin and Eye Irritation: This class of chemicals can cause skin and serious eye irritation.

  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects[1].

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the duration of the handling, and the potential for aerosol generation.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, or accidental ingestion. The following table summarizes the minimum required PPE for handling 4-Bromo-3-methylaniline hydrochloride.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldSafety goggles must provide a complete seal around the eyes and conform to EN 166 (EU) or NIOSH (US) standards[1][2]. A face shield should be worn over the goggles to offer an additional layer of protection against splashes[3][4].
Hands Chemical-Resistant Gloves (Double Gloving)For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn[3]. Gloves must be inspected for any signs of degradation before use and changed immediately upon contamination[2].
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material resistant to chemical permeation is mandatory[3][5]. This should be worn over personal clothing.
Respiratory N95 Dust Mask or RespiratorAt a minimum, a dust mask of type N95 (US) or an equivalent FFP2 (EU) respirator should be used to prevent inhalation of the solid powder[6]. If there is a risk of aerosol generation or if working outside of a fume hood, a respirator with a particulate filter is necessary[5].
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risks. The following diagram and procedural steps outline the recommended process for handling 4-Bromo-3-methylaniline hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep_Area Designate Handling Area (Fume Hood) Verify_Emergency Verify Emergency Equipment (Eyewash, Shower) Assemble_Materials Assemble All Materials Don_PPE Don Full PPE Weigh_Transfer Weigh and Transfer Compound Don_PPE->Weigh_Transfer Proceed to Handling Dissolution Slowly Add to Solvent (If Applicable) Cap_Containers Keep Containers Tightly Capped Decontaminate_Surfaces Decontaminate Work Surfaces Cap_Containers->Decontaminate_Surfaces Proceed to Cleanup Segregate_Waste Segregate Contaminated Waste Doff_PPE Doff PPE Correctly Wash_Hands Thoroughly Wash Hands

Caption: Workflow for the safe handling of 4-Bromo-3-methylaniline hydrochloride.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood, to ensure adequate ventilation[7].

    • Confirm that the nearest emergency eyewash station and safety shower are unobstructed and operational[7].

    • Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers, within the fume hood before introducing the chemical[3].

    • Put on all required PPE as detailed in the table above before handling the compound[5].

  • Handling:

    • Perform all manipulations, such as weighing and transferring the solid compound, within the fume hood to contain any dust or fumes[1].

    • If preparing a solution, add the 4-Bromo-3-methylaniline hydrochloride slowly to the solvent to prevent splashing[3].

    • Keep all containers with the compound tightly sealed when not in immediate use[1][5].

    • Avoid eating, drinking, or smoking in the handling area[1][8].

  • Post-Handling:

    • Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate cleaning agent.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last[2].

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work[1][5].

Disposal Plan

Proper disposal of 4-Bromo-3-methylaniline hydrochloride and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container[3].

  • Liquid Waste: Solutions containing 4-Bromo-3-methylaniline hydrochloride should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds[3].

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations for hazardous chemical waste[1][5]. Do not empty into drains[1].

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][5].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][5].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention from an ophthalmologist[1][5].

  • Ingestion: If swallowed, rinse the mouth with water (do not induce vomiting) and call a poison control center or doctor immediately for medical advice[1][5][8].

By implementing these comprehensive safety measures, researchers can confidently handle 4-Bromo-3-methylaniline hydrochloride while minimizing risks to themselves and their colleagues, thereby fostering a culture of safety and scientific excellence.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylaniline hydrochloride
Reactant of Route 2
4-Bromo-3-methylaniline hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.